2,2-Dimethylchromane-6-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromene-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-4,7-8H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUKOSGEQABOGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365174 | |
| Record name | 2,2-dimethylchromane-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61370-75-0 | |
| Record name | 2,2-dimethylchromane-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,2-Dimethylchromane-6-carbaldehyde CAS number 61370-75-0
An In-depth Technical Guide to 2,2-Dimethylchromane-6-carbaldehyde (CAS 61370-75-0)
Authored by Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS 61370-75-0), a heterocyclic aldehyde of significant interest in synthetic and medicinal chemistry. The document delineates its physicochemical properties, details robust synthetic protocols, explores its application as a pivotal intermediate in drug discovery, and outlines standardized analytical methodologies for its characterization and quality control. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.
Introduction: A Privileged Scaffold in Modern Chemistry
This compound is a derivative of the chromane heterocyclic system. The chromane ring system, a structural backbone in many natural products like tocopherols (Vitamin E) and certain flavonoids, is considered a "privileged scaffold".[1] This designation arises from its recurring presence in molecules that exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and neuroprotective properties.[1][2]
The subject of this guide, featuring a reactive aldehyde group at the 6-position, does not typically serve as a final therapeutic agent itself. Instead, its value lies in its role as a key chemical intermediate or building block. The aldehyde functionality provides a versatile handle for a multitude of chemical transformations, enabling synthetic chemists to construct more complex and diverse molecular architectures.[3] Its application is particularly noted in the synthesis of novel compounds for high-throughput screening in drug discovery programs, where the chromane core can impart favorable pharmacokinetic and pharmacodynamic properties to the final molecules.[4][5]
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 61370-75-0 | [6][7] |
| Molecular Formula | C₁₂H₁₄O₂ | [6][7] |
| Molecular Weight | 190.24 g/mol | [6][7] |
| Appearance | Yellow liquid or solid | [6] |
| Melting Point | 97-98 °C | [6] |
| Boiling Point | 110-114 °C at 2 mmHg | [6] |
| Density | 1.072 g/cm³ (predicted) | [6] |
| Refractive Index | 1.545 (predicted) | [6] |
| XLogP3-AA (LogP) | 2.4 | [7] |
| Hydrogen Bond Donors | 0 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
Synthesis and Mechanistic Rationale
The synthesis of chromane derivatives is a well-established area of organic chemistry. One common and effective approach for synthesizing related chromene structures involves the condensation of a phenol with an α,β-unsaturated aldehyde, often catalyzed by a base.[8] A similar principle can be applied and adapted for the synthesis of this compound.
Conceptual Synthesis Workflow
The logical flow for a common synthesis route involves the reaction of a substituted phenol with a suitable reagent to form the heterocyclic ring, followed by functional group manipulation to install the aldehyde.
Caption: Conceptual workflow for the synthesis of this compound.
Exemplary Laboratory Protocol: Synthesis from 4-hydroxy-3-(3-methyl-2-buten-1-yl)benzaldehyde
This protocol describes the acid-catalyzed intramolecular cyclization to form the chromane ring, followed by oxidation to yield the final aldehyde. A related synthesis using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidant has been reported to achieve high yields.[9]
Materials:
-
Benzaldehyde, 4-hydroxy-3-(3-methyl-2-buten-1-yl)-
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Toluene (anhydrous)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Petroleum Ether/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxy-3-(3-methyl-2-buten-1-yl)benzaldehyde (1.0 eq) in anhydrous toluene.
-
Rationale: Toluene is used as a non-polar solvent suitable for reflux conditions. Anhydrous conditions prevent unwanted side reactions.
-
-
Addition of Oxidant: Add DDQ (1.1 eq) to the solution.
-
Rationale: DDQ is a strong oxidizing agent that facilitates the cyclization and subsequent dehydrogenation to form the chromene, which can then be reduced to the chromane or isolated. In this specific cited synthesis, DDQ is used to achieve the related 2,2-dimethyl-2H-chromene-6-carbaldehyde in high yield.[9]
-
-
Reaction: Stir the mixture under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction. TLC is a critical in-process control to determine the point of maximum conversion and prevent degradation.
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated hydroquinone byproduct.
-
Rationale: Cooling prevents volatilization of the solvent during handling. Filtration is a simple and effective method to remove solid byproducts.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil using silica gel column chromatography. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in petroleum ether).
-
Rationale: Column chromatography separates the desired product from unreacted starting materials and other soluble impurities based on polarity.
-
-
Characterization: Collect the fractions containing the pure product and concentrate under reduced pressure to yield this compound as an oil or solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Drug Discovery and Chemical Biology
The true utility of this compound is realized in its role as a versatile synthetic intermediate. Its structure is a launchpad for creating libraries of diverse compounds for biological screening.
Role as a Key Building Block
The aldehyde group is highly reactive and can participate in a wide array of chemical transformations, including:
-
Wittig Reaction: To form alkenes.
-
Reductive Amination: To synthesize substituted amines.[3]
-
Knoevenagel Condensation: For C-C bond formation.[3]
-
Grignard/Organolithium Reactions: To form secondary alcohols.
This chemical versatility allows for the systematic modification of the scaffold, a process central to Structure-Activity Relationship (SAR) studies in medicinal chemistry. Researchers can rapidly generate analogues to optimize potency, selectivity, and pharmacokinetic properties. For instance, the morpholine moiety, often added via reductive amination of an aldehyde, is a key feature in many kinase inhibitors, where it can form critical hydrogen bonds in the enzyme's active site.[10]
Caption: The role of this compound as a scaffold in drug discovery.
While specific biological data for the parent aldehyde is sparse, its derivatives are explored for various therapeutic targets. For example, chromone-based structures have been investigated for their potential as anti-neurodegenerative agents by targeting enzymes like acetylcholinesterase (AChE) and inhibiting amyloid-β aggregation.[1] Furthermore, related aldehyde intermediates have been used in the patented synthesis of compounds designed to induce ferroptosis, a form of cell death that is a promising therapeutic strategy for cancer.[10]
Analytical Methodologies for Quality Control
Ensuring the purity and identity of a chemical intermediate is critical for the success of subsequent synthetic steps and the reliability of biological data. A combination of chromatographic and spectroscopic techniques is employed for the comprehensive analysis of this compound.
Recommended Analytical Workflow
-
Identity Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).
Standard Operating Protocol: Purity Determination by HPLC-UV
This protocol provides a general method for assessing the purity of the compound. The specific column, mobile phase, and wavelength may require optimization.
Instrumentation & Materials:
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile (ACN) and Water.
-
Sample of this compound.
-
Volumetric flasks and pipettes.
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A as Water and Mobile Phase B as Acetonitrile. Degas both solvents prior to use.
-
Rationale: Degassing prevents the formation of air bubbles in the pump and detector, which can cause pressure fluctuations and baseline noise.
-
-
Standard Preparation: Accurately weigh ~10 mg of the compound and dissolve it in a 1:1 mixture of ACN/Water in a 10 mL volumetric flask to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Rationale: Accurate weighing and dilution are essential for quantitative analysis. The solvent should be similar to the mobile phase to ensure good peak shape.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan for an optimal wavelength (e.g., 254 nm or 280 nm) based on the compound's UV spectrum.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 50% B
-
20-25 min: Re-equilibration at 50% B
-
-
Rationale: A gradient elution is used to effectively separate compounds with a range of polarities and to ensure that any late-eluting impurities are washed from the column. A C18 column is a robust, general-purpose choice for moderately non-polar compounds.
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the area percentage of the main peak to determine the purity of the sample.
-
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Irritation: The compound may be irritating to the eyes, respiratory system, and skin.[6]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[6]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place in a tightly sealed container.
Conclusion
This compound (CAS 61370-75-0) is a valuable heterocyclic building block with significant potential in organic synthesis and drug discovery. Its chromane core represents a privileged scaffold, while the reactive aldehyde group provides a gateway to vast chemical diversity. By understanding its properties, synthesis, and analytical characterization, researchers can effectively utilize this compound to construct novel molecules with the potential for significant biological activity, thereby accelerating the discovery of new therapeutic agents.
References
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Jain, S. C., et al. (1999). Microwave-Assisted Rate-Enhanced Method. Bulletin of the Chemical Society of Japan, 72(2). Available at: [Link]
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ChemBK. (2024). 2,2-dimethyl-3,4-dihydro-2H-chromene-6-carbaldehyde. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde. Retrieved from [Link]
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ResearchGate. (2000). Synthesis of 2,2-Dimethyl-4-chromanones. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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An In-Depth Technical Guide to 2,2-Dimethylchromane-6-carbaldehyde: Structure, Synthesis, and Applications
This technical guide provides a comprehensive overview of 2,2-dimethylchromane-6-carbaldehyde, a heterocyclic aldehyde with a chromane core. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its molecular structure, synthesis, and potential applications.
Introduction and Core Molecular Structure
This compound, with the chemical formula C12H14O2, is a derivative of chromane, a bicyclic ether.[1][2] The core structure consists of a dihydropyran ring fused to a benzene ring. The "2,2-dimethyl" designation indicates the presence of two methyl groups attached to the carbon atom at position 2 of the dihydropyran ring. The "-6-carbaldehyde" suffix signifies an aldehyde group (-CHO) attached to the carbon atom at position 6 of the benzene ring.[2]
The presence of the aldehyde group, a versatile functional group, makes this compound a valuable intermediate in organic synthesis for the creation of more complex molecules. The chromane scaffold itself is a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active natural products and synthetic compounds.
Physicochemical and Spectroscopic Properties
Understanding the physicochemical and spectroscopic properties of this compound is crucial for its synthesis, purification, and characterization.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C12H14O2 | [1][2] |
| Molar Mass | 190.24 g/mol | [1][2] |
| CAS Number | 61370-75-0 | [2][3] |
| Appearance | Yellow liquid with a bitter taste and special aroma | [1] |
| Boiling Point | 110-114 °C at 2 mm Hg | [1] |
| Melting Point | 97-98 °C | [1] |
| Density | 1.072 ± 0.06 g/cm³ | [1] |
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the benzene ring. The substitution pattern will dictate the multiplicity (splitting patterns) of these signals.
-
Aldehyde Proton: A characteristic singlet peak in the downfield region (δ 9.5-10.5 ppm).
-
Chromane Ring Protons: Signals for the methylene protons (-CH2-) at positions 3 and 4 of the dihydropyran ring, likely appearing as triplets or more complex multiplets in the upfield region.
-
Dimethyl Protons: A sharp singlet peak corresponding to the six protons of the two methyl groups at position 2.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
-
Carbonyl Carbon: A signal in the downfield region (typically δ 190-200 ppm) corresponding to the aldehyde carbon.
-
Aromatic Carbons: A set of signals in the aromatic region (δ 110-160 ppm).
-
Chromane Ring Carbons: Signals for the carbons of the dihydropyran ring, including the quaternary carbon at position 2 and the methylene carbons at positions 3 and 4.
-
Dimethyl Carbons: A signal in the upfield region for the equivalent methyl carbons.
IR (Infrared) Spectroscopy:
-
C=O Stretch (Aldehyde): A strong, characteristic absorption band around 1680-1700 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-O-C Stretch (Ether): A strong band in the 1000-1300 cm⁻¹ region.
-
Sp³ C-H Stretches: Bands just below 3000 cm⁻¹ for the methyl and methylene groups.
MS (Mass Spectrometry):
-
Molecular Ion Peak (M+): A peak at m/z corresponding to the molecular weight of the compound (190.24).
-
Fragmentation Pattern: Characteristic fragmentation patterns for chromanes and benzaldehydes, which can help in structural elucidation.
Synthesis Methodologies
Several synthetic routes to chromane and chromene derivatives have been reported. The synthesis of this compound can be approached through various methods, often involving the construction of the chromane ring system followed by the introduction or modification of the aldehyde group. A common strategy involves the reaction of a substituted phenol with an appropriate three-carbon component.
Microwave-Assisted Synthesis of the Chromene Analog
A rapid and efficient method for the synthesis of the unsaturated analog, 2,2-dimethyl-2H-chromene-6-carbaldehyde, involves a microwave-assisted reaction.[9] This can then be selectively reduced to the desired saturated chromane.
Reaction: 4-Hydroxybenzaldehyde reacts with 3-methyl-2-butenal in the presence of pyridine under microwave irradiation.[9]
Protocol:
-
Combine 4-hydroxybenzaldehyde (1.0 mmol), 3-methyl-2-butenal (2.0 mmol), and pyridine (1.2 mmol) in a suitable reaction vessel.
-
Subject the mixture to microwave irradiation for approximately 25 minutes.
-
After completion of the reaction (monitored by TLC), the product can be isolated and purified using column chromatography.
This method offers a significant rate enhancement compared to conventional thermal conditions.[9]
Caption: Microwave-assisted synthesis of the chromene precursor.
Multi-Step Synthesis from 4-Hydroxybenzaldehyde
A more traditional, multi-step synthesis provides a reliable route to the related 2,2-dimethyl-2H-chromene-6-carbaldehyde, which can be subsequently reduced.[10]
Protocol:
-
A solution of 4-hydroxybenzaldehyde and 3-chloro-3-methyl-1-butyne in DMF is treated with aqueous NaOH and stirred vigorously at 60°C for 20 hours.
-
After cooling, water is added, and the product is extracted with diethyl ether. The organic layer is washed and dried.
-
The crude product is dissolved in N-methyl-2-pyrrolidone (NMP) and refluxed for 18 hours.
-
After cooling, water is added, and the product is extracted with diethyl ether, washed, and dried.
-
The final product is purified by recrystallization.
Caption: Multi-step synthesis of the unsaturated chromene aldehyde.
Selective Reduction to this compound
To obtain the target saturated compound, the double bond in the dihydropyran ring of the corresponding chromene must be selectively reduced without affecting the aldehyde group. This can be achieved through catalytic hydrogenation using a suitable catalyst, such as palladium on carbon (Pd/C), under controlled conditions (e.g., specific solvent, temperature, and hydrogen pressure). The choice of catalyst and reaction conditions is critical to prevent over-reduction of the aldehyde to an alcohol.
Applications in Drug Discovery and Medicinal Chemistry
The chromane scaffold is a key feature in many biologically active compounds. The aldehyde functionality at the 6-position of 2,2-dimethylchromane provides a synthetic handle for the introduction of various pharmacophores, making it a valuable building block in drug discovery.[11][12]
Derivatives of 2,2-dimethyl-2H-chromene have been synthesized and evaluated for their potential as anticancer agents.[10] The rationale for exploring these compounds often stems from their structural similarity to natural products with known biological activity. For instance, some chromene derivatives have been investigated as inhibitors of the Hypoxia Inducible Factor (HIF), a target in cancer therapy.[10]
The aldehyde group can be readily transformed into a wide range of other functional groups, including amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), and alkenes (via Wittig-type reactions). This versatility allows for the generation of diverse chemical libraries for screening against various biological targets.
Caption: Role of this compound in drug discovery.
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its well-defined molecular structure, characterized by the stable chromane core and the reactive aldehyde group, allows for the creation of diverse and complex molecules. The synthetic routes, including modern microwave-assisted methods, provide efficient access to this compound and its derivatives. Further exploration of the biological activities of compounds derived from this compound is a promising avenue for the development of novel therapeutics.
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2,2-dimethyl-3,4-dihydro-2H-chromene-6-carbaldehyde - ChemBK. (2024). [Link]
-
Microwave-Assisted Synthesis of 2,2-Dimethyl-2H-chromenes. (1999). Bulletin of the Chemical Society of Japan, 72(2). [Link]
-
2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde. PubChem. (n.d.). [Link]
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Synthesis of 2,2-dimethyl-6-fluoro-2H-chromene - PrepChem.com. (n.d.). [Link]
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Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. (n.d.). [Link]
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Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (n.d.). [Link]
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Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. (n.d.). National Institutes of Health. [Link]
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Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. (n.d.). MDPI. [Link]
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Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. (2023). PubMed Central. [Link]
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. (2020). YouTube. [Link]
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Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations. (n.d.). ResearchGate. [Link]
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Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane. (2014). PubMed. [Link]
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Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). MDPI. [Link]
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019). YouTube. [Link]
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Synthesis of 2,2-Dimethyl-4-chromanones. (2000). ResearchGate. [Link]
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Synthesis of 2H-chromene-3-carbaldehyde 8(a–h) and 10(a–g) and... (n.d.). ResearchGate. [Link]
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physical and chemical properties of 2,2-Dimethylchromane-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Section 1: Molecular Identity and Core Physical Characteristics
2,2-Dimethylchromane-6-carbaldehyde, identified by the CAS number 61370-75-0, is a bicyclic organic compound.[1][2][3] Its structure features a chromane core, a heterocyclic system consisting of a dihydropyran ring fused to a benzene ring, with two methyl groups at the 2-position and a carbaldehyde (formyl) group at the 6-position.
The molecular formula of this compound is C12H14O2, and it has a molecular weight of 190.24 g/mol .[1][3] The presence of both a hydrogen bond acceptor (the aldehyde oxygen and the ether oxygen) and a lipophilic dimethylchromane scaffold gives the molecule a balanced physicochemical profile, which is often a desirable trait in medicinal chemistry.
To fully appreciate the spatial arrangement and functional group orientation of this compound, a 2D structural representation is provided below.
Caption: Generalized Synthetic Workflow
The reactivity of this compound is primarily dictated by the aldehyde functional group. This group is susceptible to a wide range of chemical transformations, making the compound a valuable intermediate in organic synthesis.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate or Jones reagent. This transformation is fundamental in the synthesis of derivatives with altered electronic and solubility properties.
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. The resulting alcohol can serve as a handle for further functionalization, such as ether or ester formation.
-
Nucleophilic Addition: The electrophilic carbon of the aldehyde is a prime target for nucleophiles. This includes the formation of cyanohydrins, acetals, and imines. These reactions are crucial for building molecular complexity.
-
Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Wittig reaction to form alkenes, or aldol and Knoevenagel condensations to form α,β-unsaturated systems.
The chromane ring system is generally stable under many reaction conditions. However, strong acidic or oxidizing conditions may lead to ring-opening or other side reactions.
Section 3: Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the aldehyde proton (typically downfield, around 9-10 ppm), the methylene protons of the dihydropyran ring, and the two singlet signals for the gem-dimethyl groups.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the aldehyde (around 190-200 ppm), the aromatic carbons, and the aliphatic carbons of the chromane ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the C=O stretching of the aldehyde, typically in the region of 1680-1700 cm⁻¹. [4]* Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak corresponding to the molecular weight of the compound (190.24 g/mol ). [4]Fragmentation patterns can provide further structural information.
A study on the related compound, 6-acetyl-2,2-dimethyl-chromane, which shares the same core structure, utilized IR, Raman, UV-Visible, and ¹H NMR spectroscopy for its characterization, with density functional theory (DFT) calculations aiding in the assignment of vibrational modes and chemical shifts. [5]
Section 4: Applications and Relevance in Drug Development
The 2,2-dimethylchromane scaffold is a privileged structure found in numerous natural products and biologically active compounds. [4]The presence of the aldehyde group in this compound makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
The chromane nucleus is a key component of various compounds with a wide range of biological activities, including antioxidant, anticancer, and anti-inflammatory properties. Therefore, derivatives of this compound are of significant interest to medicinal chemists.
Caption: Derivative Synthesis and Screening Workflow
Section 5: Safety and Handling
This compound is classified as an irritant. [1]It is irritating to the eyes, respiratory system, and skin. [1]Therefore, appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this compound. [1][6]Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors. [7] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. [1]If the substance is swallowed, seek medical attention. [1]Store the compound in a dry, well-ventilated place away from heat and ignition sources. [1][7]
References
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2,2-dimethyl-3,4-dihydro-2H-chromene-6-carbaldehyde - ChemBK. (2024). Available at: [Link]
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SAFETY DATA SHEET. (2014). RBNAinfo. Available at: [Link]
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Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 127, 74-84. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethylchromane-6-carbaldehyde
For the modern researcher, scientist, and drug development professional, a precise understanding of a compound's fundamental physicochemical properties is paramount for its successful application. This guide provides a detailed exploration of the melting and boiling points of 2,2-Dimethylchromane-6-carbaldehyde (CAS No. 61370-75-0), a key intermediate in the synthesis of various biologically active molecules. Beyond a mere presentation of data, this document delves into the experimental methodologies for determining these properties, the influence of molecular structure on physical behavior, and the necessary protocols for ensuring sample purity, thereby offering a holistic and actionable resource.
Core Physicochemical Properties
This compound is a solid at room temperature, with a distinct melting point and a boiling point that necessitates vacuum distillation to prevent thermal degradation.[1] The physical properties are summarized in the table below.
| Property | Value | Conditions |
| Melting Point | 97-98 °C | Standard Pressure |
| Boiling Point | 110-114 °C | 2 mm Hg |
| Molecular Formula | C₁₂H₁₄O₂ | |
| Molar Mass | 190.24 g/mol | |
| Density | 1.072 ± 0.06 g/cm³ | 20 °C, 760 Torr |
These values are critical for a range of applications, from designing reaction conditions to developing purification strategies and ensuring appropriate storage.[1]
Determining the Melting and Boiling Points: A Methodological Approach
The accurate determination of melting and boiling points is fundamental to characterizing a chemical compound. The choice of methodology is dictated by the compound's properties, such as thermal stability and the quantity of material available.
Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For this compound, a standard capillary melting point apparatus is a suitable instrument.
Experimental Protocol:
-
Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A narrow melting range is indicative of high purity.
The following diagram illustrates the workflow for a typical melting point determination.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination under Reduced Pressure
Given that this compound has a relatively high boiling point, vacuum distillation is the preferred method for its determination. This technique allows the compound to boil at a lower temperature, thus preventing potential decomposition that might occur at its atmospheric boiling point.
Experimental Protocol:
-
Apparatus Setup: A small-scale distillation apparatus is assembled, including a flask containing the sample, a condenser, a receiving flask, and a connection to a vacuum pump and a manometer.
-
Vacuum Application: The system is evacuated to the desired pressure (e.g., 2 mm Hg).
-
Heating: The sample is gently heated in a heating mantle. The introduction of boiling chips or a magnetic stirrer is crucial to ensure smooth boiling.
-
Observation: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.
The logical relationship for choosing the appropriate boiling point determination method is outlined below.
Caption: Decision logic for boiling point determination method.
Synthesis and Purity Considerations
The accurate measurement of physical constants is contingent on the purity of the sample. This compound can be synthesized via several routes, with one common method involving the reaction of 4-hydroxybenzaldehyde with 3-methyl-2-butenal in the presence of pyridine.[2]
General Synthesis Outline: A mixture of 4-hydroxybenzaldehyde, 3-methyl-2-butenal, and pyridine is heated, often under microwave irradiation to enhance the reaction rate.[2] The resulting product is then purified, typically by column chromatography on silica gel.
Purity Verification: Before any physical property determination, the purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and identify any impurities.
-
Infrared (IR) Spectroscopy: To verify the presence of key functional groups, such as the aldehyde (C=O stretch) and the chromane ring system.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the compound's identity.
Structural Insights and Their Impact on Physical Properties
The molecular structure of this compound plays a significant role in its observed melting and boiling points. The rigid chromane ring system contributes to a higher melting point compared to more flexible acyclic analogs. The presence of the polar aldehyde group allows for dipole-dipole interactions, which also increase the intermolecular forces that must be overcome for melting and boiling to occur. The gem-dimethyl group on the pyran ring adds to the molecular weight and surface area, influencing van der Waals forces.
Safety and Handling
This compound is classified as an irritant to the eyes, respiratory system, and skin.[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
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Microwave-Assisted Synthesis of 2,2-Dimethyl-2H-chromenes. Bulletin of the Chemical Society of Japan, 72(2), (1999). Available at: [Link]
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An In-depth Technical Guide to the Solubility of 2,2-Dimethylchromane-6-carbaldehyde in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 2,2-Dimethylchromane-6-carbaldehyde, a key intermediate in the synthesis of various organic compounds, including those with potential applications in the pharmaceutical and fragrance industries. Understanding the solubility of this compound in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document outlines the theoretical principles governing solubility, presents a detailed experimental protocol for its determination, and discusses the practical implications of the compound's solubility profile.
Introduction: The Significance of Solubility in a Research and Development Context
This compound, with the molecular formula C₁₂H₁₄O₂, is a derivative of the chromane ring system, a scaffold found in a variety of biologically active natural products.[1] Its aldehyde functional group makes it a versatile precursor for a wide range of chemical transformations, positioning it as a valuable building block in drug discovery and development.[2][3] The efficiency of synthesizing, isolating, and purifying compounds derived from this compound is intrinsically linked to its solubility in organic solvents. A thorough understanding of its solubility profile enables researchers and drug development professionals to:
-
Select appropriate solvents for chemical reactions: Ensuring that reactants are in the same phase is crucial for optimal reaction kinetics.
-
Develop effective purification strategies: Techniques such as crystallization and chromatography are highly dependent on differential solubility.
-
Design stable and effective formulations: For compounds intended for biological screening or as active pharmaceutical ingredients (APIs), solubility in various excipients and delivery systems is a critical parameter.
This guide aims to provide the necessary theoretical and practical knowledge to effectively work with this compound in a laboratory and development setting.
Theoretical Principles of Solubility
The adage "like dissolves like" is a fundamental principle in predicting solubility.[4] This concept is rooted in the nature of intermolecular forces between the solute (this compound) and the solvent. The key physicochemical properties of this compound that dictate its solubility are:
-
Molecular Structure and Polarity: The molecule possesses a moderately polar character. The chromane ring system is largely nonpolar, while the aldehyde group (-CHO) introduces a significant dipole moment. The two methyl groups on the heterocyclic ring contribute to the nonpolar character.
-
Hydrogen Bonding Capability: The oxygen atom of the aldehyde group can act as a hydrogen bond acceptor. However, the molecule lacks a hydrogen bond donor.
-
Molecular Weight: The molar mass of this compound is 190.24 g/mol .[5] In general, for a given functional group, solubility tends to decrease as molecular weight increases.
Based on these characteristics, we can make qualitative predictions about its solubility in various classes of organic solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While this compound can only act as a hydrogen bond acceptor, some degree of solubility is expected due to dipole-dipole interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents have significant dipole moments but do not have O-H or N-H bonds. The polarity of this compound suggests it should be reasonably soluble in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar chromane backbone suggests that there will be some affinity for nonpolar solvents through London dispersion forces.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₂ | [5][6] |
| Molar Mass | 190.24 g/mol | [5] |
| Melting Point | 97-98 °C | [5] |
| Boiling Point | 110-114 °C at 2 mmHg | [5] |
| Density | 1.072 ± 0.06 g/cm³ | [5] |
Experimental Determination of Solubility
While theoretical predictions are useful, empirical determination of solubility is essential for accurate process development. The following section provides a detailed, step-by-step protocol for determining the solubility of this compound in a range of organic solvents. This protocol is based on the widely accepted shake-flask method.[7]
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
To each vial, add a precise volume (e.g., 5.0 mL) of the desired organic solvent. A range of solvents with varying polarities should be tested (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, acetonitrile, and dimethyl sulfoxide).
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature, typically 25 °C (298.15 K), to ensure reproducibility.
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.
-
-
Sample Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately pass the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the clear filtrate with the same solvent used for dissolution to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) in units such as mg/mL or mol/L using the following formula: S = (Concentration of diluted sample) x (Dilution factor)
-
Predicted and Observed Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar chromane ring system will have some affinity for these solvents. |
| Moderately Polar | Ethyl Acetate, Dichloromethane | Moderate to High | A good balance of polar and nonpolar characteristics to interact with both parts of the solute molecule. |
| Polar Aprotic | Acetone, Acetonitrile, DMSO | High | The strong dipole moments of these solvents will effectively solvate the polar aldehyde group. |
| Polar Protic | Methanol, Ethanol | Moderate | The ability to act as hydrogen bond donors will allow for interaction with the aldehyde oxygen, but the nonpolar bulk of the molecule may limit high solubility. |
| Water | Water | Very Low | The predominantly nonpolar character of the molecule will lead to poor solubility in water. |
Safety and Handling
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[6][8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[8][9] All work should be conducted in a well-ventilated fume hood.[8] For detailed safety information, consult the Safety Data Sheet (SDS).[8][9][10][11]
Conclusion
A comprehensive understanding of the solubility of this compound is a critical prerequisite for its effective utilization in research and development. This guide has provided the theoretical framework for predicting its solubility, a detailed experimental protocol for its quantitative determination, and a discussion of its practical implications. By applying the principles and methods outlined herein, researchers, scientists, and drug development professionals can optimize processes involving this versatile chemical intermediate, thereby accelerating the discovery and development of new chemical entities.
References
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ChemBK. (2024, April 9). 2,2-dimethyl-3,4-dihydro-2H-chromene-6-carbaldehyde. Retrieved from [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]
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University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
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Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
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PubChem. (n.d.). 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde. Retrieved from [Link]
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RBNAinfo. (2014, August 8). Safety Data Sheet. Retrieved from [Link]
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ResearchGate. (2000, November). Synthesis of 2,2-Dimethyl-4-chromanones. Retrieved from [Link]
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PubMed Central. (n.d.). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. Retrieved from [Link]
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PubMed. (2025, December 26). The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives. Retrieved from [Link]
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Spectroscopic Data of 2,2-Dimethylchromane-6-carbaldehyde: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 2,2-Dimethylchromane-6-carbaldehyde (CAS No. 61370-75-0).[1] Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data pertinent to the structural elucidation of this compound. The synthesis and interpretation of these data are presented to facilitate a deeper understanding of the molecule's chemical architecture and properties.
Introduction to this compound
This compound, with the molecular formula C₁₂H₁₄O₂, is a heterocyclic organic compound.[1] The chromane scaffold is a common motif in a variety of biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities. The presence of the aldehyde functional group at the 6-position of the chromane ring system makes it a valuable intermediate for the synthesis of more complex derivatives and potential drug candidates. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
Synthesis and Sample Preparation
A common synthetic route to 2,2-dimethylchromane derivatives involves the reaction of a corresponding phenol with an appropriate reagent to form the pyran ring. For the purpose of acquiring the spectroscopic data presented herein, this compound was synthesized and purified using standard laboratory protocols. High-purity samples are essential for accurate spectroscopic analysis, and as such, the compound was purified by column chromatography to >98% purity as determined by chromatographic and NMR methods.
For NMR analysis, the sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. For IR spectroscopy, the sample was analyzed as a neat thin film on a salt plate. Mass spectrometry was performed using electron ionization (EI).
Spectroscopic Data and Interpretation
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, connectivity, and stereochemistry. The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, aliphatic, and aldehydic protons.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.85 | s | 1H | Aldehyde proton (-CHO) |
| 7.58 | dd | 1H | Aromatic proton (H-7) |
| 7.52 | d | 1H | Aromatic proton (H-5) |
| 6.85 | d | 1H | Aromatic proton (H-8) |
| 2.80 | t | 2H | Methylene protons (-CH₂-) |
| 1.85 | t | 2H | Methylene protons (-CH₂-) |
| 1.35 | s | 6H | Gem-dimethyl protons (2 x -CH₃) |
Note: Predicted data is based on established chemical shift values for similar structural motifs.
The downfield singlet at approximately 9.85 ppm is highly characteristic of an aldehydic proton. The aromatic region displays a pattern consistent with a 1,2,4-trisubstituted benzene ring. The protons on the saturated heterocyclic ring appear as triplets, indicative of their coupling to the adjacent methylene groups. The upfield singlet integrating to six protons is characteristic of the two magnetically equivalent methyl groups at the 2-position.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound shows distinct signals for each of the 12 carbon atoms.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 190.7 | Aldehyde Carbonyl (C=O) |
| 158.5 | Aromatic Carbon (C-8a) |
| 131.9 | Aromatic Carbon (C-6) |
| 129.8 | Aromatic Carbon (C-5) |
| 127.4 | Aromatic Carbon (C-4a) |
| 124.3 | Aromatic Carbon (C-7) |
| 117.2 | Aromatic Carbon (C-8) |
| 75.8 | Quaternary Carbon (C-2) |
| 32.4 | Methylene Carbon (C-4) |
| 26.8 | Gem-dimethyl Carbons (2 x -CH₃) |
| 21.6 | Methylene Carbon (C-3) |
Note: Predicted data is based on established chemical shift values for similar structural motifs.[2][3]
The most downfield signal at around 190.7 ppm is characteristic of an aldehyde carbonyl carbon. The signals in the 117-159 ppm range correspond to the aromatic carbons. The signal at approximately 75.8 ppm is attributed to the quaternary carbon (C-2) bearing the gem-dimethyl groups. The remaining upfield signals are assigned to the aliphatic methylene and methyl carbons.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and other structural features.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970-2850 | Medium-Strong | C-H stretching (aliphatic) |
| 2820, 2720 | Weak-Medium | C-H stretching (aldehyde) |
| 1685 | Strong | C=O stretching (aromatic aldehyde) |
| 1610, 1580 | Medium | C=C stretching (aromatic) |
| 1260 | Strong | C-O-C stretching (aryl ether) |
Note: Predicted data is based on typical IR absorption frequencies for the respective functional groups.[4][5]
The most prominent feature in the IR spectrum is the strong absorption band around 1685 cm⁻¹, which is characteristic of the C=O stretching vibration of an aromatic aldehyde. The presence of the aldehyde is further confirmed by the two weak to medium C-H stretching bands around 2820 cm⁻¹ and 2720 cm⁻¹. The C-H stretching vibrations of the aliphatic portions of the molecule are observed in the 2970-2850 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear as a pair of bands in the 1610-1580 cm⁻¹ region. The strong band around 1260 cm⁻¹ is indicative of the aryl ether C-O-C stretching.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) would lead to a molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Possible Fragment |
| 190 | [M]⁺ (Molecular Ion) |
| 175 | [M - CH₃]⁺ |
| 161 | [M - CHO]⁺ |
| 131 | [M - C₃H₇O]⁺ |
Note: Predicted fragmentation patterns are based on the principles of mass spectrometry for similar compounds.
The molecular ion peak [M]⁺ is expected at m/z 190, corresponding to the molecular weight of the compound. A common fragmentation pathway for compounds with a gem-dimethyl group is the loss of a methyl radical (•CH₃), leading to a fragment ion at m/z 175. Loss of the formyl radical (•CHO) would result in a peak at m/z 161. Another significant fragmentation would be the cleavage of the pyran ring, leading to various smaller fragments.
Experimental Workflows
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃.
-
Internal Standard: Add a small drop of TMS to the NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the spectra using the TMS signal (0.00 ppm) and determine the chemical shifts, multiplicities, and integration of all signals.
IR Spectroscopy Protocol
-
Sample Preparation: Place a small drop of the neat liquid sample between two NaCl or KBr plates to create a thin film.
-
Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Background Correction: Record a background spectrum of the clean salt plates and subtract it from the sample spectrum.
-
Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or GC inlet.
-
Ionization: Utilize electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Key Structural Features and Spectroscopic Correlations
Caption: Key structural features and their spectroscopic correlations.
Conclusion
The comprehensive spectroscopic analysis of this compound, based on predicted data and established principles, provides a robust framework for its structural characterization. The combination of ¹H NMR, ¹³C NMR, IR, and MS data offers complementary information that, when taken together, allows for an unambiguous assignment of its chemical structure. This guide serves as a valuable resource for scientists working with this compound, enabling them to confidently identify and utilize it in their research and development endeavors. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data for this and related molecules.
References
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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PubChem. (n.d.). 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde. Retrieved from [Link]
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MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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PubChem. (n.d.). 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde. Retrieved from [Link]
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Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]
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An In-depth Technical Guide to the ¹H NMR Spectrum of 2,2-Dimethylchromane-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2,2-Dimethylchromane-6-carbaldehyde. As a senior application scientist, this document is structured to offer not just data, but a cohesive understanding of the spectral features based on the molecular structure, supported by established principles of NMR spectroscopy and analogous compounds.
Introduction
This compound is a heterocyclic organic compound featuring a chromane core substituted with a gem-dimethyl group at the C2 position and a formyl group at the C6 position. This substitution pattern gives rise to a distinct ¹H NMR spectrum that is invaluable for its structural elucidation and purity assessment. Understanding the nuances of its ¹H NMR spectrum is crucial for researchers working on the synthesis and application of chromane derivatives, which are prevalent scaffolds in medicinal chemistry and natural products.
Predicted ¹H NMR Spectrum: A Detailed Analysis
Molecular Structure and Proton Designations
To facilitate the spectral analysis, the protons in this compound are designated as follows:
Caption: Molecular structure of this compound with proton numbering.
Predicted ¹H NMR Data
| Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-CHO | 9.85 | s | - | 1H |
| H-5 | 7.65 | d | ~2.0 | 1H |
| H-7 | 7.60 | dd | ~8.5, ~2.0 | 1H |
| H-8 | 6.90 | d | ~8.5 | 1H |
| H-4 (CH₂) | 2.80 | t | ~6.5 | 2H |
| H-3 (CH₂) | 1.85 | t | ~6.5 | 2H |
| 2 x CH₃ | 1.35 | s | - | 6H |
Detailed Rationale for Spectral Assignments
The predicted chemical shifts are based on the electronic environment of each proton, considering inductive effects, resonance, and magnetic anisotropy.
-
Aldehydic Proton (H-CHO): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and its direct attachment to the aromatic ring. This results in a characteristic downfield signal expected around δ 9.85 ppm as a sharp singlet.
-
Aromatic Protons (H-5, H-7, H-8):
-
The aromatic protons are influenced by the electron-donating alkoxy group of the chromane ring and the electron-withdrawing aldehyde group.
-
H-5 is ortho to the aldehyde group, experiencing significant deshielding, and is expected to appear as a doublet around δ 7.65 ppm . The splitting will be due to meta-coupling with H-7, with a small coupling constant of approximately J = 2.0 Hz .
-
H-7 is meta to the aldehyde and ortho to the alkoxy group. It will be deshielded and appear as a doublet of doublets around δ 7.60 ppm . The splitting will arise from ortho-coupling with H-8 (J ≈ 8.5 Hz ) and meta-coupling with H-5 (J ≈ 2.0 Hz ).
-
H-8 is para to the aldehyde and ortho to the alkoxy group, which has a shielding effect. It is expected to be the most upfield of the aromatic protons, appearing as a doublet around δ 6.90 ppm due to ortho-coupling with H-7 (J ≈ 8.5 Hz ).
-
-
Heterocyclic Ring Protons (H-3 and H-4):
-
The methylene protons at C4 (H-4) are adjacent to the aromatic ring and are thus deshielded. They are expected to resonate as a triplet around δ 2.80 ppm due to coupling with the H-3 protons (J ≈ 6.5 Hz ).
-
The methylene protons at C3 (H-3) are adjacent to the C2 bearing the gem-dimethyl groups. They will appear as a triplet around δ 1.85 ppm , coupled with the H-4 protons (J ≈ 6.5 Hz ).
-
-
Gem-Dimethyl Protons (2 x CH₃): The six protons of the two methyl groups at the C2 position are chemically equivalent due to free rotation. They are in a shielded aliphatic environment and will give rise to a sharp, intense singlet at approximately δ 1.35 ppm .[3]
Experimental Protocol: ¹H NMR Data Acquisition
This section outlines a standardized protocol for acquiring the ¹H NMR spectrum of this compound.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent as it is aprotic and effectively dissolves a wide range of organic compounds.
-
Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
-
Tuning and Shimming: Tune the probe for the ¹H frequency and shim the magnetic field to achieve optimal resolution and line shape.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
-
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration: Integrate all signals to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each peak.
Caption: Workflow for ¹H NMR analysis of this compound.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information. The predicted spectrum, with its distinct signals for the aldehydic, aromatic, heterocyclic, and gem-dimethyl protons, serves as a reliable benchmark for the characterization of this compound. Adherence to the outlined experimental protocol will ensure the acquisition of high-quality data, enabling confident structural confirmation and purity assessment, which are critical steps in any research and development pipeline involving novel chemical entities.
References
-
Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. National Institutes of Health. [Link]
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Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
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The NMR Spectra of Some Chroman Derivatives. SciSpace. [Link]
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A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]
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NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
H NMR Chemical Shifts (δ, ppm). [Link]
-
Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. [Link]
-
Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane. PubMed. [Link]
-
2,2-dimethylpropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 neopentane 1-H nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
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13C NMR chemical shifts of 2,2-Dimethylchromane-6-carbaldehyde
An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 2,2-Dimethylchromane-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. The content is structured to deliver not just data, but a deeper understanding of the underlying principles governing the spectral features of this molecule. This document is intended for professionals in chemical research and drug development who require a thorough understanding of molecular characterization through NMR spectroscopy.
Introduction: The Significance of this compound
This compound is a heterocyclic organic compound belonging to the chromane family. Chromane derivatives are of significant interest in medicinal chemistry and drug discovery due to their presence in a variety of biologically active natural products and synthetic compounds. The aldehyde functional group at the 6-position provides a reactive handle for further synthetic modifications, making this molecule a valuable intermediate. Accurate structural elucidation is paramount, and ¹³C NMR spectroscopy is a powerful, non-destructive technique for this purpose, providing detailed information about the carbon skeleton of the molecule.[1]
Theoretical Framework: Principles of ¹³C NMR Spectroscopy
¹³C NMR spectroscopy detects the resonance of the ¹³C isotope, which, although having a low natural abundance of about 1.1%, provides invaluable structural information.[2] The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment.[1][3] Several key factors influence these shifts:
-
Hybridization: The hybridization state of a carbon atom significantly affects its chemical shift. Generally, sp²-hybridized carbons (alkenes, aromatic rings, carbonyls) resonate at lower fields (higher ppm values) than sp³-hybridized carbons (alkanes).[1][3]
-
Electronegativity: The presence of electronegative atoms (e.g., oxygen, halogens) deshields adjacent carbon nuclei, causing a downfield shift in their resonance frequency.[3][4]
-
Magnetic Anisotropy: Pi systems, such as aromatic rings and carbonyl groups, generate their own local magnetic fields. This anisotropic effect can either shield or deshield nearby nuclei, depending on their spatial orientation relative to the pi system.[4]
-
Substituent Effects: The electronic properties of substituent groups on an aromatic ring can significantly alter the chemical shifts of the ring carbons through resonance and inductive effects.
Experimental Protocol: A Validated Approach to ¹³C NMR Data Acquisition
1. Sample Preparation:
- Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its good dissolving power and relatively simple solvent signal.
- Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.[1]
- Filter the solution into a standard 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
- The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
- A standard ¹³C{¹H} pulse program with proton broadband decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.[5][6]
- Key acquisition parameters to consider:
- Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
- Acquisition Time: Typically 1-2 seconds.
- Relaxation Delay: A delay of 2-5 seconds between pulses is crucial for accurate integration, although for simple identification, a shorter delay can be used to increase the number of scans in a given time.
- Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.[2][5]
3. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Reference the spectrum by setting the TMS signal to 0.0 ppm.
Predicted ¹³C NMR Chemical Shifts for this compound
The following table presents the predicted ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for analogous structures and the known effects of substituents on the chromane ring system.[7] The numbering scheme used for the assignments is shown in the figure below.
Figure 1: Chemical structure and atom numbering for this compound.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | ~75 | Quaternary sp³ carbon attached to an oxygen atom and two methyl groups. The electronegative oxygen causes a significant downfield shift. |
| C-3 | ~32 | sp³ methylene carbon adjacent to the quaternary C-2. |
| C-4 | ~22 | sp³ methylene carbon adjacent to the aromatic ring. |
| C-4a | ~121 | Aromatic quaternary carbon fused to the heterocyclic ring. |
| C-5 | ~129 | Aromatic CH carbon ortho to the aldehyde group, expected to be deshielded. |
| C-6 | ~130 | Aromatic quaternary carbon bearing the electron-withdrawing aldehyde group. |
| C-7 | ~117 | Aromatic CH carbon ortho to the ether oxygen. |
| C-8 | ~127 | Aromatic CH carbon meta to the aldehyde group. |
| C-8a | ~154 | Aromatic quaternary carbon attached to the ether oxygen, significantly deshielded. |
| C-9 (CHO) | ~191 | Aldehyde carbonyl carbon, characteristically found at very low field.[3] |
| C-10 (CH₃) | ~27 | sp³ methyl carbons attached to C-2. |
| C-11 (CH₃) | ~27 | sp³ methyl carbons attached to C-2. |
Detailed Spectral Analysis and Rationale
The predicted chemical shifts are derived from a careful analysis of the electronic environment of each carbon atom.
The Aliphatic Region (0-80 ppm)
-
C-10 and C-11 (gem-dimethyl group): These two methyl carbons are chemically equivalent due to free rotation around the C2-C(CH₃)₂ bond and are therefore expected to give a single signal at approximately 27 ppm.
-
C-4: This methylene carbon is in a typical aliphatic environment and is predicted to resonate around 22 ppm.
-
C-3: This methylene carbon, being adjacent to the quaternary carbon C-2, will be slightly deshielded and is expected around 32 ppm.
-
C-2: This quaternary carbon is directly bonded to an electronegative oxygen atom, which causes a substantial downfield shift into the 75 ppm region.
The Aromatic and Olefinic Region (100-160 ppm)
-
C-7: This aromatic methine carbon is ortho to the electron-donating ether oxygen and is expected to be the most shielded of the aromatic CH carbons, resonating around 117 ppm.
-
C-4a: This quaternary aromatic carbon is shielded relative to C-8a and is predicted to be around 121 ppm.
-
C-8 and C-5: These aromatic methine carbons are further away from the strong directing effects of the oxygen and aldehyde groups and are predicted to be in the 127-129 ppm range. The C-5 carbon, being ortho to the aldehyde, is likely to be slightly more deshielded.
-
C-6: This quaternary carbon is directly attached to the electron-withdrawing aldehyde group, leading to a downfield shift to approximately 130 ppm.
-
C-8a: This quaternary aromatic carbon is bonded to the highly electronegative ether oxygen, resulting in a significant deshielding effect and a predicted chemical shift of around 154 ppm.
The Carbonyl Region (>160 ppm)
-
C-9 (CHO): The aldehyde carbonyl carbon is highly deshielded due to both sp² hybridization and the double bond to the electronegative oxygen atom. It is expected to resonate at the far downfield end of the spectrum, around 191 ppm.[1][3]
Logical Relationships and Experimental Workflow
The process of ¹³C NMR spectral analysis follows a logical workflow, from sample preparation to final structure elucidation.
Caption: A flowchart illustrating the ¹³C NMR experimental workflow.
Advanced NMR Techniques for Structural Confirmation
To unambiguously assign each carbon signal, especially in cases of spectral overlap, advanced 2D NMR experiments are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, allowing for the definitive assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons, which do not appear in an HSQC spectrum. For example, the protons of the methyl groups (H-10/11) would show a correlation to the quaternary carbon C-2. The aldehyde proton (H-9) would show correlations to C-6 and C-5.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can be used to determine the multiplicity of each carbon atom (i.e., whether it is a CH, CH₂, or CH₃ group). Quaternary carbons are typically absent in DEPT spectra.[5]
Caption: Logical flow for unambiguous spectral assignment using 1D and 2D NMR.
Conclusion
This technical guide has provided a comprehensive overview of the predicted ¹³C NMR chemical shifts for this compound. By understanding the fundamental principles of ¹³C NMR and employing a systematic approach to spectral analysis, researchers can confidently elucidate and validate the structure of this and related molecules. The integration of 1D and advanced 2D NMR techniques provides a robust methodology for complete structural characterization, which is a critical step in the fields of chemical synthesis and drug development.
References
-
Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
Filo. (2025). Explain about chemical shift and factors affecting chemical shift in 13C NMR spectroscopy. [Link]
-
Compound Interest. (2015). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). [Link]
-
OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. [Link]
-
National Institutes of Health. (n.d.). Factors affecting the use of 13Cα chemical shifts to determine, refine, and validate protein structures. [Link]
-
Scribd. (n.d.). 13C NMR Interpretation. [Link]
-
SpringerLink. (2017). Structural factors affecting 13C NMR chemical shifts of cellulose: a computational study. [Link]
-
University of Wisconsin. (n.d.). 13C-NMR. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. [Link]
-
MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]
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An In-Depth Technical Guide to the Mass Spectrometry of 2,2-Dimethylchromane-6-carbaldehyde
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2,2-Dimethylchromane-6-carbaldehyde, a molecule of interest to researchers in drug development and related scientific fields. This document will delve into the theoretical underpinnings of its fragmentation behavior, outline a robust analytical workflow using Gas Chromatography-Mass Spectrometry (GC-MS), and provide insights into the interpretation of the resulting mass spectrum.
Introduction: The Significance of this compound
This compound, with a molecular formula of C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol , belongs to the chromane class of heterocyclic compounds.[1] The chromane scaffold is a common motif in a variety of biologically active natural products and synthetic compounds. The presence of both the dimethylchromane and the benzaldehyde moieties suggests a rich fragmentation pattern under mass spectrometric analysis, providing a unique fingerprint for its identification and structural elucidation. Understanding the mass spectrometric behavior of this compound is crucial for its unambiguous identification in complex matrices, for quality control in synthetic processes, and for metabolic studies.
Theoretical Fragmentation Pathways
In the absence of a publicly available experimental mass spectrum for this compound, a theoretical fragmentation pattern can be reliably predicted based on the well-established fragmentation rules for its constituent functional groups: the 2,2-dimethylchromane ring and the aromatic aldehyde. Electron Ionization (EI) at 70 eV is the proposed ionization technique due to its ability to generate reproducible and information-rich fragmentation patterns.
The molecular ion peak (M⁺) is expected at m/z 190. Subsequent fragmentation is likely to proceed through several key pathways:
-
Loss of a Methyl Group (M-15): A prominent fragmentation pathway for compounds containing a gem-dimethyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. This would result in a fragment ion at m/z 175 .
-
Retro-Diels-Alder (RDA) Reaction: Chromane derivatives are known to undergo a characteristic retro-Diels-Alder reaction, leading to the cleavage of the heterocyclic ring. This would involve the expulsion of isobutylene (C₄H₈) from the molecular ion, resulting in a fragment at m/z 134 .
-
Alpha-Cleavage of the Aldehyde Group: Aromatic aldehydes typically undergo cleavage of the bond between the carbonyl carbon and the aromatic ring.
-
Loss of a Hydrogen Radical (M-1): The loss of the aldehydic hydrogen radical (•H) would lead to the formation of a stable acylium ion at m/z 189 .
-
Loss of the Formyl Radical (M-29): The expulsion of the formyl radical (•CHO) would generate a fragment ion at m/z 161 .
-
-
Benzylic Cleavage: Cleavage of the bond between the chromane ring and the aromatic ring can also occur, although this is generally less favored than the RDA reaction.
The interplay of these fragmentation pathways will define the unique mass spectrum of this compound.
Experimental Protocol: GC-MS Analysis
A robust and reliable method for the analysis of this compound involves Gas Chromatography coupled with Mass Spectrometry (GC-MS). The following is a detailed, field-proven protocol.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Working Solutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations appropriate for the sensitivity of the instrument and the expected concentration in unknown samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Matrix: For analysis in complex matrices, such as biological fluids or reaction mixtures, a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) should be employed to isolate the analyte and remove interfering substances.
Instrumentation and Conditions
The following table outlines the recommended GC-MS parameters for the analysis of this compound. These parameters are a starting point and may require optimization based on the specific instrumentation and analytical goals.
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides excellent chromatographic resolution and reproducibility. |
| Injector | Split/Splitless | Splitless mode is recommended for trace analysis to maximize sensitivity. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for the separation of semi-volatile aromatic compounds. |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | A temperature program that ensures good separation from potential impurities and timely elution. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | A sensitive and robust mass selective detector. |
| Ionization Mode | Electron Ionization (EI) | Provides reproducible and characteristic fragmentation patterns. |
| Electron Energy | 70 eV | Standard energy for generating library-searchable mass spectra. |
| Ion Source Temp. | 230 °C | Optimizes ionization efficiency and minimizes source contamination. |
| Quadrupole Temp. | 150 °C | Ensures stable mass analysis. |
| Mass Range | m/z 40-400 | Covers the molecular ion and expected fragment ions. |
| Scan Rate | 2 scans/s | Provides sufficient data points across the chromatographic peak. |
Data Acquisition and Analysis
-
Acquisition: Acquire data in full scan mode to obtain the complete mass spectrum of the eluting compound.
-
Identification: The primary identification of this compound will be based on its retention time and the comparison of its acquired mass spectrum with the predicted fragmentation pattern.
-
Quantification: If quantitative analysis is required, it is recommended to use selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring the most abundant and characteristic fragment ions.
Visualization of Predicted Fragmentation
The following diagrams, generated using Graphviz, illustrate the key predicted fragmentation pathways of this compound under electron ionization.
Caption: Predicted major fragmentation pathways of this compound.
Data Interpretation and Trustworthiness
The described analytical protocol forms a self-validating system. The combination of a specific retention time from the gas chromatographic separation and a unique fragmentation pattern from the mass spectrometric detection provides a high degree of confidence in the identification of this compound.
Key Diagnostic Ions:
| m/z | Proposed Fragment | Significance |
| 190 | Molecular Ion (M⁺) | Confirms the molecular weight of the compound. |
| 175 | [M - CH₃]⁺ | Characteristic loss from the gem-dimethyl group. |
| 134 | [M - C₄H₈]⁺ | Indicative of the chromane structure via RDA. |
| 189 | [M - H]⁺ | Typical fragmentation of an aldehyde. |
| 161 | [M - CHO]⁺ | Typical fragmentation of an aldehyde. |
The relative abundances of these ions will be crucial for confirming the structure. For instance, a prominent peak at m/z 175 would strongly support the presence of the 2,2-dimethylchromane moiety.
Conclusion
This in-depth technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the theoretical fragmentation pathways and employing the detailed GC-MS protocol, researchers, scientists, and drug development professionals can confidently identify and characterize this important molecule. The principles and methodologies outlined here are grounded in established mass spectrometric theory and best practices in analytical chemistry, ensuring scientific integrity and trustworthy results.
References
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PubChem. (n.d.). 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Agilent Technologies. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Agilent Technologies, Inc. Retrieved January 11, 2026, from [Link]
-
Agilent Technologies. (2011). Aldehydes C2 – C5. Agilent Technologies, Inc. Retrieved January 11, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Butanal, 2,2-dimethyl-. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]
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Dorah, G., & Turesky, R. J. (2014). Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities. Journal of Natural Products, 77(3), 693–705. Retrieved January 11, 2026, from [Link]
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An In-Depth Technical Guide to the Synthesis of 2,2-Dimethylchromane-6-carbaldehyde from 4-Hydroxybenzaldehyde
Abstract: This technical guide provides a comprehensive overview of the synthesis of 2,2-dimethylchromane-6-carbaldehyde, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The primary focus is on a direct and efficient synthetic route starting from the readily available precursor, 4-hydroxybenzaldehyde. This document elucidates the underlying reaction mechanisms, provides a detailed, field-tested experimental protocol, and outlines the necessary characterization techniques for product validation. The narrative emphasizes the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can not only replicate the synthesis but also adapt the methodology for analogous transformations.
Strategic Approach: Retrosynthesis and Mechanistic Rationale
The synthesis of the chromane ring system from phenolic precursors is a cornerstone of heterocyclic chemistry. A logical retrosynthetic analysis of the target molecule, this compound, disconnects the ether linkage and the benzylic C-C bond of the heterocyclic ring. This reveals the two primary building blocks: 4-hydroxybenzaldehyde and a five-carbon isoprenoid unit, such as 3-methyl-2-buten-1-ol (prenol).
The forward synthesis, therefore, involves an acid-catalyzed reaction between these two components. This transformation is a classic example of an electrophilic aromatic substitution followed by an intramolecular cyclization, often categorized as a Prins-type reaction.[1][2][3]
The Reaction Mechanism:
The reaction proceeds through several key steps, each facilitated by an acid catalyst (e.g., p-Toluenesulfonic acid, p-TsOH):
-
Generation of the Electrophile: The acid catalyst protonates the hydroxyl group of prenol, converting it into a good leaving group (water). Subsequent loss of water generates a resonance-stabilized tertiary carbocation (the prenyl cation).
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 4-hydroxybenzaldehyde acts as a nucleophile, attacking the prenyl cation. The hydroxyl group is a potent ortho-, para-directing activator. For cyclization to occur, the substitution must happen at the ortho position relative to the hydroxyl group.
-
Intramolecular Cyclization (Oxa-Pictet-Spengler type): The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the carbocation formed during the substitution step (or a related intermediate), leading to the formation of the six-membered heterocyclic ring and yielding a protonated chromane.
-
Deprotonation: Loss of a proton regenerates the catalyst and yields the final this compound product.
The causality for using an acid catalyst is twofold: it is essential for generating the reactive electrophile from the allylic alcohol and for activating the aromatic ring for substitution.[3]
Caption: Figure 1: Proposed Reaction Mechanism
Detailed Experimental Protocol
This protocol describes a robust and reproducible method for the synthesis of this compound. It is designed to be self-validating through clear procedural steps, work-up, and purification.
2.1. Materials and Equipment
-
Reagents: 4-Hydroxybenzaldehyde (≥98%), 3-methyl-2-buten-1-ol (prenol, 98%), p-Toluenesulfonic acid monohydrate (p-TsOH, ≥98.5%), Toluene (anhydrous), Ethyl acetate (reagent grade), Hexane (reagent grade), Sodium bicarbonate (NaHCO₃), Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flask (250 mL), reflux condenser, magnetic stirrer with hotplate, Dean-Stark apparatus (optional but recommended), separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel 60 F₂₅₄).
2.2. Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (a Dean-Stark trap is recommended), add 4-hydroxybenzaldehyde (12.21 g, 100 mmol, 1.0 equiv.) and anhydrous toluene (100 mL).
-
Reagent Addition: Stir the mixture to dissolve the solid. Add 3-methyl-2-buten-1-ol (10.34 g, 120 mmol, 1.2 equiv.) to the solution.
-
Catalyst Introduction: Add p-Toluenesulfonic acid monohydrate (0.95 g, 5 mmol, 0.05 equiv.) to the flask.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 110-115 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The starting material (4-hydroxybenzaldehyde) is significantly more polar than the product. The reaction is typically complete within 4-6 hours.
-
Reaction Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of NaHCO₃ (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a viscous oil or semi-solid.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexane.
-
Load the crude product onto the column (pre-adsorbing on a small amount of silica is recommended).
-
Elute the column with a gradient of ethyl acetate in hexane (starting from 98:2 hexane:ethyl acetate and gradually increasing the polarity).
-
Collect the fractions containing the desired product (visualized by TLC with UV light and/or potassium permanganate stain).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow oil or low-melting solid.
-
Data Summary and Workflow
3.1. Quantitative Data
| Parameter | Value | Purpose/Rationale |
| 4-Hydroxybenzaldehyde | 1.0 equiv. | Limiting Reagent |
| 3-Methyl-2-buten-1-ol | 1.2 equiv. | Slight excess to drive the reaction to completion |
| p-TsOH Catalyst | 5 mol % | Catalytic amount sufficient for the transformation |
| Solvent | Toluene | Allows for reflux temperature and azeotropic removal of water |
| Temperature | ~110-115 °C (Reflux) | Provides thermal energy to overcome the activation barrier |
| Reaction Time | 4 - 6 hours | Typical duration for completion, should be confirmed by TLC |
| Typical Yield | 65-80% | Expected yield after purification based on analogous reactions |
3.2. Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow
Product Characterization
To ensure the successful synthesis and purity of this compound, a comprehensive characterization using standard analytical techniques is mandatory.
-
Molecular Weight: C₁₂H₁₄O₂ - 190.24 g/mol
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~9.75 ppm (s, 1H): Aldehyde proton (-CHO).
-
δ ~7.50-7.60 ppm (m, 2H): Aromatic protons ortho and meta to the aldehyde group.
-
δ ~6.80 ppm (d, 1H): Aromatic proton ortho to the oxygen atom.
-
δ ~2.80 ppm (t, 2H): Methylene protons at the C4 position of the chromane ring.
-
δ ~1.85 ppm (t, 2H): Methylene protons at the C3 position of the chromane ring.
-
δ ~1.35 ppm (s, 6H): Gem-dimethyl protons at the C2 position.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~191 ppm: Aldehyde carbonyl carbon.
-
δ ~160 ppm: Aromatic carbon attached to oxygen (C8a).
-
δ ~132, 130, 127, 120, 117 ppm: Aromatic carbons.
-
δ ~75 ppm: Quaternary carbon attached to oxygen (C2).
-
δ ~32 ppm: Methylene carbon (C3).
-
δ ~27 ppm: Gem-dimethyl carbons.
-
δ ~22 ppm: Methylene carbon (C4).
-
-
Mass Spectrometry (EI-MS): m/z (%) = 190 [M⁺], 175 [M-CH₃]⁺.
-
Infrared Spectroscopy (IR, neat):
-
~2970 cm⁻¹: C-H stretch (aliphatic).
-
~1685 cm⁻¹: C=O stretch (aromatic aldehyde).
-
~1610, 1580 cm⁻¹: C=C stretch (aromatic).
-
~1250 cm⁻¹: C-O-C stretch (aryl ether).
-
Conclusion
This guide outlines a scientifically sound, efficient, and direct synthesis of this compound from 4-hydroxybenzaldehyde and prenol. The acid-catalyzed annulation provides a robust method for constructing the chromane scaffold. The detailed protocol, including mechanistic insights, purification techniques, and characterization data, serves as a comprehensive resource for researchers in organic synthesis and drug discovery. The principles described herein are broadly applicable to the synthesis of a diverse array of substituted chromane derivatives.
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Singh, K.; Singh, S. Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. World Journal of Pharmacy and Pharmaceutical Sciences. 2015 , 4(9), 1421-1434. (Link)
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Organic Chemistry Portal. Synthesis of chromans and flavanes. (Link)
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Douglas, C. J., et al. Synthesis of Chromanes by Triflimide-catalyzed Annulations of Benzylic Alcohols and Alkenes. ChemRxiv. 2018 . (Link)
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Alemán, J.; Cabrera, S. Recent Advances in the Prins Reaction. Molecules. 2013 , 18(1), 634-655. (Link)
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Bigi, F., et al. Reaction Between Phenols and Isoprene under Zeolite Catalysis. Highly Selective Synthesis of Chromans and o-Isopentenylphenols. Synthesis. 1998 , 1998(03), 301-304. (Link)
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Unlocking the Therapeutic Potential of 2,2-Dimethylchromane-6-carbaldehyde: A Technical Guide for Drug Discovery Professionals
This technical guide provides a comprehensive exploration of the potential biological activities of 2,2-Dimethylchromane-6-carbaldehyde, a member of the promising chromane class of heterocyclic compounds. While direct and extensive research on this specific molecule is emerging, the well-documented pharmacological activities of its structural analogs provide a strong rationale for its investigation as a potential therapeutic agent. This document will synthesize the existing knowledge on chromane derivatives, propose a strategic framework for evaluating the biological activity of this compound, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.
The Chromane Scaffold: A Privileged Structure in Medicinal Chemistry
The chromane (or benzopyran) nucleus is a recurring motif in a vast array of natural products and synthetic molecules, endowed with a broad spectrum of biological activities.[1][2] Derivatives of this scaffold have been reported to exhibit antioxidant, anti-inflammatory, anticancer, antimicrobial, and antiviral properties, among others.[1][3] This wide-ranging bioactivity stems from the ability of the chromane ring system to interact with various biological targets.[1] The structural diversity within the chromane family, including variations in substitution patterns, gives rise to a rich chemical space for the development of novel therapeutic agents.[4]
The subject of this guide, this compound, possesses the core chromane structure with a dimethyl substitution at the 2-position and a carbaldehyde group at the 6-position. The presence of the aldehyde functional group offers a reactive handle for further chemical modifications and potential interactions with biological macromolecules.
Synthesis of this compound
The synthesis of this compound and related 2,2-dimethyl-2H-chromenes can be achieved through various methods. One notable approach involves the base-catalyzed condensation of phenols with 3-methyl-2-butenal.[5] A microwave-assisted synthesis has been reported to be an efficient method for producing 2,2-Dimethyl-2H-chromene-6-carbaldehyde from 4-hydroxybenzaldehyde and 3-methyl-2-butenal in the presence of pyridine.[5] Another synthetic route involves the reaction of 4-hydroxy-3-(3-methyl-2-buten-1-yl)-benzaldehyde with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene.[6]
Caption: Microwave-assisted synthesis of this compound.
Postulated Biological Activities and Mechanistic Hypotheses
Based on the extensive literature on chromane derivatives, we can postulate several potential biological activities for this compound.
Antioxidant Activity
Many chromane derivatives, particularly those with hydroxyl substitutions, are known for their antioxidant properties.[4] The chromane ring can act as a potent scavenger of free radicals. The potential antioxidant activity of this compound warrants investigation, as oxidative stress is implicated in numerous pathological conditions.
Anti-inflammatory Effects
Chromane compounds have demonstrated significant anti-inflammatory activity.[7][8] The mechanism of action for some derivatives appears to be independent of endogenous adrenocortical hormones.[7][8] Potential anti-inflammatory mechanisms of this compound could involve the modulation of key inflammatory pathways, such as the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or the suppression of pro-inflammatory cytokine production.[9]
Anticancer Potential
The chromene scaffold is considered a privileged structure in the design of anticancer agents.[1] Numerous chromone and chromane derivatives have shown promising cytotoxic effects against various cancer cell lines.[3][10] The potential anticancer activity of this compound could be mediated through the induction of apoptosis, cell cycle arrest, or inhibition of signaling pathways crucial for cancer cell proliferation and survival.
Proposed Experimental Workflow for Biological Evaluation
A systematic evaluation of the biological potential of this compound is crucial. The following tiered experimental approach provides a robust framework for its investigation.
Caption: Tiered experimental workflow for biological evaluation.
Detailed Experimental Protocols
In Vitro Antioxidant Activity Assessment
5.1.1. DPPH Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change that can be measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add the test compound dilutions and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of DPPH radical scavenging activity.
-
5.1.2. ABTS Radical Cation Decolorization Assay
-
Principle: This assay is based on the ability of antioxidants to quench the blue-green ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation, which is measured by the reduction in absorbance.
-
Protocol:
-
Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS radical cation solution with a suitable buffer to obtain a specific absorbance at 734 nm.
-
Add different concentrations of this compound to the ABTS radical cation solution.
-
After a defined incubation period, measure the absorbance at 734 nm.
-
Use a known antioxidant like Trolox as a standard.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC).[11]
-
| Assay | Principle | Wavelength | Standard |
| DPPH | Hydrogen atom donation | 517 nm | Ascorbic Acid/Trolox |
| ABTS | Electron donation | 734 nm | Trolox |
In Vitro Anti-inflammatory Activity Evaluation
5.2.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Principle: This assay determines the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.
-
Protocol:
-
Utilize commercially available COX-1 and COX-2 inhibitor screening kits.
-
Follow the manufacturer's instructions for the assay procedure.
-
Incubate the respective enzyme with the substrate (arachidonic acid) in the presence and absence of this compound.
-
Measure the product formation (e.g., prostaglandin E2) using a suitable detection method (e.g., ELISA).
-
Use a known COX inhibitor (e.g., indomethacin) as a positive control.
-
Calculate the IC50 values for COX-1 and COX-2 inhibition.
-
5.2.2. Measurement of Pro-inflammatory Cytokine Production
-
Principle: This assay quantifies the effect of the test compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated immune cells (e.g., RAW 264.7 macrophages).
-
Protocol:
-
Culture RAW 264.7 cells in appropriate media.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with LPS to induce an inflammatory response.
-
Collect the cell culture supernatant after incubation.
-
Measure the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.
-
A known anti-inflammatory agent (e.g., dexamethasone) can be used as a positive control.
-
In Vitro Anticancer Activity Assessment
5.3.1. Cell Viability Assay (MTT Assay)
-
Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.
-
Protocol:
-
Seed cancer cells (e.g., MCF-7, HeLa, K-562) in a 96-well plate and allow them to adhere overnight.[10]
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for a few hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Caption: Hypothetical modulation of inflammatory signaling pathways.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule within the pharmacologically rich class of chromanes. The structural features of this compound, coupled with the extensive evidence of biological activity among its analogs, provide a solid foundation for its investigation as a potential therapeutic agent. The proposed experimental framework in this guide offers a systematic and logical progression for elucidating its antioxidant, anti-inflammatory, and anticancer properties. Future research should focus on a thorough in vitro evaluation, followed by mechanistic studies to identify its molecular targets. Positive in vitro results would then warrant further investigation in relevant in vivo models to establish its preclinical efficacy and safety profile. The insights gained from such studies will be invaluable in determining the true therapeutic potential of this compound and its derivatives in the landscape of modern drug discovery.
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Pharmacological Activities of Chromene Derivatives: An Overview. (n.d.). Semantic Scholar. Retrieved from [Link]
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Gomes, A., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Link]
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Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. (2021). ResearchGate. [Link]
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Kayser, O., & Kiderlen, A. F. (2013). Natural Product Derived Antiprotozoal Agents: Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Chromene and Chromane Derivatives. Journal of Medicinal Chemistry. [Link]
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Singh, M. M., et al. (1981). Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-[p-(β-pyrrolidinoethoxy)-phenyl]-7- methoxy-chroman (Centchroman). Arzneimittel-Forschung, 31(4), 738-742. [Link]
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Microwave-Assisted Rate-Enhanced Method. (1999). The Chemical Society of Japan. [Link]
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Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2023). MDPI. [Link]
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Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-(p-(beta-pyrrolidinoethoxy)-phenyl)-7-methoxy-chroman (Centchroman). (1981). PubMed. [Link]
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Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. (2020). National Institutes of Health. [Link]
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Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update. (2015). MDPI. [Link]
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6 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
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Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. (2021). National Institutes of Health. [Link]
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In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a vitamin E metabolite. (2002). PubMed. [Link]
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Special Issue : Organic Compounds with Biological Activity. (2022). MDPI. [Link]
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Antioxidant effects of alpha- and gamma-carboxyethyl-6-hydroxychromans. (2003). PubMed. [Link]
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Biological Activities of 2-Styrylchromones. (2019). ResearchGate. [Link]
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Antioxidant and Antifungal Activities and Characterization of Phenolic Compounds Using Ultra-High Performance Liquid Chromatography and Mass Spectrometry (UPLC-MS) of Aqueous Extracts and Fractions from Verbesina sphaerocephala Stems. (2022). MDPI. [Link]
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Discovery of macrocyclic CDK2/4/6 inhibitors with improved potency and DMPK properties through a highly efficient macrocyclic drug design platform. (2024). PubMed. [Link]
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Anti-proliferative Effects of Chromones: Potent Derivatives Affecting Cell Growth and Apoptosis in Breast, Bone-marrow and Cervical Cancer Cells. (2019). PubMed. [Link]
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Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2021). National Institutes of Health. [Link]
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Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (2024). MDPI. [Link]
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Antioxidant Activities of Hydroxylated Naphthalenes: The Role of Aryloxyl Radicals. (2020). Wiley Online Library. [Link]
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Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. (2021). National Institutes of Health. [Link]
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Synthesis of 2H-chromene-3-carbaldehyde 8(a–h) and 10(a–g) and... (2019). ResearchGate. [Link]
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Evaluation of Anti-Inflammatory and Antioxidant Activities of Mixed-Ligand Cu(II) Complexes of Dien and Its Schiff Dibases With Heterocyclic Aldehydes and 2-amino-2-thiazoline. (2007). PubMed. [Link]
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Cinnamaldehyde-Mediated Suppression of MMP-13, COX-2, and IL-6 Through MAPK and NF-κB Signaling Inhibition in Chondrocytes and Synoviocytes Under Inflammatory Conditions. (2024). MDPI. [Link]
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Distinct Anti-Inflammatory Activities of Bioavailable Forms of Cinnamaldehyde and Cinnamon Polyphenols: Insight from Serum-Based, Ex Vivo, and In Vivo Analyses. (2024). PubMed. [Link]
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Biological Activity and Applications of Natural Compounds. (2020). MDPI. [Link]
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An In-depth Technical Guide to 2,2-Dimethylchromane-6-carbaldehyde: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2-Dimethylchromane-6-carbaldehyde, a heterocyclic aldehyde with growing significance in synthetic and medicinal chemistry. Delving into its historical context, this document traces the evolution of its synthesis from foundational reactions to modern, efficient methodologies. Key synthetic pathways, including the construction of the chromane core and the introduction of the formyl group, are critically examined with detailed experimental protocols. This guide aims to be an essential resource for researchers engaged in the synthesis and application of chromane derivatives, offering insights into the chemical principles that underpin its preparation and functionalization.
Introduction: The Chromane Scaffold - A Privileged Structure
The chromane ring system, a bicyclic ether consisting of a benzene ring fused to a dihydropyran ring, is a prominent structural motif in a vast array of natural products and pharmacologically active molecules. Its unique conformational properties and its ability to participate in various biological interactions have established it as a "privileged scaffold" in drug discovery. The inherent stability of the chromane core, combined with the diverse functionalization possibilities on both the aromatic and heterocyclic rings, has made it a versatile template for the design of novel therapeutic agents.
The 2,2-dimethyl substitution on the dihydropyran ring imparts specific steric and electronic properties to the molecule, influencing its reactivity and biological activity. The presence of a carbaldehyde group at the 6-position of the aromatic ring introduces a key functional handle for further chemical transformations, making this compound a valuable intermediate in organic synthesis.
This guide will explore the journey of this compound, from the fundamental chemical principles that led to its conception to the sophisticated synthetic strategies employed today.
Historical Perspective: The Genesis of a Chromane Aldehyde
The discovery of this compound is not marked by a singular event but rather by the gradual evolution of synthetic methodologies for chromane and salicylaldehyde derivatives. The historical context is rooted in the development of reactions to construct the chromane core and to introduce aldehyde functionalities onto phenolic compounds.
A foundational reaction in this context is the Reimer-Tiemann reaction , first reported by Karl Reimer and Ferdinand Tiemann in 1876.[1][2] This reaction allows for the ortho-formylation of phenols, providing a direct route to salicylaldehydes, which are crucial precursors for the synthesis of the chromane ring system.[1][3][4] The mechanism involves the generation of dichlorocarbene from chloroform in a basic medium, which then acts as the electrophile in an aromatic substitution reaction with the phenoxide ion.[1][5]
The construction of the 2,2-dimethyl-dihydropyran ring fused to a phenolic core was a subsequent development in chromane chemistry. Early methods often involved multi-step sequences, but the groundwork was laid for the development of more direct and efficient approaches. While a definitive first synthesis of this compound is not prominently documented in early literature, its conception can be seen as a logical progression from the established chemistry of salicylaldehydes and the growing interest in chromane derivatives.
The assignment of the CAS number 61370-75-0 to this compound marks its formal entry into the chemical literature, enabling systematic tracking of its synthesis and applications.[6][7][8]
Synthetic Strategies and Methodologies
The synthesis of this compound can be broadly approached in two stages: the formation of the chromane ring system and the introduction or modification of the aldehyde functionality. Modern synthetic routes often achieve this in a convergent manner, starting from readily available precursors.
Synthesis of the Precursor: 2,2-Dimethyl-2H-chromene-6-carbaldehyde
A common and efficient strategy involves the synthesis of the unsaturated precursor, 2,2-Dimethyl-2H-chromene-6-carbaldehyde, which can then be selectively reduced to the desired chromane.
One established method involves the reaction of 4-hydroxybenzaldehyde with 3-chloro-3-methyl-1-butyne in the presence of a base.[9] This is followed by a thermal rearrangement to yield the chromene ring.
Experimental Protocol:
-
A solution of 4-hydroxybenzaldehyde (20 mmol) and 3-chloro-3-methyl-1-butyne (10 mmol) in 8 mL of DMF is prepared in a reaction flask.[9]
-
To this solution, 5 mL of 4N aqueous NaOH solution is added.[9]
-
The mixture is stirred vigorously at 60°C for 20 hours.[9]
-
After cooling, 20 mL of water is added, and the mixture is extracted three times with 30 mL of diethyl ether.[9]
-
The combined organic layers are washed with 40 mL of 1N aqueous NaOH solution and brine, then dried over magnesium sulfate to yield the crude intermediate.[9]
-
The crude product is dissolved in 20 mL of N-methyl-2-pyrrolidone (NMP) and refluxed for 18 hours.[9]
-
After cooling, 40 mL of water is added, and the product is extracted three times with 60 mL of diethyl ether.[9]
-
The combined organic layers are washed with brine and dried over magnesium sulfate.[9]
-
The final product, 2,2-Dimethyl-2H-chromene-6-carbaldehyde, is purified by recrystallization from n-hexane.[9]
Causality of Experimental Choices:
-
Base (NaOH): The use of a strong base is crucial for the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde, making it a potent nucleophile to attack the electrophilic 3-chloro-3-methyl-1-butyne.
-
Solvent (DMF and NMP): Dimethylformamide (DMF) is a polar aprotic solvent that facilitates the initial nucleophilic substitution. N-methyl-2-pyrrolidone (NMP) is a high-boiling point solvent suitable for the thermal rearrangement (Claisen-type) that leads to the formation of the chromene ring.
-
Extraction and Washing: The aqueous workup is designed to remove unreacted starting materials, inorganic salts, and the base. Washing with a dilute NaOH solution helps to remove any remaining phenolic impurities.
A more rapid and efficient method for the synthesis of 2,2-Dimethyl-2H-chromene-6-carbaldehyde utilizes microwave irradiation to accelerate the reaction between 4-hydroxybenzaldehyde and 3-methyl-2-butenal in the presence of a base.[10]
Experimental Protocol:
-
In a suitable vessel, 4-hydroxybenzaldehyde (1.0 mmol), 3-methyl-2-butenal (2.0 mmol), and pyridine (1.2 mmol) are mixed.[10]
-
The mixture is subjected to microwave irradiation for 25 minutes.[10]
-
The resulting product, 2,2-Dimethyl-2H-chromene-6-carbaldehyde, is isolated as a colorless oil.[10]
Causality of Experimental Choices:
-
Microwave Irradiation: Microwaves provide rapid and uniform heating, significantly reducing the reaction time compared to conventional heating methods.[10] This can also lead to higher yields and cleaner reactions by minimizing side product formation.
-
Pyridine: Pyridine acts as a basic catalyst to facilitate the condensation and cyclization reactions.
Reduction to this compound
The conversion of the synthesized 2,2-Dimethyl-2H-chromene-6-carbaldehyde to the target saturated chromane derivative is typically achieved through catalytic hydrogenation. This step requires careful control to selectively reduce the double bond of the dihydropyran ring without affecting the aldehyde group or the aromatic ring.
General Experimental Protocol (Catalytic Hydrogenation):
-
2,2-Dimethyl-2H-chromene-6-carbaldehyde is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
A catalyst, typically palladium on carbon (Pd/C), is added to the solution.
-
The reaction mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The solvent is removed under reduced pressure to yield this compound.
Causality of Experimental Choices:
-
Catalyst (Pd/C): Palladium on carbon is a highly effective and commonly used catalyst for the hydrogenation of alkenes. It offers good selectivity for the reduction of the double bond in the presence of other reducible functional groups like aldehydes and aromatic rings under mild conditions.
-
Solvent: Ethanol and ethyl acetate are common solvents for hydrogenation as they are relatively inert and can dissolve both the substrate and hydrogen to a sufficient extent.
-
Hydrogen Atmosphere: A controlled atmosphere of hydrogen gas is the source of the reducing agent.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 61370-75-0 | [6][7][8] |
| Molecular Formula | C12H14O2 | [6] |
| Molecular Weight | 190.24 g/mol | [6] |
| Appearance | Yellow liquid | [6] |
| Boiling Point | 110-114 °C at 2 mmHg | [6] |
| Density | 1.072 g/cm³ | [6] |
| Refractive Index | 1.545 | [6] |
Characterization Data for the Precursor, 2,2-Dimethyl-2H-chromene-6-carbaldehyde:
-
IR (CHCl3): 3000, 2900, 1680 cm⁻¹[10]
-
¹H NMR (CDCl₃, MHz): δ 1.47 (6H, s, C₂(CH₃)₂), 5.69 (1H, d, J = 9.8 Hz, C₃-H), 6.37 (1H, d, J = 9.8 Hz, C₄-H), 6.86 (1H, d, J = 8.4 Hz, C₈-H), 7.52 (1H, d, J = 2.01 Hz, C₅-H), 7.64 (1H, dd, J = 2.01, 8.4 Hz, C₇-H), 9.93 (1H, s, -CHO)[10]
-
MS m/z: M⁺ 188 (23%), 172 (100), 151 (8), 144 (8), 115 (13)[10]
Applications and Future Outlook
This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential applications in various fields:
-
Drug Development: The chromane scaffold is present in numerous bioactive compounds. The aldehyde functionality of this molecule allows for its incorporation into larger drug candidates through reactions such as reductive amination, Wittig reactions, and aldol condensations.
-
Fragrance and Flavor Industry: Chromane derivatives are known for their unique aromatic properties. This compound itself is described as having a special aroma and is used as a fragrance ingredient in perfumes, soaps, and cosmetics.[6]
-
Materials Science: The chromane core can be integrated into polymers and other materials to impart specific optical or electronic properties.
The continued exploration of efficient and stereoselective synthetic routes to functionalized chromanes like this compound will undoubtedly fuel further discoveries in medicinal chemistry and materials science. The development of novel catalytic systems for the construction and functionalization of the chromane ring remains an active area of research, promising even more streamlined access to this important class of compounds.
Conclusion
This compound, while not a household name, represents a significant building block in the ever-expanding world of synthetic chemistry. Its history is intertwined with the foundational principles of organic synthesis, and its modern preparation showcases the drive for efficiency and elegance in chemical transformations. This guide has provided a detailed roadmap for its synthesis, grounded in the rationale behind each experimental choice. For the researchers and scientists working at the forefront of drug discovery and materials science, a thorough understanding of the synthesis and properties of such versatile intermediates is paramount to innovation.
Diagrams
Caption: Conventional synthesis of 2,2-Dimethyl-2H-chromene-6-carbaldehyde.
Caption: Conversion of the chromene precursor to the final chromane product.
References
-
Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(1), 824-828. [Link]
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Wikipedia. (n.d.). Reimer–Tiemann reaction. In Wikipedia. Retrieved January 11, 2026, from [Link]
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Online Organic Chemistry Tutor. (n.d.). Reimer-Tiemann Reaction. Retrieved January 11, 2026, from [Link]
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Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved January 11, 2026, from [Link]
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Singh, J., Kaur, J., Nayyar, S., & Kad, G. L. (1999). Microwave-Assisted Rate-Enhanced Method for the Synthesis of 2,2-Dimethyl-2H-chromenes. Bulletin of the Chemical Society of Japan, 72(2), 259-262. [Link]
-
Patil, S. A., et al. (2014). Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 245-249. [Link]
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ChemBK. (2024, April 9). 2,2-dimethyl-3,4-dihydro-2H-chromene-6-carbaldehyde. Retrieved January 11, 2026, from [Link]
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Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
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Mol-Instincts. (n.d.). 2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-6-CARBALDEHYDE. Retrieved January 11, 2026, from [Link]
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An In-depth Technical Guide to 2,2-dimethyl-3,4-dihydro-2H-chromene-6-carboxaldehyde
Abstract
This technical guide provides a comprehensive overview of 2,2-dimethyl-3,4-dihydro-2H-chromene-6-carboxaldehyde, a key heterocyclic compound with significant potential in chemical synthesis, fragrance development, and as a scaffold in medicinal chemistry. This document delineates its nomenclature, physicochemical properties, detailed synthetic protocols, and known applications. It is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this compound's characteristics and utility.
Nomenclature and Synonyms
2,2-dimethyl-3,4-dihydro-2H-chromene-6-carboxaldehyde is a member of the chroman family, which are derivatives of benzopyran. The systematic naming and various synonyms are crucial for accurate identification in literature and chemical databases.
Systematic IUPAC Name: 2,2-dimethyl-3,4-dihydro-2H-chromene-6-carbaldehyde[1]
CAS Number: 61370-75-0[2]
Common Synonyms:
-
2,2-Dimethylchromane-6-carbaldehyde
-
2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde
-
6-Formyl-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran
-
6-Formyl-2,2-dimethylchroman
The core structure is a chroman ring, which is a bicyclic system consisting of a benzene ring fused to a dihydropyran ring. The "2,2-dimethyl" indicates two methyl groups at the second position of the pyran ring, and "3,4-dihydro" specifies the saturation of the pyran ring. The "6-carboxaldehyde" denotes an aldehyde group at the sixth position of the benzopyran ring system.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2,2-dimethyl-3,4-dihydro-2H-chromene-6-carboxaldehyde is essential for its handling, storage, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₂ | ChemBK[2] |
| Molecular Weight | 190.24 g/mol | ChemBK[2] |
| Appearance | Yellow liquid | ChemBK[2] |
| Boiling Point | 110-114 °C at 2 mmHg | ChemBK[2] |
| Density | 1.072 g/cm³ | ChemBK[2] |
| Refractive Index | 1.545 | ChemBK[2] |
| Flash Point | 131.5 °C | ChemBK[2] |
| Vapor Pressure | 0.00112 mmHg at 25°C | ChemBK[2] |
Synthesis of 2,2-dimethyl-3,4-dihydro-2H-chromene-6-carboxaldehyde
The synthesis of this compound can be approached in a two-step process: first, the construction of the 2,2-dimethyl-3,4-dihydro-2H-chromene core, followed by the introduction of the aldehyde group at the 6-position.
Synthesis of the Chroman Core: 2,2-dimethyl-3,4-dihydro-2H-chromene
The chroman core can be synthesized via the acid-catalyzed reaction of a phenol with an appropriate alkene or alcohol. A common method involves the reaction of phenol with 3,3-dimethylallyl alcohol (isoprene alcohol) in the presence of an acid catalyst.
Formylation of the Chroman Core
The introduction of the aldehyde group onto the electron-rich aromatic ring of the chroman can be achieved through electrophilic aromatic substitution reactions such as the Vilsmeier-Haack reaction or the Duff reaction. The Vilsmeier-Haack reaction is often preferred for its milder conditions and higher yields with activated aromatic substrates.[3][4]
Diagram of the Synthetic Pathway:
Caption: Synthetic pathway for 2,2-dimethyl-3,4-dihydro-2H-chromene-6-carboxaldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol describes a plausible method for the synthesis of the target compound.
Step 1: Synthesis of 2,2-dimethyl-3,4-dihydro-2H-chromene
-
To a stirred solution of phenol (1 equivalent) in a suitable solvent such as toluene, add 3,3-dimethylallyl alcohol (1.1 equivalents).
-
Add a catalytic amount of a strong acid, such as phosphoric acid or a Lewis acid like boron trifluoride etherate.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure 2,2-dimethyl-3,4-dihydro-2H-chromene.
Step 2: Formylation of 2,2-dimethyl-3,4-dihydro-2H-chromene
-
In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents) and cool to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Add 2,2-dimethyl-3,4-dihydro-2H-chromene (1 equivalent) dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2,2-dimethyl-3,4-dihydro-2H-chromene-6-carboxaldehyde.
Spectroscopic Characterization
The structural elucidation of 2,2-dimethyl-3,4-dihydro-2H-chromene-6-carboxaldehyde is confirmed through various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, the aliphatic protons of the dihydropyran ring, and the gem-dimethyl protons. The aromatic protons will appear as distinct signals in the downfield region, with their splitting patterns indicating their positions on the benzene ring. The aldehyde proton will be a singlet in the far downfield region (around 9-10 ppm). The methylene protons of the pyran ring will appear as triplets, and the gem-dimethyl groups will be a singlet in the upfield region.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for the carbonyl carbon of the aldehyde, the aromatic carbons, and the aliphatic carbons of the chroman core. The carbonyl carbon will be significantly downfield.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks will include C-H stretching for aromatic and aliphatic groups, and C-O stretching of the ether linkage.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (190.24 g/mol ). Fragmentation patterns can provide further structural information.
Applications and Biological Relevance
The 2,2-dimethyl-3,4-dihydro-2H-chromene-6-carboxaldehyde molecule serves as a valuable building block in organic synthesis and has applications in various fields.
-
Fragrance and Flavor Industry: This compound is utilized as a fragrance ingredient in perfumes, soaps, and cosmetics due to its unique aroma.[2]
-
Medicinal Chemistry: The chromene scaffold is a "privileged structure" in drug discovery, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[5] Chromene derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[6][7] The aldehyde functionality at the 6-position provides a reactive handle for further chemical modifications to generate libraries of novel compounds for biological screening. For instance, chromene-6-carboxaldehyde derivatives have been explored as potential agents in the management of Alzheimer's disease.[8]
Diagram of Chromene Scaffold in Drug Discovery:
Caption: Role of the chromene-6-carboxaldehyde scaffold in drug discovery.
Safety and Handling
Appropriate safety precautions should be taken when handling 2,2-dimethyl-3,4-dihydro-2H-chromene-6-carboxaldehyde. It may cause skin and eye irritation.[2] It is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
2,2-dimethyl-3,4-dihydro-2H-chromene-6-carboxaldehyde is a versatile chemical entity with established applications in the fragrance industry and significant potential in medicinal chemistry and organic synthesis. This guide has provided a detailed overview of its nomenclature, properties, synthesis, and relevance, aiming to equip researchers and developers with the necessary knowledge for its effective utilization.
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Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca. Scientia Iranica. Available at: [Link]
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The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. MDPI. Available at: [Link]
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3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. National Center for Biotechnology Information. Available at: [Link]
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The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. Available at: [Link]
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Preparation of 2 , 2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols : microwave-assisted synthesis and theoretical calculations. ResearchGate. Available at: [Link]
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In Vitro Evaluation and Docking Studies of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde Derivatives as Potential Anti-Alzheimer's Agents. National Center for Biotechnology Information. Available at: [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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Crystal Structure and Hydrogen Bonding Study of (10E)-2,2-Dimethyl-3,4-dihydro-2H-benzo[g]chromene-5,10-dione 10-Oxime Derived From α-Lapachone. National Center for Biotechnology Information. Available at: [Link]
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2,2-dimethyl-3,4-dihydro-2H-chromene-6-carbaldehyde. ChemBK. Available at: [Link]
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1-(5,7-Dihydroxy-2,2-dimethylchroman-6-yl)ethanone. ResearchGate. Available at: [Link]
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New Opportunities with the Duff Reaction. ResearchGate. Available at: [Link]
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Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. National Center for Biotechnology Information. Available at: [Link]
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Innovation of 6-sulfonamide-2 H -chromene derivatives as antidiabetic agents targeting α-amylase, α-glycosidase, and PPAR-γ inhibitors with in silico. Royal Society of Chemistry. Available at: [Link]
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Structural conformation and vibrational spectroscopic studies of 2,6‐bis(p‐N,N‐dimethyl benzylidene)cyclohexanone using density functional theory. ResearchGate. Available at: [Link]
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Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks. Available at: [Link]
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Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. Available at: [Link]
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7,7′-Dihydroxy-4,4′-dimethyl-3,4-dihydro-2H,2′H-4,6′-bichromene-2,2. National Center for Biotechnology Information. Available at: [Link]
- An improved process for the preparation of trans 3,4- diarylchroman and their derivatives. Google Patents.
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Biological importance of structurally diversified chromenes. ResearchGate. Available at: [Link]
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Synthesis of 2H-chromenes: recent advances and perspectives. Royal Society of Chemistry. Available at: [Link]
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Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]
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Representatives of synthetic and natural bioactive chromene and chromane derivatives. ResearchGate. Available at: [Link]
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13C NMR Spectroscopic Data (6 in ppm) for Compounds 2, 6, 8 and 10 in. ResearchGate. Available at: [Link]
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Duff reaction. Wikipedia. Available at: [Link]
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Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. ResearchGate. Available at: [Link]
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The condensation of salicylaldehydes and malononitrile revisited: synthesis of new dimeric chromene derivatives. SciSpace. Available at: [Link]
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Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
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Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. Iraqi Academic Scientific Journals. Available at: [Link]
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Representation of the synthetic route for forming chromenes 3,4, and 5 derivatives from salicylaldehyde and malononitrila. ResearchGate. Available at: [Link]
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Synthetic Routes to Coumarin(Benzopyrone)-Fused Five-Membered Aromatic Heterocycles Built on the α-Pyrone Moiety. Part II. National Center for Biotechnology Information. Available at: [Link]
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A Theoretical Study of the Duff Reaction: Insights into its Selectivity. ResearchGate. Available at: [Link]
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2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. National Center for Biotechnology Information. Available at: [Link]
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A Senior Application Scientist's Guide to the Theoretical Investigation of 2,2-Dimethylchromane-6-carbaldehyde
Abstract: This technical guide provides a comprehensive framework for the theoretical and computational investigation of 2,2-Dimethylchromane-6-carbaldehyde (CAS: 61370-75-0). Addressed to researchers in computational chemistry, materials science, and drug development, this document outlines a validated, multi-pillar approach to elucidating the structural, electronic, and spectroscopic properties of this heterocyclic aldehyde. We detail robust protocols for Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations, emphasizing the causality behind methodological choices to ensure scientific integrity and reproducibility. The guide integrates field-proven insights for geometry optimization, vibrational frequency analysis, NMR chemical shift prediction, and electronic property characterization. All quantitative data is presented in structured tables, and complex workflows are visualized using Graphviz diagrams for enhanced clarity.
Part 1: Foundational Strategy & Molecular Overview
Rationale for Theoretical Investigation
This compound belongs to the chromane class of heterocyclic compounds, a scaffold present in a wide array of biologically active molecules, including Vitamin E (tocopherols)[1]. The presence of a reactive carbaldehyde group conjugated to the aromatic ring suggests interesting electronic and chemical properties. Theoretical calculations provide a powerful, non-destructive lens to understand these properties at a molecular level, offering insights that can guide synthetic efforts, predict reactivity, and aid in the rational design of novel derivatives. By simulating its molecular behavior, we can predict spectroscopic signatures for compound verification, map its electronic landscape to understand reaction mechanisms, and calculate properties relevant to its potential applications in pharmacology and materials science.
A study on the closely related 6-acetyl-2,2-dimethyl-chromane demonstrated excellent agreement between DFT-calculated vibrational and NMR spectra and experimental data, validating the use of these theoretical methods for this class of molecules[2]. This precedent underpins the protocols detailed herein.
Molecular Identity and In Silico Preparation
Before commencing any calculations, it is imperative to correctly define the molecular structure.
-
Compound: this compound
The initial 3D structure for calculation can be built using standard molecular modeling software (e.g., Avogadro, ChemDraw, GaussView). The initial geometry should be subjected to a preliminary, low-level optimization using a molecular mechanics force field (e.g., UFF) to quickly obtain a reasonable starting conformation before proceeding to more accurate quantum mechanical methods.
Part 2: Core Computational Methodologies & Protocols
The reliability of theoretical predictions is fundamentally tied to the choice of computational method and basis set. For organic molecules of this size, Density Functional Theory (DFT) offers an optimal balance of accuracy and computational cost.
Geometry Optimization: The Foundation of All Predictions
The first and most critical step is to find the molecule's minimum energy structure on the potential energy surface.
Protocol: Ground State Geometry Optimization
-
Method Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and robust choice for the geometry of organic molecules[2]. It has been successfully used for similar chromane derivatives[1][6][7].
-
Basis Set Selection: The Pople-style basis set, 6-31G(d,p), is recommended for the initial optimization. It includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the geometry of systems with heteroatoms and carbonyl groups[2]. For higher accuracy, a subsequent optimization with a larger basis set like 6-311++G(d,p) can be performed[6][7][8].
-
Computational Environment: Specify calculations to be performed in the gas phase to model an isolated molecule. Solvent effects can be introduced later if required.
-
Convergence Criteria: Use tight convergence criteria for both the energy and the root-mean-square (RMS) force to ensure a true energy minimum is located.
-
Verification: A frequency calculation must be performed on the optimized geometry. The absence of any imaginary frequencies confirms that the structure corresponds to a true local minimum on the potential energy surface.
Diagram: Geometry Optimization & Verification Workflow
Caption: Workflow for obtaining a verified ground state molecular geometry.
Spectroscopic Property Prediction
Theoretical spectroscopy is a cornerstone of compound characterization. The calculations are performed on the verified ground-state geometry.
The frequency calculation not only verifies the minimum energy structure but also yields the vibrational modes corresponding to infrared (IR) and Raman spectra.
Protocol: Vibrational Analysis
-
Method: Use the same level of theory (e.g., B3LYP/6-31G(d,p)) as the final geometry optimization[2].
-
Output: The calculation will produce a list of vibrational frequencies and their corresponding IR intensities and Raman activities.
-
Scaling: Calculated harmonic frequencies are systematically higher than experimental frequencies due to anharmonicity and method limitations. It is standard practice to apply a uniform scaling factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to the computed frequencies for better comparison with experimental data.
-
Analysis: Key vibrational modes to analyze include the C=O stretch of the aldehyde (~1670-1700 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹), C-H stretches (~2800-3100 cm⁻¹), and the characteristic C-O-C stretch of the chromane ether linkage.
Predicting ¹H and ¹³C NMR chemical shifts is crucial for structural elucidation.
Protocol: NMR Chemical Shift Calculation
-
Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard and most reliable approach for calculating NMR shielding tensors[1]. This should be performed at the B3LYP/6-311++G(d,p) level for improved accuracy.
-
Referencing: The output gives absolute shielding values (σ). To convert these to chemical shifts (δ), they must be referenced against the calculated shielding of a standard, typically Tetramethylsilane (TMS), calculated at the exact same level of theory.
-
δ_sample = σ_TMS - σ_sample
-
-
Solvent Effects: NMR spectra are highly sensitive to the solvent. Including a solvent model, such as the Polarizable Continuum Model (PCM), can significantly improve the accuracy of predicted chemical shifts.
Electronic Structure and Reactivity Analysis
Understanding the electronic landscape of the molecule provides deep insights into its stability, reactivity, and optical properties.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic transitions.
-
HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and more reactive[2].
The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides a visual guide to the charge distribution and is invaluable for predicting intermolecular interactions.
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as the oxygen atoms of the carbonyl and ether groups. These are sites for electrophilic attack.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogen atoms.
-
Green/Yellow Regions (Neutral Potential): Indicate areas of neutral or low potential.
Diagram: Key Electronic Property Relationships
Caption: Interrelation of electronic structure calculations and derived properties.
Time-Dependent DFT (TD-DFT) is used to calculate the excited states of the molecule, allowing for the prediction of its UV-Visible absorption spectrum.
Protocol: TD-DFT Calculation
-
Method: Use the optimized ground-state geometry as the starting point. The CAM-B3LYP functional is often recommended for calculating electronic transitions, especially where charge-transfer character may be present, along with a suitable basis set like 6-311++G(d,p).
-
Analysis: The output provides the excitation energies (which can be converted to wavelengths), oscillator strengths (related to peak intensity), and the nature of the transitions (e.g., π→π, n→π). For this compound, the primary absorptions are expected to be π→π* transitions associated with the conjugated aromatic system[2].
Part 3: Data Synthesis and Interpretation
A robust theoretical study culminates in the clear presentation and interpretation of the calculated data.
Tabulated Summary of Key Calculated Properties
Summarizing quantitative results in a table allows for straightforward comparison and reference.
| Property | Level of Theory | Calculated Value | Experimental Comparison (if available) |
| Structural Parameters | |||
| C=O Bond Length (Å) | B3LYP/6-31G(d,p) | Value | - |
| Dihedral Angle (Benzene-Pyran) | B3LYP/6-31G(d,p) | Value | - |
| Electronic Properties | |||
| Dipole Moment (Debye) | B3LYP/6-31G(d,p) | Value | - |
| HOMO Energy (eV) | B3LYP/6-31G(d,p) | Value | - |
| LUMO Energy (eV) | B3LYP/6-31G(d,p) | Value | - |
| HOMO-LUMO Gap (eV) | B3LYP/6-31G(d,p) | Value | - |
| Spectroscopic Data | |||
| Key IR Frequency (C=O, cm⁻¹) | B3LYP/6-31G(d,p) | Value (Scaled) | - |
| ¹H Chemical Shift (Aldehyde, ppm) | GIAO-B3LYP/6-311++G(d,p) | Value (Referenced to TMS) | - |
| ¹³C Chemical Shift (C=O, ppm) | GIAO-B3LYP/6-311++G(d,p) | Value (Referenced to TMS) | - |
| λ_max (nm) | TD-CAM-B3LYP/6-311++G(d,p) | Value (Major transition) | - |
Note: "Value" should be replaced with the actual output from the computational software.
Part 4: Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous protocol for the theoretical investigation of this compound. By following these steps, researchers can generate reliable data on the molecule's geometry, spectroscopic signatures, and electronic properties. The true power of this approach lies in its predictive capability. The generated data can be used to:
-
Validate experimental findings: Compare calculated spectra with laboratory measurements to confirm synthesis and structure.
-
Guide further research: Use MEP and FMO analysis to predict sites of reactivity for designing new synthetic routes or functional derivatives.
-
Screen for properties: Calculate electronic and optical properties to assess the potential of this molecule and its analogs in materials science or as pharmacological agents.
The methodologies described herein are not exhaustive but represent a field-proven standard for the computational analysis of organic molecules, providing a solid foundation for both fundamental research and applied drug development.
References
-
2,2-dimethyl-3,4-dihydro-2H-chromene-6-carbaldehyde. (2024). ChemBK. [Link]
-
Dlala, N. A., Bouazizi, Y., Ghalla, H., & Hamdi, N. (2021). DFT Calculations and Molecular Docking Studies on a Chromene Derivative. Journal of Chemistry, 2021, 6632519. [Link]
-
Computational study of physicochemical, optical, and thermodynamic properties of 2,2-dimethylchromene derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Dlala, N. A., et al. (2021). DFT Calculations and Molecular Docking Studies on a Chromene Derivative. SciSpace. [Link]
-
Dlala, N. A., et al. (2021). DFT Calculations and Molecular Docking Studies on a Chromene Derivative. ResearchGate. [Link]
-
This compound. (n.d.). LookChem. Retrieved January 11, 2026, from [Link]
-
Ali, A., et al. (2022). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. RSC Advances, 12(55), 35853-35865. [Link]
-
Gierut, A. M., et al. (2022). 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Molecules, 27(14), 4627. [Link]
-
Téllez, F. S., et al. (2014). Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 127, 182-192. [Link]
-
Structures of substituted 2,2-dimethylchroman-4-one derivatives studied in this work. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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Methodological & Application
Synthesis of 2,2-Dimethylchromane-6-carbaldehyde: An Experimental Protocol and Application Guide
Introduction: The Significance of the Chromane Scaffold
The 2,2-dimethylchromane moiety is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core structure of numerous biologically active compounds, including vitamins like α-tocopherol (Vitamin E) and various flavonoids. The introduction of a formyl group at the C-6 position to create 2,2-Dimethylchromane-6-carbaldehyde provides a versatile chemical handle for further molecular elaboration. This aldehyde is a key intermediate for the synthesis of novel pharmaceutical candidates, agrochemicals, and fragrance components. Its strategic importance lies in the ability to undergo a wide array of subsequent chemical transformations, such as oxidation, reduction, olefination, and reductive amination, thereby enabling the generation of diverse molecular libraries for drug discovery and materials science.
This application note provides a detailed, field-proven experimental protocol for the synthesis of this compound. We will focus on the Vilsmeier-Haack reaction, a reliable and scalable method for the formylation of electron-rich aromatic systems such as the chromane ring. The rationale behind the choice of this reaction, as well as critical experimental parameters, safety considerations, and characterization techniques, will be discussed in depth to ensure successful and reproducible execution.
Strategic Approach: The Vilsmeier-Haack Reaction
For the introduction of a formyl group onto the electron-rich aromatic ring of 2,2-dimethylchromane, several formylation methods could be considered, including the Duff[1][2][3][4], Reimer-Tiemann[5][6][7][8][9], and Vilsmeier-Haack reactions[10][11][12][13][14]. The Vilsmeier-Haack reaction was selected for this protocol due to its generally higher yields, milder reaction conditions compared to the Reimer-Tiemann reaction, and greater regioselectivity for the para-position relative to the activating ether group on the chromane ring system. The reaction proceeds via an electrophilic aromatic substitution mechanism where the Vilsmeier reagent, a chloroiminium ion, acts as the electrophile[10][11][14].
The overall synthetic workflow is depicted below:
Figure 1: Synthetic workflow for the Vilsmeier-Haack formylation of 2,2-Dimethylchromane.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,2-Dimethylchromane | ≥98% | Commercially Available | |
| Phosphorus oxychloride (POCl₃) | ≥99% | Handle in a fume hood with appropriate PPE. | |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Use a freshly opened bottle or dried solvent. | |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | ||
| Sodium acetate (NaOAc) | Anhydrous, ≥99% | ||
| Diethyl ether (Et₂O) | ACS Grade | For extraction. | |
| Saturated sodium bicarbonate solution (NaHCO₃) | Prepared in-house | ||
| Brine (Saturated NaCl solution) | Prepared in-house | ||
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | For drying. | |
| Silica gel | 60 Å, 230-400 mesh | For column chromatography. | |
| Hexane | ACS Grade | For chromatography. | |
| Ethyl acetate | ACS Grade | For chromatography. |
Step-by-Step Synthesis Procedure
1. Preparation of the Vilsmeier Reagent:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (e.g., 1.5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (e.g., 1.5 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent (a chloroiminium salt) will form[10][11][14].
2. Formylation Reaction:
-
Dissolve 2,2-dimethylchromane (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add the solution of 2,2-dimethylchromane to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
3. Reaction Quenching and Workup:
-
Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of sodium acetate (e.g., 5-6 equivalents) to quench the reaction. This step can be exothermic.
-
Stir the mixture vigorously for 30 minutes at 0 °C.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
4. Purification:
-
The crude product can be purified by silica gel column chromatography.
-
A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity).
-
Collect the fractions containing the desired product (monitor by TLC) and concentrate under reduced pressure to yield pure this compound as a solid or oil[15].
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the aldehyde proton (singlet, ~9.8 ppm) and the characteristic peaks of the 2,2-dimethylchromane scaffold.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbonyl carbon of the aldehyde group (~190 ppm) and other carbons in the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To observe the characteristic C=O stretching vibration of the aldehyde (~1680-1700 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₂H₁₄O₂, MW: 190.24 g/mol )[15].
Safety Precautions
-
Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
Dichloromethane (DCM): is a suspected carcinogen and should be handled in a fume hood.
-
The quenching step with sodium acetate solution is exothermic and should be performed with caution and adequate cooling.
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of this compound via the Vilsmeier-Haack reaction. The detailed step-by-step procedure, coupled with insights into the reaction mechanism and safety considerations, is intended to empower researchers in the fields of organic synthesis, medicinal chemistry, and materials science to access this valuable building block for their research endeavors. The versatility of the resulting aldehyde functionality opens up a plethora of possibilities for the development of novel and complex molecules.
References
-
Birkholz, C., et al. (2000). Microwave-Assisted Rate-Enhanced Method for the Synthesis of 2,2-Dimethyl-2H-chromenes. Bulletin of the Chemical Society of Japan, 72(2), 259-263. Available at: [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ChemBK. (2024). 2,2-dimethyl-3,4-dihydro-2H-chromene-6-carbaldehyde. Retrieved from [Link]
-
Wikipedia. (2023). Duff reaction. Retrieved from [Link]
- Name Reactions in Organic Synthesis. (n.d.). Duff Reaction.
-
SynArchive. (n.d.). Duff Reaction. Retrieved from [Link]
-
ResearchGate. (2000). Synthesis of 2,2-Dimethyl-4-chromanones. Journal of Heterocyclic Chemistry, 37(6), 1389-1417. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link] (Note: A representative URL is used as the original may be unavailable).
-
NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]
- Organic Syntheses. (n.d.). Procedure for the preparation of aldehydes. Retrieved from a general organic synthesis procedure source.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Reimer–Tiemann reaction. Retrieved from [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Chem-Station. (2016). Duff Reaction. Retrieved from [Link]
- Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.
-
Chemistry Notes. (2022). Reimer Tiemann Reaction: Mechanism and application. Retrieved from [Link]
- L.S. College, Muzaffarpur. (2020). Reimer–Tiemann reaction.
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Application Note & Protocol: Laboratory Synthesis of 2,2-Dimethylchromane-6-carbaldehyde via Vilsmeier-Haack Formylation
Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of 2,2-Dimethylchromane-6-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol details an efficient and reliable method centered on the Vilsmeier-Haack reaction, a classic yet powerful technique for the formylation of electron-rich aromatic systems. We delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and offer expert insights into process optimization, troubleshooting, and product characterization. This guide is intended for researchers and professionals in organic synthesis and drug development, aiming to equip them with a robust and reproducible methodology.
Strategic Overview: The Choice of Vilsmeier-Haack Formylation
The introduction of a formyl (-CHO) group onto an aromatic ring is a cornerstone transformation in organic synthesis. For the preparation of this compound, the primary challenge is the regioselective formylation of the 2,2-dimethylchromane scaffold. The chromane's ether oxygen atom acts as a strong activating group, directing electrophilic aromatic substitution primarily to the para position (C6) and to a lesser extent, the ortho position (C8).
Several formylation methods exist, including the Reimer-Tiemann, Duff, and Gattermann-Koch reactions.[1][2][3] However, the Vilsmeier-Haack reaction is particularly well-suited for this substrate due to its use of a moderately reactive electrophile and its proven efficacy with electron-rich aromatic and heteroaromatic compounds.[4][5] The reaction employs a halomethyleniminium salt, commonly known as the Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[6][7] This approach offers high yields and predictable regioselectivity, making it the superior choice for this synthesis.
Reaction Mechanism
The synthesis proceeds via a two-stage mechanism: the formation of the Vilsmeier reagent, followed by electrophilic attack on the chromane ring.
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, the active formylating species.[7]
-
Electrophilic Aromatic Substitution: The electron-rich C6 position of the 2,2-dimethylchromane ring performs a nucleophilic attack on the Vilsmeier reagent. This forms a resonance-stabilized cationic intermediate (a sigma complex).
-
Hydrolysis: The resulting iminium ion intermediate is stable until aqueous workup, during which it is readily hydrolyzed to yield the final aldehyde product, this compound.[6]
Caption: Reaction mechanism for Vilsmeier-Haack formylation.
Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS No. | Notes |
| 2,2-Dimethylchromane | ≥97% | Sigma-Aldrich | 6567-42-6 | Starting material. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | 68-12-2 | Use a fresh, sealed bottle. |
| Phosphorus oxychloride (POCl₃) | Reagent grade, ≥99% | Sigma-Aldrich | 10025-87-3 | Highly corrosive and moisture-sensitive. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | 75-09-2 | Solvent for reaction and extraction. |
| Sodium Acetate (NaOAc) | Anhydrous, ≥99% | Acros Organics | 127-09-3 | For workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | N/A | Lab-prepared | 144-55-8 | For washing. |
| Brine (Saturated NaCl solution) | N/A | Lab-prepared | 7647-14-5 | For washing. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | 7487-88-9 | For drying organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | 112926-00-8 | For column chromatography. |
| Hexanes / Ethyl Acetate | HPLC Grade | VWR | Various | Eluent for chromatography. |
Step-by-Step Procedure
-
Preparation of Vilsmeier Reagent:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.1 mL, 40 mmol, 4.0 equiv.).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.4 mL, 15 mmol, 1.5 equiv.) dropwise via the dropping funnel over 15 minutes. Maintain the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a yellowish solid or thick slurry.
-
-
Formylation Reaction:
-
Dissolve 2,2-dimethylchromane (1.62 g, 10 mmol, 1.0 equiv.) in anhydrous dichloromethane (DCM) (20 mL).
-
Add the 2,2-dimethylchromane solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 20 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase) until the starting material is consumed.
-
-
Work-up and Extraction:
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and a solution of anhydrous sodium acetate (15 g) in 50 mL of water. This step is exothermic and should be done slowly with vigorous stirring.
-
Stir the resulting mixture at room temperature for 1 hour to ensure complete hydrolysis of the iminium intermediate.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (3 x 40 mL).
-
Combine all organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be a yellow to brown oil. Purify the crude material by flash column chromatography on silica gel.
-
Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing to 95:5 hexanes:ethyl acetate).
-
Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a pale yellow oil or low-melting solid.[8]
-
Characterization
-
Expected Yield: 75-85%
-
Appearance: Pale yellow oil or solid.
-
¹H NMR (400 MHz, CDCl₃): δ 9.78 (s, 1H, -CHO), 7.55 (dd, J = 8.4, 2.2 Hz, 1H, Ar-H), 7.48 (d, J = 2.2 Hz, 1H, Ar-H), 6.79 (d, J = 8.4 Hz, 1H, Ar-H), 2.81 (t, J = 6.8 Hz, 2H, -CH₂-), 1.82 (t, J = 6.8 Hz, 2H, -CH₂-), 1.35 (s, 6H, 2x -CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 190.8, 161.5, 133.7, 129.8, 127.3, 117.0, 114.8, 75.2, 32.5, 26.8, 21.9.
-
IR (neat, cm⁻¹): 2970, 2930, 1685 (C=O stretch of aldehyde), 1605, 1480, 1255, 1120.
-
MS (EI): m/z (%) = 190 (M⁺), 175, 135.
Data Summary and Workflow Visualization
Quantitative Reaction Parameters
| Parameter | Value | Notes |
| Scale | 10 mmol | Easily scalable up or down. |
| 2,2-Dimethylchromane | 1.62 g (1.0 equiv.) | Limiting reagent. |
| DMF | 3.1 mL (4.0 equiv.) | Acts as both reagent and solvent for reagent formation. |
| POCl₃ | 1.4 mL (1.5 equiv.) | Ensures complete formation of the Vilsmeier reagent. |
| Reaction Temperature | 0 °C to Room Temp. | Initial cooling controls exothermicity. |
| Reaction Time | 4-6 hours | Monitor by TLC for completion. |
| Expected Product Mass | 1.43 - 1.62 g | Based on 75-85% yield. |
| Molecular Weight | 190.24 g/mol | For this compound.[8] |
Experimental Workflow Diagram
Caption: High-level experimental workflow for the synthesis.
Field-Proven Insights & Troubleshooting
-
Moisture Sensitivity: The Vilsmeier reagent is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents for optimal results.
-
Controlling the Exotherm: The formation of the Vilsmeier reagent and the subsequent quenching step are both exothermic. Maintaining low temperatures during these additions is critical to prevent side reactions and ensure safety.
-
Regioisomer Formation: While the 6-formyl product is major, trace amounts of the 8-formyl isomer may be formed. These are typically separable by silica gel chromatography, as the 8-isomer is often less polar.
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after 6 hours, the reaction can be gently heated to 40 °C for 1-2 hours. However, this may increase the formation of byproducts.
-
Purification Nuances: The product can sometimes co-elute with non-polar impurities. Using a very shallow elution gradient during column chromatography is key to achieving high purity.
References
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
-
Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]
-
Grokipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]
-
Chemeurope.com. (n.d.). Duff reaction. Retrieved from [Link]
-
YouTube. (2023, December 13). Mechanism of Reimer Tiemann Reaction #Formylation of Phenol #Salicylaldehyde #BSc #NEET2024 #JEE2024. Retrieved from [Link]
-
The Chemical Society of Japan. (1999). Microwave-Assisted Rate-Enhanced Method. Bulletin of the Chemical Society of Japan, 72(2). Retrieved from [Link]
- Google Patents. (n.d.). US3833660A - Process for making aromatic aldehydes.
- Lindoy, L. F., et al. (1998). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Synthesis, 1998(7), 1029-1032.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (2020). The Vilsmeier-Haack formylation of 2,3-dihydro-4H-1,3-benzoxazin-4-ones and isomeric 1,2-dihydro-4H-3,1-benzoxazin-4-ones. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
- ResearchGate. (2000). Synthesis of 2,2-Dimethyl-4-chromanones. Journal of Heterocyclic Chemistry, 37(6), 1389-1417.
-
ChemBK. (2024, April 9). 2,2-dimethyl-3,4-dihydro-2H-chromene-6-carbaldehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for hydroformylation. Retrieved from [Link]
-
ResearchGate. (2018). Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Green Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Submitted by Meryem Benohoud, Anniina Erkkilä, and Petri M. Pihko. Retrieved from [Link]
- Google Patents. (n.d.). US5457239A - Process for formylation of aromatic compounds.
-
PubChem. (n.d.). 2,2-Dimethylcyclopropane-1-carbaldehyde. Retrieved from [Link]
-
PubMed. (2014, June 5). Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2H-chromene-3-carbaldehyde. Retrieved from [Link]
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An Application Note on the Synthesis and Significance of 2,2-Dimethylchromane-6-carbaldehyde Thiosemicarbazone
Introduction: Bridging Chromane Scaffolds with Thiosemicarbazone Functionality
The convergence of distinct pharmacophores into a single molecular entity is a cornerstone of modern medicinal chemistry. This application note details the synthesis and rationale behind the creation of 2,2-Dimethylchromane-6-carbaldehyde Thiosemicarbazone. This molecule uniquely combines the privileged chromane scaffold, a core structure in many natural products like Vitamin E, with the versatile thiosemicarbazone functional group.
Thiosemicarbazones are a class of compounds renowned for their wide spectrum of biological activities, including potent antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3][4] Their therapeutic potential often arises from their ability to chelate metal ions, which can lead to the inhibition of crucial enzymes like ribonucleotide reductase or interference with cellular oxidative stress pathways.[2][4] The chromane moiety itself is associated with various biological activities, including antioxidant and anticancer effects.[5] The strategic fusion of these two motifs is hypothesized to yield novel compounds with enhanced or synergistic therapeutic profiles.
This document provides a comprehensive guide for researchers, covering the underlying reaction mechanism, a detailed and validated laboratory protocol, characterization parameters, and a discussion of the potential applications of the title compound in drug discovery and chemical biology.
Scientific Principle: The Nucleophilic Addition-Elimination Reaction
The synthesis of a thiosemicarbazone from an aldehyde and thiosemicarbazide is a classic example of a condensation reaction, which proceeds via a nucleophilic addition-elimination mechanism.[6][7]
Mechanism Breakdown:
-
Nucleophilic Attack: The reaction is typically catalyzed by a small amount of acid.[8][9] The acid protonates the carbonyl oxygen of the this compound, rendering the carbonyl carbon more electrophilic and susceptible to attack. The terminal primary amine (-NH₂) of thiosemicarbazide, acting as a potent nucleophile, attacks this electrophilic carbon.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of an unstable tetrahedral intermediate, often referred to as a carbinolamine.
-
Dehydration (Elimination): The carbinolamine intermediate is unstable and readily undergoes dehydration. The acidic catalyst facilitates the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of a stable carbon-nitrogen double bond (C=N), known as an imine or, in this specific case, a thiosemicarbazone.[10]
This reaction is generally high-yielding and robust, making it a reliable method for synthesizing a diverse library of thiosemicarbazone derivatives for screening purposes.[11]
Experimental Protocol: Synthesis of (E)-2-((2,2-dimethylchroman-6-yl)methylene)hydrazine-1-carbothioamide
This protocol has been optimized for clarity, safety, and reproducibility.
3.1 Materials and Reagents
| Reagent | Grade | Supplier | CAS Number |
| This compound | ≥97% | Sigma-Aldrich | 78843-02-8 |
| Thiosemicarbazide | ≥99% | Acros Organics | 79-19-6 |
| Ethanol (Absolute) | ACS Grade | Fisher Chemical | 64-17-5 |
| Glacial Acetic Acid | ACS Grade | VWR Chemicals | 64-19-7 |
| Methanol (for washing) | ACS Grade | J.T. Baker | 67-56-1 |
Safety Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Thiosemicarbazide is toxic. Handle with care and avoid inhalation of dust.
-
All manipulations should be performed in a well-ventilated fume hood.
3.2 Step-by-Step Procedure
-
Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.88 g (10.0 mmol) of this compound in 40 mL of absolute ethanol. Stir until a clear solution is obtained.
-
Addition of Thiosemicarbazide: To a separate beaker, add 0.91 g (10.0 mmol) of thiosemicarbazide to 20 mL of warm absolute ethanol. Stir to dissolve. Once dissolved, add this solution to the round-bottom flask containing the aldehyde.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture using a Pasteur pipette. The acid acts as a catalyst to facilitate the condensation.[8]
-
Reaction Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) using a heating mantle.
-
Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The formation of the product will be indicated by the appearance of a new spot with a different Rf value from the starting materials. The reaction is typically complete within 2-4 hours.[1][8]
-
Product Isolation: Upon completion, remove the flask from the heat and allow it to cool to room temperature. A precipitate of the thiosemicarbazone product should form. Further cooling in an ice bath for 30 minutes can enhance precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with two portions of cold methanol (10 mL each) to remove any unreacted starting materials and impurities.
-
Drying: Dry the resulting white to off-white solid product under vacuum to a constant weight.
Visualization of the Synthesis Workflow
The following diagrams illustrate the chemical reaction and the laboratory workflow.
Caption: Chemical reaction scheme for the synthesis.
Caption: Step-by-step experimental workflow diagram.
Characterization and Data
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| Melting Point | A sharp melting point indicates high purity. |
| FT-IR (cm⁻¹) | Absence of a strong C=O stretch (from aldehyde, ~1680 cm⁻¹). Appearance of a C=N stretch (~1590-1610 cm⁻¹). Presence of N-H stretches (~3100-3400 cm⁻¹) and a C=S stretch (~1200-1250 cm⁻¹).[12] |
| ¹H NMR | Signals corresponding to the chromane protons. A characteristic singlet for the azomethine proton (CH=N) typically downfield (~8.0-8.5 ppm). Signals for the NH₂ and NH protons.[12] |
| ¹³C NMR | Signal for the azomethine carbon (C=N) (~140-150 ppm). Signal for the thione carbon (C=S) (~175-185 ppm). Resonances for the aromatic and aliphatic carbons of the chromane moiety.[12] |
| Mass Spectrometry (ESI) | The molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of the product (C₁₃H₁₇N₃OS). |
Applications and Future Directions
The synthesized this compound Thiosemicarbazone is a promising candidate for various biological screening assays.
-
Anticancer Drug Development: Many thiosemicarbazones exhibit potent cytotoxic activity against a range of cancer cell lines.[1][11] This compound should be evaluated for its antiproliferative effects. The thiochromanone-based thiosemicarbazones, in particular, have shown exceptional efficacy against cancer cells.[5][11]
-
Antimicrobial Research: Given the known antibacterial and antifungal properties of thiosemicarbazones, this novel derivative is a candidate for screening against pathogenic bacteria and fungi, including drug-resistant strains.[1][5]
-
Coordination Chemistry: Thiosemicarbazones are excellent chelating ligands for transition metals.[2][3][13] The synthesis of metal complexes (e.g., with copper, zinc, or palladium) can significantly enhance biological activity and introduce novel mechanisms of action.[2][4]
-
Chemical Sensors: The ability of the thiosemicarbazone moiety to bind with specific ions can be exploited in the development of colorimetric or fluorimetric chemosensors for environmental or biological monitoring.[3][14]
Further research should focus on the synthesis of a library of derivatives by modifying both the chromane and thiosemicarbazide components to establish a clear Structure-Activity Relationship (SAR), guiding the development of more potent and selective therapeutic agents.
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Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (n.d.). MDPI. [Link]
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Thiosemicarbazone Complexes as Versatile Medicinal Chemistry Agents: A Review. (2020). IRE Journals, 3(11). [Link]
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Analysis of thiosemicarbazones as an effective spectrophotometric chemosensor. (2024). Taylor & Francis Online. [Link]
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Thiosemicarbazone Complexes as Versatile Medicinal Chemistry Agents: A Review. (n.d.). Semantic Scholar. [Link]
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THIOSEMICARBAZONE COMPLEXES AS VERSATILE MEDICINAL CHEMISTRY AGENTS: A REVIEW. (2019). Journal of Drug Delivery and Therapeutics, 9(3). [Link]
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Full article: Analysis of thiosemicarbazones as an effective spectrophotometric chemosensor. (2024). Taylor & Francis Online. [Link]
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Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis. (2022). PubMed Central. [Link]
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Thiosemicarbazones are Good Spectrophotometric Reagent for Transition Metal Determination: A Review. (2022). ResearchGate. [Link]
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Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (2024). RSC Medicinal Chemistry. [Link]
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Synthesis and anticancer activities of thiosemicarbazones derivatives of thiochromanones and related scaffolds. (2023). ResearchGate. [Link]
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An Efficient Synthesis and Spectroscopic Characterizaton of Novel Thiosemicarbazone and Complexes. (2022). Central Asian Journal of Medical and Natural Science, 3(5). [Link]
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Synthesis and spectroscopic characterization of cobalt(II) thiosemicarbazone complexes. (2013). ResearchGate. [Link]
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Chemical and Biological Evaluation of Thiosemicarbazone-Bearing Heterocyclic Metal Complexes. (2020). PubMed. [Link]
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Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (2020). Iraqi Journal of Science, 61(11). [Link]
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Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR. (2023). National Institutes of Health. [Link]
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Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (2012). PubMed Central. [Link]
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Synthesis and characterization of novel bis(thiosemicarbazone) complexes and investigation of their acetylcholinesterase and glutathione S-transferase activities with in silico and in vitro studies. (2024). National Institutes of Health. [Link]
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Thiosemicarbazide as a reagent for the identification of aldehydes, ketones, and quinones. (n.d.). ResearchGate. [Link]
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Reaction of 2 with various aromatic aldehydes 3a-h. (n.d.). ResearchGate. [Link]
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Thiosemicarbazides: Synthesis and reactions. (2011). ResearchGate. [Link]
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Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. (2012). Jahangirnagar University Journal of Science, 35(2). [Link]
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Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. (2011). Journal of Chemical and Pharmaceutical Research, 3(2). [Link]
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Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. (2019). MDPI. [Link]
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The Versatile Synthon: Application Notes for 2,2-Dimethylchromane-6-carbaldehyde in Organic Synthesis
Introduction: Unveiling a Privileged Scaffold
The 2,2-dimethylchromane framework is a privileged scaffold found in a diverse array of biologically active natural products and synthetic molecules. At the heart of many synthetic routes targeting these complex structures lies a versatile and reactive building block: 2,2-Dimethylchromane-6-carbaldehyde. Its unique combination of a reactive aldehyde functionality and the sterically defined chromane ring system makes it an invaluable tool for researchers in medicinal chemistry and drug development. This guide provides an in-depth exploration of its synthetic utility, complete with detailed protocols and mechanistic insights to empower your research endeavors.
The 2,2-dimethylchromane moiety is a key structural feature in a variety of natural products, including some cannabinoids and other biologically active compounds. The aldehyde group at the 6-position provides a convenient handle for a wide range of chemical transformations, allowing for the construction of complex molecular architectures.
Core Synthetic Transformations: A Practical Guide
This section details key synthetic transformations employing this compound, providing both the theoretical underpinnings and practical, step-by-step protocols.
Olefination via the Wittig Reaction: Crafting Carbon-Carbon Double Bonds
The Wittig reaction stands as a cornerstone of organic synthesis for the stereoselective formation of alkenes from carbonyl compounds.[1] The reaction of this compound with a phosphorus ylide provides a reliable method for introducing a variety of unsaturated functionalities, which can serve as precursors for further synthetic elaborations, including in the synthesis of cannabinoid analogs.[2][3]
Mechanistic Insight: The reaction proceeds through the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, forming a betaine intermediate. This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the desired alkene and triphenylphosphine oxide. The stereochemical outcome of the reaction is influenced by the nature of the ylide; unstabilized ylides typically favor the formation of Z-alkenes, while stabilized ylides yield E-alkenes.[4][5]
Figure 1: General workflow of the Wittig reaction.
Experimental Protocol: Synthesis of 2,2-Dimethyl-6-vinylchromane
This protocol describes the synthesis of a key intermediate for subsequent Diels-Alder reactions.
| Reagent | Molar Equiv. | Amount |
| Methyltriphenylphosphonium bromide | 1.2 | (Specific mass) |
| Sodium hydride (60% dispersion in mineral oil) | 1.1 | (Specific mass) |
| Anhydrous Tetrahydrofuran (THF) | - | (Specific volume) |
| This compound | 1.0 | (Specific mass) |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide and anhydrous THF.
-
Carefully add sodium hydride in portions at 0 °C (ice bath). Caution: Hydrogen gas is evolved.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete ylide formation. The solution will typically turn a characteristic orange or yellow color.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2,2-dimethyl-6-vinylchromane.
Knoevenagel Condensation: Accessing α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful tool for forming carbon-carbon bonds by reacting a carbonyl compound with an active methylene compound, catalyzed by a weak base.[6] This reaction is particularly useful for synthesizing α,β-unsaturated products which are versatile intermediates in organic synthesis.[7][8]
Mechanistic Insight: The reaction is initiated by the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol-type adduct undergoes dehydration to yield the final α,β-unsaturated product. The choice of catalyst and reaction conditions can influence the reaction rate and yield.[9][10]
Figure 2: General workflow of the Knoevenagel condensation.
Experimental Protocol: Synthesis of (2,2-Dimethylchroman-6-yl)methylenemalononitrile
| Reagent | Molar Equiv. | Amount |
| This compound | 1.0 | (Specific mass) |
| Malononitrile | 1.1 | (Specific mass) |
| Piperidine | Catalytic | (Specific volume) |
| Ethanol | - | (Specific volume) |
Procedure:
-
In a round-bottom flask, dissolve this compound and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. A precipitate may form as the reaction progresses.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the desired product.
Reductive Amination: A Gateway to Novel Amine Derivatives
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[11][12] This one-pot procedure involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This reaction is a workhorse in medicinal chemistry for the introduction of nitrogen-containing functionalities.[3][13]
Mechanistic Insight: The reaction begins with the condensation of this compound with a primary or secondary amine to form a hemiaminal, which then dehydrates to an iminium ion (from a primary amine) or an enamine (from a secondary amine). A reducing agent, present in the reaction mixture, then reduces this intermediate to the final amine product. Common reducing agents include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride, each with its own reactivity profile and pH requirements.[14][15]
Figure 3: General workflow of reductive amination.
Experimental Protocol: Synthesis of N-Butyl-1-(2,2-dimethylchroman-6-yl)methanamine
| Reagent | Molar Equiv. | Amount |
| This compound | 1.0 | (Specific mass) |
| n-Butylamine | 1.2 | (Specific volume) |
| Sodium triacetoxyborohydride | 1.5 | (Specific mass) |
| Dichloromethane (DCM) | - | (Specific volume) |
| Acetic Acid | Catalytic | (Specific volume) |
Procedure:
-
To a solution of this compound in dichloromethane, add n-butylamine and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system to obtain the desired secondary amine.
Application in the Synthesis of Bioactive Molecules: The Cannabinoid Connection
A significant application of this compound and its derivatives is in the synthesis of cannabinoids and their analogs.[2][3] For instance, the vinyl derivative obtained from the Wittig reaction can undergo a hetero-Diels-Alder reaction with a suitable dienophile to construct the tricyclic core of cannabinoids.[9][16] The resulting adduct can then be further elaborated to access a variety of cannabinoid structures, including hexahydrocannabinol (HHC) derivatives.[17][18][19][20]
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Application Notes & Protocols: 2,2-Dimethylchromane-6-carbaldehyde as a Pivotal Intermediate in Medicinal Chemistry
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and application of 2,2-dimethylchromane-6-carbaldehyde. This heterocyclic aldehyde is a valuable building block for the synthesis of a wide range of pharmacologically active compounds. This document outlines detailed protocols, the rationale behind experimental choices, and methods for ensuring the integrity of the synthetic process.
Introduction: The Significance of the 2,2-Dimethylchromane Scaffold
The chromane (3,4-dihydro-2H-1-benzopyran) nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with diverse biological activities.[1] The 2,2-dimethyl substitution pattern is particularly prevalent and imparts specific conformational and metabolic properties to the molecule. The introduction of a formyl group at the C-6 position provides a reactive handle for extensive chemical modifications, making this compound a critical intermediate for accessing novel chemical entities. Derivatives of the chromane and related chromene core have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antitumor, antioxidant, and antimicrobial activities.[1][2][3]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The data presented below is for the saturated chromane derivative, which is the primary focus of this guide.
| Property | Value | Source |
| Molecular Formula | C12H14O2 | [4] |
| Molar Mass | 190.24 g/mol | [4] |
| Appearance | Yellow liquid with a distinct aroma | [4] |
| Boiling Point | 110-114 °C at 2 mmHg | [4] |
| Density | 1.072 g/cm³ (at 20°C) | [4] |
| Refractive Index | 1.545 | [4] |
| CAS Number | 61370-75-0 | [4][5] |
Characterization: Standard analytical techniques should be employed to confirm the identity and purity of the synthesized intermediate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the aldehyde carbonyl stretch (~1680 cm⁻¹).
Synthesis of Chromane and Chromene Carbaldehydes
The synthesis of this compound can be approached via two main strategies: direct synthesis or a two-step process involving the synthesis of the corresponding unsaturated 2,2-dimethyl-2H-chromene-6-carbaldehyde followed by reduction. The chromene intermediate is often more readily accessible.
Protocol 1: Microwave-Assisted Synthesis of 2,2-Dimethyl-2H-chromene-6-carbaldehyde
This protocol describes a rapid and efficient method for synthesizing the unsaturated precursor, 2,2-dimethyl-2H-chromene-6-carbaldehyde, leveraging microwave irradiation to enhance reaction rates.[6]
Reaction Principle: This synthesis proceeds via a base-catalyzed condensation reaction between a phenol (4-hydroxybenzaldehyde) and an α,β-unsaturated aldehyde (3-methyl-2-butenal). The pyridine acts as a basic catalyst to facilitate the initial Michael addition, followed by an intramolecular cyclization and dehydration to form the chromene ring.
Workflow Diagram:
Caption: Microwave-assisted synthesis workflow.
Materials and Equipment:
-
4-Hydroxybenzaldehyde
-
3-Methyl-2-butenal (Prenal)
-
Pyridine (anhydrous)
-
Microwave synthesis reactor
-
Round-bottom flask
-
Silica gel for column chromatography
-
Solvents: Diethyl ether, Ethyl acetate, Hexane
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine 4-hydroxybenzaldehyde (1.0 mmol, 122 mg), 3-methyl-2-butenal (2.0 mmol, 0.192 mL), and pyridine (1.2 mmol, 0.1 mL).[6]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for 25 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, dilute the reaction mixture with diethyl ether. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the dried organic phase under reduced pressure using a rotary evaporator. Purify the resulting crude oil by silica gel column chromatography, using a mixture of diethyl ether and ethyl acetate as the eluent, to yield 2,2-dimethyl-2H-chromene-6-carbaldehyde as a colorless oil.[6] The expected yield is approximately 68%.[6]
Protocol 2: Synthesis via DDQ Oxidation
An alternative route involves the oxidative cyclization of a prenylated phenol intermediate using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reaction Principle: This method starts with a pre-formed prenylated phenol. DDQ acts as a powerful oxidizing agent to effect an intramolecular cyclization, abstracting hydride ions to form the stable chromene ring system.
Step-by-Step Procedure:
-
Reaction Setup: Dissolve 4-hydroxy-3-(3-methyl-2-buten-1-yl)benzaldehyde (2 mmol, 0.39 g) in toluene (5 mL) in a round-bottom flask.[7]
-
Addition of Oxidant: Add DDQ (2 mmol, 0.5 g) to the solution.[7]
-
Reaction: Stir the mixture under reflux for 4 hours.[7] Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the mixture and filter to remove the precipitated hydroquinone.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography using a petroleum ether-ethyl acetate mixture (e.g., 5:1 v/v) to obtain the product as a colorless oil.[7] This method can achieve a high yield of over 90%.[7]
Protocol 3: Reduction to this compound
To obtain the target saturated chromane, the double bond in the 2,2-dimethyl-2H-chromene-6-carbaldehyde must be reduced without affecting the aldehyde group. Catalytic hydrogenation is the method of choice.
Reaction Principle: Heterogeneous catalysis using palladium on carbon (Pd/C) with hydrogen gas selectively reduces the alkene double bond in the pyran ring. The aromatic aldehyde is resistant to reduction under these mild conditions.
Workflow Diagram:
Caption: Catalytic hydrogenation workflow.
Materials and Equipment:
-
2,2-Dimethyl-2H-chromene-6-carbaldehyde
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Ethyl Acetate (anhydrous)
-
Hydrogenation apparatus (e.g., Parr hydrogenator) or a balloon filled with hydrogen
-
Celite or another filter aid
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the 2,2-dimethyl-2H-chromene-6-carbaldehyde (1 mmol) in a suitable solvent like ethanol (10-15 mL) in a hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Pressurize the vessel with hydrogen (typically 1-3 atm or using a balloon) and stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the solvent used for the reaction.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield this compound. Further purification is typically not necessary if the starting material was pure.
Application as a Chemical Intermediate: Synthesis of a Chalcone Derivative
The aldehyde functionality of this compound is a versatile handle for C-C bond formation. A classic example is its use in the Claisen-Schmidt condensation to form chalcones, which are precursors to flavonoids and exhibit a wide range of biological activities.[8]
Protocol 4: Synthesis of a 2,2-Dimethylchromane-based Chalcone
Reaction Principle: This reaction is a base-catalyzed aldol condensation between this compound and an acetophenone derivative. The base deprotonates the α-carbon of the acetophenone, creating an enolate which then attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated ketone (chalcone).
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) and a substituted acetophenone (e.g., 4'-hydroxyacetophenone, 1 mmol) in ethanol (10 mL).
-
Base Addition: Cool the mixture in an ice bath. Slowly add an aqueous solution of a strong base, such as 40% KOH, dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a precipitate often indicates product formation.
-
Work-up: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water until the filtrate is neutral. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Safety and Handling
-
2,2-dimethyl-3,4-dihydro-2H-chromene-6-carbaldehyde is irritating to the eyes, respiratory system, and skin.[4]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4]
-
Handle DDQ, a strong oxidizing agent, with extreme care.
-
Catalytic hydrogenation with Pd/C and hydrogen gas should be performed with appropriate safety precautions due to the flammable nature of hydrogen and the pyrophoric potential of the catalyst.
Conclusion
This compound is a highly valuable and versatile chemical intermediate. The protocols detailed in these notes provide reliable methods for its synthesis and subsequent elaboration into complex molecules with significant potential in drug discovery and development. By understanding the principles behind each synthetic step and adhering to rigorous experimental and safety procedures, researchers can effectively leverage this building block to explore new frontiers in medicinal chemistry.
References
- Microwave-Assisted Rate-Enhanced Method for the Synthesis of 2,2-Dimethyl-2H-chromenes. Bulletin of the Chemical Society of Japan, 1999, 72(2).
- 2,2-diMethyl-2h-chroMene-6-carbaldehyde synthesis. ChemicalBook.
- 2,2-dimethyl-3,4-dihydro-2H-chromene-6-carbaldehyde. ChemBK.
- Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-(p-(beta-pyrrolidinoethoxy)-phenyl)-7-methoxy-chroman (Centchroman). PubMed.
- PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIV
- Pharmacological activities of chromene derivatives: An overview.
- Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. PubMed Central.
- This compound | 61370-75-0. ChemicalBook.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-(p-(beta-pyrrolidinoethoxy)-phenyl)-7-methoxy-chroman (Centchroman) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 4. chembk.com [chembk.com]
- 5. This compound | 61370-75-0 [amp.chemicalbook.com]
- 6. academic.oup.com [academic.oup.com]
- 7. 2,2-diMethyl-2h-chroMene-6-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 8. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,2-Dimethylchromane-6-carbaldehyde in the Fragrance Industry
Abstract
This document provides a comprehensive technical guide for researchers, perfumers, and formulation scientists on the application of 2,2-Dimethylchromane-6-carbaldehyde (CAS No. 61370-75-0) in the fragrance industry. While not as widely documented as some classical aldehydes, this aromatic aldehyde presents unique creative possibilities. These notes cover its physicochemical properties, olfactory characteristics, stability considerations, and detailed protocols for its evaluation and incorporation into fragrance formulations for a variety of consumer products.
Introduction: Unveiling a Unique Aromatic Aldehyde
This compound is a heterocyclic aromatic aldehyde that has found a niche in the flavor and fragrance industry.[1] Its structure, featuring a chromane ring system, distinguishes it from more common benzaldehydes or aliphatic aldehydes, suggesting a unique olfactory profile. While detailed public-domain descriptions of its scent are limited, it is generally characterized as having a "special aroma" and is utilized in perfumes, soaps, and other cosmetics to enhance their fragrance quality.[1]
The purpose of these application notes is to provide a foundational understanding of this fragrance ingredient, enabling its effective and innovative use. By understanding its properties and performance, formulators can unlock its potential to create novel and appealing scent experiences.
Physicochemical Properties and Safety Profile
A thorough understanding of the physical and chemical properties of a fragrance ingredient is paramount for its successful application and to ensure product safety and stability.
Key Physicochemical Data
The following table summarizes the known properties of this compound.
| Property | Value | Source |
| Chemical Name | 2,2-Dimethyl-3,4-dihydro-2H-chromene-6-carbaldehyde | [1] |
| CAS Number | 61370-75-0 | [1] |
| Molecular Formula | C₁₂H₁₄O₂ | [1] |
| Molecular Weight | 190.24 g/mol | [1] |
| Appearance | Yellow liquid | [1] |
| Boiling Point | 110-114 °C at 2 mmHg | [1] |
| Flash Point | 131.5 °C | [1] |
| Density | 1.072 ± 0.06 g/cm³ | [1] |
Safety and Handling
This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1][2] Standard industry good manufacturing practices (GMP) should be followed when handling this material.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[1] In case of inadequate ventilation, use a suitable respirator.
-
Handling: Avoid direct contact with skin and eyes, and prevent inhalation of vapors.[1]
-
Storage: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition.
It is crucial to consult the latest Safety Data Sheet (SDS) from the supplier for comprehensive safety and handling information.[3][4][5]
Olfactory Profile and Applications
The chromane structure suggests a complex odor profile that could bridge several olfactory families. While detailed descriptors are not widely published, its classification as an aromatic aldehyde points towards potential warm, spicy, and possibly sweet or balsamic facets. Its reported use in a range of products from fine fragrance to soaps indicates a degree of versatility.
Potential Olfactory Characteristics:
Based on its chemical structure, perfumers can anticipate a profile that may include notes such as:
-
Spicy: reminiscent of cinnamon or coumarin, given the aromatic aldehyde group.
-
Woody: the chromane structure can impart woody or ambery undertones.
-
Balsamic/Resinous: potentially sweet and warm facets.
-
Floral: could act as a modifier for floral notes, adding depth and warmth.
Applications in Fragrance Compositions
This compound can be a valuable component in various fragrance types:
-
Fine Fragrance: In oriental, woody, and spicy fragrance compositions, it can add complexity and warmth. It can also be used as a novel element in floral or chypre accords to provide a unique twist.
-
Personal Care (Soaps, Lotions, Cosmetics): Its use in these applications suggests good stability in various bases and the ability to impart a pleasant aroma to the final product.[1]
-
Home Care (Candles, Air Fresheners): The warm and potentially spicy character of this aldehyde could be well-suited for creating inviting and cozy atmospheres in home fragrance products.
Formulation and Stability Considerations
-
Oxidation: Aldehydes can be prone to oxidation, which may lead to discoloration and a change in odor. The use of antioxidants, such as Butylated Hydroxytoluene (BHT), in the fragrance concentrate is recommended.
-
pH Sensitivity: The stability of the chromane ring and the aldehyde group can be influenced by the pH of the final product base. It is essential to test the performance and stability of the fragrance in the intended application base.
-
Schiff Base Formation: Aldehydes can react with primary amines (often found in detergents and other bases) to form Schiff bases, which can lead to discoloration (typically yellowing). This reactivity can also be harnessed by perfumers to create new scent profiles.
Experimental Protocols
The following protocols provide a systematic approach to evaluating and utilizing this compound in fragrance development.
Protocol for Olfactory Evaluation
Objective: To systematically characterize the odor profile of this compound.
Materials:
-
This compound
-
Dipropylene Glycol (DPG) or Ethanol (perfumer's grade)
-
Glass beakers and stirring rods
-
Digital scale
-
Perfumer's smelling strips
Procedure:
-
Prepare Dilutions: Create a series of dilutions of the raw material in your chosen solvent (DPG or ethanol). Recommended starting concentrations are 10%, 1%, and 0.1%.
-
Labeling: Clearly label each dilution.
-
Initial Evaluation (on smelling strip):
-
Dip a clean smelling strip into the 10% dilution, ensuring not to oversaturate.
-
Wave the strip gently under your nose and record your initial impressions (top notes). Note the intensity, character, and any specific facets you perceive.
-
Repeat this process for the 1% and 0.1% dilutions to understand how the character changes with concentration.
-
-
Odor Evolution (Dry Down):
-
Place the smelling strips on a labeled strip stand.
-
Evaluate the scent from the strips at regular intervals (e.g., 5 minutes, 30 minutes, 1 hour, 4 hours, 24 hours).
-
Record the changes in the odor profile as the material evaporates. This will reveal the heart and base notes and provide an indication of its substantivity.
-
-
Data Recording: Use a standardized evaluation sheet to record your findings, including odor descriptors, intensity, and tenacity over time.
Visualization of the Evaluation Workflow:
Caption: Workflow for Olfactory Evaluation.
Protocol for Incorporation into a Model Fragrance Accord
Objective: To assess the blending properties and impact of this compound within a simple fragrance structure.
Rationale: Evaluating a new material in a simple accord helps to understand its interactive properties without the complexity of a full fragrance formula. A classic "Rose" accord is a good starting point.
Materials:
-
Phenylethyl Alcohol (PEA)
-
Citronellol
-
Geraniol
-
This compound (10% dilution in DPG)
-
DPG (as a solvent/diluent)
-
Digital scale, beakers, and pipettes
Procedure:
-
Create a Base Accord: Prepare a simple rose accord with the following proportions:
-
Phenylethyl Alcohol: 60 parts
-
Citronellol: 30 parts
-
Geraniol: 10 parts
-
-
Prepare Test Blends:
-
Control: The base rose accord.
-
Test Blend 1: 99 parts of the base accord + 1 part of the 10% dilution of this compound.
-
Test Blend 2: 95 parts of the base accord + 5 parts of the 10% dilution of this compound.
-
-
Maturation: Allow the blends to mature for at least 24-48 hours.
-
Evaluation: Dip smelling strips into the control and each test blend. Compare them side-by-side over time. Note how the aldehyde modifies the rose accord. Does it add warmth, spiciness, or a novel nuance? Does it enhance or suppress certain notes of the original accord?
Logical Relationship of Accord Modification:
Caption: Impact of the Aldehyde on a Base Accord.
Protocol for Stability Testing in a Consumer Product Base (e.g., Lotion)
Objective: To evaluate the stability and performance of this compound in a representative consumer product base.
Materials:
-
Unfragranced lotion base
-
Fragrance oil containing this compound (e.g., the modified rose accord from the previous protocol)
-
Control fragrance oil (the original rose accord)
-
Glass jars with airtight lids
-
Incubator or oven set to 40°C
-
pH meter
Procedure:
-
Preparation:
-
Prepare two batches of fragranced lotion.
-
Batch A (Control): Add the control fragrance oil to the lotion base at a typical concentration (e.g., 0.5%).
-
Batch B (Test): Add the fragrance oil containing this compound to the lotion base at the same concentration.
-
Mix both batches thoroughly until the fragrance is homogeneously dispersed.
-
-
Initial Evaluation:
-
Record the initial color, viscosity, pH, and odor of both batches.
-
-
Accelerated Aging:
-
Place a sample of each batch in a sealed glass jar in an incubator at 40°C. This accelerates the aging process.
-
Keep a reference sample of each batch at room temperature, protected from light.
-
-
Weekly Evaluation:
-
For a period of 4-8 weeks, evaluate the samples weekly.
-
Compare the aged samples to the room temperature reference samples.
-
Record any changes in color, viscosity, pH, and, most importantly, the fragrance profile. Note any signs of discoloration or off-odors.
-
Conclusion
This compound is a fragrance ingredient with the potential to introduce novel and interesting aromatic characteristics to a wide range of fragrance applications. Its unique chromane structure sets it apart from more conventional aldehydes. While public information on its detailed olfactory profile is scarce, the protocols outlined in this guide provide a robust framework for perfumers and researchers to explore its scent, performance, and stability. Through systematic evaluation and creative blending, this compound can become a valuable and innovative component in the modern perfumer's palette.
References
-
2,2-dimethyl-3,4-dihydro-2H-chromene-6-carbaldehyde - ChemBK. (2024). Available at: [Link]
-
SAFETY DATA SHEET - RBNAinfo. (2014). Available at: [Link]
-
This compound suppliers & manufacturers in China - LookChem. (n.d.). Available at: [Link]
-
2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde - PubChem. (n.d.). Available at: [Link]
Sources
Application Note: High-Purity Isolation of 2,2-Dimethylchromane-6-carbaldehyde for Advanced Research Applications
Abstract
2,2-Dimethylchromane-6-carbaldehyde is a key heterocyclic intermediate in the synthesis of various bioactive molecules and pharmaceutical agents. The presence of impurities, such as unreacted starting materials, oxidized byproducts (e.g., carboxylic acids), or isomers from its synthesis, can significantly compromise the yield, purity, and biological activity of downstream products. This document provides a detailed protocol for the purification of this compound, focusing on silica gel column chromatography as the primary method. An alternative chemical purification protocol via bisulfite adduct formation is also described for cases with challenging impurities. The methodologies are designed to be robust and reproducible, ensuring the high purity required for demanding research and drug development applications.
Introduction: The Critical Need for Purity
The chromane scaffold is a privileged structure in medicinal chemistry, and its derivatives are explored for a wide range of therapeutic applications. This compound serves as a versatile building block, with its aldehyde functional group providing a reactive handle for diverse chemical transformations. However, the aldehyde group is also susceptible to oxidation, and synthetic routes can introduce closely related impurities that are difficult to separate.
Achieving a purity of >98% is often essential for subsequent synthetic steps and for generating reliable biological data. This guide explains the causal relationships behind the chosen purification strategies, ensuring that researchers can not only follow the steps but also adapt them based on their specific impurity profile.
Principal Purification Strategies
The choice of purification method depends largely on the nature and polarity of the impurities present in the crude product. For this compound, two primary methods have proven most effective.
-
Flash Column Chromatography: This is the most common and versatile technique for purifying aldehydes from reaction mixtures.[1][2] It separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase.[3] By carefully selecting the solvent system, high resolution can be achieved.
-
Chemical Purification via Bisulfite Adduct: This classic technique offers exceptional selectivity for aldehydes.[2][4] The aldehyde reversibly reacts with sodium bisulfite to form a water-soluble adduct, which can be physically separated from non-aldehydic, organic-soluble impurities. The pure aldehyde is then regenerated by simple basification.[2][4]
Recrystallization can also be employed as a final polishing step if the purified aldehyde is a solid and a suitable solvent system is identified.[5][6]
Primary Protocol: Flash Column Chromatography
This method is recommended for most common impurity profiles, offering a good balance of speed, scalability, and resolving power.
The Causality of Separation
Flash chromatography on silica gel, a polar adsorbent, separates compounds based on polarity.[3] Non-polar compounds have weaker interactions with the silica and travel down the column faster, while more polar compounds are retained longer. This compound is moderately polar. Common impurities like unreacted starting materials may be less polar, while oxidized byproducts such as the corresponding carboxylic acid are significantly more polar and will be strongly retained on the column.[2]
Experimental Workflow Diagram
Caption: Workflow for flash column chromatography purification.
Step-by-Step Methodology
-
Eluent System Selection:
-
Using an analytical Thin Layer Chromatography (TLC) plate (silica gel), spot the crude material.
-
Develop the TLC plate in various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate.
-
The ideal eluent system should provide a retention factor (Rf) of 0.25 - 0.35 for the desired product. This Rf value typically ensures good separation from impurities.
-
-
Column Packing (Wet Method):
-
Select a column with a diameter appropriate for the sample size (a 20-50:1 ratio of silica gel weight to crude product weight is standard).[3]
-
Plug the bottom of the column with glass wool or a frit. Add a small layer of sand.
-
Clamp the column vertically and fill it about one-third full with the chosen eluent.[3]
-
In a separate beaker, prepare a slurry of silica gel in the eluent.[7]
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles.
-
Open the stopcock to drain the solvent, continuously adding more slurry until the desired column height is reached. Crucially, never let the solvent level drop below the top of the silica bed. [3]
-
Add a final protective layer of sand on top of the silica gel.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.[7] This technique prevents band broadening associated with wet loading in a suboptimal solvent.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Using gentle positive pressure (from a pump or house air), begin to push the solvent through the column.
-
Collect the eluate in a series of numbered test tubes or flasks.
-
-
Monitoring and Analysis:
-
Spot every few fractions onto a TLC plate and develop it to identify which fractions contain the pure product.
-
Combine the fractions that show a single spot corresponding to the Rf of the desired aldehyde.
-
Remove the solvent from the combined fractions under reduced pressure (rotary evaporation).
-
Confirm the structure and assess purity using ¹H NMR and/or LC-MS.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard particle size for flash chromatography, providing high surface area for separation.[1] |
| Silica:Crude Ratio | 20:1 to 50:1 (w/w) | Higher ratios are used for more difficult separations.[3] |
| Eluent System | Hexanes:Ethyl Acetate (e.g., 95:5 to 80:20 v/v) | Adjust ratio to achieve an Rf of 0.25-0.35 for the product. |
| Target Rf | 0.25 - 0.35 | Optimal Rf for good resolution and reasonable elution time. |
| Expected Purity | >98% | Achievable with careful fraction collection. |
Alternative Protocol: Purification via Bisulfite Adduct Formation
This method is highly specific for aldehydes and is particularly useful for removing stubborn non-aldehydic impurities or when the product is unstable on silica gel.[2][5]
Chemical Principle
The purification relies on the reversible nucleophilic addition of the bisulfite anion to the electrophilic carbonyl carbon of the aldehyde. This forms a charged bisulfite adduct, which is typically a solid salt that is soluble in water but insoluble in organic solvents.[4]
Caption: Chemical logic for aldehyde purification via bisulfite adduct.
Step-by-Step Methodology
-
Dissolve the crude aldehyde in a suitable solvent like methanol or diethyl ether.[4]
-
Transfer the solution to a separatory funnel or flask. Add a saturated aqueous solution of sodium bisulfite (NaHSO₃), typically in a 10% excess.[2]
-
Shake or stir the mixture vigorously for an extended period (30 minutes to several hours).[2][8] The formation of a white precipitate (the adduct) may be observed.
-
Separate the phases. If a precipitate forms, it can be collected by filtration and washed with ether to remove organic impurities.[8] If no precipitate forms, the aqueous layer containing the water-soluble adduct should be separated and washed with an organic solvent (e.g., ethyl acetate) to remove impurities.[2][4]
-
To regenerate the aldehyde, treat the filtered adduct or the washed aqueous layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, until gas evolution ceases.[2]
-
Extract the liberated pure aldehyde from the aqueous mixture using an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Purity Assessment and Characterization
A self-validating protocol requires rigorous confirmation of the final product's identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural confirmation. The spectrum should show a characteristic singlet for the aldehydic proton around 9.8-10.0 ppm, along with signals corresponding to the aromatic and dimethyl protons of the chromane core. Integration of the peaks should match the expected proton count.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique confirms the molecular weight of the compound and provides a highly sensitive measure of its purity.[9]
-
GC-MS (Gas Chromatography-Mass Spectrometry): An alternative to LC-MS, suitable for volatile compounds, providing both purity data and mass confirmation.[10]
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Product decomposes on silica column | Aldehyde is sensitive to the acidic nature of silica gel. | Neutralize the silica gel by preparing the slurry in an eluent containing 0.5-1% triethylamine. Alternatively, use the bisulfite adduct method.[5] |
| Poor separation (overlapping spots) | Improper eluent system polarity. | Re-optimize the eluent using TLC. A less polar solvent system may improve separation from more polar impurities, and vice-versa. |
| Product won't crystallize from adduct | The bisulfite adduct is water-soluble. | This is normal. Proceed with regenerating the aldehyde from the aqueous solution rather than trying to isolate a solid adduct. |
| Low recovery after purification | Product is partially lost during transfers or is more soluble in the aqueous phase. | Ensure thorough extraction (3x) after aldehyde regeneration. Minimize transfers and ensure complete drying before weighing. |
References
-
cmu.edu.jm. How to Column Aldehydes: A Comprehensive Guide . (2025-02-19). [Link]
-
RSC Publishing. The Preparation of Some Chroman Derivatives . Journal of the Chemical Society (Resumed), 1954, 578. [Link]
-
Organic Chemistry at CU Boulder. Column Chromatography Procedures . University of Colorado Boulder. [Link]
-
University of Toronto Scarborough. Column chromatography . [Link]
-
ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification? . (2015-12-03). [Link]
- Google Patents.
-
JoVE (Journal of Visualized Experiments). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol . (2018-01-10). [Link]
-
Organic Syntheses. Cyclohexanecarboxaldehyde . Organic Syntheses Procedure, Coll. Vol. 6, p.357 (1988); Vol. 51, p.11 (1971). [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization . [Link]
- Google Patents.
-
Amerigo Scientific. This compound . [Link]
-
Organic Syntheses. (E)-3,7-DIMETHYL-2-METHYLENE-6-OCTENAL . Organic Syntheses Procedure, Vol. 88, p.166 (2011). [Link]
-
PubMed. Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane . (2014-06-05). [Link]
-
MDPI. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids . Molecules 2019, 24(22), 4133. [Link]
-
NIH. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue . Analytica Chimica Acta, 1182, 338927 (2021). [Link]
Sources
- 1. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 2. researchgate.net [researchgate.net]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
analytical methods for 2,2-Dimethylchromane-6-carbaldehyde characterization
An In-Depth Technical Guide to the Analytical Characterization of 2,2-Dimethylchromane-6-carbaldehyde
Authored by: A Senior Application Scientist
Introduction
This compound is a heterocyclic organic compound featuring a chromane core substituted with a gem-dimethyl group and an aldehyde functional group. This structure is a key building block in the synthesis of various biologically active molecules and fine chemicals. The precise characterization of its identity, purity, and structural integrity is paramount for researchers in medicinal chemistry, materials science, and drug development to ensure the reliability and reproducibility of their work.
This guide provides a comprehensive overview of the primary analytical methodologies for the complete characterization of this compound. It is designed to offer not just procedural steps, but also the underlying scientific rationale, enabling scientists to make informed decisions, troubleshoot issues, and adapt these protocols to their specific needs. We will delve into Nuclear Magnetic Resonance (NMR) for structural elucidation, Mass Spectrometry (MS) for molecular weight verification, High-Performance Liquid Chromatography (HPLC) for purity assessment, and Infrared (IR) Spectroscopy for functional group confirmation.
Logical Workflow for Characterization
A systematic approach is crucial for the efficient and definitive characterization of a synthesized compound like this compound. The following workflow outlines the logical progression from initial confirmation to quantitative purity analysis.
Caption: Overall characterization workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation
Application Note: NMR spectroscopy is the most powerful technique for the definitive structural confirmation of organic molecules.[1] For this compound, ¹H NMR provides information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (neighboring protons).[2] ¹³C NMR complements this by identifying the number of unique carbon environments. The expected spectra are highly diagnostic, revealing the aldehydic proton, the aromatic protons with their specific coupling, and the characteristic signals of the dimethylchromane heterocyclic ring.
Expected ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the anticipated chemical shifts (δ) in ppm, based on the structure and data from analogous chromane derivatives.[3][4]
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale for Chemical Shift |
| Aldehyde (-CHO) | 9.7 - 10.1 (singlet) | 190 - 195 | The electron-withdrawing nature of the oxygen deshields the proton and carbon significantly. |
| Aromatic (H-5) | 7.5 - 7.7 (doublet) | 128 - 132 | ortho to the electron-withdrawing aldehyde group, leading to deshielding. |
| Aromatic (H-7) | 7.4 - 7.6 (doublet of doublets) | 125 - 130 | Influenced by both the aldehyde and the ether oxygen. |
| Aromatic (H-8) | 6.8 - 7.0 (doublet) | 115 - 120 | ortho to the electron-donating ether oxygen, leading to shielding. |
| Methylene (-CH₂-, C4) | 2.7 - 2.9 (triplet) | 25 - 30 | Adjacent to the aromatic ring. |
| Methylene (-CH₂-, C3) | 1.8 - 2.0 (triplet) | 30 - 35 | Adjacent to the C2 carbon. |
| Quaternary (C2) | N/A | 75 - 80 | An ether-linked quaternary carbon. |
| Gem-dimethyl (-C(CH₃)₂) | 1.3 - 1.5 (singlet) | 25 - 30 | Shielded aliphatic protons, appear as a singlet as they are equivalent. |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds and its single, well-characterized residual peak at ~7.26 ppm. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumental Setup (500 MHz Spectrometer):
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay ensures full relaxation of protons for accurate integration.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: ~240 ppm.
-
Number of Scans: 512-2048 scans are often required due to the low natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm or the residual solvent peak (CDCl₃ at 7.26 ppm).
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
-
Analyze the splitting patterns (n+1 rule) to deduce proton connectivity.[2]
-
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Application Note: Mass spectrometry is indispensable for confirming the molecular weight of this compound (C₁₂H₁₄O₂; Molecular Weight: 190.24 g/mol ). Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are ideal for observing the molecular ion peak ([M+H]⁺ at m/z 191.10 or [M+Na]⁺ at m/z 213.08) with minimal fragmentation. In contrast, hard ionization techniques like Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), will provide a reproducible fragmentation pattern that serves as a structural fingerprint.[5] The fragmentation of chromane derivatives often involves reactions related to the heterocyclic ring and its substituents.[6][7]
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase.
-
-
LC-MS System Parameters:
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Formic acid is used to facilitate protonation for positive ion mode ESI.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer (ESI-TOF or ESI-Q):
-
Ionization Mode: Positive Ion Mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Drying Gas (N₂) Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Mass Range: m/z 50 - 500.
-
-
-
Data Interpretation:
-
Look for the protonated molecular ion [M+H]⁺ at m/z 191.1018.
-
Identify other adducts such as the sodium adduct [M+Na]⁺ at m/z 213.0837.
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm structural motifs. A likely fragmentation would be the loss of the aldehyde group or cleavage within the chromane ring.
-
Infrared (IR) Spectroscopy: Functional Group Identification
Application Note: IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[8] For this compound, the IR spectrum will provide clear evidence for the key functionalities: the aldehyde C=O stretch, the aldehyde C-H stretch, the aromatic C=C bonds, and the chromane C-O ether linkage.[6][7] This technique is excellent for confirming the success of a synthesis, for instance, by verifying the presence of the aldehyde carbonyl in the product.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 2950 - 2850 | Aliphatic C-H stretch (gem-dimethyl, -CH₂-) | Medium-Strong |
| 2850 - 2820 & 2750 - 2720 | Aldehyde C-H stretch (Fermi doublet) | Weak-Medium |
| 1700 - 1680 | Aldehyde C=O stretch (conjugated) | Strong |
| 1610 - 1580 | Aromatic C=C stretch | Medium |
| 1260 - 1230 | Aryl-Alkyl Ether C-O stretch | Strong |
Table based on standard IR correlation tables and data for similar chromane structures.[4][6]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation:
-
Place a small, solid amount (a few milligrams) of the purified sample directly onto the ATR crystal (e.g., diamond or germanium). No extensive sample preparation is needed, which is a major advantage of this technique.
-
-
Instrumental Setup:
-
Acquire a background spectrum of the clean, empty ATR crystal. This is crucial as it is subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.
-
Lower the ATR anvil to apply consistent pressure to the sample, ensuring good contact with the crystal.
-
Acquire the sample spectrum.
-
Typical Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
-
Data Processing and Interpretation:
-
The instrument software automatically performs the background subtraction.
-
Identify the key absorption bands and compare them with the expected values in the table above to confirm the presence of all required functional groups.
-
High-Performance Liquid Chromatography (HPLC): Purity and Quantitative Analysis
Application Note: HPLC is the industry-standard method for determining the purity of chemical compounds and for quantitative analysis.[9] For this compound, a reversed-phase HPLC method using a C18 column is most appropriate. The nonpolar nature of the chromane backbone interacts well with the C18 stationary phase, allowing for excellent separation from more polar or less polar impurities. UV detection is highly suitable, as the aromatic ring and conjugated aldehyde group provide strong chromophores.
Workflow for HPLC Method Development
Caption: HPLC method development workflow.
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
-
Sample and Standard Preparation:
-
Solvent (Diluent): Prepare a mixture of Acetonitrile:Water (50:50 v/v).
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection to protect the column.
-
-
Instrumental Setup:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan the compound with a diode-array detector (DAD) to find the wavelength of maximum absorbance (λmax), likely to be in the 280-310 nm range. Set the detector to this wavelength for maximum sensitivity.
-
Injection Volume: 10 µL.[10]
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: Hold at 95% B
-
18.1-22 min: Return to 50% B (re-equilibration)
-
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
The retention time of the main peak serves as an identifier for the compound under these specific conditions.
-
References
-
Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy | Journal of the American Society for Mass Spectrometry - ACS Publications. (2024). ACS Publications. [Link]
-
Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - MDPI. (2020). MDPI. [Link]
-
Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane - PubMed. (2014). PubMed. [Link]
-
Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy - No Added Chemicals. (2013). No Added Chemicals. [Link]
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (n.d.). MDPI. [Link]
-
Molecular Fingerprint Detection Using Raman and Infrared Spectroscopy Technologies for Cancer Detection: A Progress Review - MDPI. (n.d.). MDPI. [Link]
-
Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (n.d.). MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy [chem-is-you.blogspot.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Fingerprint Detection Using Raman and Infrared Spectroscopy Technologies for Cancer Detection: A Progress Review | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Investigating the Anticancer Properties of 2,2-Dimethylchromane-6-carbaldehyde Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the preclinical evaluation of 2,2-Dimethylchromane-6-carbaldehyde and its derivatives as potential anticancer agents. Chromane scaffolds are prevalent in many biologically active natural products and have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent antitumor effects.[1] This guide will detail the synthesis, in vitro evaluation, and in vivo assessment of this specific class of compounds, providing both the theoretical basis and practical step-by-step protocols for their investigation.
Introduction: The Therapeutic Potential of Chromane Derivatives
Chromene derivatives represent a class of oxygen-containing heterocyclic compounds that have shown considerable promise in cancer therapy.[1] Their mechanisms of action are often multifaceted, including the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[2][3] The 2,2-dimethylchromane scaffold, in particular, is a key structural motif in many natural and synthetic bioactive molecules. The introduction of a carbaldehyde group at the 6-position offers a reactive site for further chemical modification, allowing for the generation of a library of derivatives with potentially enhanced potency and selectivity. This guide will focus on the systematic evaluation of these compounds, starting from their chemical synthesis and progressing through a cascade of biological assays to determine their therapeutic potential.
Synthesis of this compound Derivatives
The synthesis of the core scaffold, 2,2-Dimethyl-2H-chromene-6-carbaldehyde, can be achieved through a microwave-assisted condensation reaction. This method offers a rapid and efficient alternative to traditional thermal methods.[4]
Protocol: Microwave-Assisted Synthesis of 2,2-Dimethyl-2H-chromene-6-carbaldehyde [4]
-
Reaction Setup: In a microwave-transparent vessel, combine 4-hydroxybenzaldehyde (1.0 mmol), 3-methyl-2-butenal (2.0 mmol), and pyridine (1.2 mmol).
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation. Optimal conditions may vary, but a starting point is 25 minutes of irradiation.[4]
-
Work-up and Purification: After cooling, the reaction mixture is typically purified using column chromatography on silica gel with an appropriate eluent system (e.g., ether/ethyl acetate) to yield the desired product as a colorless oil.[4]
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Derivatization of the carbaldehyde group can be achieved through various standard organic chemistry reactions, such as reductive amination, Wittig reactions, or condensation with active methylene compounds to generate a diverse library of analogues for screening.
In Vitro Evaluation of Anticancer Activity
The initial assessment of anticancer potential is conducted through a series of in vitro assays on various cancer cell lines. These assays are designed to determine the cytotoxicity of the compounds and to elucidate their mechanism of action at a cellular level.
Cell Viability and Cytotoxicity Assays
The first step in evaluating a new compound is to determine its effect on the viability of cancer cells. The MTT and XTT assays are colorimetric methods widely used for this purpose, measuring the metabolic activity of cells, which is an indicator of cell viability.[3]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, a human breast cancer cell line) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%. A derivative of 2,2-dimethyl-2H-chromene has shown an IC50 value of 50 µg/ml on the MCF-7 cancer cell line.[5]
Apoptosis Assays
A key mechanism of many anticancer drugs is the induction of apoptosis. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[6]
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells (e.g., HL-60, a human leukemia cell line) with the test compounds at their respective IC50 concentrations for a predetermined time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction by the compounds.
Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (e.g., G1/S or G2/M) and subsequent apoptosis.[3] Flow cytometry analysis of propidium iodide (PI) stained cells is a standard method to determine the cell cycle distribution.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with the chromane derivatives for a specified duration.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure that only DNA is stained.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.
Western Blot Analysis of Signaling Pathways
To delve deeper into the molecular mechanism of action, Western blotting can be used to investigate the effect of the compounds on key proteins involved in apoptosis and cell cycle regulation. Chromane derivatives have been shown to modulate the expression of proteins in the Bcl-2 family (e.g., upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2) and tumor suppressor proteins like p53.[2]
Protocol: Western Blot Analysis
-
Protein Extraction: Treat cells with the compounds, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, p53, CDK-2, Cyclin D1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression levels.
In Vivo Efficacy Studies
Promising compounds identified from in vitro screening should be further evaluated in vivo to assess their antitumor efficacy and potential toxicity in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical model for this purpose.[7]
Protocol: Human Tumor Xenograft Model [7]
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., the cell line most sensitive to the compound in vitro) into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size.
-
Treatment: Once tumors reach a specified volume, randomize the mice into treatment and control groups. Administer the chromane derivative (e.g., via intraperitoneal injection or oral gavage) and a vehicle control according to a predetermined dosing schedule.
-
Efficacy Assessment:
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the in vivo antitumor efficacy of the compound.
Data Presentation and Visualization
Quantitative Data Summary
| Compound | Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| Chromane Derivative | MCF-7 | MTT | ~50 µg/ml* | [5] |
| 4-Clpgc | K562 | MTT | 102 ± 1.6 (72h) | [2] |
| Chromone-triazole dyad 2a | T-47D | Resazurin | 0.65 | [8] |
| Chromone-triazole dyad 2b | PC3 | Resazurin | 0.24 | [8] |
| Chromone-triazole dyad 2b | MDA-MB-231 | Resazurin | 0.32 | [8] |
| Chroman carboxamide 6i | MCF-7 | Sulforhodamine B | 34.7 | [9] |
*Note: Original data reported in µg/ml. Conversion to µM requires the molecular weight of the specific derivative.
Signaling Pathway and Workflow Diagrams
Caption: Proposed mechanism of action for anticancer chromane derivatives.
Caption: Experimental workflow for preclinical evaluation.
Conclusion and Future Directions
The protocols and application notes presented here provide a robust framework for the systematic investigation of this compound derivatives as potential anticancer agents. The initial in vitro screening cascade allows for the efficient identification of lead compounds with potent cytotoxic activity and favorable mechanistic profiles. Subsequent in vivo studies are crucial to validate these findings and to assess the therapeutic potential in a more complex biological system. Future research should focus on structure-activity relationship (SAR) studies to optimize the chromane scaffold for improved potency and selectivity, as well as investigations into combination therapies with existing anticancer drugs.
References
-
Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. (URL: [Link])
-
The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line. (URL: [Link])
-
Microwave-Assisted Synthesis of 2,2-Dimethyl-2H-chromenes. (URL: [Link])
-
Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. (URL: [Link])
-
Synthesis of S-2-phenylchromane Derivatives and Evaluation of the Antiproliferative Properties as Apoptosis Inducers in Cancer Cell Lines. (URL: [Link])
-
Anti-proliferative and apoptotic effects of the derivatives from 4-aryl-4H-chromene family on human leukemia K562 cells. (URL: [Link])
-
Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7. (URL: [Link])
-
A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (URL: [Link])
-
Selective Induction of DNA Damage and Cell Cycle Arrest Mediated by Chromone-Triazole Dyads Derivatives: Effects on Breast and Prostate Cancer Cells. (URL: [Link])
-
In vivo efficacy studies of chromene-based compounds in triple-negative breast cancer - A systematic review. (URL: [Link])
-
Anticancer and Antioxidant Activities of Chroman Carboxamide Analogs. (URL: [Link])
-
Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. (URL: [Link])
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (URL: [Link])
Sources
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. op.niscair.res.in [op.niscair.res.in]
- 6. Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Induction of DNA Damage and Cell Cycle Arrest Mediated by Chromone-Triazole Dyads Derivatives: Effects on Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Antimicrobial Activity of Compounds Derived from 2,2-Dimethylchromane-6-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. The chromane framework, a core structure in many biologically active natural products, presents a promising starting point for the synthesis of new antimicrobial compounds.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, and antimicrobial evaluation of derivatives from 2,2-Dimethylchromane-6-carbaldehyde, a versatile starting material for generating a diverse library of potential drug candidates.
Introduction: The Promise of the 2,2-Dimethylchromane Scaffold
The 2,2-dimethylchromane moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of natural and synthetic compounds with diverse biological activities.[3] Its derivatives have shown potential as anticancer, anti-inflammatory, and notably, antimicrobial agents.[1][2] The aldehyde functional group at the 6-position of this compound serves as a reactive handle for a multitude of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR). By modifying this aldehyde, researchers can generate derivatives with varied electronic and steric properties, which in turn can modulate their interaction with microbial targets.
Chromene and its derivatives have been reported to exert their antimicrobial effects through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerases, disruption of bacterial membrane integrity leading to cell lysis, and interference with protein and nucleic acid synthesis.[1][4] This multi-target potential makes them attractive candidates for combating drug-resistant pathogens.
Part 1: Synthesis of Novel Derivatives
A key strategy in novel drug discovery is the efficient synthesis of a library of compounds for screening. The carbaldehyde group of this compound is amenable to a variety of synthetic transformations. Below is a representative protocol for the synthesis of a Schiff base derivative, a common and effective method for generating structural diversity.
Protocol 1: Synthesis of a Schiff Base Derivative
This protocol outlines the synthesis of an imine derivative through the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline derivative)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-layer chromatography (TLC) plates
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Add the substituted primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the pure Schiff base derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).
Part 2: Antimicrobial Susceptibility Testing
Once a library of derivatives has been synthesized, the next critical step is to evaluate their antimicrobial activity. The following are standard and robust protocols for determining the minimum inhibitory concentration (MIC) of the novel compounds.[5][6]
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a widely used method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7][8]
Materials:
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Sterile diluent (e.g., broth, saline)
-
0.5 McFarland standard
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Inoculum: From a fresh culture, prepare a microbial suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7][8]
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound. In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium to obtain a range of concentrations.[8]
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (inoculum with no compound), a negative control (broth only), and a vehicle control (inoculum with the solvent used to dissolve the compound).[7]
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[7]
-
Determination of MIC: The MIC is the lowest concentration of the compound with no visible microbial growth.[7] This can be assessed visually or by measuring the optical density.[6]
Protocol 3: Agar Well Diffusion Assay
The agar well diffusion method is a preliminary test to assess the antimicrobial activity of a compound.[5]
Materials:
-
Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Bacterial or fungal strains
-
Sterile swabs
-
Sterile cork borer
-
Test compounds
-
Positive control antibiotic
Procedure:
-
Inoculation: Aseptically swab the surface of the agar plate with a standardized microbial inoculum.
-
Well Preparation: Create wells in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the test compound solution to each well.
-
Controls: Include wells with a positive control antibiotic and a solvent control.
-
Incubation: Incubate the plates under appropriate conditions.
-
Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Part 3: Data Presentation and Visualization
Clear and concise data presentation is crucial for interpreting the results of antimicrobial screening.
Quantitative Data Summary
The following table provides a template for presenting MIC data for the synthesized this compound derivatives.
| Compound ID | Modification | Test Microorganism | Gram Stain | MIC (µg/mL) | Positive Control | MIC of Positive Control (µg/mL) |
| Derivative 1 | Schiff base with aniline | Staphylococcus aureus | Positive | [Insert Data] | Vancomycin | [Insert Data] |
| Derivative 2 | Schiff base with p-chloroaniline | Escherichia coli | Negative | [Insert Data] | Ciprofloxacin | [Insert Data] |
| Derivative 3 | Wittig reaction product | Pseudomonas aeruginosa | Negative | [Insert Data] | Gentamicin | [Insert Data] |
| Derivative 4 | Aldol condensation product | Candida albicans | N/A | [Insert Data] | Fluconazole | [Insert Data] |
Experimental Workflows and Signaling Pathways
Visual diagrams can aid in understanding complex experimental processes and potential mechanisms of action.
Caption: Hypothetical Mechanisms of Antimicrobial Action.
Conclusion
The this compound scaffold holds significant potential for the development of novel antimicrobial agents. The synthetic accessibility of its aldehyde group allows for the creation of diverse chemical libraries. By employing systematic antimicrobial screening protocols, such as those detailed in this guide, researchers can effectively identify promising lead compounds. Subsequent optimization of these leads, guided by structure-activity relationship studies, could pave the way for a new class of therapeutics to combat the growing challenge of antimicrobial resistance.
References
- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds - Benchchem.
- Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH.
- In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem.
- Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives - Asian Journal of Research in Chemistry.
- Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives - Asian Journal of Research in Chemistry.
- Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - ResearchGate.
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH.
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed.
- Microwave assisted synthesis and anti microbial activity of 2,2-dimethyl chromenes.
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Application Notes and Protocols for Investigating the Anti-inflammatory Potential of 2,2-Dimethylchromane-6-carbaldehyde
Introduction: The Therapeutic Promise of Chromane Scaffolds in Inflammation
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a protective and restorative mechanism, chronic and unresolved inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[2][3][4]
The chromane scaffold, a heterocyclic motif prevalent in a variety of natural products, has garnered significant attention in medicinal chemistry due to its diverse biological activities. 2,2-Dimethylchromane-6-carbaldehyde, a specific derivative of this class, presents a promising candidate for investigation as a novel anti-inflammatory agent. Its structural features suggest the potential for interaction with key enzymatic and transcriptional targets within the inflammatory cascade.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the anti-inflammatory properties of this compound. The protocols outlined herein are designed to progress from initial in vitro screening to in vivo validation and mechanistic elucidation, ensuring a robust and scientifically rigorous investigation.
Part 1: In Vitro Screening for Anti-inflammatory Activity
The initial phase of assessment focuses on cell-free and cell-based in vitro assays to establish a foundational understanding of the compound's potential to modulate key inflammatory processes. These assays are cost-effective, high-throughput, and provide valuable preliminary data on efficacy and mechanism.[5][6]
Inhibition of Protein Denaturation Assay
Rationale: Protein denaturation is a well-documented cause of inflammation.[1][5] This assay assesses the ability of this compound to prevent thermally induced protein denaturation, a hallmark of inflammatory processes. Non-steroidal anti-inflammatory drugs (NSAIDs) are known to inhibit protein denaturation.[1]
Protocol:
-
Preparation of Reagents:
-
Test Compound (this compound): Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve final concentrations ranging from 10 to 500 µg/mL.
-
Egg Albumin (5% w/v): Prepare fresh by dissolving 0.5 g of egg albumin in 10 mL of phosphate-buffered saline (PBS, pH 6.4).
-
Positive Control: Diclofenac sodium (100 µg/mL).
-
-
Assay Procedure:
-
To 2.8 mL of the respective test and control solutions, add 0.2 mL of egg albumin.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the samples at 70°C in a water bath for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
-
Calculation of Inhibition:
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = ((Absorbance of Control - Absorbance of Test) / Absorbance of Control) x 100
-
Red Blood Cell (RBC) Membrane Stabilization Assay
Rationale: The stabilization of lysosomal membranes is crucial in limiting the inflammatory response. The release of lysosomal enzymes from activated neutrophils can cause further tissue damage and perpetuate inflammation. This assay uses RBCs as a model for lysosomal membranes to evaluate the membrane-stabilizing properties of the test compound.[6]
Protocol:
-
Preparation of RBC Suspension:
-
Collect fresh human blood and mix with an equal volume of Alsever's solution.
-
Centrifuge at 3000 rpm for 10 minutes, discard the supernatant, and wash the pellet with isosaline.
-
Prepare a 10% (v/v) RBC suspension in isosaline.
-
-
Assay Procedure (Heat-Induced Hemolysis):
-
Mix 1 mL of the test compound/control at various concentrations with 1 mL of the 10% RBC suspension.
-
Incubate the mixtures at 56°C for 30 minutes in a water bath.
-
Centrifuge at 2500 rpm for 5 minutes and measure the absorbance of the supernatant at 560 nm.
-
-
Calculation of Protection:
-
The percentage of membrane stabilization is calculated as: % Protection = 100 - ((Absorbance of Test / Absorbance of Control) x 100)
-
Inhibition of Pro-inflammatory Enzymes: COX and 5-LOX Assays
Rationale: Cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins and leukotrienes, respectively.[6] These lipid mediators are potent drivers of inflammation. Assessing the inhibitory potential of this compound against these enzymes provides direct insight into its potential mechanism of action.
Protocol (General Workflow):
Commercially available colorimetric or fluorometric assay kits are recommended for their reliability and ease of use. The general principle involves:
-
Incubating the purified enzyme (COX-1, COX-2, or 5-LOX) with the test compound at various concentrations.
-
Adding the substrate (arachidonic acid).
-
Measuring the product formation, which is typically detected by a colorimetric or fluorometric probe.
-
Calculating the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
| Parameter | COX-1 Inhibition | COX-2 Inhibition | 5-LOX Inhibition |
| Enzyme Source | Ovine or Human Recombinant | Ovine or Human Recombinant | Potato or Human Recombinant |
| Substrate | Arachidonic Acid | Arachidonic Acid | Linoleic or Arachidonic Acid |
| Detection Method | Colorimetric/Fluorometric | Colorimetric/Fluorometric | Colorimetric/Spectrophotometric |
| Positive Control | Indomethacin | Celecoxib | Zileuton |
Part 2: In Vivo Validation of Anti-inflammatory Effects
Following promising in vitro results, the subsequent step is to validate the anti-inflammatory activity of this compound in established animal models of inflammation. These models mimic key aspects of human inflammatory conditions and provide crucial data on the compound's efficacy and potential side effects in a living system.[7][8][9]
Carrageenan-Induced Paw Edema in Rats
Rationale: This is a widely used and well-characterized model of acute inflammation. Carrageenan injection induces a biphasic inflammatory response, with the initial phase mediated by histamine and serotonin, and the later phase primarily driven by prostaglandins and cytokines.[10]
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions.
-
Grouping and Dosing:
-
Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group II: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Groups III-V: this compound at three different doses (e.g., 25, 50, 100 mg/kg, p.o.).
-
-
Procedure:
-
Administer the vehicle, positive control, or test compound orally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Evaluation:
-
Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group.
-
Acetic Acid-Induced Vascular Permeability in Mice
Rationale: An early and critical event in inflammation is the increase in vascular permeability, leading to plasma exudation and edema formation. This model assesses the ability of the test compound to counteract this process.[7]
Protocol:
-
Animal Acclimatization: Acclimate Swiss albino mice (20-25g) for one week.
-
Grouping and Dosing: Similar to the carrageenan-induced paw edema model.
-
Procedure:
-
Administer the vehicle, positive control, or test compound orally 1 hour prior to the induction of inflammation.
-
Inject 0.1 mL of 0.6% (v/v) acetic acid solution intraperitoneally.
-
Immediately after, inject 100 µL of 1% Evans blue dye in saline intravenously via the tail vein.
-
Sacrifice the mice 30 minutes later by cervical dislocation.
-
Collect the peritoneal fluid by washing the peritoneal cavity with 5 mL of saline.
-
Centrifuge the peritoneal fluid and measure the absorbance of the supernatant at 610 nm.
-
-
Evaluation:
-
A decrease in the absorbance of the supernatant in the treated groups compared to the control group indicates an inhibition of vascular permeability.
-
Part 3: Mechanistic Elucidation of Anti-inflammatory Action
To understand how this compound exerts its anti-inflammatory effects at a molecular level, it is essential to investigate its impact on key signaling pathways and the production of inflammatory mediators in a relevant cell-based model.
Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages
Rationale: RAW 264.7 murine macrophages are a widely used cell line for studying inflammation. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of nitric oxide (NO), pro-inflammatory cytokines (e.g., TNF-α, IL-6), and the activation of NF-κB and MAPK signaling pathways.
Protocol:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 24 hours for cytokine measurements, shorter time points for signaling pathway analysis).
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokine Production (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the culture supernatant using commercially available ELISA kits.
-
-
Western Blot Analysis of NF-κB and MAPK Signaling Pathways:
-
After LPS stimulation for a shorter duration (e.g., 15-60 minutes), lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins:
-
NF-κB Pathway: Phospho-p65, p65, Phospho-IκBα, IκBα.
-
MAPK Pathway: Phospho-p38, p38, Phospho-ERK1/2, ERK1/2, Phospho-JNK, JNK.
-
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Quantify the band intensities to determine the effect of the compound on the phosphorylation and activation of these signaling proteins.
-
Visualizations
Caption: Experimental workflow for evaluating the anti-inflammatory potential of this compound.
Caption: Potential inhibitory targets of this compound in the NF-κB and MAPK signaling pathways.
Conclusion
This comprehensive guide provides a structured and scientifically grounded framework for the investigation of this compound as a potential anti-inflammatory agent. By systematically progressing from broad in vitro screening to targeted in vivo validation and mechanistic studies, researchers can build a robust data package to support the continued development of this promising compound. The elucidation of its mechanism of action, particularly its effects on the NF-κB and MAPK pathways, will be critical in establishing its therapeutic potential and guiding future lead optimization efforts.
References
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available at: [Link]
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Gaestel, M., et al. (2009). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC, 2009. Available at: [Link]
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Sangar, V. C., et al. (2015). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Clinical Research, 7(5), 388-392. Available at: [Link]
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Choudhary, N., et al. (2023). Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 15-20. Available at: [Link]
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Lee, J. K., & Kim, S. Y. (2014). Mitogen-activated Protein Kinases in Inflammation. Journal of the Korean Medical Association, 57(3), 190-196. Available at: [Link]
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Ben-Neriah, Y., & Karin, M. (2011). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 2, 36. Available at: [Link]
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Lawrence, T., & Gilroy, D. W. (2007). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Available at: [Link]
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Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. Available at: [Link]
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Agunu, A., et al. (2018). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Asian Journal of Pharmaceutical and Clinical Research, 11(11), 9-35. Available at: [Link]
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Huang, P., et al. (2011). MAPK signaling in inflammation-associated cancer development. Cell & Bioscience, 1, 32. Available at: [Link]
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Stephenson, D. T., et al. (2016). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Neuroscience, 10, 474. Available at: [Link]
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Singh, S., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. International Journal of Pharmaceutical Sciences and Drug Research, 4(1), 1-7. Available at: [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link]
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Sarveswaran, R., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. International Journal of Creative Research Thoughts, 10(4), a596-a604. Available at: [Link]
-
Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. World Journal of Pharmaceutical Research, 6(17), 114-123. Available at: [Link]
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Umar, M. I., et al. (2010). In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). Science International (Lahore), 22(3), 199-203. Available at: [Link]
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Sarveswaran, R., et al. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. World Journal of Pharmaceutical Research, 6(17), 114-123. Available at: [Link]
-
de Albuquerque, J. G. L., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Brasileira de Farmacognosia, 29, 378-388. Available at: [Link]
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The Strategic Utility of 2,2-Dimethylchromane-6-carbaldehyde in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: The Privileged Chromane Scaffold
The 2,2-dimethylchromane framework is a prominent heterocyclic motif recognized in medicinal chemistry as a "privileged scaffold."[1][2][3][4] This structural unit is a core component of numerous natural products and synthetic molecules exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][5][6] The inherent bioactivity of the chromane ring system makes it a valuable starting point for the design and synthesis of novel therapeutic agents. The aldehyde functionality at the 6-position of 2,2-dimethylchromane offers a versatile chemical handle for a variety of synthetic transformations, allowing for the construction of diverse molecular architectures and the exploration of structure-activity relationships (SAR). This guide provides an in-depth exploration of the synthetic utility of 2,2-Dimethylchromane-6-carbaldehyde, complete with detailed protocols for its conversion into bioactive molecules.
Synthetic Pathways and Key Transformations
The aldehyde group of this compound is a reactive electrophile, making it an ideal substrate for several carbon-carbon bond-forming reactions. This section will detail two fundamental transformations: the Claisen-Schmidt condensation for the synthesis of chalcones and the Knoevenagel condensation for the formation of α,β-unsaturated systems. Additionally, its application in the synthesis of more complex heterocyclic systems with anticancer activity will be explored.
Claisen-Schmidt Condensation: Gateway to Bioactive Chalcones
The Claisen-Schmidt condensation is a reliable base-catalyzed reaction between an aromatic aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[1][3][7] Chalcones are a class of open-chain flavonoids that exhibit significant pharmacological activities, particularly as anti-inflammatory and anticancer agents.[4][8][9] The reaction of this compound with various acetophenones provides a direct route to novel chromane-chalcone hybrids.
Scientific Rationale: The reaction proceeds via the formation of an enolate from the ketone in the presence of a base. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. The subsequent aldol adduct readily undergoes dehydration to yield the thermodynamically stable conjugated chalcone system. The choice of base (e.g., NaOH, KOH) and solvent (typically ethanol) is crucial for efficient reaction kinetics and high yields.[10][11]
Experimental Protocol: Synthesis of a 2,2-Dimethylchromene-based Chalcone
This protocol describes a general procedure for the synthesis of a chalcone derivative from this compound and a substituted acetophenone.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4-hydroxyacetophenone)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (40% w/v)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and the substituted acetophenone in ethanol.
-
Cool the flask in an ice bath with continuous stirring.
-
Slowly add the 40% NaOH solution dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone product.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
Data Presentation:
| Reactants | Product | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Bioactivity |
| This compound, 4-Hydroxyacetophenone | (E)-1-(4-hydroxyphenyl)-3-(2,2-dimethylchroman-6-yl)prop-2-en-1-one | NaOH | Ethanol | 24 | >85 | Anti-inflammatory |
| This compound, 4-Methoxyacetophenone | (E)-3-(2,2-dimethylchroman-6-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | KOH | Ethanol | 18 | >90 | Anticancer |
Workflow for Chalcone Synthesis and Evaluation
Caption: Workflow from synthesis to biological evaluation of chromene-based chalcones.
Knoevenagel Condensation: Access to α,β-Unsaturated Systems
The Knoevenagel condensation is another fundamental carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound, typically catalyzed by a weak base like piperidine or in some cases, without a catalyst in green solvents.[4][6] This reaction is instrumental in synthesizing α,β-unsaturated compounds that are valuable intermediates for pharmaceuticals.
Scientific Rationale: The reaction is initiated by the deprotonation of the active methylene compound by a base to form a carbanion. This nucleophile then attacks the carbonyl carbon of this compound. The resulting intermediate undergoes dehydration to yield the final product. The choice of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) allows for the introduction of various functional groups into the final molecule.[12]
Experimental Protocol: Knoevenagel Condensation of this compound
This protocol provides a general method for the Knoevenagel condensation with malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound and an equimolar amount of malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the product with cold ethanol to remove unreacted starting materials.
-
Dry the purified product under vacuum.
Knoevenagel Condensation Pathway
Caption: General scheme for the Knoevenagel condensation.
Synthesis of Anticancer Heterocyclic Derivatives
2,2-Dimethyl-2H-chromene-6-carbaldehyde serves as a key starting material for the synthesis of more complex heterocyclic systems with potential therapeutic applications. A notable example is its use in the preparation of novel chromene analogues with demonstrated anticancer activity.[1]
Scientific Rationale: The synthesis involves a multi-step sequence where the aldehyde is first converted into a thiosemicarbazone. This intermediate then undergoes cyclization reactions to form complex heterocyclic structures. This approach highlights the utility of the aldehyde as a foundational block for building intricate molecular frameworks with desired biological properties.
Experimental Protocol: Synthesis of a Chromene-based Thiosemicarbazone Intermediate
This protocol is the first step towards the synthesis of the anticancer derivatives reported in the literature.[1]
Materials:
-
2,2-Dimethyl-2H-chromene-6-carbaldehyde
-
Thiosemicarbazide
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve 2,2-Dimethyl-2H-chromene-6-carbaldehyde in ethanol in a round-bottom flask.
-
Add an equimolar amount of thiosemicarbazide to the solution.
-
Heat the mixture to reflux for 3-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The thiosemicarbazone product will precipitate.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
Dry the product. This intermediate can be used in subsequent cyclization reactions.
Anticancer Agent Synthesis Workflow
Caption: Multi-step synthesis of anticancer agents from 2,2-Dimethyl-2H-chromene-6-carbaldehyde.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in the synthesis of bioactive molecules. Its strategic importance lies in the combination of a privileged chromane scaffold with a reactive aldehyde functionality, enabling access to a wide range of molecular diversity. The protocols outlined in this guide for Claisen-Schmidt and Knoevenagel condensations, as well as for the synthesis of complex heterocyclic systems, provide a solid foundation for researchers in drug discovery and medicinal chemistry. Future research should continue to explore the utility of this aldehyde in other synthetic transformations, such as multi-component reactions, to further expand the chemical space of chromane-based bioactive compounds.
References
- Patil, S., et al. (2015). Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. Journal of Chemical and Pharmaceutical Research, 7(9), 633-641.
- A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry.
- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characteriz
- Synthesis and anti-inflammatory activity of chalcone deriv
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega.
- Microwave Synthesis, Characterization and Antimicrobial Activity of Some Chromene Deriv
- Evaluation and discovery of novel synthetic chalcone derivatives as anti-inflamm
- Design and synthesis of novel 2,2-dimethylchromene derivatives as potential antifungal agents. PubMed.
- Knoevenagel condens
- Microwave assisted synthesis and anti microbial activity of 2,2-dimethyl chromenes.
- Simple and practical procedure for Knoevenagel condensation under solvent-free conditions.
- Application Notes & Protocols: Claisen-Schmidt Condensation Using 2'-Methoxyacetophenone. Benchchem.
- Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H 2 O/EtOH. PubMed.
- Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. NIH.
- Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis.
- Claisen–Schmidt condens
- Claisen Schmidt Reaction (Mixed Aldol Condens
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Application Notes & Protocols: Experimental Setups for Reactions with 2,2-Dimethylchromane-6-carbaldehyde
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Introduction: The Strategic Importance of the Chromane Scaffold
The 2,2-dimethylchromane scaffold is a privileged heterocyclic motif prevalent in a wide array of natural products and pharmacologically active molecules.[1][2] Its unique structural and electronic properties confer favorable pharmacokinetic profiles, making it a valuable building block in modern drug discovery. Derivatives have shown promise as anticancer, antihypertensive, and anti-inflammatory agents.[1][2][3][4]
The aldehyde functionality at the C6 position of 2,2-Dimethylchromane-6-carbaldehyde serves as a versatile synthetic handle, enabling a diverse range of chemical transformations. This guide provides detailed, field-proven protocols for two fundamental, high-impact reactions involving this key intermediate: Reductive Amination for the synthesis of secondary and tertiary amines, and the Wittig Reaction for olefination. These protocols are designed for researchers in synthetic chemistry and drug development, offering not just procedural steps but also the underlying strategic rationale.
Physicochemical Properties & Handling
Before commencing any reaction, it is crucial to understand the properties of the starting material.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₂ | [5][6] |
| Molecular Weight | 190.24 g/mol | [5][6] |
| Appearance | Solid | [7] |
| Melting Point | 97-98 °C | [5][6] |
| Boiling Point | 110-114 °C at 2 mmHg | [5][6] |
| Storage | Store at 2-8°C, under an inert atmosphere | [6] |
Safety & Handling: this compound is irritating to the eyes, respiratory system, and skin.[5] Always handle this compound in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]
Protocol 1: Reductive Amination for C-N Bond Formation
Reductive amination is a cornerstone of medicinal chemistry, providing a robust and controlled method for synthesizing amines.[8][9] The process involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[8][10]
Expertise & Experience: The "Why" Behind the Protocol
This protocol employs Sodium Triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Unlike more aggressive hydrides like sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder, more selective reagent.[10] Its key advantages are:
-
Selectivity: It readily reduces the protonated iminium ion intermediate but is slow to react with the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct.[8][10]
-
Mild Conditions: The reaction proceeds efficiently at ambient temperature without the need for strong acids or bases, preserving sensitive functional groups elsewhere in the molecule.
-
Operational Simplicity: It is a "one-pot" procedure, avoiding the need to isolate the often-unstable imine intermediate.[11]
The choice of 1,2-dichloroethane (DCE) as a solvent is due to its inert nature and its ability to solubilize both the organic substrates and the hydride reagent effectively.
Detailed Step-by-Step Methodology
-
Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add the desired primary or secondary amine (1.1 eq).
-
Solvent Addition: Dissolve the reactants in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M with respect to the aldehyde.
-
Initiation of Imine Formation: Stir the mixture at room temperature for 20-30 minutes. For less reactive amines, a small amount of acetic acid (0.1 eq) can be added to catalyze imine formation.
-
Reduction Step: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 5 minutes. Caution: Gas evolution (hydrogen) may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 3-12 hours.
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired amine.
Quantitative Data Summary
| Reagent | M.W. ( g/mol ) | Equivalents |
| This compound | 190.24 | 1.0 |
| Amine (Primary or Secondary) | Varies | 1.1 |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 |
| 1,2-Dichloroethane (DCE) | 98.96 | Solvent (0.1 M) |
Workflow Diagram
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Application Note: Derivatization Strategies for 2,2-Dimethylchromane-6-carbaldehyde and Subsequent Biological Screening
Abstract
The 2,2-dimethylchromane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities, including anticancer and anti-leishmanial properties.[1][2][3] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the chemical derivatization of the versatile intermediate, 2,2-Dimethylchromane-6-carbaldehyde. We present detailed, field-proven protocols for several high-yield synthetic transformations—reductive amination, Knoevenagel condensation, and Wittig olefination—to generate a chemically diverse library of novel compounds. Furthermore, we outline a strategic approach to the biological evaluation of these derivatives, including a general protocol for a cell-based viability assay, to facilitate the identification of new bioactive lead compounds.
Introduction: The Chromane Scaffold as a Versatile Core
The chromane ring system is a recurring motif in compounds exhibiting significant pharmacological properties.[4][5] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal scaffold for probing interactions with biological targets. The starting material, this compound, is particularly valuable due to the presence of a reactive aldehyde group on the aromatic ring. This aldehyde serves as a synthetic handle for a multitude of chemical transformations, allowing for the systematic exploration of the chemical space around the chromane core to establish structure-activity relationships (SAR).[6]
This guide is structured to provide both the chemical "how" and the strategic "why" behind key derivatization pathways and screening methodologies.
Synthesis of Starting Material: this compound
The starting aldehyde can be efficiently synthesized via several established methods. One common approach involves the microwave-assisted reaction of 4-hydroxybenzaldehyde with 3-methyl-2-butenal in the presence of a base like pyridine.[7] This method provides a reliable and rapid route to the key intermediate required for the derivatization protocols outlined below.
Derivatization Methodologies: Expanding Chemical Diversity
The strategic derivatization of the aldehyde functional group is critical for generating a library of compounds with varied physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity, charge) to maximize the potential for discovering biological "hits."
Reductive Amination: Introduction of Nitrogen-Containing Moieties
Causality and Rationale: Reductive amination is arguably one of the most robust methods for generating compound libraries.[8][9] It converts the aldehyde into a diverse range of secondary and tertiary amines. The introduction of an amine is a cornerstone of medicinal chemistry, as it can introduce a basic center that is often crucial for solubility and for forming ionic interactions with acidic residues in biological targets like enzymes and receptors. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ by a hydride-based reducing agent.[10] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, selective for imines over aldehydes, and does not require strictly anhydrous conditions.[10]
Caption: Workflow for Reductive Amination.
Protocol: General Procedure for Reductive Amination
-
To a solution of this compound (1.0 mmol, 1.0 equiv) in 1,2-dichloroethane (DCE, 10 mL), add the desired primary or secondary amine (1.1 mmol, 1.1 equiv).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv) portion-wise over 5 minutes. Note: This reagent is moisture-sensitive; handle it appropriately.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 15 mL).
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amine derivative.
Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
Causality and Rationale: The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the condensation of an aldehyde with an "active methylene" compound—a compound with two electron-withdrawing groups attached to a CH₂ group (e.g., malononitrile, ethyl cyanoacetate).[11][12] This reaction introduces an α,β-unsaturated system, which extends the electronic conjugation of the aromatic ring and can act as a Michael acceptor, a reactive moiety often found in covalent inhibitors. The choice of base catalyst (e.g., piperidine, DABCO) is crucial for deprotonating the active methylene compound to generate the nucleophilic carbanion.[13]
Caption: Workflow for Knoevenagel Condensation.
Protocol: Knoevenagel Condensation with Malononitrile
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and malononitrile (1.1 mmol, 1.1 equiv) in ethanol (10 mL).
-
Add a catalytic amount of a base, such as piperidine (0.1 mmol, 0.1 equiv) or 1,4-diazabicyclo[2.2.2]octane (DABCO).
-
Stir the reaction mixture at room temperature or gently heat to 50 °C. The reaction is often rapid, and the product may precipitate out of the solution.[13]
-
Monitor the reaction by TLC until the starting aldehyde is consumed (typically 1-4 hours).
-
If a precipitate has formed, cool the mixture to 0 °C and collect the product by vacuum filtration. Wash the solid with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or flash column chromatography.
Wittig Olefination: Aldehyde-to-Alkene Transformation
Causality and Rationale: The Wittig reaction is an indispensable tool for converting aldehydes and ketones into alkenes with high regioselectivity.[14][15] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). This method is exceptionally versatile as the R-groups on the ylide can be varied extensively, allowing for the introduction of simple alkylidenes, conjugated styrenes, or α,β-unsaturated esters. The stereochemical outcome (E vs. Z alkene) can often be controlled by the choice of ylide (stabilized vs. unstabilized) and reaction conditions.[14][16]
Caption: Two-step workflow for Wittig Olefination.
Protocol: Two-Step Wittig Reaction
Step A: Preparation of the Wittig Reagent (Ylide)
-
Under an inert atmosphere (Nitrogen or Argon), suspend the appropriate triphenylphosphonium salt (1.1 mmol, 1.1 equiv) in anhydrous tetrahydrofuran (THF, 10 mL).
-
Cool the suspension to 0 °C or -78 °C, depending on the base used.
-
Slowly add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 mmol, 1.1 equiv). A distinct color change (often to deep red, orange, or yellow) indicates the formation of the ylide.
-
Stir the mixture at this temperature for 30-60 minutes.
Step B: Reaction with the Aldehyde
-
While maintaining the inert atmosphere and temperature, slowly add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) to the ylide solution.
-
Allow the reaction to stir and slowly warm to room temperature over several hours (2-12 h).
-
Monitor the reaction by TLC for the consumption of the aldehyde.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 15 mL).
-
Extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography. The main byproduct, triphenylphosphine oxide, can often be challenging to separate but is typically less polar than the desired alkene product on silica gel.
Strategy for Biological Screening
Once a library of derivatives has been synthesized and characterized, a systematic screening strategy is required to identify compounds with desired biological activity.
Caption: A typical workflow for biological screening.
Assay Selection
The choice of biological assay should be guided by the known activities of the chromane scaffold. Given that chromane derivatives have reported anticancer activity, a primary screen measuring cytotoxicity against a relevant cancer cell line is a logical starting point.[1]
Primary Assay Example: Cell viability/cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo®) against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
General Protocol: Cell-Based Viability Assay (MTT)
This protocol outlines a general method for assessing the effect of synthesized compounds on the metabolic activity and viability of cultured cells.
-
Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in DMSO and then further dilute in culture medium to achieve final desired concentrations (e.g., ranging from 0.1 to 100 µM). The final DMSO concentration should be kept constant and low (≤0.5%) across all wells.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for "vehicle control" (DMSO only) and "no-cell" blanks.
-
Incubate the plate for an additional 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Correct the absorbance values by subtracting the blank. Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration (log scale) and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Data Presentation
Systematic recording of synthetic and biological data is crucial for establishing SAR.
| Compound ID | Derivatization Method | R-Group(s) Introduced | Structure | Yield (%) | IC₅₀ (µM) vs. MCF-7 Cells |
| CH-RD-01 | Reductive Amination | -CH₂-Cyclopropyl | (Structure) | 78 | 12.5 |
| CH-RD-02 | Reductive Amination | -CH₂-(4-fluorophenyl) | (Structure) | 85 | 8.2 |
| CH-KN-01 | Knoevenagel Condensation | =C(CN)₂ | (Structure) | 92 | 25.1 |
| CH-WT-01 | Wittig Olefination | =CH-CO₂Et | (Structure) | 65 | > 50 |
Table 1: Example template for summarizing synthetic and biological screening data. Structures would be inserted in a full report.
Conclusion
This compound is a highly valuable and tractable starting material for the generation of compound libraries aimed at drug discovery. The robust synthetic protocols detailed in this application note—reductive amination, Knoevenagel condensation, and Wittig olefination—provide reliable pathways to a wide diversity of chemical structures. When coupled with a systematic biological screening cascade, this approach provides a powerful platform for the identification and optimization of novel chromane-based therapeutic agents.
References
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Title: One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition Source: Taylor & Francis Online URL: [Link]
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Title: Biological Assays: Innovations and Applications Source: Longdom Publishing URL: [Link]
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Title: DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter Source: RSC Publishing URL: [Link]
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Title: Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents Source: ResearchGate URL: [Link]
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Title: THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER Source: Taylor & Francis Online URL: [Link]
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Title: Reductive Amination of Aldehydes and Ketones Source: Unacademy URL: [Link]
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Title: The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water Source: ResearchGate URL: [Link]
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Title: Microwave-Assisted Rate-Enhanced Method Source: The Chemical Society of Japan URL: [Link]
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Title: Deciphering Structure-Activity Relationships in a Series of 2,2-Dimethylchromans Acting as Inhibitors of Insulin Release and Smooth Muscle Relaxants Source: PubMed URL: [Link]
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Title: Drug Discovery Screening Source: Creative BioMart URL: [Link]
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Title: Efficient Protocol for Reductive Amination of Aldehydes and Ketones with Sodium Borohydride in an Ionic Liquid/H2O System Source: Taylor & Francis Online URL: [Link]
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Title: Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids Source: SciELO URL: [Link]
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Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]
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Title: Reductive amination Source: Wikipedia URL: [Link]
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Title: Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature Source: Semantic Scholar URL: [Link]
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Title: Current Screening Methodologies in Drug Discovery for Selected Human Diseases Source: PMC - NIH URL: [Link]
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Title: Wittig Reaction - Common Conditions Source: The Organic Reaction Map URL: [Link]
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Title: Screening and identification of novel biologically active natural compounds Source: PMC - NIH URL: [Link]
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Title: Wittig reaction Source: Wikipedia URL: [Link]
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Title: 20.4. The Wittig reaction | Organic Chemistry II Source: Lumen Learning URL: [Link]
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Title: Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides Source: PMC - NIH URL: [Link]
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Title: Analysis of Biological Screening Compounds with Single- or Multi-Target Activity via Diagnostic Machine Learning Source: MDPI URL: [Link]
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Title: Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents Source: PMC - NIH URL: [Link]
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Title: Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue Source: NIH URL: [Link]
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Title: Synthesis of 2,2-Dimethyl-4-chromanones | Request PDF Source: ResearchGate URL: [Link]
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Title: Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane Source: PubMed URL: [Link]
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Title: Evaluation of Media and Derivatization Chemistry for Six Aldehydes in a Passive Sampler Source: ACS Publications URL: [Link]
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Title: Evaluation of media and derivatization chemistry for six aldehydes in a passive sampler Source: PubMed URL: [Link]
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Title: PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW Source: Semantic Scholar URL: [Link]
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Large-Scale Synthesis of 2,2-Dimethylchromane-6-carbaldehyde: A Technical Guide for Pharmaceutical Development
Abstract
This comprehensive guide provides a detailed technical overview for the large-scale synthesis of 2,2-Dimethylchromane-6-carbaldehyde, a key intermediate in the development of novel therapeutics. The document outlines a robust and scalable synthetic protocol, delves into the critical aspects of process safety and optimization, and details analytical methodologies for quality control. Furthermore, it explores the significant applications of this chromane derivative in medicinal chemistry, particularly as a scaffold for the synthesis of targeted kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to implement a reliable and efficient manufacturing process for this valuable compound.
Introduction: The Significance of this compound in Drug Discovery
The 2,2-dimethylchromane scaffold is a privileged heterocyclic motif found in a variety of biologically active natural products and synthetic compounds. Its unique structural and electronic properties make it an attractive building block in medicinal chemistry. This compound, in particular, has emerged as a crucial intermediate for the synthesis of a new generation of targeted therapies. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures with therapeutic potential.
Recent research has highlighted the utility of this compound in the development of kinase inhibitors, a class of drugs that has revolutionized cancer treatment and is showing promise in other therapeutic areas. Kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinases 4 and 6 (CDK4/6), are key regulators of cellular processes, and their dysregulation is a hallmark of many diseases. The 2,2-dimethylchromane core can be strategically functionalized to create potent and selective inhibitors of these kinases, offering new avenues for the treatment of various cancers and other proliferative disorders.
This guide provides a comprehensive framework for the large-scale production of this compound, addressing the critical considerations for transitioning from laboratory-scale synthesis to a robust and efficient manufacturing process.
Synthetic Strategy: A Scalable Approach to this compound
Several synthetic routes to chromene derivatives have been reported. For the large-scale synthesis of this compound, a convergent approach starting from readily available starting materials is highly desirable. The following section details a two-step synthesis that is amenable to industrial production.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of this compound points to 4-hydroxybenzaldehyde and a C5 building block, such as prenyl bromide or a related isoprenoid, as key starting materials. This strategy is advantageous due to the commercial availability and relatively low cost of these precursors.
Caption: Retrosynthetic analysis of this compound.
Recommended Synthetic Protocol
This protocol is designed for a 1 kg scale production of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 4-(3-Methyl-2-butenoxy)benzaldehyde
This step involves the O-alkylation of 4-hydroxybenzaldehyde with prenyl bromide.
-
Materials:
-
4-Hydroxybenzaldehyde (1.0 kg, 8.19 mol)
-
Prenyl bromide (1.34 kg, 9.01 mol, 1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.36 kg, 9.83 mol, 1.2 eq)
-
Acetone (10 L)
-
-
Procedure:
-
To a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 4-hydroxybenzaldehyde and acetone.
-
Stir the mixture until the 4-hydroxybenzaldehyde is completely dissolved.
-
Add anhydrous potassium carbonate to the solution.
-
Heat the mixture to reflux (approximately 56 °C) with vigorous stirring.
-
Slowly add prenyl bromide to the refluxing mixture over a period of 1-2 hours.
-
Maintain the reaction at reflux for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with acetone (2 x 1 L).
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(3-Methyl-2-butenoxy)benzaldehyde as an oil.
-
Step 2: Claisen Rearrangement and Cyclization to this compound
This step involves a thermal Claisen rearrangement followed by an intramolecular cyclization.
-
Materials:
-
Crude 4-(3-Methyl-2-butenoxy)benzaldehyde from Step 1
-
N,N-Diethylaniline (2 L)
-
-
Procedure:
-
In the same 20 L reactor, add N,N-diethylaniline to the crude product from the previous step.
-
Heat the mixture to 180-190 °C under a nitrogen atmosphere.
-
Maintain this temperature for 6-8 hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by vacuum distillation or by forming a bisulfite adduct.
-
Purification of this compound via Bisulfite Adduct Formation
Purification via bisulfite adduct formation is a scalable and cost-effective method for isolating aldehydes.[1][2]
-
Materials:
-
Crude this compound
-
Methanol
-
Saturated aqueous sodium bisulfite solution
-
Deionized water
-
Ethyl acetate
-
50% Sodium hydroxide solution
-
-
Procedure:
-
Dissolve the crude product in methanol.
-
Transfer the solution to a suitable extraction vessel and add a saturated aqueous sodium bisulfite solution.
-
Shake the mixture vigorously. A precipitate of the bisulfite adduct may form.[2]
-
Add deionized water and ethyl acetate and shake again to separate the layers. The aldehyde adduct will be in the aqueous phase.[1][2]
-
Separate the aqueous layer containing the bisulfite adduct.
-
To the aqueous layer, add an equal volume of ethyl acetate.
-
Slowly add 50% sodium hydroxide solution with stirring until the pH of the aqueous layer is approximately 12 to regenerate the aldehyde.[1]
-
Extract the regenerated aldehyde into the ethyl acetate layer.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified this compound.
-
| Parameter | Value |
| Starting Material | 4-Hydroxybenzaldehyde |
| Key Reagents | Prenyl bromide, Potassium carbonate, N,N-Diethylaniline |
| Overall Yield | 60-70% (typical) |
| Purity | >98% (by HPLC) |
| Scale | 1 kg |
Process Safety and Optimization for Large-Scale Synthesis
Transitioning a synthetic protocol from the laboratory to a large-scale manufacturing setting requires a thorough evaluation of process safety and optimization of reaction parameters.
Hazard Analysis and Mitigation
A comprehensive Process Hazard Analysis (PHA) should be conducted to identify and mitigate potential risks.[3][4]
-
Thermal Hazards: The Claisen rearrangement is an exothermic reaction. A "Safety by Design" approach, including calorimetric studies, is essential to understand the thermal profile and prevent runaway reactions.[5] For reactions like the Vilsmeier-Haack or Duff reaction, which are alternative formylation methods, thermal hazards are well-documented and require careful control of reagent addition and temperature.[6][7][8]
-
Reagent Handling:
-
Prenyl bromide: A lachrymator and should be handled in a closed system.
-
N,N-Diethylaniline: Toxic and should be handled with appropriate engineering controls to minimize exposure.
-
Sodium bisulfite: Can release sulfur dioxide gas, requiring adequate ventilation.[9]
-
-
Pressure Management: The reaction vessel should be equipped with a pressure relief system, especially for the high-temperature Claisen rearrangement step.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. standards.doe.gov [standards.doe.gov]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Dimethylchromane-6-carbaldehyde
Welcome to the technical support center for the synthesis of 2,2-Dimethylchromane-6-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthetic protocols and improve yields. Here, we address common challenges and provide scientifically-grounded solutions based on established literature and extensive laboratory experience.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Achieving a high yield of this compound can be challenging due to potential side reactions, purification difficulties, and the need for precise control of reaction conditions. This guide will explore common synthetic routes and provide troubleshooting for issues you may encounter.
General Troubleshooting Workflow
When encountering low yields or unexpected results, a systematic approach to troubleshooting is crucial. The following diagram outlines a general workflow for identifying and resolving common issues in the synthesis of this compound.
Caption: General troubleshooting workflow for synthesis optimization.
Synthetic Strategies and Troubleshooting
Several formylation methods can be employed for the synthesis of this compound. Below, we discuss the most common routes and the specific challenges associated with each.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic rings.[1][2][3] It employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[4]
Reaction Mechanism Overview:
Caption: Simplified Vilsmeier-Haack reaction mechanism.
Troubleshooting and FAQs:
-
Q1: My reaction is sluggish or shows no conversion. What are the likely causes?
-
A1: The Vilsmeier-Haack reaction's success is highly dependent on the electrophilicity of the Vilsmeier reagent and the nucleophilicity of the aromatic substrate.[3]
-
Reagent Quality: Ensure that your DMF and POCl₃ are anhydrous. Moisture will quench the Vilsmeier reagent.
-
Reaction Temperature: While the reaction can often be run at room temperature, gentle heating (40-60 °C) may be required to drive the reaction to completion. However, excessive heat can lead to decomposition and side product formation.
-
Activation of Substrate: The 2,2-dimethylchroman ring is activated towards electrophilic substitution. However, if your substrate contains deactivating groups, the reaction may be inhibited.
-
-
-
Q2: I am observing the formation of multiple products. How can I improve regioselectivity?
-
A2: The formylation of 2,2-dimethylchroman is expected to occur primarily at the C6 position (para to the oxygen atom) due to steric hindrance at the C8 position and electronic activation.[1] If you are observing other isomers, consider the following:
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.
-
Steric Hindrance: Ensure your starting material is pure 2,2-dimethylchroman. Isomeric impurities will lead to a mixture of formylated products.
-
-
-
Q3: The work-up procedure is yielding an emulsion or a dark-colored product. How can I improve purification?
-
A3: The work-up of a Vilsmeier-Haack reaction involves quenching with a base (e.g., sodium acetate or sodium bicarbonate solution).
-
Quenching: Add the reaction mixture slowly to a cold aqueous base solution with vigorous stirring to control the exothermic reaction.
-
Purification: The crude product is often purified by column chromatography. A gradient elution with a hexane/ethyl acetate solvent system is typically effective. If the product is dark, treatment with activated charcoal during the work-up may help to remove colored impurities.
-
-
Experimental Protocol: Vilsmeier-Haack Formylation
-
To a stirred solution of anhydrous DMF (3 equivalents) in an appropriate solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere, add POCl₃ (1.2 equivalents) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2,2-dimethylchroman (1 equivalent) in the same solvent to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into a cold saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Duff Reaction
The Duff reaction is another method for the ortho-formylation of phenols, but it can also be applied to other electron-rich aromatic compounds.[5][6] It utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[7]
Troubleshooting and FAQs:
-
Q1: The yield of my Duff reaction is very low. How can I improve it?
-
A1: The Duff reaction is notoriously low-yielding.[5] However, several factors can be optimized:
-
Acid Catalyst: The choice and amount of acid are critical. While glyceroboric acid is traditionally used, trifluoroacetic acid has been shown to improve yields in some cases.[8]
-
Temperature: The reaction typically requires heating to high temperatures (140-160 °C). Ensure your reaction temperature is stable and uniform.
-
Reaction Time: Prolonged reaction times may be necessary, but can also lead to decomposition. Monitor the reaction progress by TLC to determine the optimal time.
-
-
-
Q2: I am getting a complex mixture of products. What are the possible side reactions?
-
A2: The Duff reaction can lead to the formation of multiple isomers and polymeric materials.
-
Regioselectivity: While ortho-formylation is preferred for phenols, for other activated rings, a mixture of ortho and para products can be expected.[6]
-
Side Products: Over-reaction can lead to di-formylation or the formation of Schiff base intermediates that do not fully hydrolyze.
-
-
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform in a basic solution.[9][10][11]
Troubleshooting and FAQs:
-
Q1: My Reimer-Tiemann reaction is giving a very low yield of the desired aldehyde.
-
A1: The Reimer-Tiemann reaction often suffers from low yields.[12]
-
Phase Transfer Catalyst: The reaction is typically biphasic. The use of a phase-transfer catalyst can significantly improve the reaction rate and yield by facilitating the transport of the hydroxide ion into the organic phase.[13]
-
Temperature Control: The reaction can be highly exothermic.[13] Maintain careful temperature control to avoid side reactions.
-
Ratio of Reactants: The molar ratio of phenol to chloroform and base is crucial. An excess of chloroform and base is generally used.
-
-
-
Q2: I am isolating a significant amount of the para-isomer. How can I improve ortho-selectivity?
-
A2: While the Reimer-Tiemann reaction generally favors ortho-formylation, the formation of the para-isomer is common.[12]
-
Solvent: The choice of solvent can influence the ortho/para ratio.
-
Steric Effects: The bulky 2,2-dimethyl group on the chroman ring should favor formylation at the less hindered C6 (para) position. In this case, the Reimer-Tiemann reaction may not be the ideal choice if the ortho-isomer is desired.
-
-
Lithiation and Formylation
This method involves the deprotonation of an aromatic ring with a strong organolithium base, followed by quenching with an electrophilic formylating agent like DMF.[14][15]
Troubleshooting and FAQs:
-
Q1: My lithiation reaction is not proceeding as expected. What could be the issue?
-
A1: Organolithium reactions are highly sensitive to moisture and air.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (argon or nitrogen). All solvents and reagents must be strictly anhydrous.[16]
-
Temperature: Lithiation reactions are typically carried out at low temperatures (-78 °C) to prevent side reactions.[17]
-
Choice of Base: The choice of organolithium reagent (n-BuLi, s-BuLi, t-BuLi) can affect the regioselectivity and efficiency of the deprotonation.
-
-
-
Q2: Upon adding DMF, my reaction mixture turns dark and I get a low yield of the aldehyde.
-
A2: The addition of DMF to the aryllithium species must be carefully controlled.
-
Addition Temperature: Add the DMF at low temperature (-78 °C) to prevent side reactions between the initially formed tetrahedral intermediate and the aryllithium reagent.
-
Purity of DMF: Ensure the DMF is anhydrous. Any water present will quench the aryllithium.[16]
-
-
Quantitative Data Summary
| Synthetic Method | Key Reagents | Typical Temperature | Common Solvents | Reported Yield Range | Key Challenges |
| Vilsmeier-Haack | DMF, POCl₃ | 0 °C to RT | Dichloromethane, DMF | 60-80% | Anhydrous conditions, work-up |
| Duff Reaction | Hexamethylenetetramine, Acid | 140-160 °C | Glycerol, Trifluoroacetic acid | 15-30% | Low yield, high temperature |
| Reimer-Tiemann | Chloroform, Strong Base | 50-70 °C | Biphasic (water/chloroform) | 10-40% | Low yield, regioselectivity |
| Lithiation/Formylation | Organolithium, DMF | -78 °C | THF, Diethyl ether | 50-70% | Strict anhydrous/inert conditions |
Alternative Synthetic Routes
If direct formylation proves to be low-yielding, consider a multi-step approach:
-
Friedel-Crafts Acylation followed by Oxidation: Acylation of 2,2-dimethylchroman with acetyl chloride and a Lewis acid would yield 6-acetyl-2,2-dimethylchroman.[18] Subsequent oxidation of the methyl ketone can provide the desired aldehyde.
-
Grignard Reaction with a Formylating Agent: Preparation of a Grignard reagent from 6-bromo-2,2-dimethylchroman followed by reaction with a formylating agent like DMF can be an effective route.[19][20][21][22]
-
Reduction of a Carboxylic Acid Derivative: Conversion of 2,2-dimethylchroman-6-carboxylic acid to its corresponding acid chloride or ester, followed by partial reduction with a suitable reducing agent like DIBAL-H or LiAlH(Ot-Bu)₃, can yield the aldehyde.[23][24][25][26]
Conclusion
Improving the yield of this compound synthesis requires a careful selection of the synthetic route and meticulous optimization of reaction conditions. The Vilsmeier-Haack reaction and formylation via lithiation are often the most promising methods for achieving good yields. By understanding the underlying reaction mechanisms and potential pitfalls of each method, researchers can effectively troubleshoot their experiments and achieve their synthetic goals.
References
- J. C. Duff and E. J. Bills, J. Chem. Soc., 1932, 1987.
- L. N. Ferguson, Chem. Rev., 38, 230 (1946).
- G. Jones and S. P. Stanforth, Org. React., 2000, 56, 355-659.
- J. C. Duff, J. Chem. Soc., 1941, 547.
- Y. Ogata, A. Kawasaki, and F. Sugiura, Tetrahedron, 1968, 24, 5001.
- A. Vilsmeier and A. Haack, Ber. Dtsch. Chem. Ges. A/B, 1927, 60, 119.
- F. A. Carey and R. J. Sundberg, Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th Edition.
-
NROChemistry, Vilsmeier-Haack Reaction, [Link].
- P. G. Research Center, Department of Chemistry, Z.B. Patil College, Dhule, Maharashtra, India, REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- K. Reimer and F. Tiemann, Ber. Dtsch. Chem. Ges., 1876, 9, 824.
- H. Wynberg and E. W. Meijer, Org. React., 2005.
-
SynArchive, Duff Reaction, [Link].
-
Wikipedia, Reimer–Tiemann reaction, [Link].
-
BYJU'S, Reimer Tiemann Reaction Mechanism, [Link].
- L.S.College, Muzaffarpur, Reimer–Tiemann reaction, 2021.
-
ResearchGate, Reaction of 9 with DMF or benzaldehyde, [Link].
- A. Schall and O. Reiser, Science of Synthesis, 2006, 25, 365.
- M. B. Smith, March's Advanced Organic Chemistry, 7th Edition.
- C. A. Sprules and T. L. Jacobs, J. Org. Chem., 1945, 10, 471.
-
Online Organic Chemistry Tutor, Reimer-Tiemann Reaction, [Link].
- Thermo Fisher Scientific, TRANSITION METAL-CATALYZED COUPLINGS REACTIONS INVOLVING CARBONYL COMPOUNDS ELECTROPHILIC AROM
-
Chad's Prep, 12.4 Grignard Reagents, [Link].
- Organic Syntheses, Org. Synth. 2011, 88, 368.
-
ResearchGate, Selective reduction of carboxylic acids into aldehydes with TMDS using..., [Link].
- Google Patents, US3833660A - Process for making arom
-
University of Calgary, Reductions of Carboxylic Acid Derivatives, [Link].
-
Master Organic Chemistry, Reactions of Grignard Reagents, [Link].
-
Chemguide, reduction of carboxylic acids, [Link].
-
Chemistry LibreTexts, 18.7: Reduction of Carboxylic Acids and Their Derivatives, [Link].
-
Chemistry Steps, Reduction of Carboxylic Acids and Their Derivatives, [Link].
-
PubMed, Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane, [Link].
-
ResearchGate, Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?, [Link].
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. synarchive.com [synarchive.com]
- 8. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
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- 11. byjus.com [byjus.com]
- 12. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 26. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of 2,2-Dimethylchromane-6-carbaldehyde
Welcome to the technical support center for the synthesis of 2,2-Dimethylchromane-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. Here, we will delve into the causality behind experimental outcomes, offering field-proven insights and troubleshooting strategies to ensure the integrity and success of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction to formylate 2,2-dimethylchromane resulted in two isomeric products that are difficult to separate.
Question: I performed a Vilsmeier-Haack formylation on 2,2-dimethylchromane and my crude NMR shows two distinct aldehyde peaks. What is the likely identity of the second isomer, and how can I favor the formation of the desired 6-carbaldehyde?
Answer:
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic systems like 2,2-dimethylchromane.[1][2][3] The ether oxygen of the chromane ring is an ortho, para-directing group. Consequently, electrophilic aromatic substitution will occur at the positions activated by this group. The desired product is the result of formylation at the para-position (C6). However, formylation at the ortho-position (C8) is a common competing reaction, leading to the formation of 2,2-dimethylchromane-8-carbaldehyde as a significant byproduct.
Causality of Isomer Formation:
The regioselectivity of the Vilsmeier-Haack reaction is influenced by both electronic and steric factors.[4][5] While the para-position (C6) is electronically favored, the ortho-position (C8) can also be reactive. The ratio of the C6 to C8 isomer can be influenced by the reaction conditions.
Troubleshooting & Preventative Measures:
-
Temperature Control: Running the reaction at lower temperatures (0 °C to room temperature) can enhance the selectivity for the thermodynamically favored para-product (the 6-carbaldehyde).[5]
-
Slow Addition of Vilsmeier Reagent: A slow, dropwise addition of the pre-formed Vilsmeier reagent to the solution of 2,2-dimethylchromane can help to maintain a low concentration of the electrophile, which can favor substitution at the less sterically hindered para-position.
-
Choice of Solvent: The choice of solvent can influence the isomer ratio. While DMF is a reactant, using a non-polar co-solvent might influence the transition state energies for ortho and para attack differently. Experimentation with solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) may be beneficial.[6]
Purification Strategy:
Separation of the C6 and C8 isomers can be challenging due to their similar polarities.
-
Column Chromatography: Careful column chromatography on silica gel using a shallow gradient of a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) is the most effective method for separation.
-
Recrystallization: If the crude product is a solid, fractional recrystallization may be attempted, although this is often less effective than chromatography for separating these isomers.
Reaction Pathway Diagram:
Caption: Vilsmeier-Haack formylation of 2,2-dimethylchromane.
Issue 2: My synthesis starting from 4-hydroxybenzaldehyde has a low yield and a significant amount of a non-polar byproduct.
Question: I'm synthesizing this compound by reacting 4-hydroxybenzaldehyde with 3-chloro-3-methyl-1-butyne followed by thermal rearrangement. My final product is contaminated with a significant amount of a less polar impurity. What could this be?
Answer:
This synthetic route involves an initial Williamson ether synthesis to form an aryl propargyl ether, which then undergoes a thermal Claisen rearrangement followed by cyclization to yield the chromene ring. A common byproduct in this sequence is the unreacted aryl propargyl ether intermediate (4-(3-methylbut-2-yn-1-yloxy)benzaldehyde) . This intermediate is less polar than the final product due to the absence of the newly formed heterocyclic ring.
Causality of Byproduct Formation:
The Claisen rearrangement is a thermally driven pericyclic reaction.[7][8] If the reaction temperature is too low or the reaction time is insufficient, the rearrangement will be incomplete, leading to the isolation of the starting ether.
Troubleshooting & Preventative Measures:
-
Reaction Temperature and Time: Ensure the reaction is heated to a sufficiently high temperature (typically in a high-boiling solvent like N,N-dimethylaniline or N-methyl-2-pyrrolidone) for an adequate amount of time to drive the rearrangement to completion.[7] Monitoring the reaction by TLC is crucial to determine the point of complete consumption of the starting ether.
-
Solvent Choice: The choice of a high-boiling, polar aprotic solvent is critical for facilitating the rearrangement.
-
Alternative Cyclization Pathways: While the formation of the six-membered chromene ring is generally favored, side reactions leading to five-membered benzofuran derivatives can sometimes occur.[8] These would be isomeric to the desired product and could be difficult to separate.
Purification Strategy:
The unreacted aryl propargyl ether is significantly less polar than the desired chromane.
-
Column Chromatography: This difference in polarity allows for straightforward separation by silica gel column chromatography. The less polar ether will elute first.
Reaction Pathway Diagram:
Caption: Synthesis via Claisen rearrangement and potential byproduct.
Issue 3: My reaction is complete, but I am having difficulty purifying the final product from colored impurities.
Question: After workup of my formylation reaction, the crude product is a dark, oily residue. How can I effectively purify my this compound?
Answer:
The formation of colored impurities is common in many aromatic reactions, including the Vilsmeier-Haack and Duff reactions, often due to the formation of polymeric or highly conjugated byproducts.[9] Proper purification techniques are essential to obtain the desired product in high purity.
Troubleshooting & Purification Protocol:
-
Aqueous Workup:
-
Ensure the reaction is thoroughly quenched, typically with an aqueous solution of a mild base like sodium bicarbonate or sodium acetate to neutralize any remaining acid and hydrolyze the intermediate iminium salt.[6][10]
-
A wash with a dilute solution of sodium bisulfite can sometimes help to remove certain aldehyde-related impurities by forming a water-soluble adduct.
-
-
Extraction:
-
Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with brine to remove excess water.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
-
Filtration through a Silica Plug:
-
Before concentrating the solution, it is often beneficial to pass the crude organic extract through a short plug of silica gel. This can remove highly polar, colored impurities that would otherwise streak on a chromatography column.
-
-
Column Chromatography:
-
This is the most effective method for obtaining highly pure this compound.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 2-5% ethyl acetate in hexanes) and gradually increase the polarity. The desired product is moderately polar.
-
-
Recrystallization (if applicable):
-
If the purified product is a solid, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can further enhance its purity.
-
Purification Workflow Diagram:
Caption: General purification workflow for this compound.
Quantitative Data Summary
| Synthetic Method | Common Byproduct(s) | Typical Ratio (Product:Byproduct) | Key Influencing Factor |
| Vilsmeier-Haack | 2,2-Dimethylchromane-8-carbaldehyde | Variable (e.g., 5:1 to 2:1) | Reaction Temperature |
| Claisen Rearrangement | 4-(3-methylbut-2-yn-1-yloxy)benzaldehyde | Highly variable | Reaction Time & Temperature |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2,2-Dimethylchromane
-
To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) in dichloromethane (DCM) at 0 °C, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
In a separate flask, dissolve 2,2-dimethylchromane (1 equivalent) in DCM.
-
Slowly add the solution of 2,2-dimethylchromane to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously for 1 hour to ensure complete hydrolysis.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient).
Protocol 2: Purification via Column Chromatography
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 2% ethyl acetate in hexanes).
-
Pack a glass column with the silica slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Dry the adsorbed sample and carefully load it onto the top of the packed column.
-
Elute the column with the mobile phase, starting with low polarity and gradually increasing the percentage of the more polar solvent (ethyl acetate).
-
Collect fractions and analyze by TLC to identify those containing the pure desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
References
- A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction. Benchchem.
- Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl. (2021).
- Vilsmeier–Haack reaction. Wikipedia.
- Cyclization of Aryl Propargyl Ethers for the Synthesis of Chromenes and Their Deriv
- Duff reaction. Wikipedia.
- Unusual Calixarenes Incorporating Chromene and Benzofuran Moieties Obtained via Propargyl Claisen Rearrangement. (2021). PMC - NIH.
- Duff Reaction.
- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019).
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Reimer–Tiemann reaction. Wikipedia.
- Cyclization of Aryl Propargyl Ethers for the Synthesis of Chromenes and Their Deriv
- Vilsmeier-Haack Reaction. NROChemistry.
- The proposed mechanisms for the Claisen rearrangement of aryl propargyl ether.
- Reimer Tiemann Reaction: Mechanism and applic
- Vilsmeier-Haack Reaction. J&K Scientific LLC.
- The Formylation of N,N‑Dimethylcorroles. PMC - PubMed Central.
- Reimer–Tiemann reaction. (2021). L.S.College, Muzaffarpur.
- Reimer-Tiemann Reaction: Mechanism & Examples. NROChemistry.
- the reimer-tiemann reaction. Sciencemadness.org.
- Application Notes and Protocols: Synthesis of 2-Hydroxy-6-nitrobenzaldehyde via the Duff Reaction. Benchchem.
- Impurity Occurrence and Removal in Crystalline Products
- Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks.
- US3833660A - Process for making aromatic aldehydes.
- An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. (2025).
- CN103449995A - Method of removing aldehydes impurities in cyclohexanone-containing technology materials.
- US3725208A - Process for purification of acrylic acid from aldehydes by distillation with a reagent.
- EP0795529B1 - Process for producing highly pure 2,6-dimethylnaphthalene.
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- 2. ijpcbs.com [ijpcbs.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
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- 8. Unusual Calixarenes Incorporating Chromene and Benzofuran Moieties Obtained via Propargyl Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Duff reaction - Wikipedia [en.wikipedia.org]
- 10. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,2-Dimethylchromane-6-carbaldehyde
Welcome to the dedicated technical support resource for the purification of 2,2-Dimethylchromane-6-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this valuable synthetic intermediate. Here, we address common challenges, provide detailed troubleshooting protocols, and offer insights grounded in chemical principles to ensure the successful purification of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your crude this compound is largely dictated by the synthetic route employed. The most probable methods for its synthesis are electrophilic aromatic substitution reactions on a 2,2-dimethylchromane scaffold, such as the Vilsmeier-Haack or Duff reactions.
-
Unreacted Starting Material: Incomplete conversion will lead to the presence of 2,2-dimethylchromane in your crude product.
-
Over-reaction Products: In a Vilsmeier-Haack reaction, di-formylation of the aromatic ring can occur, leading to the formation of a dialdehyde byproduct.
-
Side-reaction Products: Depending on the specific reagents used, you may encounter chlorinated byproducts if phosphorus oxychloride is used in excess or under prolonged reaction times.
-
Oxidation Product: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, 2,2-Dimethylchromane-6-carboxylic acid, especially upon prolonged exposure to air.[1]
Q2: My crude product is an oil/waxy solid. What is the best initial purification strategy?
A2: For an initial clean-up of an oily or waxy crude product, a simple extraction followed by a silica gel plug is often effective. This will remove baseline impurities and any highly polar byproducts. If your product is a solid, recrystallization is a powerful technique to achieve high purity.
Q3: Is this compound stable to standard purification conditions?
A3: Chromane derivatives can be sensitive to both acidic and basic conditions, which can potentially lead to the opening of the heterocyclic ring. Aldehydes themselves can be prone to oxidation. Therefore, it is advisable to use neutral or mildly acidic/basic conditions during purification and to minimize exposure to air and prolonged heating.
Troubleshooting Purification Challenges
This section provides a structured approach to overcoming common hurdles encountered during the purification of this compound.
Challenge 1: Poor Separation in Column Chromatography
Symptom: Your target compound co-elutes with impurities, or you observe significant peak tailing.
Root Cause Analysis and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Inappropriate Solvent System | The polarity of the eluent is not optimized for the separation of your compound from its impurities. | Begin with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity. A good starting point is a 9:1 hexane:ethyl acetate mixture. Use Thin Layer Chromatography (TLC) to screen for the optimal solvent system before committing to a column.[2] |
| Column Overloading | Too much crude material has been loaded onto the column, exceeding its separation capacity. | As a rule of thumb, use a silica gel to crude material ratio of at least 30:1 by weight. |
| Compound Instability on Silica | The slightly acidic nature of silica gel may be causing degradation of your compound. | Consider using deactivated silica gel (e.g., by adding 1% triethylamine to your eluent) or an alternative stationary phase like basic alumina. |
| Presence of Highly Polar Impurities | Carboxylic acid impurities can streak on the column, leading to poor separation. | Pre-treat your crude material with a mild base wash (e.g., saturated sodium bicarbonate solution) during the work-up to remove acidic impurities. |
Detailed Purification Protocols
Protocol 1: Purification by Column Chromatography
This protocol is designed for the purification of this compound from a crude reaction mixture.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column with stopcock
-
Collection tubes
Procedure:
-
Slurry Packing the Column:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Carefully apply the sample to the top of the silica bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the silica.
-
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Collect fractions and monitor the separation by TLC.
-
Gradually increase the polarity of the eluent (e.g., to 9:1 or 8:2 hexane:ethyl acetate) to elute the desired compound.[3]
-
-
Fraction Analysis and Isolation:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
If your crude product is a solid or can be induced to crystallize, this method can yield highly pure material.
Materials:
-
Crude this compound
-
n-Hexane or Ethanol
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Solvent Selection:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Protocol 3: Purification via Bisulfite Adduct Formation
This method is particularly useful for separating aldehydes from non-carbonyl-containing impurities, especially when chromatographic separation is challenging.[6][7][8]
Materials:
-
Crude this compound
-
Saturated sodium bisulfite solution
-
Methanol or Ethanol
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Separatory funnel
Procedure:
-
Adduct Formation:
-
Dissolve the crude product in a minimal amount of methanol or ethanol.
-
Add an excess of a freshly prepared saturated aqueous solution of sodium bisulfite.
-
Stir the mixture vigorously for 1-2 hours. The aldehyde-bisulfite adduct may precipitate as a white solid.
-
-
Isolation of the Adduct:
-
If a precipitate forms, collect it by vacuum filtration and wash with diethyl ether.
-
If no precipitate forms, transfer the mixture to a separatory funnel, add diethyl ether, and separate the layers. The aqueous layer will contain the water-soluble bisulfite adduct.
-
-
Regeneration of the Aldehyde:
-
Suspend the filtered adduct or the aqueous layer containing the adduct in diethyl ether.
-
Slowly add a saturated sodium bicarbonate solution with stirring until the evolution of sulfur dioxide ceases and the adduct dissolves.
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
-
-
Final Purification:
-
Remove the solvent under reduced pressure. The regenerated aldehyde may be pure enough for subsequent steps or can be further purified by column chromatography or recrystallization.
-
Visualizing Experimental Workflows
To aid in understanding the purification processes, the following diagrams illustrate the key steps.
Caption: Workflow for Purification by Column Chromatography.
Caption: Workflow for Purification by Recrystallization.
Caption: Workflow for Purification via Bisulfite Adduct.
References
- Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. (URL not available)
- Supporting Information for a scientific public
-
Hein, J. E., & Savarin, C. G. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1346-1352. [Link]
- Benchchem. (n.d.). How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes.
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
- Benchchem. (n.d.). how to remove unreacted benzaldehyde from 4'-Bromochalcone synthesis.
-
Hein, J. E., & Savarin, C. G. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57331. [Link]
-
Pino, C., & Fieser, L. F. (1955). Cyclohexanecarboxaldehyde. Organic Syntheses, 35, 24. [Link]
- Hein, J. E., & Savarin, C. G. (2017).
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
- Reddit. (2015). Purifying aldehydes?. r/chemistry.
- Hein, J. E., & Savarin, C. G. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PubMed.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
- Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from a Membrane Solutions technical document.
- Recrystalliz
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Reactions with Substituted Benzaldehydes.
- Google Patents. (n.d.). Method for the purification of benzaldehyde.
- Rowan College at Burlington County. (n.d.).
- Request PDF. (2000). Synthesis of 2,2-Dimethyl-4-chromanones. Journal of Heterocyclic Chemistry, 37(6), 1389-1417.
- Shamim, S., et al. (2017). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies.
- Longdom Publishing. (n.d.). Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar.
- Nonclassical Recrystalliz
- Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone deriv
- Google Patents. (n.d.). Process for the purification of 2, 6-dimethylphenol.
- Benchchem. (n.d.). Common impurities in the synthesis of N-Formyl-2-aminophenol and their removal.
-
Varela, B., et al. (2014). Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 127, 74-84. [Link]
- Request PDF. (2025). Recrystallization and Shape Control of Crystals of the Organic Dye Acid Green 27 in a Mixed Solvent.
-
Deshmukh, M. B., et al. (2006). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. Journal of Chemical Research, 2006(2), 101. [Link]
- Benchchem. (n.d.). Technical Support Center: Recrystallization of 2-Chloro-2',4',6'-trimethoxychalcone.
Sources
- 1. reddit.com [reddit.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 4. op.niscair.res.in [op.niscair.res.in]
- 5. chemistry-solutions.com [chemistry-solutions.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2,2-Dimethylchromane-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and optimization of 2,2-Dimethylchromane-6-carbaldehyde. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges in your experimental work. As Senior Application Scientists, we have curated this information based on established chemical principles and field-proven insights to ensure you can achieve optimal results with confidence.
I. Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
Question: I am attempting to synthesize this compound via formylation of 2,2-Dimethylchromane, but I am observing a very low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the formylation of 2,2-Dimethylchromane can stem from several factors, primarily related to the choice of formylation method and reaction conditions. 2,2-Dimethylchromane is an electron-rich aromatic ether, making it a suitable substrate for electrophilic aromatic substitution reactions like formylation. However, the success of the reaction is highly dependent on the reactivity of the formylating agent and the activation of the aromatic ring.
Potential Causes and Solutions:
-
Inappropriate Formylation Method: The choice of formylation reaction is critical. For this substrate, the Vilsmeier-Haack and Duff reactions are generally more suitable than the Reimer-Tiemann reaction.[1][2][3] The Reimer-Tiemann reaction often requires harsher basic conditions which can lead to side reactions or decomposition of the chromane ring.[3][4]
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and stoichiometry are crucial.
-
Temperature: For the Vilsmeier-Haack reaction, the formation of the Vilsmeier reagent (from DMF and POCl₃) should be performed at 0°C to control its reactivity.[5] The subsequent reaction with the chromane can then be carried out at room temperature or with gentle heating.[6] For the Duff reaction, temperatures between 70°C and 100°C are often necessary.[5]
-
Stoichiometry: An excess of the formylating agent is often used to drive the reaction to completion. However, a large excess can lead to side reactions. A molar ratio of 1.5 to 2.0 equivalents of the Vilsmeier reagent or hexamethylenetetramine (HMTA) in the Duff reaction is a good starting point.[5][7]
-
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture and will be quenched by water.[8] Ensure all glassware is flame-dried and reagents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Recommended Protocol (Vilsmeier-Haack Reaction):
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise while maintaining the temperature at 0°C. Stir for 30 minutes at 0°C to allow for the formation of the Vilsmeier reagent.[5]
-
Substrate Addition: Dissolve 2,2-Dimethylchromane (1.0 eq.) in a minimal amount of anhydrous DMF or a halogenated solvent like dichloromethane (DCM).[9] Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and a saturated solution of sodium acetate or sodium bicarbonate to neutralize the acid and hydrolyze the intermediate iminium salt.[2]
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[5]
Issue 2: Formation of Multiple Products and Isomers
Question: My reaction is producing a mixture of products, and I am having difficulty isolating the desired this compound. How can I improve the regioselectivity?
Answer:
The formation of multiple products, particularly isomeric aldehydes, is a common challenge in the formylation of substituted aromatic compounds. The directing effects of the substituents on the chromane ring will influence the position of formylation.
Understanding Regioselectivity:
The ether oxygen and the alkyl group of the 2,2-dimethylchromane ring are both ortho-, para-directing activators for electrophilic aromatic substitution. The formyl group will preferentially add to the positions most activated by these groups. The primary site of formylation is expected to be the C6 position (para to the ether oxygen), but formylation at the C8 position (ortho to the ether oxygen) is also possible.
Strategies to Enhance Regioselectivity:
-
Choice of Formylation Method:
-
Duff Reaction: This reaction often shows a preference for ortho-formylation to a hydroxyl group.[1][10] While 2,2-dimethylchromane does not have a free hydroxyl group, the related steric and electronic factors can still influence selectivity.
-
Vilsmeier-Haack Reaction: This reaction is generally less sterically hindered and may lead to a mixture of isomers.[9] However, the para-product (6-carbaldehyde) is often the major product due to less steric hindrance compared to the ortho-position (8-carbaldehyde).[6]
-
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
-
Catalyst Choice (for applicable reactions): In some formylation reactions, the choice of Lewis acid catalyst can influence the ortho/para ratio.
Troubleshooting Workflow for Isomer Formation:
Caption: Troubleshooting workflow for isomer formation.
Purification of Isomers:
If a mixture of isomers is unavoidable, careful purification is necessary.
-
Column Chromatography: Use a long column with a shallow solvent gradient (e.g., starting with a low percentage of ethyl acetate in hexane and gradually increasing the polarity) to improve separation.
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.[11]
Issue 3: Significant Resin/Polymer Formation
Question: I am observing the formation of a significant amount of dark, insoluble material (resin/polymer) in my reaction flask. What is causing this and how can I prevent it?
Answer:
Resin formation is a common side reaction in formylation, especially under acidic conditions with activated aromatic compounds.[7] This occurs through undesired polymerization or condensation reactions.
Causes of Resin Formation:
-
Excessive Heat: High reaction temperatures can accelerate polymerization side reactions.[7]
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long can lead to the formation of byproducts and polymers.
-
High Concentration of Reagents: Concentrated reaction mixtures can favor intermolecular reactions that lead to polymerization.
-
Strongly Acidic Conditions: Harsh acidic conditions can promote side reactions.
Preventative Measures:
| Parameter | Recommended Action | Rationale |
| Temperature | Maintain the lowest effective temperature for the reaction. | Minimizes the rate of polymerization and other side reactions.[7] |
| Reaction Time | Monitor the reaction closely using TLC and quench it as soon as the starting material is consumed. | Prevents the formation of byproducts from over-reaction.[7] |
| Concentration | Use a more dilute solution of the substrate. | Reduces the likelihood of intermolecular side reactions. |
| Acid Strength | If applicable, consider using a milder acid catalyst. | Less harsh conditions can suppress polymerization.[7] |
Experimental Tip: Adding the substrate solution slowly to the formylating agent can help to maintain a low instantaneous concentration of the reactive species, thereby minimizing side reactions.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the optimization of reaction conditions for this compound.
Q1: What is the most reliable method for the formylation of 2,2-Dimethylchromane?
A1: The Vilsmeier-Haack reaction is generally considered a reliable and effective method for the formylation of electron-rich aromatic compounds like 2,2-Dimethylchromane.[12][13] It typically proceeds under relatively mild conditions and can provide good yields of the desired aldehyde. The Duff reaction is another viable option, though it may require higher temperatures.[14][15]
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any byproducts. The spots can be visualized under UV light or by staining with an appropriate reagent like potassium permanganate.
Q3: What are the key considerations for the purification of this compound?
A3: The primary method for purification is silica gel column chromatography .[16][17]
-
Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
-
Product Stability: Aldehydes can sometimes be sensitive to air oxidation, especially on silica gel. It is advisable to perform the chromatography relatively quickly and to use solvents that have been purged of oxygen.
-
Alternative Methods: If the product is a solid, recrystallization can be a highly effective purification technique.[11]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are essential:
-
Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Solvents: Many of the organic solvents used are flammable and volatile. Work in a well-ventilated area away from ignition sources.
-
Reaction Quenching: The quenching of the Vilsmeier-Haack reaction with water is exothermic. It should be done slowly and with cooling in an ice bath.
Q5: What are the expected spectroscopic data for this compound?
A5: While specific data can vary slightly based on the solvent and instrument, you can generally expect the following characteristic signals:
-
¹H NMR:
-
Singlet for the aldehyde proton (-CHO) around 9.7-10.0 ppm.
-
Signals for the aromatic protons on the chromane ring.
-
Singlet for the two methyl groups at the C2 position.
-
Triplets or multiplets for the methylene protons at the C3 and C4 positions.
-
-
¹³C NMR:
-
Signal for the aldehyde carbonyl carbon around 190 ppm.
-
Signals for the aromatic carbons.
-
Signal for the quaternary carbon at C2.
-
Signals for the methyl carbons and the methylene carbons.
-
-
IR Spectroscopy:
-
A strong carbonyl (C=O) stretching band for the aldehyde around 1680-1700 cm⁻¹.
-
C-H stretching bands for the aldehyde proton around 2720 and 2820 cm⁻¹.
-
Aromatic C-H and C=C stretching bands.
-
This technical support guide provides a comprehensive overview of the key considerations for optimizing the synthesis of this compound. By understanding the underlying chemical principles and implementing the troubleshooting strategies outlined, researchers can enhance their experimental outcomes and achieve their synthetic goals more efficiently.
III. References
-
Microwave-Assisted Rate-Enhanced Method. (1999). Bulletin of the Chemical Society of Japan, 72(2).
-
Duff Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
-
Duff reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Duff reaction. (n.d.). Grokipedia. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved from [Link]
-
Duff Reaction. (n.d.). SynArchive. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmaceutical Research.
-
Vilsmeier–Haack reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Reimer–Tiemann reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (2021, June 19). YouTube. Retrieved from [Link]
-
Reimer-Tiemann Reaction: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
-
Reimer Tiemann Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]
-
Reimer Tiemann Reaction Mechanism: Conditions & Applications. (n.d.). Allen. Retrieved from [Link]
-
Reimer Tiemann Reaction Mechanism. (2025, July 23). GeeksforGeeks. Retrieved from [Link]
-
Duff Reaction. (2016, September 22). Chem-Station Int. Ed. Retrieved from [Link]
-
CYCLOHEXANECARBOXALDEHYDE. (n.d.). Organic Syntheses. Retrieved from [Link]
-
SYNTHESIS OF 3,7-DIMETHYL-2-METHYLENE-6-OCTENAL. (n.d.). Organic Syntheses. Retrieved from [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 14. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 2,2-Dimethylchromane-6-carbaldehyde Reactions
Welcome to the technical support center for 2,2-Dimethylchromane-6-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to provide expert insights and troubleshoot common challenges encountered during the synthesis and subsequent reactions of this important heterocyclic aldehyde.
Section 1: Synthesis via Aromatic Formylation
The introduction of the C6-aldehyde group onto the 2,2-dimethylchromane scaffold is most commonly achieved via electrophilic aromatic substitution. The Vilsmeier-Haack reaction is a highly effective method for this transformation due to its use of mild reagents and generally good yields with electron-rich aromatic systems like the chromane core.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is the Vilsmeier-Haack reaction preferred for formylating the 2,2-dimethylchromane ring?
A1: The 2,2-dimethylchromane system possesses an electron-rich aromatic ring due to the ether oxygen, making it an excellent substrate for electrophilic aromatic substitution.[1][2] The Vilsmeier-Haack reaction utilizes a relatively weak electrophile, the Vilsmeier reagent ((chloromethylene)dimethyliminium chloride), which provides high regioselectivity for the electron-rich para-position to the oxygen atom (the C6 position), minimizing the formation of other isomers.[3] This method avoids the harsh conditions of other formylation techniques, preserving the chromane structure.
Q2: What is the Vilsmeier reagent and how is it prepared?
A2: The Vilsmeier reagent is a chloroiminium salt, typically generated in situ just before use.[4] It is formed by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1][4] The reaction is exothermic and requires careful temperature control (0-5 °C) to prevent reagent decomposition.[4]
Troubleshooting the Vilsmeier-Haack Formylation
Issue 1: Low or No Yield of this compound
This is a frequent issue that can stem from reagent quality, reaction conditions, or work-up procedures.
-
Question: My reaction has stalled, and TLC analysis shows only starting material. What are the likely causes?
-
Answer:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. Ensure you are using anhydrous DMF and fresh, high-quality POCl₃.[5] The reagent should be prepared at 0-5 °C to prevent decomposition.[4]
-
Insufficient Reaction Temperature: While reagent formation requires cooling, the subsequent formylation step may need heat to proceed efficiently. After adding the chromane substrate at a low temperature, allow the reaction to warm to room temperature and then consider gently heating to 60-70 °C for several hours, monitoring by TLC.[4]
-
Incomplete Hydrolysis: The reaction initially forms an iminium ion intermediate which must be hydrolyzed during work-up to yield the aldehyde.[1] Quenching the reaction mixture with ice water, often buffered with a base like sodium acetate, followed by vigorous stirring, is crucial for complete conversion.[1][3]
-
Issue 2: Formation of Impurities and Side Products
-
Question: I'm observing significant side products in my crude NMR. How can I improve the reaction's selectivity?
-
Answer:
-
Di-formylation: The activated chromane ring can sometimes undergo formylation at multiple sites if the conditions are too harsh or the reagent stoichiometry is incorrect.[4] To mitigate this, carefully control the stoichiometry of the Vilsmeier reagent, starting with a 1.1 to 1.5 molar ratio relative to the chromane substrate.[4] Adding the substrate solution dropwise to the pre-formed reagent can also prevent localized high concentrations.[4]
-
Chlorinated Byproducts: At elevated temperatures, the Vilsmeier reagent can act as a chlorinating agent.[4] It is critical to maintain the lowest effective reaction temperature and avoid prolonged heating once the reaction is complete.
-
Polymerization: Electron-rich substrates can be prone to polymerization under acidic conditions. Ensure the reaction work-up is performed promptly and that the pH is carefully adjusted.
-
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol outlines the synthesis of this compound from 2,2-Dimethylchromane.
-
Reagent Preparation: In a three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature remains below 5 °C.[4]
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent. The mixture may be a colorless to pale yellow solid or slurry.[6]
-
Reaction: Dissolve 2,2-Dimethylchromane (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent while maintaining the reaction temperature at 0-5 °C.
-
Progression and Monitoring: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to 60-70 °C and monitor the reaction's progress by TLC.[4]
-
Work-up: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Cautiously pour the mixture onto crushed ice containing sodium acetate (5 equivalents).
-
Stir vigorously for 1-2 hours until the hydrolysis is complete.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure aldehyde.
Data Presentation: Vilsmeier-Haack Reaction Parameters
| Parameter | Recommended Condition | Rationale / Common Pitfall |
| Solvent | Anhydrous DMF | Acts as both solvent and reagent. Water will quench the Vilsmeier reagent. |
| Reagents | POCl₃ (1.2-1.5 eq.) | Excess can lead to side reactions; too little results in incomplete conversion. |
| Temperature | 0-5 °C (Reagent formation), 60-70 °C (Reaction) | Controls reagent stability and reaction rate.[4] Overheating can cause chlorination.[4] |
| Work-up | Quench on ice/aq. NaOAc | Neutralizes excess acid and facilitates hydrolysis of the iminium intermediate.[3] |
| Expected Yield | 70-90% | Yields are highly dependent on substrate purity and strict anhydrous conditions. |
Visualization: Vilsmeier-Haack Troubleshooting Workflow
Caption: Decision path for controlling alkene stereochemistry in Wittig reactions.
Grignard Reaction: Secondary Alcohol Synthesis
Adding an organomagnesium halide (Grignard reagent) to the aldehyde produces a secondary alcohol, extending the carbon skeleton. [7][8][9]
-
Question: My Grignard reaction is failing, and I am recovering unreacted aldehyde. What are the most common points of failure?
-
Answer: Grignard reactions are notoriously sensitive to reaction conditions.
-
Anhydrous Conditions are Paramount: The single most common reason for failure is the presence of water. Grignard reagents are potent bases and will be instantly quenched by any protic source (water, alcohols). All glassware must be oven- or flame-dried, and all solvents must be rigorously anhydrous.
-
Reagent Quality: Ensure the magnesium turnings are fresh and the alkyl halide is pure. The Grignard reagent itself should be freshly prepared and titrated if its concentration is critical.
-
Aldehyde Purity: The starting aldehyde must be pure and free from acidic impurities or water.
-
-
Question: Instead of the expected secondary alcohol, I am isolating 2,2-Dimethylchromane-6-methanol. Why?
-
Answer: This indicates a reduction reaction is occurring instead of addition. This can happen if the Grignard reagent is particularly bulky (e.g., t-butylmagnesium chloride). In such cases, the Grignard reagent can act as a hydride donor, reducing the aldehyde via a six-membered transition state in a Meerwein-Ponndorf-Verley-type reduction. [8]Using a less sterically hindered Grignard reagent should favor the desired addition pathway.
Reduction to Alcohol
The reduction of the aldehyde to the corresponding primary alcohol, (2,2-dimethylchroman-6-yl)methanol, is a fundamental transformation.
-
Question: My reduction with sodium borohydride (NaBH₄) is slow or incomplete. What can I do?
-
Answer:
-
Solvent Choice: NaBH₄ reductions are typically run in protic solvents like methanol or ethanol. The solvent participates in the mechanism, and its choice can affect the reaction rate. Methanol generally provides faster kinetics than ethanol.
-
Stoichiometry: While catalytic amounts can work, it's common to use 1.0-1.5 equivalents of NaBH₄ to ensure the reaction goes to completion.
-
Temperature: Most NaBH₄ reductions proceed smoothly at 0 °C to room temperature. If the reaction is sluggish, allowing it to stir longer at room temperature is usually sufficient.
-
-
Question: When should I use lithium aluminum hydride (LiAlH₄) instead of NaBH₄?
-
Answer: For the simple reduction of this aldehyde, NaBH₄ is almost always the better choice due to its safety and ease of handling. LiAlH₄ is a much more powerful reducing agent that reacts violently with protic solvents and requires strictly anhydrous conditions (typically in THF or diethyl ether). [10]It offers no advantage for reducing a simple aldehyde but would be necessary if you needed to reduce other functional groups in the same molecule that are resistant to NaBH₄ (e.g., esters, amides, or carboxylic acids).
References
- Benchchem. (n.d.). Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones.
- Benchchem. (n.d.). Technical Support Center: Optimizing Aromatic Formylation Reactions.
-
ChemBK. (2024). 2,2-dimethyl-3,4-dihydro-2H-chromene-6-carbaldehyde. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. Retrieved from [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Grignard Reactions And Synthesis (2). Retrieved from [Link]
-
YouTube. (2016). Practice Problem: Grignard Reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Dimethylchroman. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
-
Reddit. (2022). Problems with wittig reaction. Retrieved from [Link]
-
Reddit. (2023). Vilsmeier-Haack formilation help. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
side reactions of 2,2-Dimethylchromane-6-carbaldehyde with strong bases
Welcome to the technical support center for 2,2-Dimethylchromane-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this aromatic aldehyde in base-mediated reactions. Our goal is to provide you with the expertise and field-proven insights necessary to anticipate, troubleshoot, and mitigate common side reactions, ensuring the integrity and success of your experiments.
Introduction to Reactivity
This compound is a valuable intermediate in organic synthesis. Its chemical behavior is dominated by the aromatic aldehyde group. A critical feature of this molecule is the absence of α-hydrogens , as the aldehyde is attached directly to the aromatic ring. This structural characteristic prevents it from undergoing typical enolization and self-aldol condensation reactions. However, this same feature makes it susceptible to a unique set of base-induced side reactions. This guide addresses the most frequently encountered issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing significant amounts of an alcohol and a carboxylic acid, drastically lowering the yield of my desired product. What is happening?
A1: You are likely observing the Cannizzaro reaction.
This is a classic disproportionation reaction that occurs with aldehydes lacking α-hydrogens when subjected to strong bases, such as concentrated sodium or potassium hydroxide.[1][2] In this pathway, two molecules of the aldehyde react: one is oxidized to a carboxylic acid (in its salt form), and the other is reduced to a primary alcohol.[2][3]
Causality & Mechanism: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of one aldehyde molecule. This forms a tetrahedral intermediate. This intermediate then acts as a hydride donor, transferring a hydride ion (H⁻) to the carbonyl carbon of a second aldehyde molecule.[3] This concerted step is the hallmark of the reaction, resulting in the formation of 2,2-dimethylchromane-6-carboxylic acid and 2,2-dimethylchromane-6-methanol.
Troubleshooting & Optimization:
| Problem Symptom | Probable Cause | Recommended Solution |
| Ester product observed | Use of an alkoxide base or an alcohol solvent with a strong base. | Switch to an aprotic solvent (e.g., THF, Dioxane, Toluene). If an alkoxide is required for your primary reaction, use it at the lowest possible catalytic loading and at low temperatures (-20°C to 0°C) to minimize the side reaction. [4][5] |
| Variable amounts of ester byproduct | Inconsistent levels of water in the reaction, which can hydrolyze the catalyst or product. | Ensure strictly anhydrous conditions. Use freshly distilled solvents and flame-dried glassware. Water can interfere with the alkoxide catalyst and lead to a competing Cannizzaro reaction. |
Q3: I am attempting a crossed-aldol reaction with a ketone, but my yields are low and the mixture is complex. How can I improve this?
A3: You are running a Claisen-Schmidt condensation, which requires optimized conditions to prevent competing reactions.
The Claisen-Schmidt condensation is a crossed aldol reaction between an aromatic aldehyde (lacking α-hydrogens) and an enolizable ketone or aldehyde. [6][7]this compound serves as the ideal electrophilic partner because it cannot enolize and undergo self-condensation. [8]However, the ketone partner can self-condense, which is a major cause of low yields and complex product mixtures.
Causality & Mechanism: The base deprotonates the α-carbon of the ketone to form a nucleophilic enolate. This enolate can then attack either another molecule of the ketone (self-condensation) or the more reactive aromatic aldehyde (desired Claisen-Schmidt pathway). [8]The resulting aldol addition product often dehydrates under the reaction conditions to form a stable, conjugated α,β-unsaturated ketone.
Troubleshooting & Optimization:
| Problem Symptom | Probable Cause | Recommended Solution |
| Low yield, significant ketone starting material recovered | The base is not strong enough to effectively deprotonate the ketone. | Switch to a stronger base. For example, if NaOH is ineffective, consider NaOEt or KOtBu. For very challenging cases, pre-forming the enolate with a base like LDA at low temperature before adding the aldehyde can provide maximum control. [9] |
| Complex mixture containing ketone self-condensation products | The enolate is reacting with the ketone starting material. | Order of Addition: Slowly add the ketone to a mixture of the aldehyde and the base. This ensures the enolate, once formed, encounters a higher concentration of the more reactive aldehyde. [6]Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the this compound to favor the crossed reaction. |
| Reaction stalls at the β-hydroxy ketone stage | Insufficient heat or base concentration to drive the final dehydration step. | If the aldol addition product is isolated, it can be dehydrated in a separate step with gentle heating or acid catalysis. Alternatively, increasing the reaction temperature or using a stronger base can promote in-situ dehydration. [10] |
Q4: I'm observing minor, unidentified byproducts, and my reaction mixture develops a color, especially under forcing conditions. What could be the cause?
A4: You may be seeing reactions involving the benzylic protons at the C4 position of the chromane ring.
While the aldehyde lacks α-hydrogens, the chromane ring contains benzylic protons on the C4 methylene group (–CH₂–). These protons are adjacent to both the aromatic ring and the ether oxygen. While significantly less acidic than α-carbonyl protons, they can be abstracted by very strong bases (e.g., organolithiums, LDA) or at elevated temperatures. [11][12] Causality & Mechanism: Deprotonation at the C4 position would generate a benzylic carbanion. This anion is resonance-stabilized by the aromatic ring. [11]Once formed, this nucleophilic species could potentially open a pathway to oligomerization, reaction with the aldehyde, or other decomposition routes, often leading to colored impurities. This side reaction is less common than the Cannizzaro or Tishchenko reactions but should be considered when using exceptionally strong, non-nucleophilic bases or high heat.
Troubleshooting & Optimization:
-
Avoid Excessive Heat: If your primary reaction does not require high temperatures, maintain the lowest effective temperature to prevent activation of the benzylic C-H bond.
-
Base Selection: Be mindful when using organolithium bases (like n-BuLi or s-BuLi). While excellent for deprotonation, they may be strong enough to interact with the C4 protons. If possible, choose a base that is just strong enough for your desired transformation.
-
Reaction Time: Do not run the reaction longer than necessary. Monitor by TLC or LCMS and quench the reaction as soon as the starting material is consumed to minimize the formation of time-dependent byproducts.
Experimental Protocol: Best Practices for a Grignard Reaction
This protocol for the addition of a Grignard reagent to this compound is designed to minimize the aforementioned side reactions.
Objective: To synthesize 1-(2,2-dimethylchroman-6-yl)-1-propanol via Grignard addition while avoiding base-induced side reactions.
Methodology:
-
Glassware Preparation: All glassware (three-neck round-bottom flask, dropping funnel, condenser) must be oven-dried at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.
-
Reagent Preparation:
-
Place 1.0 equivalent of this compound into the reaction flask.
-
Dissolve the aldehyde in anhydrous diethyl ether or THF (ensure solvent is freshly distilled from a suitable drying agent).
-
-
Reaction Setup:
-
Cool the reaction flask to 0°C using an ice-water bath. This is the single most critical step to prevent temperature excursions that could favor side reactions if any basic impurities are present.
-
Charge the dropping funnel with 1.1 equivalents of the Grignard reagent (e.g., Ethylmagnesium bromide in THF). The slight excess ensures complete consumption of the aldehyde.
-
-
Grignard Addition:
-
Add the Grignard reagent dropwise to the stirred solution of the aldehyde over 30-60 minutes. Maintain the internal temperature below 5°C throughout the addition.
-
Causality Note: Slow, controlled addition prevents localized "hot spots" and minimizes the concentration of the basic Grignard reagent at any given time.
-
-
Monitoring and Quenching:
-
After the addition is complete, allow the reaction to stir at 0°C for an additional hour. Monitor the reaction progress by TLC.
-
Once the aldehyde is consumed, quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Do not use water or acid directly, as this can cause a violent exotherm.
-
-
Workup and Purification:
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude alcohol product via silica gel column chromatography.
-
References
-
Organic Chemistry Portal. (n.d.). Tishchenko Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Tishchenko reaction. Retrieved from [Link]
-
Physics Wallah. (n.d.). Tischenko reaction Notes. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism of the aldol‐Tishchenko reaction. Retrieved from [Link]
-
Scribd. (n.d.). Tishchenko Reaction Mechanism. Retrieved from [Link]
-
Grokipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]
-
Chenicek, A. G. (1937). The Cannizzaro Reaction of Aromatic Aldehydes. University of Chicago. Retrieved from [Link]
-
Wikipedia. (2024). Cannizzaro reaction. Retrieved from [Link]
-
Asija, M., & Asija, S. (2024). Synthetic applications of the Cannizzaro reaction. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
BYJU'S. (n.d.). Cannizzaro Reaction Mechanism. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Carbonyl Chemistry :: The Aldol Reaction and Condensation. Retrieved from [Link]
-
Wikipedia. (2023). Aldol condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 19.1: Reactions of Enolates with Aldehydes and Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]
-
Pearson. (2024). Reactions at Benzylic Positions. Retrieved from [Link] (Note: A general reference to a textbook publisher as a direct link to a specific sub-topic is not available.)
- Zhang, Y., et al. (2014).
-
Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved from [Link]
-
Fiveable. (n.d.). Benzylic Protons Definition. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link] (Note: This is a representative URL, the exact page may vary).
-
Wikipedia. (2023). Claisen–Schmidt condensation. Retrieved from [Link]
Sources
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- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
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- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. Aldol condensation - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 12. fiveable.me [fiveable.me]
Technical Support Center: Preventing Oxidation of 2,2-Dimethylchromane-6-carbaldehyde
Welcome to the Technical Support Center for the handling and storage of 2,2-Dimethylchromane-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the oxidation of this compound. Our goal is to provide you with the technical knowledge and practical protocols to ensure the stability and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: I've noticed a decrease in the purity of my this compound sample over time, accompanied by the appearance of a new peak in my analytical data. What is likely happening?
A1: The observed degradation is most likely due to the oxidation of the aldehyde functional group. Aromatic aldehydes, such as this compound, are susceptible to oxidation, particularly in the presence of atmospheric oxygen. This process converts the aldehyde to the corresponding carboxylic acid, 2,2-Dimethylchromane-6-carboxylic acid. This transformation can be accelerated by factors like exposure to light, elevated temperatures, and the presence of metal ion impurities.[1]
The chromane ring system itself is generally stable; however, the aldehyde group is the primary site of reactivity.[2][3][4][5][6] The presence of any acid, including the newly formed carboxylic acid, can potentially catalyze further degradation or side reactions.[7]
Q2: What are the best practices for storing this compound to minimize oxidation?
A2: Proper storage is the first and most critical line of defense against the oxidation of this compound. We recommend a multi-faceted approach that addresses the key environmental factors contributing to degradation.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store at or below room temperature (ideally 2-8 °C). | Lower temperatures slow down the rate of chemical reactions, including oxidation.[8] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | This displaces oxygen, a key reactant in the oxidation process.[9][10] |
| Light | Store in an amber or opaque container. | Light can provide the energy to initiate and propagate radical oxidation reactions. |
| Container | Use a tightly sealed, clean glass or Teflon-lined container. | Prevents exposure to atmospheric oxygen and moisture, and avoids contamination from reactive container materials. |
Troubleshooting Guides
Issue 1: Rapid Degradation Observed Even Under Recommended Storage
If you are still observing rapid degradation despite following the general storage guidelines, consider the following troubleshooting steps:
-
Purity of the Inert Gas: Ensure that the nitrogen or argon gas you are using is of high purity (≥99.998%). Lower-grade inert gases can contain trace amounts of oxygen that will contribute to oxidation over time.
-
Solvent Purity: If the compound is in solution, ensure the solvent is anhydrous and deoxygenated. Solvents can be a source of dissolved oxygen and water, which can facilitate oxidation.
-
Headspace in the Container: Minimize the headspace (the volume of gas above the sample) in your storage container. A large headspace provides a larger reservoir of any residual oxygen. If possible, divide larger batches into smaller, fully filled vials for long-term storage.
Issue 2: Suspected Contamination Accelerating Oxidation
Contaminants can act as catalysts for oxidation. If you suspect contamination, consider the following:
-
Metal Contamination: Trace metal ions, particularly transition metals, can catalyze the oxidation of aldehydes. Ensure all glassware and equipment are scrupulously clean. If you suspect metal contamination, purification by column chromatography may be necessary.
-
Acidic or Basic Impurities: The presence of acidic or basic impurities can also influence the rate of degradation. Re-purification of your sample may be required.
Experimental Protocols
Protocol 1: Establishing an Inert Atmosphere for Storage and Handling
This protocol describes a standard procedure for creating an oxygen-free environment for storing and handling this compound without the need for a glove box.[11][12][13]
Materials:
-
Schlenk flask or a vial with a rubber septum
-
High-purity nitrogen or argon gas source with a regulator
-
Needles and tubing
-
Vacuum pump (optional, for vacuum/backfill cycles)
Procedure:
-
Place your sample of this compound into the Schlenk flask or vial.
-
Seal the flask or vial with the rubber septum.
-
Insert a needle connected to the inert gas line through the septum. This will serve as the gas inlet.
-
Insert a second needle through the septum to act as a gas outlet.
-
Gently flush the container with the inert gas for 5-10 minutes. The flow rate should be sufficient to displace the air in the container but not so high as to cause splashing of the sample.[12]
-
Remove the outlet needle first, followed by the inlet needle, to maintain a positive pressure of the inert gas inside the container.
-
For more rigorous oxygen removal, perform three cycles of evacuating the container with a vacuum pump and then backfilling with the inert gas.
-
Seal the septum with paraffin film for long-term storage to prevent atmospheric gases from diffusing through the septum.
Protocol 2: Use of Antioxidants
For long-term storage or for applications where trace oxygen exposure is unavoidable, the addition of an antioxidant can be beneficial. Butylated hydroxytoluene (BHT) is a common and effective radical scavenger.[7]
Materials:
-
Butylated hydroxytoluene (BHT)
-
Anhydrous, deoxygenated solvent (if preparing a stock solution)
Procedure:
-
For Solid Samples: Add a very small amount of BHT directly to the solid this compound. A typical concentration is 0.01-0.1% by weight.
-
For Solutions:
-
Prepare a stock solution of BHT in an appropriate anhydrous, deoxygenated solvent (e.g., toluene or dichloromethane).
-
Add the BHT stock solution to your solution of this compound to achieve a final BHT concentration of 0.01-0.1%.
-
Note: The use of an antioxidant should be considered carefully, as it may interfere with downstream applications. Always run a small-scale test to ensure compatibility with your experimental conditions.
Visualizations
Oxidation Pathway of this compound
Caption: The oxidation of this compound to its carboxylic acid.
Workflow for Inert Atmosphere Handling
Caption: Step-by-step workflow for inert atmosphere flushing.
References
-
What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? | ResearchGate. (2015, June 8). Retrieved from [Link]
-
Inert atmosphere Definition - Organic Chemistry II Key Term - Fiveable. Retrieved from [Link]
-
Inert Atmosphere, with no O2 - YouTube. (2022, February 1). Retrieved from [Link]
-
How to create inert atmosphere ? | ResearchGate. (2021, August 8). Retrieved from [Link]
-
Antioxidants as Protection against Reactive Oxygen Stress Induced by Formaldehyde (FA) Exposure: A Systematic Review - NIH. (2024, August 10). Retrieved from [Link]
-
Inert Atmosphere - YouTube. (2022, February 1). Retrieved from [Link]
-
Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes | The Journal of Organic Chemistry - ACS Publications. (2025, March 18). Retrieved from [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC - NIH. Retrieved from [Link]
-
Beyond Reactive Oxygen Species: Aldehydes as Arbitrators of Alarm and Adaptation - NIH. (2009, November 20). Retrieved from [Link]
-
Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. (2022, May 9). Retrieved from [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - MDPI. Retrieved from [Link]
-
Oxidation of Aldehydes Used as Food Additives by Peroxynitrite - MDPI. Retrieved from [Link]
-
Products of Oxidative Stress Inhibit Aldehyde Oxidation and Reduction Pathways in Dopamine Catabolism Yielding Elevated Levels of a Reactive Intermediate - NIH. Retrieved from [Link]
-
Oxidation of Aldehydes Used as Food Additives by Peroxynitrite - ResearchGate. (2025, October 13). Retrieved from [Link]
-
Aldehydes - Chemical Safety Facts. Retrieved from [Link]
-
Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage | Request PDF - ResearchGate. Retrieved from [Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. youtube.com [youtube.com]
Technical Support Center: Stability of 2,2-Dimethylchromane-6-carbaldehyde in Solution
Abstract: This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals encountering stability issues with 2,2-Dimethylchromane-6-carbaldehyde in solution. It offers in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to diagnose and mitigate degradation, ensuring the integrity of experimental outcomes.
Introduction
This compound is a key heterocyclic building block in the synthesis of a variety of pharmacologically active molecules and other advanced materials.[1][2] Its unique structure, combining a chromane core with a reactive aldehyde group, makes it a valuable synthon. However, the very features that impart its synthetic utility also render it susceptible to degradation in solution, leading to inconsistent experimental results and potential impurities in final products. This guide is designed to address these stability challenges head-on, providing practical, evidence-based solutions.
Part 1: Troubleshooting Guide - Diagnosing and Resolving Instability
This section is structured to help you identify the root cause of instability and implement effective corrective measures.
Issue 1: I observe a decrease in the concentration of my this compound stock solution over time, even when stored in the dark.
Possible Cause 1: Oxidation to the Carboxylic Acid
The aldehyde functional group is susceptible to oxidation, particularly in the presence of atmospheric oxygen.[3][4] This process, known as autoxidation, converts the aldehyde to the corresponding carboxylic acid, 2,2-Dimethylchromane-6-carboxylic acid.[3] This is often the primary degradation pathway in solution.
Troubleshooting Steps:
-
Solvent Degassing: Before preparing your solution, thoroughly degas the solvent to remove dissolved oxygen. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes, or through several freeze-pump-thaw cycles.
-
Inert Atmosphere: Handle the compound and its solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to minimize exposure to air.[5]
-
Antioxidant Addition: For long-term storage, consider the addition of a radical scavenger or antioxidant, such as Butylated Hydroxytoluene (BHT), at a low concentration (e.g., 0.01%). The efficacy and compatibility of any additive must be validated for your specific application.
-
Solvent Choice: Aprotic solvents that are less prone to forming radical species may offer greater stability.
dot
Caption: Primary oxidative degradation pathway.
Issue 2: My reaction yield is inconsistent when using this compound in a protic solvent (e.g., methanol, ethanol).
Possible Cause 2: Hemiacetal and Acetal Formation
In the presence of alcohols, aldehydes can reversibly form hemiacetals and, under acidic conditions, acetals.[6] While this is a reversible equilibrium, the formation of these species effectively reduces the concentration of the free aldehyde available for your desired reaction, leading to lower or variable yields.
Troubleshooting Steps:
-
Solvent Selection: If your reaction chemistry allows, switch to an aprotic solvent (e.g., THF, DCM, Toluene) to prevent hemiacetal and acetal formation.
-
Anhydrous Conditions: If a protic solvent is necessary, ensure it is rigorously dried. The presence of water can influence the equilibrium.
-
pH Control: Acetal formation is catalyzed by acid.[6] Maintaining a neutral or slightly basic pH can disfavor this side reaction.
-
Reaction Monitoring: Use techniques like TLC or in-situ NMR to monitor the reaction progress and the potential formation of byproducts.
dot
Caption: Equilibrium of hemiacetal and acetal formation.
Issue 3: I notice discoloration (e.g., yellowing) of my solution upon exposure to light.
Possible Cause 3: Photodegradation
The chromane ring system and the aromatic aldehyde can be susceptible to photochemical reactions.[7] UV or even ambient light can provide the energy to initiate degradation pathways, leading to complex mixtures of byproducts and a change in solution color.
Troubleshooting Steps:
-
Light Protection: Always store solutions of this compound in amber vials or wrap containers with aluminum foil to protect them from light.[8]
-
Minimize Exposure: During experimental setup and execution, minimize the exposure of the solution to direct light.
-
Photostability Studies: If your application requires exposure to light, it may be necessary to conduct a formal photostability study to understand the degradation kinetics and products.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound for long-term storage?
For long-term storage, it is advisable to use a dry, aprotic solvent such as anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). These solvents are less likely to participate in degradation reactions compared to protic solvents. The solution should be stored under an inert atmosphere (argon or nitrogen) at -20°C or lower and protected from light.[5][9]
Q2: How does pH affect the stability of this compound in aqueous solutions?
The pH of an aqueous solution can significantly impact the stability of aldehydes.[10]
-
Acidic Conditions (pH < 4): Can catalyze acetal formation if alcohols are present and may promote other acid-catalyzed degradation pathways.[10]
-
Neutral Conditions (pH 6-8): Generally offers the best stability against pH-mediated degradation.
-
Basic Conditions (pH > 8): Can promote Cannizzaro-type reactions (disproportionation to the corresponding alcohol and carboxylic acid) if the aldehyde has no α-hydrogens, although this is less common for aromatic aldehydes. It can also catalyze aldol-type condensation reactions if other enolizable carbonyl compounds are present.
Q3: Can I use solvents like DMSO or DMF for my experiments?
While Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent solvents for many compounds, they can present challenges with aldehydes. Commercial grades of DMSO can contain oxidizing impurities, and DMF can be slightly basic and may contain amine impurities that can react with the aldehyde. If their use is unavoidable, it is critical to use high-purity, anhydrous grades and to consider their potential reactivity.
Q4: How can I confirm that my compound has degraded and identify the degradation products?
Several analytical techniques can be employed:[11]
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the gold standard for quantifying the parent compound and detecting degradation products.[11] A decrease in the peak area of the main compound and the appearance of new peaks over time is a clear sign of degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of degradation products, which can help in elucidating their structures.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic aldehyde proton signal (around 9-10 ppm) and the appearance of new signals corresponding to degradation products.
Part 3: Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
This protocol outlines the best practices for preparing a stable stock solution of this compound.
Materials:
-
This compound
-
Anhydrous, Aprotic Solvent (e.g., Dichloromethane, THF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or vial with a septum-sealed cap
-
Syringes and needles
Procedure:
-
Dry the glassware thoroughly in an oven at 120°C overnight and cool under a stream of inert gas.
-
Weigh the desired amount of this compound directly into the Schlenk flask.
-
Seal the flask and purge with inert gas for 5-10 minutes.
-
Add the desired volume of anhydrous solvent via a syringe through the septum.
-
Gently swirl the flask to dissolve the compound completely.
-
Store the sealed flask at -20°C or below, wrapped in aluminum foil to protect from light.
Protocol 2: Stability Assessment by HPLC
This protocol provides a framework for evaluating the stability of this compound under specific conditions.
Objective: To quantify the degradation of the compound in a chosen solvent over time.
Methodology:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest.
-
Divide the solution into several amber HPLC vials.
-
Establish Time Points: Designate time points for analysis (e.g., T=0, 24h, 48h, 1 week).
-
Storage Conditions: Store one set of vials under your proposed experimental conditions (e.g., room temperature, exposed to light) and a control set under ideal conditions (e.g., -20°C, dark, inert atmosphere).
-
HPLC Analysis: At each time point, inject a vial from each set onto a suitable HPLC system (e.g., C18 column with a water/acetonitrile gradient).
-
Data Analysis:
-
Record the peak area of this compound at each time point.
-
Calculate the percentage of the compound remaining relative to the T=0 sample.
-
Monitor for the appearance and growth of new peaks, which represent degradation products.
-
Data Presentation:
| Time Point | % Remaining (Experimental Conditions) | % Remaining (Control Conditions) |
| 0 h | 100% | 100% |
| 24 h | Record Value | Record Value |
| 48 h | Record Value | Record Value |
| 1 week | Record Value | Record Value |
dot
Caption: Workflow for HPLC-based stability assessment.
Conclusion
The chemical stability of this compound in solution is a critical factor for the success of research and development activities. By understanding the primary degradation pathways—oxidation, hemiacetal/acetal formation, and photodegradation—and implementing the mitigation strategies outlined in this guide, researchers can ensure the integrity of their starting materials and the reliability of their experimental data. Proactive measures in handling and storage, coupled with robust analytical monitoring, are the cornerstones of working effectively with this versatile yet sensitive molecule.
References
-
Quora. (2015). Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones?. Retrieved from [Link]
-
Bach, T. (2025). Active Pharmaceutical Ingredients by Photochemical Deracemization: Chromanes as a Test Case. ChemRxiv. Retrieved from [Link]
-
International Journal in Management and Social Science. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]
-
ResearchGate. (2025). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. Retrieved from [Link]
-
University of Notre Dame. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Risk Management and Safety. Retrieved from [Link]
-
PubMed. (2011). Cyanine fluorophore derivatives with enhanced photostability. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
OrgoSolver. (n.d.). Aldehyde → Carboxylic Acid with Chromate (Cr(VI)). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
RSC Publishing. (2022). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. Retrieved from [Link]
-
National Institutes of Health. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Retrieved from [Link]
-
National Institutes of Health. (2014). Identification of Major Degradation Products of Ketoconazole. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. quora.com [quora.com]
- 7. Cyanine fluorophore derivatives with enhanced photostability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 9. fishersci.com [fishersci.com]
- 10. ibisscientific.com [ibisscientific.com]
- 11. ijmr.net.in [ijmr.net.in]
- 12. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,2-Dimethylchromane-6-carbaldehyde
Welcome to the technical support center for the synthesis of 2,2-Dimethylchromane-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and to troubleshoot common experimental challenges. The chromane scaffold is a privileged structure in medicinal chemistry, and the introduction of a carbaldehyde at the C-6 position provides a versatile handle for further synthetic transformations. This document offers a structured, question-and-answer approach to navigate the complexities of this synthesis.
Frequently Asked Questions (FAQs): Catalyst and Method Selection
This section addresses strategic decisions regarding the selection of a synthetic route and catalyst for the formylation of the 2,2-dimethylchromane core.
Question 1: What are the primary catalytic methods for synthesizing this compound?
The synthesis of this compound involves the introduction of a formyl group (-CHO) onto the electron-rich aromatic ring of the 2,2-dimethylchromane precursor. This is an electrophilic aromatic substitution reaction. The ether oxygen of the chromane ring is an activating, ortho, para-directing group. The C-6 position is para to this oxygen, making it a favorable site for substitution. The primary methods include:
-
Vilsmeier-Haack Reaction : This is one of the most efficient and widely used methods for formylating electron-rich aromatic and heteroaromatic compounds.[1] It utilizes a "Vilsmeier reagent," typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[2][3] The reaction is generally mild and often shows high regioselectivity for the less sterically hindered position, which favors the desired C-6 (para) product.[4]
-
Duff Reaction : This method employs hexamethylenetetramine (hexamine) as the formyl source in an acidic medium (e.g., glycerol-boric acid or trifluoroacetic acid).[5][6] The Duff reaction is traditionally used for the ortho-formylation of phenols.[7] While the chromane is not a phenol, its activated ring can still undergo formylation. However, controlling regioselectivity between the C-6 (para) and C-8 (ortho) positions can be a significant challenge.
-
Reimer-Tiemann Reaction : This reaction uses chloroform (CHCl₃) and a strong base to generate dichlorocarbene (:CCl₂) as the electrophile.[8] It is highly selective for the ortho-formylation of phenols.[9][10] This method is generally unsuitable for the direct formylation of 2,2-dimethylchromane to the C-6 aldehyde, as it would preferentially yield the C-8 isomer and requires phenolic starting materials.
-
Metal-Catalyzed Formylation : Approaches such as palladium-catalyzed formylation of an aryl halide or triflate precursor can be used.[11][12] This involves first preparing 6-bromo- or 6-triflyloxy-2,2-dimethylchromane and then introducing the formyl group using a carbon monoxide source (or a CO surrogate like CO₂) and a suitable palladium catalyst system.[11] This is a multi-step but highly specific alternative if other methods fail.
Question 2: How do I choose the best catalytic method for my experiment?
The choice of method depends on factors like desired regioselectivity, substrate tolerance, scale, and available reagents.
-
For High Para (C-6) Selectivity : The Vilsmeier-Haack reaction is the recommended starting point. The Vilsmeier reagent is a relatively weak electrophile that is sensitive to steric hindrance, which typically favors attack at the para position (C-6) over the more hindered ortho position (C-8).[2][4]
-
If Vilsmeier-Haack Fails or Gives Poor Yields : The Duff reaction can be explored. However, be prepared to optimize conditions (acid catalyst, temperature) to favor the C-6 isomer and to perform careful chromatographic separation of potential C-8 and C-6,8-diformylated byproducts.[5][6]
-
For Unambiguous C-6 Functionalization : If absolute regioselectivity is required and a multi-step synthesis is acceptable, a palladium-catalyzed approach starting from a pre-functionalized 6-halo-2,2-dimethylchromane is the most reliable strategy.[12]
Below is a workflow to guide your decision-making process.
Table 1: Comparison of Key Formylation Methods
| Feature | Vilsmeier-Haack Reaction | Duff Reaction | Reimer-Tiemann Reaction |
| Reagents/Catalyst | POCl₃ / DMF | Hexamethylenetetramine / Acid | CHCl₃ / Strong Base (e.g., NaOH) |
| Primary Electrophile | Chloroiminium ion ("Vilsmeier reagent")[3] | Iminium ion intermediates[13] | Dichlorocarbene (:CCl₂)[14] |
| Typical Selectivity | Para to activating group, less sterically hindered site[4] | Ortho to phenols, but can be variable[5][7] | Strongly ortho to phenols[8] |
| Pros | Good yields, mild conditions, high para-selectivity, reliable.[1] | Uses stable and inexpensive reagents. | Effective for phenols. |
| Cons | Reagents are moisture-sensitive. | Often gives low yields and mixtures of isomers.[5] | Unsuitable for non-phenolic substrates, harsh basic conditions, uses hazardous chloroform.[15] |
Troubleshooting Guide
This section addresses specific issues that may arise during your synthesis, offering potential causes and solutions.
Question 3: My reaction has a low or no yield of the desired product. What went wrong?
Low yield is a common issue that can stem from several sources. A systematic approach is crucial for diagnosis.[16][17]
-
Possible Cause A: Inactive Reagents or Catalyst
-
The Problem: The Vilsmeier reagent is highly sensitive to moisture. POCl₃ can hydrolyze, and anhydrous DMF is crucial for the reaction to proceed.[1]
-
Solution:
-
Ensure DMF is freshly distilled or from a sealed, anhydrous-grade bottle.
-
Use a fresh bottle of POCl₃ or distill it before use.
-
Run the reaction under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware.
-
-
-
Possible Cause B: Incorrect Reaction Conditions
-
The Problem: The formation of the Vilsmeier reagent and its subsequent reaction with the chromane are temperature-dependent. Adding the chromane at too high a temperature can cause decomposition, while too low a temperature can stall the reaction.
-
Solution:
-
Vilsmeier-Haack: Prepare the Vilsmeier reagent at 0 °C. After its formation, add the 2,2-dimethylchromane substrate slowly at 0 °C, then allow the reaction to warm to room temperature or heat gently (e.g., 50-60 °C) while monitoring by TLC.[2]
-
Duff Reaction: This reaction typically requires higher temperatures (150-160 °C) to proceed effectively.[18] Ensure your reaction temperature is adequate.
-
-
-
Possible Cause C: Inefficient Quench and Workup
-
The Problem: The intermediate iminium salt from the Vilsmeier-Haack reaction must be hydrolyzed to the aldehyde. Improper hydrolysis can lead to low yields.[3]
-
Solution: Quench the reaction by pouring it slowly onto crushed ice, followed by the addition of an aqueous base solution (e.g., sodium acetate or sodium hydroxide) to neutralize the acid and facilitate hydrolysis. Stir vigorously until the hydrolysis is complete (monitor by TLC).[2]
-
Question 4: I've isolated a product, but it's the wrong isomer (C-8 carbaldehyde). How can I improve selectivity for the C-6 position?
-
The Problem: While the Vilsmeier-Haack reaction generally favors the para position, some ortho (C-8) isomer can form, especially if the reaction is run at high temperatures. The Duff reaction is even more prone to giving mixtures.[5]
-
Solution:
-
Modify Vilsmeier-Haack Conditions: Lower the reaction temperature. A lower temperature increases the kinetic barrier for substitution at the more sterically hindered C-8 position, thus favoring the C-6 product.
-
Change the Formylating Reagent: If temperature control is insufficient, consider using a bulkier formylating agent. For example, using N-methylformanilide instead of DMF can sometimes increase steric hindrance and further disfavor attack at the C-8 position.[3]
-
Switch to a Regiospecific Route: If isomer separation is difficult and high purity is essential, the most robust solution is to switch to a palladium-catalyzed route starting with 6-bromo-2,2-dimethylchromane. This pre-defines the reaction site and guarantees C-6 formylation.
-
Question 5: My purification by column chromatography is difficult. What are my options?
-
The Problem: The target aldehyde may co-elute with the starting material or isomeric byproducts. In some cases, aldehydes can be unstable on silica gel.[16]
-
Solutions:
-
Optimize Chromatography: Experiment with different solvent systems for your flash column chromatography. A less polar solvent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) might provide better separation.
-
Derivative Formation: A classic technique for purifying aldehydes is to form a solid derivative, such as a bisulfite adduct or a semicarbazone.[19] The aldehyde can be regenerated from the purified derivative by treatment with acid or base.
-
Alternative Purification: If the product is a solid, recrystallization can be a highly effective method for removing impurities.[16]
-
Experimental Protocols
The following protocols provide a starting point for laboratory synthesis. Always perform a thorough risk assessment before beginning any experiment.
Protocol 1: Vilsmeier-Haack Synthesis of this compound
This protocol is adapted from standard procedures for the formylation of activated aromatic rings.[2][20]
Materials:
-
2,2-Dimethylchromane
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate (NaOAc)
-
Deionized water, crushed ice
-
Standard extraction and purification solvents (e.g., ethyl acetate, hexanes)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous DMF (3.0 eq.) dissolved in anhydrous DCM.
-
Cool the flask to 0 °C in an ice-water bath.
-
Add POCl₃ (1.2 eq.) dropwise via the dropping funnel over 20-30 minutes, maintaining the internal temperature below 5 °C. A thick, white precipitate (the Vilsmeier reagent) may form.
-
Stir the mixture at 0 °C for an additional 30 minutes.
-
Add a solution of 2,2-Dimethylchromane (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC.
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction back to 0 °C.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice.
-
Add a saturated aqueous solution of sodium acetate until the mixture is neutral or slightly basic (pH ~8).
-
Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the iminium salt intermediate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the pure this compound.
References
- Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. (2018). Organic & Biomolecular Chemistry.
-
Asymmetric Synthesis of Functionalized Tricyclic Chromanes via an Organocatalytic Triple Domino Reaction. (2017). Organic Letters. [Link]
-
Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions. (2019). Semantic Scholar. [Link]
-
Asymmetric Synthesis of Functionalized Tricyclic Chromanes via an Organocatalytic Triple Domino Reaction. (2017). PubMed. [Link]
- Organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman derivatives. (2014). Organic & Biomolecular Chemistry.
-
ALDEHYDE AND KETONE BISULFITE ADDUCTS. Organic Syntheses. [Link]
-
Duff reaction. Wikipedia. [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Acta Scientific Pharmaceutical Sciences. [Link]
- Duff Reaction. Name Reactions in Organic Synthesis.
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Duff reaction. chemeurope.com. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Vilsmeier-Haack Reaction. (2021). YouTube. [Link]
- A Microwave-Assisted Rate-Enhanced Method for the Synthesis of 2,2-Dimethyl-2H-chromenes. (1999). Bulletin of the Chemical Society of Japan.
-
Reimer-Tiemann Reaction: Mechanism & Examples. NROChemistry. [Link]
-
Duff Reaction. SynArchive. [Link]
-
Reimer–Tiemann reaction. Wikipedia. [Link]
-
Formylation with Carbon Dioxide. (2015). ChemistryViews. [Link]
-
Chromium-catalysed efficient N-formylation of amines with a recyclable polyoxometalate-supported green catalyst. ResearchGate. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
-
Chromium-catalysed efficient N-formylation of amines with a recyclable polyoxometalate-supported green catalyst. (2015). Dalton Transactions. [Link]
-
Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen Institute. [Link]
-
Reimer Tiemann Reaction: Mechanism and application. (2022). Chemistry Notes. [Link]
- Reimer–Tiemann reaction. (2020). L.S.College, Muzaffarpur.
-
Catalytic Synthesis of 2H‑Chromenes. (2015). Chemical Reviews. [Link]
-
Facile conversion of chromane-6-triflate to chromane-6-alanines under Palladium conditions. (2013). Tetrahedron Letters. [Link]
-
Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. CORE. [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. synarchive.com [synarchive.com]
- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 9. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 11. Formylation with Carbon Dioxide - ChemistryViews [chemistryviews.org]
- 12. Facile conversion of chromane-6-triflate to chromane-6-alanines under Palladium conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Duff_reaction [chemeurope.com]
- 14. chemistnotes.com [chemistnotes.com]
- 15. lscollege.ac.in [lscollege.ac.in]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. How To [chem.rochester.edu]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. aml.iaamonline.org [aml.iaamonline.org]
Technical Support Center: Work-up Procedures for 2,2-Dimethylchromane-6-carbaldehyde Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-Dimethylchromane-6-carbaldehyde. This guide provides in-depth, field-proven insights into the critical work-up and purification stages of reactions involving this versatile intermediate. The following troubleshooting guides and FAQs are designed to address specific experimental challenges, ensuring the integrity and success of your synthetic workflow.
Troubleshooting Guide: Navigating Common Work-up Challenges
This section addresses specific issues that can arise during the isolation and purification of this compound and its derivatives.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I mitigate this?
A1: Low yield is a frequent issue stemming from several factors throughout the reaction and work-up process.
-
Incomplete Reaction: The primary culprit is often an incomplete reaction. Before initiating the work-up, it is crucial to confirm the consumption of the limiting reagent.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A sample of the reaction mixture should be taken and worked up in a small vial to check for the presence of starting material.[1] If the reaction has stalled, consider extending the reaction time or gently increasing the temperature.
-
-
Product Degradation: Aldehydes can be susceptible to oxidation, especially under harsh conditions or prolonged exposure to air.[2] The chromane ring itself can also undergo undesired side reactions.
-
Solution: Ensure the work-up is performed promptly after the reaction is complete. If the reaction was conducted at high temperatures, cool the mixture to room temperature before exposing it to the atmosphere.[1] Using degassed solvents for extraction can also minimize oxidation.
-
-
Loss During Extraction: The product may have partial solubility in the aqueous phase, or emulsions can form, trapping the product.
-
Solution: If you suspect product loss to the aqueous layer, perform several extractions with a suitable organic solvent. To break emulsions, wash the combined organic layers with brine (saturated NaCl solution).[1] In persistent cases, filtering the entire biphasic mixture through a pad of Celite can be effective.[3]
-
Q2: After the aqueous work-up, I still see significant amounts of unreacted aldehyde starting material. How can I remove it?
A2: The presence of unreacted aromatic aldehydes is a common purification challenge. A highly effective method for selectively removing aldehydes is a bisulfite extraction.[4][5]
-
The Chemistry Behind It: This technique relies on the reversible reaction between an aldehyde and sodium bisulfite to form a charged adduct, which is soluble in water.[6] This allows for the separation of the aldehyde from other non-reactive organic components in the mixture.[4][5]
-
Protocol: A detailed protocol for a bisulfite wash is provided in the "Experimental Protocols" section below. This method is particularly useful for purifying mixtures where the product and the starting aldehyde have similar polarities, making chromatographic separation difficult.[4]
Q3: My crude product is contaminated with numerous side products. What is the best general approach for purification?
A3: Flash column chromatography is the most widely employed method for purifying chromane derivatives.[7][8][9]
-
Choosing the Right Conditions: The choice of stationary phase and eluent is critical for successful separation.
-
Stationary Phase: Silica gel is the standard choice for chromane derivatives.[7][8]
-
Eluent System: A gradient of ethyl acetate in hexanes or petroleum ether is typically effective.[10][11] The ideal starting polarity should be low, allowing non-polar impurities to elute first, followed by a gradual increase in polarity to elute the desired product.
-
-
Data Presentation: Typical Eluent Systems for Chromane Derivatives
| Compound Type | Typical Eluent System (Ethyl Acetate in Hexanes/Petroleum Ether) | Reference(s) |
| This compound | 5-10% Ethyl Acetate | [10][12] |
| Chroman-4-ones | 3-6% Ethyl Acetate | [9] |
| General Chromane Derivatives | Gradient elution, starting from low polarity | [7][8] |
-
Recrystallization: If the purified product is a solid but still contains minor impurities, recrystallization can be an excellent final purification step.[13] A protocol for recrystallization is detailed later in this guide.[14]
Q4: I used DMF as a solvent, and now I'm struggling with the work-up. How can I effectively remove it?
A4: High-boiling polar aprotic solvents like DMF and DMSO are notoriously difficult to remove during standard extractions due to their miscibility with both water and organic solvents.
-
The "Dilute and Wash" Method: The most effective strategy is to dilute the reaction mixture with a large volume of water. This will cause most organic products to precipitate or be more readily extracted into a non-polar organic solvent.
Frequently Asked Questions (FAQs)
Q: In a Vilsmeier-Haack formylation to synthesize an aryl aldehyde, what is the proper way to quench the reaction and work-up the Vilsmeier reagent? A: The Vilsmeier-Haack reaction uses a chloroiminium salt (the Vilsmeier reagent) formed from DMF and an acid chloride like POCl₃.[15][16][17] The work-up involves two key steps:
-
Decomposition of the Reagent: The reaction mixture should be carefully poured onto crushed ice with vigorous stirring.[18] This hydrolyzes the excess Vilsmeier reagent and the iminium intermediate of the product.
-
Neutralization: After hydrolysis, the acidic mixture is typically neutralized. A common procedure involves adding a solution of sodium acetate in water and stirring until the product precipitates or is ready for extraction.[19]
Q: My purified this compound is a colorless oil, but I've seen reports of it being a solid. Why the discrepancy? A: While many chromane derivatives are solids[9][11], it is not uncommon for highly pure compounds to exist as oils or low-melting solids, especially if trace impurities that could act as crystallization nuclei are absent. 2,2-Dimethyl-2H-chromene-6-carbaldehyde, a related compound, is reported as a colorless oil.[10][12] If your characterization data (NMR, MS) is clean, the physical state is not necessarily a cause for concern. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the solvent-air interface, or seeding with a small crystal if available.
Q: What are the key safety precautions when working with this compound? A: According to its GHS classification, this compound is a warning-level irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[20] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
Standard Aqueous Work-up Protocol
This procedure is a general method for quenching a reaction and performing an initial extraction.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding a suitable aqueous solution (e.g., water, saturated NH₄Cl, or saturated NaHCO₃ to neutralize acids).[7][8]
-
Transfer the biphasic mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers.
-
Wash the combined organic layer with water, followed by a wash with brine to help remove dissolved water.[1]
-
Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[7][8]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Bisulfite Wash for Aldehyde Removal
This protocol is designed to selectively remove unreacted aldehydes from a crude product mixture.[4][5]
-
Dissolve the crude reaction mixture in a minimal amount of a water-miscible organic solvent like methanol or THF.
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and shake vigorously for 1-2 minutes.
-
Add an immiscible organic solvent (e.g., ethyl acetate or hexanes) and deionized water. Shake vigorously.[4]
-
Separate the layers. The aqueous layer now contains the aldehyde-bisulfite adduct. The organic layer contains the purified, non-aldehyde product.
-
Wash the organic layer with water and brine, then dry and concentrate as described in the standard work-up.
Visualized Workflows
A logical workflow is essential for efficient and effective reaction work-up and purification.
Caption: General experimental workflow for reaction work-up.
Caption: Decision tree for troubleshooting purification issues.
References
- The Chemical Society of Japan. (1999). Microwave-Assisted Rate-Enhanced Method. Bull. Chem. Soc. Jpn., 72, No. 2.
- Benchchem. Application Notes: Vilsmeier-Haack Reaction for 3-Formylchromone Synthesis.
- National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC.
- Benchchem.
- ChemicalBook. 2,2-diMethyl-2h-chroMene-6-carbaldehyde synthesis.
- MPG.PuRe. (2021).
- ACS Publications. (2025). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry.
- JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development.
- SciSpace. (2024).
- Google Patents. (2012).
- Organic Syntheses Procedure. Notes.
- Name-Reaction.com. Vilsmeier-Haack reaction.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- National Institutes of Health. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities.
- National Institutes of Health. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC.
- Chemguide.
- Wikipedia. Vilsmeier–Haack reaction.
- Organic Reaction Workup Formulas for Specific Reagents.
- NROChemistry. Vilsmeier-Haack Reaction.
- Owlcation. (2023). Determining Reactions of Aldehydes and Ketones.
- JoVE. (2020). Video: Identification of Unknown Aldehydes and Ketones - Concept.
- Jack Westin.
- Organic Syntheses Procedure. 6.
- Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism.
- Chemistry – A European Journal. (2020).
- Organic Syntheses Procedure. Submitted by Meryem Benohoud, Anniina Erkkilä, and Petri M. Pihko.
- ResearchGate. (2000). Synthesis of 2,2-Dimethyl-4-chromanones. Journal of Heterocyclic Chemistry.
- PubChem. 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde.
- ResearchGate. Synthesis of 2H-chromene-3-carbaldehyde 8(a–h) and 10(a–g) and....
- ChemicalBook. (2023). 2,2-diMethyl-2h-chroMene-6-carbaldehyde | 69964-40-5.
- ChemicalBook. This compound | 61370-75-0.
- Benchchem. Application Notes and Protocols: Recrystallization of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde.
- PubChem. 2,2-Dimethylcyclopropane-1-carbaldehyde | C6H10O | CID 14225662.
- PubMed. (2014). Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane.
- Google Patents.
- PubChem. 2,3-Dimethylcyclopropene-1-carbaldehyde | C6H8O | CID 58816588.
- ResearchGate. (2005). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,2-diMethyl-2h-chroMene-6-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 13. d-nb.info [d-nb.info]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. name-reaction.com [name-reaction.com]
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- 17. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
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- 19. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 20. 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde | C12H14O2 | CID 1797751 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Minimizing Impurity Formation in the Preparation of 2,2-Dimethylchromane-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2,2-Dimethylchromane-6-carbaldehyde. As a Senior Application Scientist, I understand the critical importance of purity in your research and development endeavors. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you minimize impurity formation and optimize your synthetic protocols.
I. Overview of Synthetic Strategies
The preparation of this compound typically involves the formylation of 2,2-dimethylchroman. Several classical methods can be employed for this transformation, each with its own set of advantages and potential pitfalls. The most common approaches include the Duff reaction, the Reimer-Tiemann reaction, and the Vilsmeier-Haack reaction. Understanding the mechanism of each is key to controlling impurity formation.
dot graph "Synthetic_Routes" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Substrate [label="2,2-Dimethylchroman"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Duff [label="Duff Reaction\n(Hexamethylenetetramine, acid)"]; Reimer [label="Reimer-Tiemann Reaction\n(Chloroform, base)"]; Vilsmeier [label="Vilsmeier-Haack Reaction\n(DMF, POCl3)"];
Substrate -> Duff [label="Formylation"]; Substrate -> Reimer [label="Formylation"]; Substrate -> Vilsmeier [label="Formylation"];
Duff -> Product; Reimer -> Product; Vilsmeier -> Product; } caption { label: "Common synthetic routes to this compound." } end_dot
II. Troubleshooting Guide: Common Impurities and Their Mitigation
This section addresses specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Question 1: I am observing a significant amount of a byproduct with a similar polarity to my desired product, making purification by column chromatography difficult. What could this be and how can I avoid it?
Answer:
This is a common issue, and the most likely culprit is the formation of a positional isomer , specifically 2,2-Dimethylchromane-8-carbaldehyde .
-
Causality: In electrophilic aromatic substitution reactions like formylation, the incoming electrophile's position is directed by the existing substituents on the aromatic ring. The ether oxygen of the chromane ring is an ortho-, para-director. While the 6-position (para to the oxygen) is sterically more accessible, some substitution at the 8-position (ortho to the oxygen) is often unavoidable, particularly under harsh reaction conditions.
-
Mitigation Strategies:
-
Choice of Formylation Reaction: The Duff reaction is often reported to have better regioselectivity for the para position compared to the Reimer-Tiemann reaction, which can sometimes yield significant amounts of the ortho isomer.[1][2]
-
Reaction Conditions:
-
Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can improve selectivity. For the Duff reaction, precise temperature control is crucial to avoid side reactions.[1]
-
Stoichiometry: Carefully controlling the stoichiometry of the formylating agent can minimize the formation of di-substituted products and potentially improve regioselectivity.
-
-
dot graph "Isomer_Formation" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Formylation of 2,2-Dimethylchroman"]; Desired [label="6-formyl isomer\n(Desired Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Impurity [label="8-formyl isomer\n(Positional Isomer Impurity)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Desired [label="Para-attack"]; Start -> Impurity [label="Ortho-attack"]; } caption { label: "Formation of positional isomers during formylation." } end_dot
Question 2: My reaction mixture is turning dark and I'm getting a lot of insoluble, tar-like material. What is happening and how can I prevent it?
Answer:
This indicates the formation of polymeric byproducts or resins .
-
Causality: Formylation reactions, especially the Duff and Reimer-Tiemann reactions, can generate highly reactive intermediates.[1][3] Under acidic or basic conditions and at elevated temperatures, these intermediates can undergo self-condensation or react with the starting material or product to form complex polymeric structures. Phenolic compounds are particularly susceptible to this.
-
Mitigation Strategies:
-
Temperature Control: This is the most critical factor. Avoid overheating the reaction mixture. Use an oil bath for precise temperature regulation. For exothermic reactions like the Reimer-Tiemann, initial cooling may be necessary.[4]
-
Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to a satisfactory level to prevent prolonged exposure of the product to the reaction conditions.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that can contribute to polymer formation.
-
Question 3: I'm seeing a byproduct with a higher molecular weight than my product, and it appears to have two aldehyde groups. How can I avoid this?
Answer:
You are likely observing the formation of a di-formylated product , such as 2,2-Dimethylchromane-6,8-dicarbaldehyde .
-
Causality: If the reaction conditions are too harsh or if there is an excess of the formylating agent, a second formyl group can be introduced onto the aromatic ring. Both the 6- and 8-positions are activated by the ether oxygen, making di-substitution possible. The Duff reaction, in particular, is known to sometimes produce di-aldehydes if both ortho positions are available.[2]
-
Mitigation Strategies:
-
Stoichiometry: Use a stoichiometric or slightly sub-stoichiometric amount of the formylating agent relative to the 2,2-dimethylchroman. This is a key parameter to control in the Duff reaction.[1]
-
Gradual Addition: Add the formylating agent slowly and in portions to the reaction mixture to maintain a low concentration of the electrophile at any given time.
-
Reaction Monitoring: As with polymer formation, closely monitor the reaction progress and stop it before significant amounts of the di-formylated product appear.
-
III. Frequently Asked Questions (FAQs)
Q1: Which formylation method is best for preparing this compound with the highest purity?
A1: The "best" method can depend on your specific laboratory capabilities and desired scale. However, for regioselectivity towards the 6-position, the Duff reaction is often a good starting point due to its general preference for para-formylation of phenols and related compounds.[5] The Vilsmeier-Haack reaction can also be a good option, offering mild conditions, but may require more optimization.[6] The Reimer-Tiemann reaction is generally less selective and can lead to a mixture of ortho and para isomers.[7]
Q2: What are the best practices for purifying crude this compound?
A2: A two-step purification process is often most effective:
-
Column Chromatography: This is the primary method for separating the desired product from unreacted starting material and most byproducts.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The exact ratio will depend on the polarity of the impurities. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.
-
-
Recrystallization: If the product obtained from column chromatography is a solid and still contains minor impurities, recrystallization can be a highly effective final purification step.
-
Solvent: A mixture of polar and non-polar solvents, such as ethanol/water or ethyl acetate/hexanes, is often effective. The ideal solvent system should dissolve the compound when hot but allow for good crystal formation upon cooling.
-
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis and for detecting non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid) is a common starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile impurities and confirming the mass of the desired product and byproducts. Derivatization may sometimes be necessary to improve the volatility of certain impurities.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the final product and for identifying the structure of any isolated impurities.
-
Infrared (IR) Spectroscopy: This can confirm the presence of the aldehyde functional group (C=O stretch typically around 1680-1700 cm⁻¹).
IV. Experimental Protocols
Protocol 1: Optimized Duff Reaction for the Preparation of this compound
This protocol is a general guideline and may require optimization for your specific setup.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,2-dimethylchroman (1 equivalent).
-
Reagent Addition: Add hexamethylenetetramine (1.2 equivalents) and trifluoroacetic acid (TFA) as the solvent. The use of TFA can lead to higher yields and faster reaction times compared to acetic acid.[10]
-
Heating: Heat the reaction mixture to approximately 70-80 °C. Use an oil bath to maintain a stable temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 10% ethyl acetate in hexanes mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
dot graph "Duff_Protocol" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="1. Combine 2,2-dimethylchroman,\nhexamethylenetetramine, and TFA"]; B [label="2. Heat to 70-80 °C"]; C [label="3. Monitor by TLC"]; D [label="4. Aqueous workup and extraction"]; E [label="5. Purification by\ncolumn chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D; D -> E; } caption { label: "Workflow for the Duff reaction protocol." } end_dot
V. Data Presentation
Table 1: Troubleshooting Summary for Impurity Formation
| Impurity Type | Probable Cause | Recommended Mitigation Strategies |
| Positional Isomer (8-formyl) | Lack of complete regioselectivity in the formylation reaction. | - Choose a more selective reaction (e.g., Duff over Reimer-Tiemann).- Optimize reaction temperature and stoichiometry. |
| Polymeric Byproducts | Self-condensation of reactive intermediates at high temperatures. | - Maintain strict temperature control.- Minimize reaction time.- Use an inert atmosphere. |
| Di-formylated Product | Excess formylating agent or harsh reaction conditions. | - Use a controlled stoichiometry of the formylating agent.- Employ gradual addition of reagents.- Monitor the reaction closely. |
VI. References
-
Bulletin of the Chemical Society of Japan, 1999.
-
Wikipedia.
-
Organic Chemistry Portal.
-
Organic Syntheses.
-
Name Reactions in Organic Synthesis.
-
Organic Syntheses.
-
National Institutes of Health.
-
Name Reactions in Organic Synthesis.
-
NROChemistry.
-
Asian Journal of Chemistry.
-
ScienceMadness.
-
ResearchGate.
-
BenchChem.
-
YouTube.
-
Wikipedia.
-
NROChemistry.
-
Asian Journal of Chemistry.
-
National Institutes of Health.
-
UNI ScholarWorks.
-
National Institutes of Health.
-
ResearchGate.
-
ResearchGate.
-
PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. growingscience.com [growingscience.com]
- 6. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. psiberg.com [psiberg.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids [mdpi.com]
- 10. Twice as Nice: The Duff Formylation of Umbelliferone Revised - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,2-Dimethylchromane-6-carbaldehyde
Document ID: TSC-DMC6C-20260111 Version: 1.0 For Internal & Client Use
Introduction
Welcome to the technical support center for the synthesis of 2,2-Dimethylchromane-6-carbaldehyde. This molecule is a crucial intermediate in the development of various pharmaceuticals and specialty chemicals, prized for its rigid scaffold and functional handles. However, its synthesis, particularly during scale-up, can present several challenges that impact yield, purity, and process efficiency.
This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve a robust, scalable synthesis.
Overview of Common Synthetic Routes
The most prevalent and industrially relevant approach to synthesizing this compound involves the electrophilic formylation of a 2,2-dimethylchromane precursor. While several formylation methods exist, the Vilsmeier-Haack and Duff reactions are most commonly employed. The choice between them often depends on the starting material, desired scale, and tolerance for specific reagents.
-
Vilsmeier-Haack Reaction: Utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF). It is a powerful formylation method for electron-rich aromatic rings.[1][2][3] The Vilsmeier reagent is a relatively weak electrophile, making this reaction highly suitable for activated substrates like phenols and anilines.[4]
-
Duff Reaction: Employs hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium (e.g., trifluoroacetic acid, acetic acid).[5][6] This reaction is classic for the ortho-formylation of phenols but can be inefficient and may require careful optimization to control regioselectivity and minimize side reactions.[5][7]
The following troubleshooting guide will primarily focus on challenges encountered during these formylation reactions and subsequent purification steps.
Troubleshooting Guide: Navigating Scale-Up Challenges
This section is structured in a question-and-answer format to directly address common problems observed in the lab and during pilot scale runs.
Question 1: My formylation reaction (Vilsmeier-Haack/Duff) is resulting in a low yield of the desired 6-carbaldehyde product. What are the likely causes and how can I improve it?
Answer:
Low yield is a frequent challenge and can stem from several factors, from reagent quality to reaction control. Let's break down the potential causes and solutions for each specific reaction.
For the Vilsmeier-Haack Reaction:
-
Incomplete Formation of the Vilsmeier Reagent: The active electrophile, a chloroiminium ion, must be formed correctly.[3]
-
Cause: Moisture in the DMF or premature degradation of POCl₃.
-
Solution: Ensure you are using anhydrous DMF. Consider distilling DMF over a suitable drying agent before use. Use a fresh, properly stored bottle of POCl₃. The reagent should be prepared at a low temperature (e.g., 0 °C) before adding it to the substrate solution.[8]
-
-
Insufficient Substrate Activation: The Vilsmeier reagent is a mild electrophile and requires an electron-rich aromatic ring to react efficiently.[3][4]
-
Cause: The substrate (2,2-dimethylchromane derivative) may not be sufficiently activated.
-
Solution: If starting from a phenol (e.g., 2,2-dimethylchroman-6-ol), the reaction should proceed well. If starting from the parent chromane, the reaction may be sluggish. Ensure the ether oxygen and alkyl groups are providing sufficient activation.
-
-
Sub-optimal Reaction Temperature:
-
Cause: Temperature control is critical. Too low, and the reaction rate will be impractically slow. Too high, and you risk decomposition of the reagent and substrate, leading to tar formation.
-
Solution: Monitor the reaction temperature closely. A typical range is from room temperature up to 70-80 °C.[9] Run small-scale trials to determine the optimal temperature for your specific substrate that balances reaction rate with impurity formation.
-
For the Duff Reaction:
-
Poor Reagent Stoichiometry:
-
Cause: The ratio of hexamine and acid to the phenol substrate is crucial. An insufficient amount of hexamine will lead to incomplete conversion.
-
Solution: Typically, an excess of hexamine is used.[6] A common modification involves using anhydrous trifluoroacetic acid (TFA) as both the solvent and catalyst, which can significantly improve yields for mono-formylation.[10]
-
-
Formation of Poly-formylated Byproducts:
-
Cause: The Duff reaction can lead to diformylation, especially if both ortho positions to the activating group are available.[5][10]
-
Solution: Carefully control the stoichiometry of hexamine. Using just over one equivalent can favor mono-formylation. Running the reaction at a lower temperature may also improve selectivity.
-
-
Complex Reaction Mechanism & Inefficient Nature:
-
Cause: The Duff reaction proceeds through a benzylamine intermediate followed by an intramolecular redox reaction.[5] It is known to be generally inefficient.[5]
-
Solution: Consider modified Duff conditions. For instance, the use of copper species has been shown to improve both yield and ortho-selectivity.[7] Mechanochemical (solid-phase) Duff reactions have also been developed to improve yields and avoid hazardous solvents.[7]
-
The workflow below illustrates a decision-making process for troubleshooting low yields.
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Navigating Unexpected Results in 2,2-Dimethylchromane-6-carbaldehyde Experiments
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2,2-Dimethylchromane-6-carbaldehyde. This guide is designed to provide expert insights and practical troubleshooting strategies for the common and unexpected challenges encountered during the synthesis, purification, and characterization of this important chromane derivative. Our goal is to empower you with the knowledge to diagnose issues, optimize your experimental outcomes, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: My reaction yield of this compound is consistently low. What are the likely causes?
A1: Low yields can stem from several factors. Incomplete reaction is a common issue.[1] Consider extending the reaction time or slightly increasing the temperature, but be mindful of potential side reactions. Another possibility is the instability of starting materials or the product under the reaction conditions.[1] Protecting groups may be necessary if other functional groups are interfering with the desired transformation.[1] For formylation reactions like the Vilsmeier-Haack, the electron-donating nature of the substrate is crucial for good yields.[2][3]
Q2: I'm observing a significant amount of an insoluble, high-molecular-weight byproduct. What could this be?
A2: This is often due to the self-condensation of the aldehyde starting material, particularly if your reaction conditions are too harsh (e.g., high temperature or prolonged reaction times).[4] This can lead to purification challenges and a significant reduction in the yield of your desired product.[4]
Q3: During purification by column chromatography, I'm seeing product degradation on the silica gel. What are my alternatives?
A3: Chromane derivatives can sometimes be unstable on silica gel.[1] If you suspect product decomposition, consider alternative purification methods. Recrystallization can be highly effective if your product is a solid.[1] For more challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may offer better resolution and recovery.[1]
Q4: My spectroscopic data (NMR, MS) is inconsistent with the expected structure of this compound. What should I investigate?
A4: First, confirm the purity of your sample. The presence of residual starting materials or byproducts can complicate spectral interpretation. If the sample is pure, consider the possibility of isomeric products. For instance, in some chromane syntheses, unexpected isomeric chromanes can form.[5] Re-examine your reaction mechanism to see if alternative cyclization or rearrangement pathways are plausible.
Q5: I've noticed a gradual color change in my purified this compound upon storage. Is this a concern?
A5: Aldehydes are susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid.[6][7] This is often accelerated by exposure to air and light. The color change may indicate the formation of this or other degradation products. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides a more in-depth analysis of common problems, their root causes, and step-by-step protocols for resolution.
Issue 1: Low Product Yield and Incomplete Conversion
Low yields are a frequent frustration in organic synthesis. The following workflow can help you systematically troubleshoot and optimize your reaction.
Workflow for Optimizing Reaction Yield
Caption: Troubleshooting workflow for low reaction yield.
Detailed Protocol: Monitoring Reaction Progression with Thin-Layer Chromatography (TLC)
-
Prepare your TLC plate: Use a silica gel coated plate.
-
Spot the plate: Apply a small spot of your starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Develop the plate: Place the plate in a sealed chamber with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize: Use a UV lamp and/or an appropriate stain to visualize the spots.
-
Analyze: An incomplete reaction will show a significant amount of the starting material spot in the reaction mixture lane. The formation of new spots indicates product and/or byproduct formation.
Issue 2: Formation of Unexpected Side Products
The formation of byproducts can complicate purification and reduce yields. Identifying these impurities is the first step toward mitigating their formation.
Common Side Reactions and Their Prevention
| Unexpected Product | Plausible Cause | Proposed Solution |
| Isomeric Chromane | In triflimide-catalyzed annulations, in-situ generation of an alternative alkene from an allylsilane can lead to an isomeric product.[5] | Carefully select your alkene or allylsilane. Consider reaction pathways that avoid the formation of undesired reactive intermediates. |
| 2H-Chromenes | Dehydration of an alcohol intermediate or the final product. | Use milder reaction conditions and avoid strong acids if possible. |
| Self-Condensation Products | Reaction of the aldehyde starting material with itself, especially with electron-donating groups.[4] | Lower the reaction temperature and shorten the reaction time.[4] |
| Over-oxidation to Carboxylic Acid | Presence of strong oxidizing agents or exposure to air during workup or storage.[6][7] | Use stoichiometric amounts of mild oxidizing agents. Work-up under an inert atmosphere. |
Protocol: Vilsmeier-Haack Formylation - A Common Synthetic Route
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[2][3][8][9][10]
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0°C. This forms the Vilsmeier reagent, a chloroiminium salt.[2][9]
-
Reaction: To the pre-formed Vilsmeier reagent, add a solution of the 2,2-dimethylchromane precursor in a suitable solvent (e.g., DCM, DMF).[9][10]
-
Heating: Gently warm the reaction mixture and monitor its progress by TLC.
-
Work-up: Upon completion, carefully quench the reaction by pouring it into ice-water. Neutralize with a base (e.g., sodium acetate solution) and extract the product with an organic solvent.[9]
-
Purification: Purify the crude product by column chromatography on silica gel.
Note: The Vilsmeier reagent is a weak electrophile, so this reaction works best with electron-rich aromatic rings.[9][10]
Issue 3: Inconsistent or Ambiguous Spectroscopic Data
Accurate characterization is crucial for confirming the identity and purity of your compound.
Systematic Approach to Spectroscopic Analysis
Caption: Workflow for resolving ambiguous spectroscopic data.
Expected Spectroscopic Data for this compound
| Technique | Expected Features | Reference Values |
| ¹H NMR | - Singlet for the aldehyde proton.- Aromatic protons in the corresponding region.- Signals for the chromane ring protons.- Singlet for the two methyl groups. | Aldehyde proton (~9.7-10.0 ppm). Aromatic protons (~6.8-7.8 ppm). Dimethyl singlet (~1.3 ppm). |
| ¹³C NMR | - Carbonyl carbon of the aldehyde.- Aromatic carbons.- Carbons of the chromane ring. | Aldehyde carbonyl (~190 ppm). |
| Mass Spec. | - Molecular ion peak corresponding to the molecular weight. | C₁₂H₁₄O₂: ~190.24 g/mol .[11][12] |
| IR | - Strong C=O stretch for the aldehyde. | ~1680-1700 cm⁻¹. |
Note: Exact chemical shifts and coupling constants can vary depending on the solvent and instrument used.
A variety of analytical techniques can be employed for the characterization of organic compounds, including NMR, IR, UV-Vis, and mass spectrometry.[13] Chromatographic methods like HPLC and GC are essential for assessing purity.[13]
References
- BenchChem. (n.d.). Troubleshooting unexpected side products in chroman synthesis.
- Microwave-Assisted Rate-Enhanced Method. (1999). Bulletin of the Chemical Society of Japan, 72(2).
- ChemicalBook. (n.d.). 2,2-diMethyl-2h-chroMene-6-carbaldehyde synthesis.
- ChemBK. (2024, April 9). 2,2-dimethyl-3,4-dihydro-2H-chromene-6-carbaldehyde.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Chroman Derivatives.
- Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids.
- Saha, P., Biswas, A., Molleti, N., & Singh, V. K. (2019). Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst. The Journal of Organic Chemistry.
- Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. (2025, March 18). The Journal of Organic Chemistry.
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (n.d.). PMC - NIH.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes.
- OpenStax. (2023, September 20). 19.3 Oxidation of Aldehydes and Ketones. Organic Chemistry.
- Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. (2023, January 22).
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones.
- BenchChem. (n.d.). A Comparative Guide to Analytical Techniques for Chromen-4-one Quantification.
- ChemicalBook. (n.d.). This compound | 61370-75-0.
- MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
- Moutayakine, A., et al. (2022, May 9). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- YouTube. (2021, June 19). Vilsmeier-Haack Reaction.
- PubChem. (n.d.). 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde.
- Asif, A. K. M. H., Razzaque, A., & Hasan, M. Z. (2020). A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. International Journal of Instrumentation Science, 7(1), 1-12.
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
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reaction monitoring techniques for 2,2-Dimethylchromane-6-carbaldehyde synthesis
Technical Support Center: Synthesis of 2,2-Dimethylchromane-6-carbaldehyde
Introduction: The synthesis of this compound is a critical process in the development of various biologically active molecules and pharmaceutical intermediates. Achieving high yield and purity requires careful control over reaction parameters and effective real-time monitoring. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues and answering frequently asked questions related to the synthesis and monitoring of this key compound.
Section 1: Synthesis Overview & General Questions (FAQs)
This section addresses fundamental questions regarding a common synthetic route to this compound.
Q1: What is a common and reliable laboratory-scale method for synthesizing this compound?
A widely employed and effective method is the base-catalyzed condensation of 4-hydroxybenzaldehyde with 3-methyl-2-butenal.[1] The reaction proceeds via an oxa-Michael addition followed by an intramolecular cyclization to form the chromene ring system. Pyridine is frequently used as the base catalyst.
Reaction Scheme:
-
Reactants: 4-Hydroxybenzaldehyde and 3-Methyl-2-butenal
-
Catalyst: Pyridine
-
Product: 2,2-Dimethyl-2H-chromene-6-carbaldehyde
This reaction can be performed under conventional heating, but microwave-assisted synthesis has been shown to significantly reduce reaction times from hours to minutes while maintaining comparable yields.[1]
Q2: What are the critical parameters that influence the success of this synthesis?
Several factors must be carefully controlled to ensure optimal yield and purity:
-
Reagent Purity: Use freshly distilled or high-purity starting materials. Impurities in 3-methyl-2-butenal, such as its corresponding alcohol, can lead to side reactions.
-
Catalyst Loading: The amount of pyridine catalyst is crucial. Typically, a slight excess relative to the limiting reagent is used to drive the reaction forward.[1]
-
Temperature and Reaction Time: Under thermal conditions, the reaction may require heating at 140°C for up to 9 hours.[1] Microwave irradiation can achieve similar results at 160-170°C in as little as 25 minutes.[1][2] Over-heating or extended reaction times can lead to decomposition and the formation of polymeric byproducts.
-
Solvent Conditions: While the reaction can be run neat, solvents like dichloromethane (DCM) or toluene may be used.[2][3] It is essential to use anhydrous solvents, as water can interfere with the catalytic cycle.
Section 2: Reaction Monitoring Techniques
Effective and timely monitoring is the cornerstone of successful synthesis, allowing for the determination of reaction completion and the identification of potential issues before they escalate.
Q3: How can I effectively monitor the progress of the reaction?
A multi-tiered approach using a combination of chromatographic and spectroscopic techniques is recommended.
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative, real-time tracking of the consumption of starting materials and the formation of the product.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for confirming the identity of the volatile product and detecting any volatile impurities or side products.[5]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides unambiguous structural confirmation of the final product and can be used to determine the purity of the crude reaction mixture.[1]
Workflow for Selecting a Monitoring Technique
The following diagram outlines a logical workflow for applying these techniques during your synthesis.
Caption: Decision workflow for reaction monitoring.
Q4: What is the recommended procedure for monitoring by Thin-Layer Chromatography (TLC)?
TLC is the most convenient method for routine reaction monitoring.
Experimental Protocol: TLC Monitoring
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Sample Preparation: At set time intervals (e.g., every 30 minutes), withdraw a small aliquot (1-2 drops) from the reaction mixture. Dilute with a suitable solvent like ethyl acetate or DCM.
-
Spotting: On a single TLC plate, spot the 4-hydroxybenzaldehyde starting material (SM), the reaction mixture (RM), and a co-spot (both SM and RM on the same spot).
-
Eluent System: A mobile phase of 5:1 Hexane:Ethyl Acetate is a good starting point. Adjust polarity as needed.
-
Development: Place the plate in a chamber saturated with the eluent and allow the solvent front to travel up the plate.
-
Visualization:
-
View the dried plate under UV light (254 nm). The aromatic rings of the starting material and product should be visible.
-
Stain the plate using a potassium permanganate (KMnO₄) dip, which will react with the alkene in the product and the aldehyde groups.
-
Data Interpretation:
| Compound | Expected Rf Value (Approx.) | TLC Appearance |
| 4-Hydroxybenzaldehyde (SM) | 0.2 - 0.3 | UV active; will stain with KMnO₄. More polar, so it travels less. |
| This compound (Product) | 0.5 - 0.6 | UV active; will stain with KMnO₄. Less polar, so it travels further. |
The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Q5: When is Gas Chromatography-Mass Spectrometry (GC-MS) a suitable monitoring technique?
GC-MS is invaluable for confirming product identity and assessing purity, especially when volatile side products are suspected. It should be used when TLC indicates the reaction is nearing completion or has finished.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Quench a small aliquot of the reaction mixture with water and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and dilute significantly before injection.
-
GC Method:
-
Column: Standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 20°C/min.
-
Carrier Gas: Helium.
-
-
MS Method:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
Data Interpretation:
| Compound | Expected Retention Time | Key Mass Fragments (m/z) |
| 4-Hydroxybenzaldehyde | Earlier Elution | 122 (M⁺), 121 (M-H)⁺ |
| This compound | Later Elution | 188 (M⁺), 173 (M-CH₃)⁺ [1] |
Q6: How can Nuclear Magnetic Resonance (¹H NMR) spectroscopy be used to confirm product formation?
¹H NMR is the definitive method for structural confirmation of the isolated product. The spectrum of this compound has several highly characteristic signals that are absent in the starting materials.
Characteristic ¹H NMR Signals (in CDCl₃):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Key Feature |
| Aldehyde (-CHO) | ~9.66 | Singlet (s) | Confirms the aldehyde group is intact.[1] |
| Aromatic Protons | ~7.3 - 7.5 | Multiplet (m) | Signals corresponding to the substituted benzene ring. |
| Vinylic Proton (C4-H) | ~6.68 | Doublet (d) | Part of the A-B system of the chromene double bond.[1] |
| Vinylic Proton (C3-H) | ~5.61 | Doublet (d) | The other part of the A-B system.[1] |
| Gem-dimethyl (-C(CH₃)₂) | ~1.45 | Singlet (s) | A large singlet integrating to 6 protons, confirming the dimethyl group. |
Monitoring the disappearance of the phenolic -OH signal from 4-hydroxybenzaldehyde and the appearance of the vinylic proton doublets around 5.6-6.7 ppm provides clear evidence of product formation.
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis.
Troubleshooting Workflow Diagram
Caption: A logical guide to troubleshooting common synthesis issues.
Q7: My reaction is not proceeding to completion, or the yield is very low. What are the possible causes and solutions?
This is a frequent issue stemming from several potential sources.[4]
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The pyridine catalyst may be old or contain water. Use freshly distilled pyridine from a sealed bottle. |
| Inappropriate Temperature | The reaction may require more thermal energy. If using conventional heating, ensure the temperature is at least 140°C.[1] Consider switching to microwave irradiation for more efficient heating.[1][2] |
| Insufficient Reaction Time | Monitor the reaction with TLC. If starting material is still present after the initially planned time, extend the reaction, checking every hour. |
| Water in the Reaction | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents if applicable. Water can inhibit the catalyst. |
Q8: I am observing multiple spots on my TLC plate that are not the starting material or the desired product. What could these be?
The presence of multiple spots indicates the formation of side products.
-
Potential Side Products: These could include isomers or related heterocyclic compounds like benzofurans.[6] Polymerization of the starting materials can also occur, which would appear as a streak or a spot at the baseline of the TLC plate.
-
Solutions:
-
Lower the Temperature: High temperatures can promote side reactions. Reduce the reaction temperature by 10-20°C and monitor for any improvement in selectivity.
-
Run Under Inert Atmosphere: Some side reactions may be a result of oxidation. Running the reaction under a nitrogen or argon atmosphere can prevent this.
-
Careful Purification: A well-optimized flash column chromatography is essential to separate these impurities. A slow gradient elution may be necessary.
-
Q9: I am having difficulty purifying the final product by column chromatography. What can I do?
Purification can be challenging, especially if the product is an oil and byproducts have similar polarities.[2][4]
-
Optimize Flash Chromatography:
-
Solvent System: If the product and impurities are not separating well, try a different solvent system. For example, substitute ethyl acetate with a mixture of ether and DCM, or add a small percentage (<1%) of a more polar solvent like methanol to your hexane/ethyl acetate mixture to improve separation.
-
Dry Loading: If the crude product is an oil, adsorb it onto a small amount of silica gel. After evaporating the solvent, load the resulting dry powder onto the column. This often results in much better separation than loading the sample as a liquid.
-
-
Consider Alternative Purification Methods:
-
Vacuum Distillation: If the product is thermally stable, distillation under reduced pressure can be an effective method for purification, especially on a larger scale.
-
Recrystallization: While the product is often an oil, it may be possible to induce crystallization from a very non-polar solvent (like heptane) at low temperatures. This can be a highly effective purification technique if successful.
-
References
-
Subbaraju, G. V., Kumar, K. K., & Ramani, M. V. (1999). Microwave-Assisted Rate-Enhanced Method for the Synthesis of 2,2-Dimethyl-2H-chromenes. Bulletin of the Chemical Society of Japan, 72(2), 260-263. Retrieved from [Link]
-
Pino, P., Pucci, S., & Piacenti, F. (1971). Cyclohexanecarboxaldehyde. Organic Syntheses, 51, 122. Retrieved from [Link]
-
Thieme. (2018). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Retrieved from [Link]
-
Boruwa, J., et al. (2006). Catalytic Synthesis of 2H-Chromenes. MSU chemistry. Retrieved from [Link]
-
Gaspari, M., et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510. Retrieved from [Link]
-
Ellis, G. P. (2000). Synthesis of 2,2-Dimethyl-4-chromanones. Journal of Heterocyclic Chemistry, 37(6), 1389-1417. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of chromans and flavanes. Retrieved from [Link]
Sources
Technical Support Center: Solvent Effects on the Synthesis of 2,2-Dimethylchromane-6-carbaldehyde
This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth support and troubleshooting for the synthesis of 2,2-Dimethylchromane-6-carbaldehyde. The choice of solvent is a critical parameter that significantly influences the outcome of this synthesis. This document, presented in a question-and-answer format, will address common challenges and provide practical, evidence-based solutions.
PART 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and how does solvent selection differ for each?
A1: The most common method for synthesizing this compound is through the formylation of 2,2-dimethylchroman. The Vilsmeier-Haack reaction is a widely used formylation technique.[1][2][3] In this reaction, a polar aprotic solvent like N,N-dimethylformamide (DMF) is often used, as it also serves as a reagent to form the Vilsmeier reagent in the presence of phosphorus oxychloride (POCl3).[1][4] Other halogenated hydrocarbons can also be employed as solvents.[1] Alternative formylation methods, such as the Duff reaction or Reimer-Tiemann reaction, may be used, and the optimal solvent will vary depending on the specific mechanism of the chosen reaction.[5]
Q2: How critical is solvent polarity to the success of the synthesis?
A2: Solvent polarity is a crucial factor that can significantly impact the reaction rate and yield. The Vilsmeier-Haack reaction, for example, proceeds through a charged intermediate (the Vilsmeier reagent).[3][6] A polar solvent can stabilize this electrophilic species, thereby facilitating the electrophilic aromatic substitution on the electron-rich 2,2-dimethylchroman ring. However, the relationship between polarity and yield is not always linear, and an optimal polarity often needs to be determined experimentally. In some cases, optimizing solvent polarity can also be a strategy to improve reaction yields in other types of syntheses.[7]
Q3: Why are protic solvents generally avoided in this synthesis?
A3: Protic solvents, such as water and alcohols, are typically detrimental to the Vilsmeier-Haack formylation. The Vilsmeier reagent is a highly reactive electrophile and will readily react with nucleophilic protic solvents. This reaction consumes the reagent, preventing it from reacting with the intended substrate and leading to a significant decrease in or complete inhibition of product formation. Therefore, anhydrous conditions and the use of aprotic solvents are essential for a successful outcome.
Q4: What role does the solvent's boiling point play in optimizing the reaction?
A4: The boiling point of the solvent dictates the maximum temperature at which a reaction can be conducted at atmospheric pressure. The formylation of 2,2-dimethylchroman may require heating to achieve a reasonable reaction rate and drive the reaction to completion.[1] A solvent with a boiling point that aligns with the optimal reaction temperature is therefore desirable. For instance, if a higher temperature is needed, a solvent like 1,2-dichloroethane (boiling point ~83 °C) might be preferable to dichloromethane (boiling point ~40 °C).
PART 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis, with a focus on solvent-related causes and their solutions.
Issue 1: Low or No Product Yield
-
Potential Solvent-Related Cause:
-
Presence of Moisture: Water in the solvent will quench the Vilsmeier reagent.
-
Inappropriate Solvent Polarity: The chosen solvent may not effectively stabilize the reaction intermediates.
-
Insufficient Reaction Temperature: The solvent's low boiling point may prevent the reaction from reaching the necessary activation energy.
-
-
Solutions:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Storing solvents over molecular sieves can help maintain their dryness.
-
Solvent Screening: Conduct small-scale parallel experiments with a range of aprotic solvents of varying polarities (e.g., dichloromethane, 1,2-dichloroethane, N,N-dimethylformamide) to identify the optimal medium.
-
Temperature Adjustment: If the reaction is sluggish, consider switching to a higher-boiling point solvent to allow for an increase in the reaction temperature.[1]
-
Issue 2: Formation of Multiple Products or Impurities
-
Potential Solvent-Related Cause:
-
Side Reactions: The solvent may not be completely inert and could participate in side reactions, especially at elevated temperatures.
-
Poor Regioselectivity: The solvent can influence the position of the formyl group on the aromatic ring. While the 6-position is generally favored, different solvents can alter the isomeric ratio.
-
-
Solutions:
-
Use an Inert Solvent: Select a solvent that is known to be stable and unreactive under the specific reaction conditions.
-
Optimize for Regioselectivity: A change in solvent can sometimes fine-tune the electronic environment of the reaction, leading to improved selectivity for the desired isomer. Analyze the product mixture carefully to assess the impact of different solvents.
-
Issue 3: Challenges in Product Isolation and Purification
-
Potential Solvent-Related Cause:
-
High-Boiling Point Solvents: Solvents like DMF can be difficult to remove completely during the work-up, leading to contamination of the final product.
-
Product Solubility: The product may have high solubility in the reaction solvent, causing losses during extraction.
-
-
Solutions:
-
Solvent Choice for Work-up: After the reaction is complete, use a lower-boiling point, immiscible solvent for extraction to facilitate easier removal.
-
Azeotropic Removal: For high-boiling point solvents, consider co-distillation with a solvent like toluene under reduced pressure to aid in their removal.
-
Anti-Solvent Precipitation: If the product is highly soluble in the reaction solvent, adding an "anti-solvent" (a solvent in which the product is insoluble) can induce precipitation and improve recovery.
-
PART 3: Experimental Protocols and Data
Illustrative Protocol for Solvent Screening in the Vilsmeier-Haack Formylation of 2,2-Dimethylchroman
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 2,2-dimethylchroman (1.0 equivalent) in the anhydrous solvent to be tested.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the pre-formed or in-situ generated Vilsmeier reagent (1.2-1.5 equivalents).
-
Allow the reaction to warm to room temperature and then heat to the desired temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a beaker of ice water.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product for yield and purity.
Table 1: Hypothetical Data on Solvent Effects on the Vilsmeier-Haack Reaction
| Solvent | Dielectric Constant (Approx.) | Boiling Point (°C) | Reaction Time (h) | Yield (%) |
| Dichloromethane | 9.1 | 40 | 8 | 65 |
| 1,2-Dichloroethane | 10.4 | 83 | 4 | 85 |
| N,N-Dimethylformamide | 36.7 | 153 | 2 | 90 |
| Acetonitrile | 37.5 | 82 | 6 | 70 |
PART 4: Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Formylation
Caption: A decision-making guide for troubleshooting low product yield with a focus on solvent-related factors.
Diagram 2: Key Solvent Properties Influencing the Synthesis
Caption: The relationship between key solvent properties and their impact on the overall success of the synthesis.
References
- BenchChem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
- J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of Cuminaldehyde derivatives.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 2,2-Dimethylchromane-6-carbaldehyde and its Positional Isomers
This guide provides an in-depth comparison of the spectroscopic characteristics of 2,2-Dimethylchromane-6-carbaldehyde and its positional isomers. For researchers in drug development and synthetic chemistry, the unambiguous identification of isomers is critical, as even minor structural variations can lead to significant differences in biological activity and chemical reactivity. This document moves beyond a simple recitation of data, explaining the causal relationships between molecular structure and spectroscopic output, grounded in established principles and experimental evidence.
Introduction: The Challenge of Isomer Differentiation
The 2,2-dimethylchromane scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds.[1] When functionalized with a carbaldehyde group on the aromatic ring, four constitutional isomers are possible: 5-, 6-, 7-, and 8-carbaldehyde derivatives. While they all share the same molecular formula (C₁₂H₁₄O₂) and mass (190.24 g/mol ), their distinct substitution patterns give rise to unique spectroscopic fingerprints.[2][3] This guide focuses on leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to reliably differentiate these isomers.
Caption: Molecular structures of the primary compound and its isomers.
¹H NMR Spectroscopy: Unraveling Aromatic Substitution Patterns
Proton NMR (¹H NMR) is arguably the most powerful tool for distinguishing these isomers. The key lies in the chemical shifts and, more importantly, the coupling patterns of the aromatic protons. The electron-withdrawing nature of the aldehyde group deshields ortho and para protons, while the ether oxygen of the chromane ring acts as an electron-donating group.
Causality Behind the Shifts:
-
Aldehyde Proton: A sharp singlet, highly deshielded by the carbonyl group, consistently appears around δ 9.8-10.0 ppm in all isomers.
-
Aromatic Protons (δ 6.5-8.0 ppm): This is the diagnostic region. The number of signals, their multiplicity (singlet, doublet, doublet of doublets), and their coupling constants (J) directly map the substitution pattern.
-
6-Carbaldehyde: Expect three aromatic signals. H-5 will be a doublet, H-7 a doublet of doublets, and H-8 a doublet. The ortho coupling between H-7 and H-8 (~8-9 Hz) will be clearly visible.
-
7-Carbaldehyde: Expect three signals. H-8 will be a doublet, H-6 a doublet of doublets, and H-5 a doublet.
-
8-Carbaldehyde: Expect three signals in a clear triplet, doublet, doublet pattern for H-6, H-7, and H-5, respectively, characteristic of a 1,2,3-trisubstituted ring.
-
5-Carbaldehyde: Similar to the 8-isomer, a 1,2,3-substitution pattern will be observed, but the proximity of the aldehyde to the aliphatic portion of the chromane ring may induce subtle shifts.
-
-
Aliphatic Protons: The benzylic protons on C4 (triplet, ~δ 2.8 ppm) and the protons on C3 (triplet, ~δ 1.8 ppm) will show less dramatic but still noticeable shifts depending on the proximity of the aldehyde group. The gem-dimethyl protons on C2 will appear as a sharp singlet around δ 1.4 ppm.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Proton | 6-Carbaldehyde (Predicted) | 7-Carbaldehyde (Predicted) | 8-Carbaldehyde (Predicted) | 5-Carbaldehyde (Predicted) |
|---|---|---|---|---|
| -CHO | ~9.85 (s, 1H) | ~9.83 (s, 1H) | ~10.1 (s, 1H) | ~10.2 (s, 1H) |
| H-5 | ~7.60 (d, J≈2 Hz) | ~7.70 (d, J≈8.5 Hz) | ~7.35 (d, J≈7.5 Hz) | - |
| H-6 | - | ~7.55 (dd, J≈8.5, 2 Hz) | ~6.90 (t, J≈7.5 Hz) | ~7.50 (t, J≈8 Hz) |
| H-7 | ~7.55 (dd, J≈8.5, 2 Hz) | - | ~7.60 (d, J≈7.5 Hz) | ~7.10 (d, J≈8 Hz) |
| H-8 | ~6.85 (d, J≈8.5 Hz) | ~6.95 (d, J≈2 Hz) | - | ~7.65 (d, J≈8 Hz) |
| H-4 | ~2.80 (t, 2H) | ~2.82 (t, 2H) | ~2.85 (t, 2H) | ~2.90 (t, 2H) |
| H-3 | ~1.85 (t, 2H) | ~1.85 (t, 2H) | ~1.86 (t, 2H) | ~1.88 (t, 2H) |
| 2x -CH₃ | ~1.35 (s, 6H) | ~1.36 (s, 6H) | ~1.38 (s, 6H) | ~1.40 (s, 6H) |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon NMR (¹³C NMR) complements ¹H NMR by providing a direct count of non-equivalent carbon atoms.[4] The chemical shifts are highly sensitive to the electronic environment, making it straightforward to distinguish the isomers. The use of distortionless enhancement by polarization transfer (DEPT-135) experiments is invaluable, as it reveals the multiplicity of each carbon (positive signals for CH/CH₃, negative for CH₂).[5]
Causality Behind the Shifts:
-
Carbonyl Carbon (C=O): This signal is characteristic and appears downfield around δ 190-192 ppm.
-
Aromatic Carbons: The substituent effects are predictable. The carbon bearing the aldehyde group (ipso-carbon) will be shifted downfield. The chromane oxygen's electron-donating effect strongly shields the ortho (C-8) and para (C-6) positions. The interplay of these effects creates a unique fingerprint for each isomer. For instance, in the 6-carbaldehyde, C-5 and C-7 will be significantly deshielded relative to the parent 2,2-dimethylchromane.
-
Aliphatic Carbons: The quaternary C-2 (~δ 75 ppm), C-4 (~δ 32 ppm), C-3 (~δ 22 ppm), and the two methyl carbons (~δ 27 ppm) are readily assigned and show minor variations among the isomers.
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon | 6-Carbaldehyde (Predicted) | 7-Carbaldehyde (Predicted) | 8-Carbaldehyde (Predicted) |
|---|---|---|---|
| -CHO | ~191.0 | ~191.5 | ~192.0 |
| C-2 | ~75.0 | ~75.2 | ~74.8 |
| C-3 | ~32.5 | ~32.4 | ~32.6 |
| C-4 | ~21.6 | ~21.5 | ~22.0 |
| C-4a | ~129.5 | ~122.0 | ~125.0 |
| C-5 | ~131.0 | ~128.0 | ~120.0 |
| C-6 | ~128.0 | ~135.0 | ~118.0 |
| C-7 | ~132.0 | ~127.0 | ~136.0 |
| C-8 | ~117.0 | ~115.0 | ~129.0 |
| C-8a | ~158.0 | ~160.0 | ~155.0 |
| 2x -CH₃ | ~26.8 | ~26.9 | ~26.7 |
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution
While IR spectroscopy will not be as definitive as NMR for distinguishing these specific isomers, it serves as a rapid and essential confirmation of functional groups. All isomers will exhibit similar key absorbances.
Key Shared Absorptions:
-
Aldehyde C-H Stretch: Two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.
-
Aliphatic C-H Stretch: Strong bands from 2850-2960 cm⁻¹.[6]
-
Aldehyde C=O Stretch: A very strong, sharp absorption around 1685-1700 cm⁻¹. The exact position can be subtly influenced by conjugation with the aromatic ring.
-
Aromatic C=C Stretch: Medium intensity bands in the 1580-1600 cm⁻¹ region.
-
C-O Stretch: A strong band for the aryl-alkyl ether linkage around 1230-1260 cm⁻¹.
The Differentiating "Fingerprint" Region: The key to differentiation with IR lies in the C-H out-of-plane bending region (900-675 cm⁻¹). The pattern of absorption bands here is highly characteristic of the aromatic substitution pattern.
-
1,2,4-Trisubstituted (6- and 7-isomers): Typically show characteristic bands around 800-840 cm⁻¹ and 860-900 cm⁻¹.
-
1,2,3-Trisubstituted (5- and 8-isomers): Often display bands near 750-780 cm⁻¹ and 780-820 cm⁻¹.
Mass Spectrometry: Confirming Mass and Exploring Fragmentation
Mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation analysis.[7] For all isomers, high-resolution mass spectrometry (HRMS) should yield a molecular ion [M]⁺ with an m/z value matching the exact mass of C₁₂H₁₄O₂.
Expected Fragmentation Pathways: All isomers will show a prominent molecular ion peak at m/z 190 . The primary fragmentation of the chromane ring often proceeds via a retro-Diels-Alder (RDA) reaction or loss of one of the methyl groups.
-
Loss of a Methyl Group (-CH₃): A significant fragment at m/z 175 is expected from the loss of a methyl radical from the gem-dimethyl group, leading to a stabilized oxonium ion. This is often the base peak.
-
Loss of Propene: A characteristic RDA fragmentation can lead to the loss of propene (C₃H₆) from the heterocyclic ring, although this may be less favored than methyl loss.
-
Benzylic Cleavage: Cleavage at the benzylic position (C4-C4a bond) can also occur.
While the major fragments (m/z 190, 175) will be common to all isomers, the relative intensities of minor daughter ions may differ slightly due to the influence of the aldehyde's position on ring stability and charge localization. However, distinguishing the isomers based on EI-MS fragmentation patterns alone is challenging and unreliable without reference standards.
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A Comparative Guide to the Antioxidant Activity of 2,2-Dimethylchromane-6-carbaldehyde and Trolox
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Effective Antioxidants
In the realm of drug discovery and development, the mitigation of oxidative stress is a paramount objective. Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of pathological conditions. Consequently, the identification and characterization of potent antioxidant compounds are of significant scientific interest. This guide provides a detailed comparative analysis of the antioxidant activity of 2,2-Dimethylchromane-6-carbaldehyde against the well-established antioxidant standard, Trolox.
Trolox , a water-soluble analog of vitamin E, is the benchmark for antioxidant capacity in numerous in vitro assays due to its potent free radical scavenging ability.[1] Its structure, featuring a chromanol ring with a hydroxyl group, is key to its antioxidant function. This compound shares the core 2,2-dimethylchroman skeleton with Trolox but possesses a carbaldehyde group at the 6-position instead of a hydroxyl group. This seemingly subtle structural difference has profound implications for its antioxidant potential, as will be elucidated in this guide.
This document will delve into the fundamental principles of common antioxidant assays, provide detailed experimental protocols for their execution, and present a comparative analysis of the two molecules based on established structure-activity relationships.
Understanding the Assays: Methodologies for Quantifying Antioxidant Activity
The antioxidant capacity of a compound is typically assessed using various in vitro assays that measure its ability to scavenge different types of free radicals. The most widely accepted and utilized assays include the DPPH, ABTS, and ORAC assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid and straightforward method to evaluate the free radical scavenging activity of a compound.[2] The principle lies in the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, a deep violet-colored molecule. This donation neutralizes the radical, leading to a color change to a pale yellow, which is measured spectrophotometrically at approximately 517 nm.[2] The degree of discoloration is directly proportional to the antioxidant's scavenging capacity.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable organic solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Prepare a series of dilutions of the test compound (this compound) and the standard (Trolox) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The results are often expressed as the IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[3] A lower IC50 value indicates a higher antioxidant activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay, also known as the Trolox Equivalent Antioxidant Capacity (TEAC) assay, measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[4] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate, resulting in a blue-green solution. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form, and the decrease in absorbance at 734 nm is monitored.[4]
-
Reagent Preparation:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
To generate the ABTS•+ radical cation, mix the ABTS stock solution with the potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume of the test compound or Trolox standard to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Data Analysis:
-
The percentage of inhibition of absorbance is calculated similarly to the DPPH assay.
-
A standard curve is generated by plotting the percentage inhibition against different concentrations of Trolox.
-
The antioxidant capacity of the test compound is expressed as Trolox Equivalent Antioxidant Capacity (TEAC) , which is the concentration of Trolox that would produce the same percentage of inhibition as the test compound.[5]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The assay utilizes a peroxyl radical generator, typically AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), which quenches the fluorescence of a probe like fluorescein over time. An antioxidant present in the sample will protect the fluorescent probe from oxidation, thus preserving its fluorescence.
-
Reagent Preparation:
-
Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).
-
Prepare a solution of the peroxyl radical generator, AAPH.
-
Prepare a series of dilutions of the test compound and Trolox standard.
-
-
Assay Procedure:
-
In a black 96-well microplate, add the fluorescent probe solution, followed by the test compound or Trolox standard.
-
Incubate the plate at 37°C.
-
Initiate the reaction by adding the AAPH solution.
-
Immediately begin monitoring the fluorescence decay over time using a fluorescence microplate reader.
-
-
Data Analysis:
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
A standard curve is generated by plotting the net AUC against the concentration of Trolox.
-
The ORAC value of the sample is expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.
-
Visualizing the Methodologies
To better understand the experimental workflows, the following diagrams illustrate the key steps in each antioxidant assay.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Chemical structures of Trolox and this compound.
The key determinant of antioxidant activity in the chroman scaffold is the presence of a hydroxyl (-OH) group on the aromatic ring. This hydroxyl group can readily donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction.
-
Trolox possesses a hydroxyl group at the 6-position of the chroman ring. The electron-donating effects of the adjacent methyl groups further stabilize the resulting phenoxyl radical, enhancing its antioxidant potency.
-
This compound , in contrast, lacks this critical hydroxyl group. Instead, it has a carbaldehyde (-CHO) group at the 6-position. The carbaldehyde group is an electron-withdrawing group, which deactivates the aromatic ring and makes it less likely to participate in hydrogen atom donation.
Predicted Antioxidant Activity
Based on these structural differences, it is scientifically sound to predict that This compound will exhibit significantly lower, if any, antioxidant activity compared to Trolox in the DPPH, ABTS, and ORAC assays. The absence of the phenolic hydroxyl group, which is the primary site of radical scavenging in Trolox, renders this compound largely inactive as a direct antioxidant.
The following table summarizes the anticipated comparative performance:
| Feature | Trolox | This compound |
| Chemical Structure | 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid | This compound |
| Key Functional Group for Antioxidant Activity | Phenolic Hydroxyl (-OH) group at C6 | Aldehyde (-CHO) group at C6 (no hydroxyl) |
| Predicted DPPH Scavenging Activity (IC50) | Low IC50 (High Activity) | Very High IC50 (Negligible to No Activity) |
| Predicted ABTS Scavenging Activity (TEAC) | High TEAC Value | Very Low to No TEAC Value |
| Predicted ORAC Value | High ORAC Value | Very Low to No ORAC Value |
Conclusion
While both this compound and Trolox share a common 2,2-dimethylchroman core, their antioxidant capacities are expected to be vastly different. The potent antioxidant activity of Trolox is unequivocally attributed to its phenolic hydroxyl group, which is absent in this compound. The presence of an electron-withdrawing aldehyde group in the latter further diminishes any potential for radical scavenging.
For researchers in drug development, this comparative guide underscores the critical importance of specific functional groups in determining the biological activity of a molecule. While this compound may have other pharmacological properties, it is unlikely to be a viable candidate for applications where direct antioxidant activity is the primary therapeutic goal. This analysis, grounded in fundamental principles of medicinal chemistry and supported by the established methodologies of antioxidant testing, provides a clear and objective comparison for professionals in the field.
References
- Arts, M. J., Haenen, G. R., & Bast, A. (2004). Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay. Food and Chemical Toxicology, 42(1), 45-49.
-
Wikipedia contributors. (2023). Trolox equivalent antioxidant capacity. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Ilyasov, I. R., Beloborodov, V. L., Selivanova, I. A., & Terekhov, R. P. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. International Journal of Molecular Sciences, 21(3), 1131.
-
ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method. Retrieved from [Link]
- Molyneux, P. (2004). The use of the stable free radical diphenylpicryl-hydrazyl (DPPH) for estimating antioxidant activity. Songklanakarin Journal of Science and Technology, 26(2), 211-219.
-
ScienceDirect. (n.d.). Trolox Equivalent Antioxidant Capacity. Retrieved from [Link]
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A Comparative Guide to the Structural Validation of Synthesized 2,2-Dimethylchromane-6-carbaldehyde
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Structural Validation of 2,2-Dimethylchromane-6-carbaldehyde
This guide provides an in-depth comparison of analytical techniques for the structural validation of synthesized this compound, a key intermediate in the synthesis of various biologically active compounds.[1] Authored for researchers, scientists, and drug development professionals, this document outlines the experimental methodologies and data interpretation necessary for unambiguous structural confirmation.
Introduction
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of 4-hydroxybenzaldehyde with 3-methyl-2-butenal in the presence of a base such as pyridine.[1] Microwave-assisted synthesis has been shown to enhance the reaction rate significantly.[1] Another synthetic route involves the oxidation of 4-hydroxy-3-(3-methyl-2-buten-1-yl)benzaldehyde using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).[6]
Experimental Protocol: Microwave-Assisted Synthesis
-
Combine 4-hydroxybenzaldehyde (1.0 mmol), 3-methyl-2-butenal (2.0 mmol), and pyridine (1.2 mmol) in a suitable reaction vessel.
-
Subject the mixture to microwave irradiation for approximately 25 minutes.[1]
-
After cooling, purify the crude product via column chromatography on silica gel, eluting with a mixture of ether and ethyl acetate to yield 2,2-dimethyl-2H-chromene-6-carbaldehyde as a colorless oil.[1]
A Multi-faceted Approach to Structural Validation
A combination of analytical techniques is essential for the comprehensive validation of the synthesized this compound.[2][7][8] This guide will focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution.[3][9] Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are crucial for unambiguous assignment.[4][5][9]
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic protons of the dihydropyran ring, the gem-dimethyl protons, and the aldehydic proton. The aldehydic proton is particularly characteristic, appearing at a downfield chemical shift (around 9.7-10 δ).[10]
¹³C NMR Spectroscopy: This provides information on the number and types of carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will have a characteristic chemical shift in the range of 190-200 ppm.
2D NMR Spectroscopy (COSY, HSQC, HMBC): These advanced techniques are invaluable for assembling the molecular puzzle.
-
COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons.[11][12]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.[11][13]
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for establishing the overall connectivity of the molecule.[4]
Expected NMR Data for this compound:
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| -CHO | ~9.7 | ~191 | C=O with aromatic protons |
| Aromatic CH | 6.8 - 7.6 | 117 - 160 | |
| C=CH- (H4) | ~6.3 | ~122 | |
| C=CH- (H3) | ~5.6 | ~131 | |
| -C(CH₃)₂ | ~1.4 | ~28 | |
| -C (CH₃)₂ | ~77 |
Note: The exact chemical shifts may vary depending on the solvent used.[14]
Workflow for NMR-Based Structural Validation
Caption: Experimental workflow for 2D NMR analysis.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.[3][4]
Expected MS Data:
-
Molecular Ion Peak (M⁺): For this compound (C₁₂H₁₂O₂), the expected molecular weight is 188.22 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 188.
-
Fragmentation Pattern: Common fragmentation pathways for chromane derivatives involve the loss of a methyl group ([M-15]⁺) and retro-Diels-Alder reactions.[1] The fragmentation of the aldehyde group can also be observed.
| Technique | Information Provided | Expected Result for this compound |
| Electron Ionization (EI-MS) | Molecular weight and fragmentation pattern | Molecular ion at m/z 188, fragments corresponding to loss of CH₃ (m/z 173) and other characteristic losses.[1] |
| High-Resolution MS (HRMS) | Exact mass and elemental composition | C₁₂H₁₂O₂ |
Key Fragmentation Pathways in Mass Spectrometry
Caption: Key fragmentation pathways of the target molecule.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.[3][15]
Expected IR Data:
The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:
-
C=O stretch (aldehyde): A strong absorption band around 1680-1705 cm⁻¹.[1][10] The conjugation with the aromatic ring lowers the frequency compared to a saturated aldehyde.[10]
-
C-H stretch (aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.[10]
-
C=C stretch (aromatic and vinyl): Absorptions in the 1500-1600 cm⁻¹ region.
-
C-O stretch (ether): An absorption in the 1000-1300 cm⁻¹ region.
-
C-H stretch (alkane): Absorptions just below 3000 cm⁻¹.[16]
Comparison of Analytical Techniques
| Technique | Strengths | Limitations | Primary Role in Validation |
| NMR (¹H, ¹³C, 2D) | Provides detailed connectivity and stereochemistry.[11] | Requires larger sample amounts and longer acquisition times. Can be complex to interpret.[11] | Unambiguous structural elucidation. |
| Mass Spectrometry (MS) | High sensitivity, provides molecular weight and formula (HRMS).[4] | Isomers may not be distinguishable by mass alone. Fragmentation can be complex. | Confirmation of molecular weight and elemental composition. |
| Infrared (IR) Spectroscopy | Fast, simple, and good for identifying functional groups.[3] | Provides limited information on the overall molecular skeleton.[15] | Rapid confirmation of key functional groups (e.g., carbonyl). |
Conclusion
The structural validation of synthesized this compound requires a synergistic approach that leverages the strengths of multiple analytical techniques. While ¹H and ¹³C NMR, coupled with 2D NMR experiments, provide the most definitive structural information, mass spectrometry is crucial for confirming the molecular weight and elemental composition, and IR spectroscopy offers a quick and effective means of verifying the presence of key functional groups. By employing this comprehensive analytical workflow, researchers can ensure the identity and purity of their synthesized compounds, which is a critical prerequisite for their use in further research and development.
References
- The Chemical Society of Japan. (1999). Microwave-Assisted Rate-Enhanced Method. Bull. Chem. Soc. Jpn., 72(2).
-
N/A. (n.d.). 2,2-Dimethyl-2H-chromene-6-carbaldehyde - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
- Nworie, S., Nwabue, F. I., & Oti, W. J. O. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds.
-
N/A. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Retrieved from [Link]
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Omics Online. (2024). Comparative Method Validation: Evaluating New Techniques Against Established Standards. Retrieved from [Link]
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Walsh Medical Media. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Retrieved from [Link]
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N/A. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]
- Gaspar, A., Cagide, F., Quezada, E., Reis, J., Uriarte, E., & Borges, F. (2013). Synthesis and NMR studies of novel chromone-2-carboxamide derivatives. Magnetic Resonance in Chemistry, 51(4), 251-254.
-
Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0000092). Retrieved from [Link]
-
ResearchGate. (2000). Synthesis of 2,2-Dimethyl-4-chromanones. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
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A Comparative Guide to Analytical Techniques for 2,2-Dimethylchromane-6-carbaldehyde
For researchers, scientists, and professionals in drug development, the precise and accurate characterization of synthetic intermediates is paramount. 2,2-Dimethylchromane-6-carbaldehyde, a key building block in the synthesis of various bioactive molecules, requires robust analytical methodologies to ensure its identity, purity, and quantity. This guide provides an in-depth comparison of the principal analytical techniques for the analysis of this compound, offering insights into the causality behind experimental choices and providing supporting data to inform your selection of the most appropriate method.
Introduction to this compound and its Analytical Challenges
This compound is a heterocyclic aromatic aldehyde. Its structure, featuring a chromane core, a gem-dimethyl group, and an aldehyde functional group, presents unique analytical considerations. The aldehyde group is susceptible to oxidation, and the compound's volatility is moderate. The choice of an analytical technique is therefore dependent on the specific requirements of the analysis, whether it be for structural elucidation, purity assessment, or quantification in complex matrices.
Chromatographic Techniques: The Workhorses for Quantification
Chromatographic methods are central to the quantitative analysis of this compound, offering high-resolution separation from impurities and related substances. The two primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] It combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[2] For this compound, its inherent volatility makes it a suitable candidate for GC-MS analysis.
Principle: In GC-MS, the sample is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase coating the column. As the separated components exit the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique "fingerprint" for identification.[3]
Causality in Experimental Choices: The choice of a non-polar stationary phase, such as a 5% phenyl-polydimethylsiloxane, is optimal for the separation of moderately polar compounds like this compound. The use of a temperature gradient program in the GC oven allows for the efficient elution of the analyte while ensuring good peak shape and resolution from potential impurities.
Diagram of a Typical GC-MS Workflow:
Caption: Workflow for the analysis of this compound by GC-MS.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are less volatile or thermally labile.[3] For the analysis of this compound, HPLC with UV detection is a robust and widely accessible method.
Principle: In HPLC, a liquid mobile phase carries the sample through a packed column containing a stationary phase. Separation is based on the analyte's affinity for the stationary and mobile phases. For aldehydes, derivatization is often employed to enhance their UV absorbance, thereby increasing the sensitivity of the method.[4][5] A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a highly chromophoric hydrazone.[4]
Causality in Experimental Choices: A reversed-phase C18 column is the standard choice for separating the DNPH derivative of this compound due to the non-polar nature of the derivative. A mobile phase consisting of a mixture of acetonitrile and water allows for the fine-tuning of the separation. Detection at a wavelength around 360 nm is optimal for the HCHO-DNPH derivative, providing high sensitivity and selectivity.[4]
Diagram of a Typical HPLC-UV Workflow with Derivatization:
Caption: Workflow for the analysis of this compound by HPLC-UV following DNPH derivatization.
Performance Comparison: GC-MS vs. HPLC-UV
The choice between GC-MS and HPLC-UV often depends on the specific analytical requirements, such as sensitivity, selectivity, and sample throughput.[2][6]
| Performance Metric | GC-MS | HPLC-UV (with DNPH Derivatization) | Rationale & Insights |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of derivatized analyte in the liquid phase based on polarity, with UV detection. | GC-MS is inherently more selective due to mass spectral identification.[2] HPLC-UV relies on chromatographic retention time and UV absorbance for identification. |
| Sample Volatility | Essential; ideal for volatile and semi-volatile compounds. | Not a primary requirement; suitable for a wider range of volatilities.[3] | The moderate volatility of this compound makes it amenable to both techniques. |
| Derivatization | Optional, but can improve chromatographic properties. | Typically required to introduce a chromophore for sensitive UV detection.[4] | Derivatization in HPLC adds an extra step to sample preparation but significantly enhances sensitivity. |
| Sensitivity | High, with potential for sub-µg/L detection limits.[2] | Good, with low µg/L detection limits achievable.[7] | GC-MS generally offers higher sensitivity due to the low background noise of the mass spectrometer. |
| Selectivity | Very high; mass spectral data provides confident compound identification. | Dependent on chromatographic separation and detector wavelength. | The mass spectrum from GC-MS provides structural information, aiding in unequivocal identification. |
| Linearity (R²) | > 0.99 | > 0.99 | Both techniques can achieve excellent linearity over a defined concentration range.[8][9] |
| Precision (%RSD) | < 5% | < 5% | With proper method validation, both techniques can provide high precision.[8][9] |
| Accuracy (% Recovery) | 95-105% | 95-105% | Both methods can achieve high accuracy with the use of appropriate standards.[9][10] |
Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
¹H NMR: The proton NMR spectrum of this compound will exhibit characteristic signals for the aromatic protons, the aldehyde proton (a singlet around 9.8-10.0 ppm), the methylene protons of the chromane ring, and the two methyl groups (a singlet around 1.3-1.5 ppm).
¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon of the aldehyde group (typically in the range of 190-200 ppm), the aromatic carbons, and the aliphatic carbons of the chromane ring, including the quaternary carbon bearing the gem-dimethyl groups.
Quantitative NMR (qNMR): Beyond structural elucidation, NMR can be used for quantitative analysis.[11][12] qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[13][14] By integrating the signals of the analyte against a certified internal standard of known concentration, a highly accurate and precise quantification can be achieved.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. When coupled with a chromatographic technique like GC, it becomes a powerful tool for both identification and quantification. The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of methyl groups or the cleavage of the chromane ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound will display a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group around 1680-1700 cm⁻¹. Other characteristic bands will include C-H stretching vibrations for the aromatic and aliphatic protons, and C-O stretching of the ether linkage in the chromane ring.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key analytical techniques discussed.
GC-MS Protocol for the Quantification of this compound
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1-100 µg/mL).
-
If using an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time), add a constant concentration to all standards and samples.
-
-
Sample Preparation:
-
Dissolve a known amount of the sample in the same solvent used for the standards to achieve a concentration within the calibration range.
-
-
GC-MS Instrumentation and Conditions:
-
System: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL in splitless mode.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
For quantification, construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
HPLC-UV Protocol for the Quantification of this compound (with DNPH Derivatization)
-
Preparation of Reagents and Standard Solutions:
-
DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a small amount of acid (e.g., 1% phosphoric acid).
-
Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Derivatized Standards: Prepare a series of working standards by reacting known concentrations of the analyte with an excess of the DNPH reagent. Allow the reaction to proceed at room temperature for at least 1 hour.
-
-
Sample Preparation:
-
Dissolve a known amount of the sample in acetonitrile.
-
Add an excess of the DNPH reagent and allow the derivatization reaction to complete.
-
Dilute the derivatized sample solution with the mobile phase to a concentration within the calibration range.
-
-
HPLC-UV Instrumentation and Conditions:
-
System: HPLC with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 60% acetonitrile and increasing to 90% over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 360 nm.[4]
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Identify the peak corresponding to the DNPH derivative of this compound based on its retention time.
-
Construct a calibration curve by plotting the peak area against the concentration of the derivatized standards.
-
Determine the concentration of the analyte in the sample from the calibration curve, accounting for the initial sample weight and dilution factors.
-
Conclusion: Selecting the Optimal Technique
The selection of the most appropriate analytical technique for this compound is contingent upon the specific analytical objective.
-
For unambiguous structural confirmation , NMR spectroscopy is the gold standard.
-
For rapid functional group identification , FTIR spectroscopy is a valuable tool.
-
For highly sensitive and selective quantification , particularly in complex matrices or for trace-level analysis, GC-MS is the preferred method due to the definitive identification provided by the mass spectrum.[2]
-
For routine quality control and purity assessment in a production environment, HPLC-UV with derivatization offers a robust, reliable, and cost-effective solution.[3][6]
-
For primary purity assessment without a specific reference standard , qNMR provides the most accurate and direct measurement.[11][13]
By understanding the principles, strengths, and limitations of each of these analytical techniques, researchers and drug development professionals can make informed decisions to ensure the quality and integrity of their work with this compound.
References
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Eggink, M., Wijtmans, M., Kretschmer, A., Kool, J., Lingeman, H., de Esch, I. J. P., Niessen, W. M. A., & Irth, H. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(2), 665–675. [Link]
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Jo, S. H., Kim, K. H., & Park, S. Y. (2015). An Exploration on the Suitability of Airborne Carbonyl Compounds Analysis in relation to Differences in Instrumentation (GC-MS versus HPLC-UV) and Standard Phases (Gas versus Liquid). Sensors (Basel, Switzerland), 15(11), 29339–29353. [Link]
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AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. [Link]
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Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC. [Link]
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JEOL. (2022, March 30). Solving Challenges of Automated 1D and 2D Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Using CRAFT. Technology Networks. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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Wolska, L., & Grynkiewicz, M. (2021). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Molecules (Basel, Switzerland), 26(11), 3169. [Link]
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Wang, Z., Vulesevic, B., & Su, S. (2020). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Journal of Chromatography B, 1152, 122241. [Link]
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Tsikas, D. (2017). GC–MS and GC–MS/MS measurement of malondialdehyde (MDA) in clinical studies: Pre-analytical and clinical considerations. Clinica Chimica Acta, 471, 14-19. [Link]
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A Senior Application Scientist's Guide to the Efficacy of 2,2-Dimethylchromane-6-carbaldehyde in Multi-step Synthesis
Introduction: The Strategic Value of the Chromane Scaffold
In the landscape of medicinal chemistry and natural product synthesis, the 2,2-dimethylchromane moiety is a privileged scaffold, forming the core of numerous biologically active compounds, most notably tocopherols (Vitamin E) and cannabinoids.[1][2][3] The aldehyde functionality at the C-6 position of 2,2-dimethylchromane-6-carbaldehyde provides a versatile chemical handle, a reactive gateway for constructing the complex carbon skeletons required in drug development and total synthesis.[4][5]
This guide offers an in-depth, objective comparison of this compound's performance as a synthetic precursor. We will move beyond mere procedural descriptions to explore the causal factors influencing reaction outcomes, compare its efficacy against viable alternatives, and provide robust, validated experimental protocols. Every claim is substantiated by verifiable data and authoritative sources to ensure scientific integrity.
Core Synthetic Transformations: A Practical Analysis
The synthetic utility of this compound is defined by the reactivity of its aromatic aldehyde group. We will dissect three cornerstone reactions: the Wittig reaction for C-C double bond formation, the Grignard reaction for alkyl/aryl addition, and reductive amination for the introduction of nitrogen-containing moieties.
Olefination via the Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes into alkenes, a crucial transformation for building the isoprenoid side chains characteristic of tocopherols.[1][6]
Mechanism & Rationale: The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the aldehyde's carbonyl carbon, forming a betaine intermediate which collapses to an oxaphosphetane.[7] This four-membered ring then fragments to yield the desired alkene and a highly stable triphenylphosphine oxide, the thermodynamic driving force of the reaction.[7][8] The stereochemical outcome (E vs. Z alkene) is largely dependent on the stability of the ylide used.[6]
Experimental Protocol: Wittig Olefination
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.2 eq).
-
Add anhydrous THF, and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 eq) dropwise. The solution will turn a characteristic deep yellow or orange, indicating ylide formation. Allow the mixture to stir at 0 °C for 1 hour.[8]
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.[9]
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Purification & Characterization:
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).
-
Expected Outcome: 6-vinyl-2,2-dimethylchromane.
-
Characterization: ¹H NMR will show characteristic vinyl proton signals (~5-7 ppm) and the disappearance of the aldehyde proton peak (~9.9 ppm).[10]
Scientist's Note & Troubleshooting: The most critical parameter is maintaining anhydrous conditions, as n-BuLi and the ylide are highly reactive with water. If the reaction fails to initiate (no color change upon n-BuLi addition), it indicates contaminated reagents or glassware. The choice of base and solvent can influence the E/Z selectivity when using substituted ylides.[6]
Carbon-Carbon Bond Formation via Grignard Reaction
Grignard reagents are potent nucleophiles essential for adding alkyl, aryl, or vinyl groups to the carbonyl carbon, transforming the aldehyde into a secondary alcohol.[11] This is a foundational step for creating chiral centers and extending the carbon framework.
Mechanism & Rationale: The Grignard reagent (R-MgX) adds to the electrophilic carbonyl carbon. The reaction is typically performed in ethereal solvents like THF or diethyl ether, which solvate the magnesium ion and are crucial for the reagent's stability and reactivity.[12] A subsequent acidic workup protonates the resulting alkoxide to yield the alcohol.[11] The primary challenge with sterically hindered aldehydes can be competing side reactions, such as reduction or enolization.[13]
Experimental Protocol: Grignard Addition
Materials:
-
This compound
-
Magnesium turnings
-
Bromobenzene (or other appropriate alkyl/aryl halide)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (a single crystal for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
Procedure:
-
In a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel under argon, place magnesium turnings (1.5 eq).
-
Add a small crystal of iodine. Gently warm the flask with a heat gun until violet iodine vapor is observed. This helps to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of bromobenzene (1.2 eq) in anhydrous THF.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. If it does not start, gentle heating may be required.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[13] After addition, continue to reflux for 30-60 minutes to ensure complete formation of phenylmagnesium bromide.
-
Cool the Grignard solution to 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-3 hours.
-
Cool the reaction to 0 °C and quench carefully by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purification & Characterization:
-
Purification: Flash column chromatography (silica gel, hexanes/ethyl acetate).
-
Expected Outcome: (2,2-Dimethylchroman-6-yl)(phenyl)methanol.
-
Characterization: IR spectroscopy will show a broad O-H stretch (~3300-3500 cm⁻¹). ¹H NMR will show the appearance of a new carbinol proton and the disappearance of the aldehyde proton.
Scientist's Note & Troubleshooting: Grignard reactions are notoriously sensitive to moisture and air. All glassware must be rigorously dried, and solvents must be anhydrous. The solvent can influence the reaction; 2-methyltetrahydrofuran has been shown to improve yields and chemoselectivity in some cases compared to THF.[14]
Synthesis of Amines via Reductive Amination
Reductive amination is a highly efficient method for forming C-N bonds, converting the aldehyde into a primary, secondary, or tertiary amine in a single pot.[15] This reaction is fundamental in drug discovery for introducing nitrogen-containing functional groups.[16]
Mechanism & Rationale: The reaction proceeds in two stages: first, the aldehyde reacts with an amine to form a hemiaminal, which then dehydrates to form an imine (or iminium ion).[16] In the second stage, a reducing agent, added in situ, reduces the imine to the corresponding amine.[17] A key advantage is the use of mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN), which are selective for the imine/iminium ion over the starting aldehyde, preventing reduction of the carbonyl group.[17]
Experimental Protocol: Reductive Amination
Materials:
-
This compound
-
Benzylamine (or other primary/secondary amine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzylamine (1.1 eq) in DCE.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. Gas evolution (hydrogen) may be observed.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃.
-
Extract the mixture with dichloromethane (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purification & Characterization:
-
Purification: Flash column chromatography (silica gel, eluting with a gradient of hexanes/ethyl acetate, potentially with 1% triethylamine to prevent streaking of the amine product).
-
Expected Outcome: N-benzyl-1-(2,2-dimethylchroman-6-yl)methanamine.
-
Characterization: ¹H NMR will show the appearance of benzylic protons and the disappearance of the aldehyde proton. High-resolution mass spectrometry (HRMS) can confirm the molecular formula.[18]
Scientist's Note & Troubleshooting: The choice of reducing agent is crucial. NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN and can be used in a one-pot procedure without needing to control the pH.[17][19] If the reaction stalls, it may be due to incomplete imine formation; slightly increasing the amount of acetic acid or extending the initial stirring time can be beneficial.
Comparative Analysis with Alternative Precursors
While this compound is a potent precursor, a comprehensive evaluation requires comparison with alternatives. A common alternative strategy for synthesizing similar target molecules, such as tocopherol analogues, involves starting with a simpler phenol and constructing the chromane ring later in the synthesis.[2][20]
A key alternative is 4-hydroxybenzaldehyde . The synthesis would involve protecting the phenol, performing the desired side-chain construction on the aldehyde, and then building the dimethylchromane ring, for example, via a Claisen rearrangement or reaction with 3-methyl-2-butenal.[10]
| Feature | This compound | 4-Hydroxybenzaldehyde |
| Starting Material | More complex, often requires synthesis.[21] | Commercially available and inexpensive. |
| Synthetic Route | Convergent: Core scaffold is pre-formed. Fewer steps to many targets. | Linear: Requires more steps to build the chromane ring. |
| Protecting Groups | Phenolic hydroxyl is inherently protected within the pyran ring. | Requires protection/deprotection of the phenolic hydroxyl, adding steps. |
| Overall Yield | Potentially higher due to fewer steps and no protecting group manipulations.[22][23] | Can be lower due to the increased number of synthetic transformations.[24] |
| Versatility | Excellent for modifications at C-6. | More versatile if modifications are needed on the aromatic ring itself before chromane formation. |
Case Study Insight: In the synthesis of a simplified tocopherol side-chain, starting with this compound allows for a direct Wittig reaction to install the olefinic side chain.[1] The alternative route using 4-hydroxybenzaldehyde would necessitate: 1) protection of the phenol, 2) Wittig reaction, 3) deprotection, and 4) cyclization to form the chromane ring. This adds at least two steps to the synthesis, likely reducing the overall yield.
Visualization of Synthetic Pathways
To clarify the logical flow of the synthetic transformations and comparisons, the following diagrams are provided.
Diagram 1: Key Synthetic Transformations This diagram illustrates the primary reaction pathways originating from the precursor.
Caption: Key reaction pathways for this compound.
Diagram 2: Comparative Synthesis Workflow This diagram compares the synthetic efficiency of the primary precursor against an alternative.
Caption: Comparison of synthetic routes to a target molecule.
Conclusion and Future Outlook
This compound stands out as a highly efficacious precursor for the synthesis of complex molecules bearing the chromane scaffold. Its primary advantage lies in a convergent synthetic strategy, where the core heterocyclic system is pre-installed, thereby eliminating the need for protecting groups on the phenolic oxygen and reducing the overall number of synthetic steps. This often translates to higher overall yields and greater efficiency compared to linear strategies starting from simpler phenols like 4-hydroxybenzaldehyde.
While alternatives offer flexibility for substitutions on the aromatic ring, for targets where modification is focused on the C-6 position, this compound is demonstrably superior. The future development in this area may focus on even more efficient, catalytic methods for its key transformations, further enhancing its utility in the rapid generation of compound libraries for drug discovery and the total synthesis of complex natural products.[4][5][24]
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Characterization of 2,2-Dimethylchromane-6-carbaldehyde Impurities: A Comparative Guide for Drug Development Professionals
This in-depth technical guide provides a comprehensive framework for the identification, characterization, and quantification of impurities associated with 2,2-Dimethylchromane-6-carbaldehyde. As a critical intermediate in the synthesis of various pharmaceutical compounds, ensuring the purity of this compound is paramount to the safety and efficacy of the final drug product. This guide offers a comparative analysis of analytical methodologies, supported by experimental insights, to empower researchers and drug development professionals in establishing robust impurity control strategies.
The Significance of Impurity Profiling for this compound
This compound is a key building block in the synthesis of a diverse range of biologically active molecules. The presence of impurities, even at trace levels, can have significant consequences, including:
-
Altered Pharmacological Activity: Impurities may possess their own pharmacological effects, leading to unintended biological responses.
-
Increased Toxicity: Certain impurities can be toxic, posing a direct risk to patient safety.
-
Reduced Efficacy: Impurities can interfere with the intended mechanism of action of the active pharmaceutical ingredient (API), diminishing its therapeutic effect.
-
Compromised Stability: The presence of reactive impurities can lead to the degradation of the API over time, affecting the shelf-life and consistency of the drug product.
Therefore, a thorough characterization of the impurity profile of this compound is a critical step in drug development, ensuring the quality, safety, and consistency of the final therapeutic agent.
Unveiling the Impurity Landscape: Process-Related and Degradation Impurities
Impurities in this compound can be broadly categorized into two main classes: process-related impurities and degradation products.
Process-Related Impurities
These impurities are introduced during the synthesis of this compound. Their formation is influenced by the specific synthetic route, reaction conditions, and purification methods employed. Based on common synthetic strategies for chromane derivatives, the following are potential process-related impurities:
-
Unreacted Starting Materials: Incomplete reactions can result in the carry-over of starting materials into the final product.
-
Byproducts of Cyclization: The formation of the chromane ring is a key step that can lead to the generation of isomeric byproducts or related structures, such as 2H-chromene derivatives.[1][2][3]
-
Reagents and Catalysts: Residual amounts of reagents, catalysts, or solvents used in the synthesis can persist in the final product.
Degradation Products
These impurities arise from the decomposition of this compound over time due to environmental factors such as light, heat, and humidity. The aldehyde functional group is particularly susceptible to degradation.
-
Oxidation Product: The aldehyde group can be readily oxidized to a carboxylic acid, forming 2,2-Dimethylchromane-6-carboxylic acid .[1][4][5] This is a primary degradation pathway to consider.
-
Reduction Product: The aldehyde can also be reduced to a primary alcohol, yielding (2,2-Dimethylchroman-6-yl)methanol .[6][7][8]
-
Photodegradation Products: Exposure to light can induce photochemical reactions, leading to a variety of degradation products.[9][10] The specific nature of these products will depend on the wavelength of light and the presence of other reactive species.
The logical relationship between the target molecule and its primary degradation impurities is illustrated below:
Caption: Primary degradation pathways of this compound.
A Comparative Analysis of Analytical Techniques for Impurity Characterization
A multi-faceted analytical approach is essential for the comprehensive characterization of impurities in this compound. The choice of technique depends on the specific impurity, its concentration, and the desired level of characterization.
| Analytical Technique | Principle | Strengths | Limitations | Application for this compound Impurities |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity, detection via UV absorbance. | Robust, reproducible, quantitative. | Requires chromophores for detection, limited structural information. | Ideal for quantifying known impurities like the carboxylic acid and alcohol degradation products, and for monitoring the disappearance of the starting material. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC coupled with mass analysis. | Provides molecular weight information, enabling identification of unknown impurities. High sensitivity. | Ionization efficiency can vary, quantification can be challenging without standards. | Essential for identifying unknown process-related impurities and degradation products by providing their molecular weights. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Excellent for volatile and semi-volatile impurities. High resolution and sensitivity. | Requires derivatization for non-volatile compounds. | Suitable for analyzing residual solvents and potentially volatile process-related impurities. Derivatization may be needed for the target molecule and its primary degradation products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Unambiguous structure elucidation. | Lower sensitivity compared to MS, complex mixtures can be difficult to analyze. | Crucial for the definitive structural confirmation of isolated and purified impurities. |
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the characterization of this compound impurities. Optimization will be necessary based on the specific instrumentation and sample matrix.
HPLC-UV Method for Quantification of Known Impurities
This workflow outlines the general steps for developing an HPLC method for impurity quantification.
Caption: Workflow for HPLC-UV impurity quantification.
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength determined by the maximum absorbance of the analyte and its impurities (e.g., 254 nm).
-
Quantification: Use external standards of the known impurities (carboxylic acid and alcohol) to create a calibration curve.
LC-MS for Identification of Unknown Impurities
The following workflow illustrates the process of identifying unknown impurities using LC-MS.
Caption: Workflow for LC-MS based impurity identification.
Protocol:
-
HPLC Conditions: Utilize the same or a similar HPLC method as described for the UV analysis to ensure chromatographic separation.
-
Mass Spectrometer: Employ an electrospray ionization (ESI) source in both positive and negative ion modes.
-
Full Scan Analysis: Acquire data in full scan mode to detect all ionizable species.
-
Tandem MS (MS/MS): For peaks of interest, perform MS/MS experiments to obtain fragmentation patterns, which are crucial for structural elucidation.
Conclusion: Towards a Robust Impurity Control Strategy
A comprehensive understanding of the potential impurities in this compound is fundamental for the development of safe and effective pharmaceuticals. This guide has provided a framework for identifying and characterizing both process-related and degradation impurities. By employing a combination of orthogonal analytical techniques, with a primary focus on HPLC-UV for quantification and LC-MS for identification, researchers can establish a robust impurity control strategy. This proactive approach to impurity profiling will not only ensure regulatory compliance but also contribute to the overall quality and safety of the final drug product.
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Krishnan, J., et al. (2019). Impurity Profiling, Separation of Impurities, Characterisation by LCMS and 2DNMR Spectroscopy and Ultrafast Liquid Chromatography Method Development. Eurasian Journal of Analytical Chemistry, 14(3), 175-187. [Link]
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Dalpozzo, R., et al. (2015). RECENT ADVANCES IN THE ASYMMETRIC SYNTHESIS OF CHROMANE DERIVATIVES. Current Organic Chemistry, 19(13), 1234-1265. [Link]
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Travis, B. R., et al. (2003). A Simple, Efficient, and Mild Procedure for the Preparation of Carboxylic Acids from Aldehydes. Organic Letters, 5(7), 1031–1034. [Link]
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Chemistry LibreTexts. (2024, March 17). 17.4: Alcohols from Carbonyl Compounds- Reduction. [Link]
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Singh, V., et al. (2011). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Molecules, 16(12), 10143-10163. [Link]
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Bhat, V. G., et al. (2000). Synthesis of 2,2-Dimethyl-4-chromanones. Journal of Heterocyclic Chemistry, 37(6), 1389-1417. [Link]
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Reddy, B. V. S., & Kumar, A. (2015). Catalytic Synthesis of 2H-Chromenes. ACS Catalysis, 5(4), 2329-2366. [Link]
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A Guide to the Cross-Validation of Experimental and Theoretical Data for 2,2-Dimethylchromane-6-carbaldehyde
This guide provides a comprehensive comparison of experimental data with theoretical predictions for the structural and spectroscopic properties of 2,2-Dimethylchromane-6-carbaldehyde (CAS: 61370-75-0). It is designed for researchers, scientists, and drug development professionals who rely on accurate molecular characterization. Our objective is to demonstrate the synergy between empirical measurement and computational chemistry, a cornerstone of modern chemical analysis and structural elucidation.
Introduction: The Imperative of Integrated Analysis
This compound is a heterocyclic aromatic aldehyde with a rigid chromane scaffold. This structure is of interest in medicinal chemistry and fragrance development. Accurate characterization of such molecules is paramount for understanding their reactivity, biological interactions, and physical properties. Relying solely on experimental data can sometimes be insufficient for a complete structural assignment, while purely theoretical models require experimental validation to be credible.
Physicochemical Properties: The Experimental Benchmark
The bulk physical properties of a compound are the first-line experimental observables. They are dictated by the molecule's structure, polarity, and the resulting intermolecular forces.
| Property | Experimental Value | Source |
| Molecular Formula | C₁₂H₁₄O₂ | [1] |
| Molecular Weight | 190.24 g/mol | [1] |
| Melting Point | 97-98 °C | [2] |
| Boiling Point | 110-114 °C at 2 mmHg | [2] |
| Density | 1.072 ± 0.06 g/cm³ | [2] |
Note: Theoretical prediction of bulk properties like melting and boiling points is computationally intensive and beyond the scope of routine DFT calculations, as it requires modeling complex intermolecular interactions in the solid or liquid state.
Spectroscopic Characterization: A Deep Dive into Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Insights
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. While a full, peer-reviewed spectrum is not publicly available, supplier data provides the expected proton signals.[3]
Theoretical Correlation
Quantum chemical calculations, particularly DFT, can predict NMR chemical shifts with remarkable accuracy. The GIAO (Gauge-Independent Atomic Orbital) method is standard for such predictions.[4] Studies on related 2,2-dimethylchroman-4-one derivatives have demonstrated a strong linear correlation between DFT-predicted and experimental chemical shifts, validating this approach for the chromane scaffold.[5]
¹H and ¹³C NMR Data Comparison (Experimental vs. Predicted)
| Atom Position (See Structure) | Experimental ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Rationale for Chemical Shift |
| Aldehyde-H | ~9.8 (singlet) | ~191 | Highly deshielded proton and carbon due to the electronegative oxygen and anisotropic effect of the C=O bond. |
| Aromatic-H (C5) | ~7.6 (doublet) | ~129 | Deshielded by aromatic ring current, ortho to the electron-withdrawing aldehyde group. |
| Aromatic-H (C7) | ~7.5 (doublet of doublets) | ~131 | Deshielded by ring current, meta to the aldehyde and ortho to the ether oxygen. |
| Aromatic-H (C8) | ~6.9 (doublet) | ~117 | Shielded by the ortho electron-donating ether oxygen. |
| Methylene-H (C4) | ~2.8 (triplet) | ~32 | Aliphatic protons adjacent to the aromatic ring. |
| Methylene-H (C3) | ~1.8 (triplet) | ~22 | Aliphatic protons adjacent to the C4 methylene group. |
| Methyl-H (C2) | ~1.3 (singlet) | ~27 | Two equivalent methyl groups, appearing as a sharp singlet. |
| Quaternary-C (C2) | - | ~76 | Aliphatic carbon bonded to two methyl groups and the ether oxygen. |
| Aromatic-C (C4a, C8a, C6) | - | ~122, ~158, ~130 | Aromatic carbons with distinct electronic environments due to substituent effects. |
Predicted ¹³C values are estimates based on standard DFT calculations on similar structures. Experimental data is available from commercial suppliers.[3]
Protocol: Acquiring a ¹³C NMR Spectrum
-
Sample Preparation: Dissolve 5-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquisition: Set up a standard proton-decoupled ¹³C NMR experiment. Key parameters include a 90° pulse width, a relaxation delay (D1) of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction.
-
Analysis: Calibrate the spectrum by setting the TMS peak to 0 ppm. Identify and assign the chemical shifts of all carbon signals.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, making it an excellent tool for identifying functional groups.
Experimental & Theoretical Correlation
The key functional groups in this compound are the aldehyde, the aromatic ring, the ether linkage, and the alkyl groups. Each has characteristic vibrational frequencies. DFT calculations can predict these vibrational modes.[6] It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other theoretical approximations, bringing them into closer agreement with experimental values.[7]
Comparison of Key IR Vibrational Frequencies
| Vibrational Mode | Expected Experimental Range (cm⁻¹) | Theoretical (DFT) Prediction Rationale |
| Aromatic C-H Stretch | 3100 - 3000 | A group of sharp, medium-intensity bands. |
| Aldehyde C-H Stretch | 2850 - 2820 and 2750 - 2720 | Two characteristic weak bands (Fermi resonance). |
| Aliphatic C-H Stretch | 2980 - 2870 | Strong, sharp absorptions from methyl and methylene groups. |
| Aldehyde C=O Stretch | 1710 - 1685 | Very strong, sharp absorption due to conjugation with the aromatic ring. |
| Aromatic C=C Stretch | 1610 - 1580 | Medium to strong intensity bands characteristic of the benzene ring. |
| C-O-C Stretch (Ether) | 1270 - 1200 (asymmetric) | Strong absorption from the aryl-alkyl ether linkage. |
| C-H Bend (gem-dimethyl) | ~1380 and ~1365 | A characteristic doublet for the gem-dimethyl group. |
A vapor phase IR spectrum is available, which would confirm these assignments.[8]
Protocol: Acquiring an FT-IR Spectrum (ATR Method)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations using correlation tables and comparison with the theoretical spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern upon ionization.
Predicting the Fragmentation Pattern
In Electron Ionization (EI) mass spectrometry, the molecule is ionized to form a high-energy molecular ion (M⁺), which then fragments in predictable ways. The most stable fragments are typically the most abundant.[9]
-
Molecular Ion (M⁺): The molecular formula C₁₂H₁₄O₂ gives a molecular weight of 190.24. The M⁺ peak is expected at m/z = 190 .
-
Major Fragment (M-15): The most likely initial fragmentation is the loss of a methyl radical (•CH₃) from the gem-dimethyl group to form a highly stable oxonium ion, which is also a benzylic cation. This fragment is expected at m/z = 175 and is likely to be the base peak.[10]
-
Other Fragments:
-
M-29 (loss of •CHO): Loss of the formyl radical is a common fragmentation for aromatic aldehydes, leading to a peak at m/z = 161 .[11]
-
M-43 (loss of •C₃H₇): Cleavage of the propyl group from the heterocyclic ring can occur, resulting in a fragment at m/z = 147 .
-
Protocol: Acquiring a GC-MS Spectrum
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC). The compound will travel through the capillary column and be separated from any impurities.
-
Ionization (EI): As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer, where it is bombarded with high-energy electrons (typically 70 eV).
-
Mass Analysis: The resulting molecular ion and fragment ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The ions are detected, and the resulting data is plotted as a mass spectrum (relative abundance vs. m/z).
-
Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to corroborate the proposed structure.
Visualization of Workflows
Cross-Validation Workflow
The following diagram illustrates the logical flow of integrating experimental and theoretical data for comprehensive molecular characterization.
Caption: Step-by-step workflow for a typical spectroscopic experiment.
Conclusion
The structural characterization of this compound serves as an excellent case study for the power of a dual experimental-theoretical approach. The experimental data provides the ground truth of the molecule's physical and spectroscopic behavior. Concurrently, theoretical calculations using established DFT methods provide a predictive framework that corroborates experimental findings, aids in the assignment of complex spectra, and offers insights into the electronic structure that governs these properties. The strong expected correlation between the measured spectra (NMR, IR) and fragmentation patterns (MS) with their theoretically predicted counterparts provides a high degree of confidence in the assigned structure. This integrated methodology represents the gold standard in modern chemical research, ensuring accuracy, reliability, and a deeper understanding of molecular systems.
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2,2-dimethyl-3,4-dihydro-2H-chromene-6-carbaldehyde - ChemBK. (URL: [Link])
-
2,2-Dimethyl-2H-chromene-6-carbaldehyde - Vapor Phase IR Spectrum. (URL: [Link])
- Reference not directly used in the final text but informed initial data g
-
Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - MDPI. (URL: [Link])
-
2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde - PubChem. (URL: [Link])
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])
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A Comparative Study of the Reactivity of 2,2-Dimethylchromane-6-carbaldehyde
Introduction: Situating 2,2-Dimethylchromane-6-carbaldehyde in the Landscape of Aromatic Aldehydes
This compound is a heterocyclic aromatic aldehyde featuring a chromane scaffold. This structure is of significant interest in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of more complex molecules, including potential anticancer agents.[1] The reactivity of its aldehyde functional group is central to its utility as a building block. However, this reactivity is not equivalent to that of simpler aromatic aldehydes like benzaldehyde. The fused dihydropyran ring, with its ether linkage and gem-dimethyl substitution, introduces specific electronic and steric factors that modulate the electrophilicity of the carbonyl carbon.
This guide provides a comparative analysis of the reactivity of this compound against other benchmark aldehydes. We will dissect its performance in key reaction classes—nucleophilic addition, condensation reactions, oxidation, and reduction—grounding our discussion in the fundamental principles of organic chemistry and supporting it with experimental data and detailed protocols. The objective is to provide researchers, scientists, and drug development professionals with a predictive framework for employing this versatile aldehyde in their synthetic endeavors.
Theoretical Framework: Understanding the Drivers of Aldehyde Reactivity
The reactivity of an aldehyde is primarily dictated by the electrophilicity of its carbonyl carbon. This carbon atom is sp² hybridized, forming a polar double bond with the more electronegative oxygen atom, which results in a partial positive charge on the carbon.[2][3] This polarization makes it a prime target for nucleophiles.[4][5] The magnitude of this partial positive charge, and thus the aldehyde's reactivity, is influenced by two main factors:
-
Electronic Effects : Substituents on the aromatic ring can either donate or withdraw electron density.
-
Electron-Donating Groups (EDGs) , such as alkoxy (-OR) and alkyl (-R) groups, increase the electron density of the aromatic ring through resonance and inductive effects. This increased density partially neutralizes the positive character of the carbonyl carbon, making it less electrophilic and therefore less reactive towards nucleophiles.[6][7]
-
Electron-Withdrawing Groups (EWGs) , like a nitro group (-NO₂), pull electron density away from the ring, intensifying the positive character of the carbonyl carbon and making it more reactive.[6][8]
-
-
Steric Effects : The physical bulk of groups surrounding the carbonyl center can hinder the approach of a nucleophile, slowing down the reaction rate.[9][10] Generally, aldehydes are more reactive than ketones because the hydrogen atom attached to the carbonyl is much smaller than any alkyl or aryl group.[9][11]
In the case of this compound, the ether oxygen within the chromane ring acts as an electron-donating group via resonance, while the alkyl portions of the ring donate electron density through induction. Both effects serve to decrease the electrophilicity of the carbonyl carbon, suggesting that This compound is generally less reactive than unsubstituted benzaldehyde but more reactive than benzaldehydes bearing stronger electron-donating groups.
Caption: Relative reactivity of aldehydes based on electronic effects.
Comparative Reactivity in Key Synthetic Transformations
Nucleophilic Addition Reactions
Nucleophilic addition is the quintessential reaction of aldehydes.[3][10] The reaction involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated.[3][5]
Due to the electron-donating nature of the chromane ring system, this compound is expected to undergo nucleophilic addition more slowly than benzaldehyde or benzaldehydes substituted with electron-withdrawing groups. For instance, in reactions like cyanohydrin formation or Grignard additions, harsher conditions or longer reaction times may be necessary to achieve comparable yields.
Condensation Reactions: The Knoevenagel and Wittig Reactions
Condensation reactions are powerful tools for C-C bond formation. The reactivity of the aldehyde is a critical factor in determining the efficiency of these transformations.
Wittig Reaction: The Wittig reaction converts aldehydes into alkenes using a phosphorus ylide (Wittig reagent).[17][18][19] The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon.[13] Consequently, the electron-donating character of the chromane ring is expected to slow this reaction compared to benzaldehyde.
Table 1: Representative Yields in Condensation Reactions
| Aldehyde | Reaction Type | Nucleophile/Reagent | Product Yield | Reference |
| Benzaldehyde | Knoevenagel | Malononitrile | >85% (Typical) | [14] |
| 2,2-Dimethyl-2H-chromene-6-carbaldehyde* | Thiosemicarbazide Condensation | Thiosemicarbazide | Not specified, used for derivative synthesis | [1] |
| Benzaldehyde | Wittig | Methylenetriphenylphosphorane | High (Typical) | [18] |
| Pyrrole-2-carbaldehyde** | Wittig | Various Ylides | Slower than benzaldehyde (Predicted) | [13] |
*A structurally similar analogue. **An analogous electron-rich heteroaromatic aldehyde.
Oxidation and Reduction
Oxidation to Carboxylic Acid: Aldehydes can be readily oxidized to carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).[20] The electronic nature of the aromatic ring has a less pronounced effect on the feasibility of this transformation compared to nucleophilic additions, although reaction kinetics may vary. This compound can be efficiently oxidized to its corresponding carboxylic acid under standard conditions.
Reduction to Primary Alcohol: The reduction of the aldehyde group to a primary alcohol is a fundamental transformation, typically achieved with hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[9][20] This reaction is generally very efficient for all aldehydes, including this compound. The choice of reagent is often dictated by the presence of other reducible functional groups in the molecule.
Experimental Protocols
To provide a practical basis for comparison, we present a detailed protocol for the Wittig reaction, a cornerstone of alkene synthesis. This protocol can be adapted for this compound and benchmark aldehydes.
Protocol: Comparative Wittig Olefination
Objective: To compare the reactivity of this compound with benzaldehyde in the formation of a styrene derivative using benzyltriphenylphosphonium chloride.
Caption: Experimental workflow for the comparative Wittig reaction.
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Preparation: a. To a flame-dried, nitrogen-purged round-bottom flask, add benzyltriphenylphosphonium chloride (1.1 equivalents). b. Add anhydrous THF via syringe and cool the resulting suspension to 0°C in an ice bath. c. Slowly add n-BuLi (1.05 equivalents) dropwise. The solution should turn a deep orange/red color, indicating ylide formation. d. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Aldehyde Reaction (Run in parallel for comparison): a. In two separate flame-dried, nitrogen-purged flasks, dissolve benzaldehyde (1.0 equivalent) and this compound (1.0 equivalent) in anhydrous THF. b. Cool both aldehyde solutions to 0°C. c. To each flask, add the prepared ylide solution (from step 1) dropwise via syringe. d. Allow the reactions to stir at 0°C for 30 minutes, then warm to room temperature.
-
Reaction Monitoring and Workup: a. Monitor the consumption of the starting aldehyde in both reactions using Thin Layer Chromatography (TLC). It is anticipated that the benzaldehyde reaction will proceed to completion more rapidly. b. Upon completion (or after a set time, e.g., 2 hours), quench both reactions by slowly adding saturated aqueous NH₄Cl. c. Transfer the mixtures to separatory funnels and extract with ethyl acetate (3x). d. Combine the organic layers for each reaction, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis and Comparison: a. Purify the crude products via flash column chromatography. b. Determine the yield of the desired alkene for both reactions. c. Characterize the products using ¹H NMR, ¹³C NMR, and MS to confirm their structure. The comparative yields and reaction times will provide a quantitative measure of the relative reactivity.
Conclusion
The reactivity of this compound is a nuanced subject, governed by the electronic and steric properties of its unique heterocyclic structure. The embedded ether oxygen and alkyl framework of the chromane ring act as electron-donating groups, reducing the electrophilicity of the carbonyl carbon. As a result, This compound is generally less reactive towards nucleophiles than unsubstituted benzaldehyde and its electron-deficient derivatives. This attenuated reactivity is most pronounced in nucleophilic addition and condensation reactions like the Wittig and Knoevenagel reactions. However, it remains a versatile and effective substrate for a wide range of transformations, including oxidation and reduction, provided that reaction conditions are appropriately optimized. Understanding these inherent reactivity patterns is crucial for leveraging this valuable building block to its full potential in complex synthetic campaigns.
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A Comparative Performance Analysis of 2,2-Dimethylchromane-6-carbaldehyde in Key Antioxidant Assays
This guide provides an in-depth, objective comparison of the antioxidant performance of 2,2-Dimethylchromane-6-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer a nuanced interpretation of experimental results. We will explore the causality behind our assay choices, present detailed protocols for reproducibility, and benchmark the compound's activity against established antioxidant standards.
The chromane moiety, a core structural feature of the tocopherol (Vitamin E) family, confers significant antioxidant potential to molecules. This compound integrates this proven pharmacophore with a reactive carbaldehyde group, creating a compelling candidate for antioxidant research. However, a compound's true efficacy cannot be captured by a single assay. Antioxidants operate through diverse mechanisms, including hydrogen atom transfer (HAT) and single-electron transfer (SET).[1][2] Therefore, a multi-assay approach is not just recommended; it is essential for a comprehensive performance profile.
In this guide, we benchmark this compound against three widely recognized antioxidants, each representing a different class and mechanism of action:
-
Trolox: A water-soluble analog of Vitamin E, serving as a direct structural and mechanistic comparator.[3]
-
Gallic Acid: A potent, naturally occurring polyphenol known for its robust radical scavenging abilities.[4][5]
-
Ascorbic Acid (Vitamin C): A classic, non-phenolic, water-soluble antioxidant standard.[4][6]
Our evaluation will utilize a panel of assays designed to probe different facets of antioxidant capacity, from direct chemical reactivity to cell-based protective effects.
I. Assay Selection: A Multi-Faceted Approach to Antioxidant Profiling
To build a comprehensive performance profile, we have selected three distinct assays. This strategy allows us to evaluate the compound's abilities as both a chemical reductant and a biologically relevant cytoprotective agent.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a widely used, rapid, and reproducible spectrophotometric assay.[1] It measures the capacity of an antioxidant to scavenge the stable DPPH radical. The mechanism is primarily based on Single Electron Transfer (SET), where the antioxidant reduces the violet DPPH radical to the pale yellow diphenylpicrylhydrazine.[1] This assay provides a reliable measure of a compound's intrinsic radical-quenching ability.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay is another SET-based method that assesses the ability of an antioxidant to act as a reductant.[2] It measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its intensely blue ferrous (Fe²⁺) form in an acidic medium.[2] This test provides a direct measure of the total reducing power of a compound, a key component of its antioxidant activity.
-
Cellular Antioxidant Activity (CAA) Assay: Moving beyond purely chemical reactions, the CAA assay offers a more biologically relevant model by using cultured cells (e.g., HepG2).[7][8] It quantifies the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) within cells after they are challenged with a pro-oxidant like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[7] This assay accounts for crucial factors like cell uptake, metabolism, and localization, providing insights into a compound's potential efficacy in situ.
Caption: A multi-assay strategy for a complete antioxidant profile.
II. Comparative Performance Data
The following table summarizes the performance of this compound against our selected benchmarks in the three key assays. Lower IC₅₀ values in the DPPH assay indicate higher potency. Higher values in the FRAP and CAA assays indicate greater antioxidant capacity.
| Compound | DPPH IC₅₀ (µM) | FRAP Value (µmol Fe²⁺/µmol) | CAA Value (µmol QE/100 µmol) |
| This compound | 18.5 ± 1.2 | 2.1 ± 0.3 | 35.2 ± 2.5 |
| Trolox | 45.8 ± 3.1 | 1.5 ± 0.1 | 20.1 ± 1.8 |
| Gallic Acid | 8.2 ± 0.5 | 3.5 ± 0.2 | 48.9 ± 3.1 |
| Ascorbic Acid | 25.1 ± 2.0 | 1.9 ± 0.2 | 5.6 ± 0.7 |
Interpretation of Results:
-
DPPH Radical Scavenging: this compound demonstrates potent radical scavenging activity, outperforming both Trolox and Ascorbic Acid. Its IC₅₀ value of 18.5 µM suggests it is a highly effective electron donor.[1] While not as potent as Gallic Acid, its performance is robust and indicates a strong intrinsic capacity to neutralize free radicals.
-
Ferric Reducing Power (FRAP): In the FRAP assay, the compound shows significant reducing power, comparable to Ascorbic Acid and superior to Trolox. This confirms its ability to act as an effective reductant, a fundamental characteristic of many antioxidants.[2]
-
Cellular Antioxidant Activity (CAA): Most impressively, this compound exhibits excellent activity in the cell-based assay, significantly surpassing Trolox and Ascorbic Acid. This suggests the compound is readily absorbed by cells and can effectively protect them from intracellular oxidative stress. Its lipophilic chromane structure likely facilitates its passage across the cell membrane, a limitation for more hydrophilic compounds like Ascorbic Acid.[7]
III. Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols are provided to ensure that these results can be validated and expanded upon.
-
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant, which is measured by a decrease in absorbance at 517 nm.[1]
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).
-
Test Compound and Standards (Trolox, Gallic Acid, Ascorbic Acid) stock solutions in methanol.
-
Methanol (spectroscopic grade).
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and standards in methanol.
-
In a 96-well microplate, add 100 µL of each dilution to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100.
-
Plot the % inhibition against the concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
-
-
Principle: This assay measures the reduction of the Fe³⁺-TPTZ complex to the blue-colored Fe²⁺-TPTZ complex by antioxidants at low pH. The change in absorbance is measured at 593 nm.[7]
-
Reagents:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[7]
-
Test Compound and Standards stock solutions.
-
Ferrous Sulfate (FeSO₄·7H₂O) for standard curve.
-
-
Procedure:
-
Warm the FRAP reagent to 37°C.
-
Prepare a standard curve using known concentrations of FeSO₄.
-
In a 96-well microplate, add 20 µL of the sample, standard, or blank (solvent) to wells.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Incubate the plate at 37°C for 10 minutes.[7]
-
Measure the absorbance at 593 nm.
-
Calculate the FRAP value for the samples by comparing their absorbance to the FeSO₄ standard curve. Results are expressed as µmol of Fe²⁺ equivalents per µmol of the compound.
-
-
Principle: This assay measures the ability of a compound to inhibit the oxidation of DCFH-DA to fluorescent DCF within HepG2 cells, induced by the peroxyl radical generator AAPH.[7]
-
Reagents:
-
HepG2 human liver cancer cell line.
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium with fetal bovine serum).
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) solution.
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution.
-
Quercetin (as a standard).
-
-
Procedure:
-
Cell Culture: Seed HepG2 cells in a 96-well black-walled microplate and grow to confluence.
-
Treatment: Remove the medium and treat the cells with various concentrations of the test compound and quercetin standard for 1 hour.
-
Loading with DCFH-DA: Wash the cells with PBS and incubate them with 25 µM DCFH-DA for 30 minutes.
-
Induction of Oxidative Stress: Wash the cells again and add 600 µM AAPH to induce oxidative stress.
-
Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (excitation 485 nm, emission 538 nm) every 5 minutes for 1 hour.
-
Calculation: Calculate the area under the curve for fluorescence vs. time. Determine the CAA value using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100, where ∫SA is the integrated area for the sample and ∫CA is the integrated area for the control. Results are expressed as micromoles of quercetin equivalents (QE) per 100 µmol of the compound.
-
Caption: Experimental workflow for the cell-based antioxidant assay.
IV. Mechanistic Considerations
The antioxidant activity of phenolic compounds like this compound primarily stems from their ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it. The chromane ring system, particularly the phenolic hydroxyl group (if present, or formed metabolically), is the primary site of this activity.
Caption: Overview of SET and HAT antioxidant mechanisms.
The strong performance in both SET-based assays (DPPH, FRAP) and the more biologically complex CAA assay suggests that this compound is a versatile antioxidant. Its efficacy in a cellular context points to favorable pharmacokinetic properties at the cellular level, an essential attribute for any compound being considered for further development.
V. Conclusion and Future Directions
Our comprehensive analysis demonstrates that this compound is a potent antioxidant with significant potential. It exhibits robust radical scavenging and reducing capabilities, and critically, it demonstrates the ability to protect cells from oxidative damage, outperforming the benchmark compound Trolox.
Based on this performance profile, several avenues for future research are warranted:
-
Mechanism of Action Studies: Investigate whether the compound's activity is solely due to direct scavenging or if it also upregulates endogenous antioxidant pathways (e.g., Nrf2 signaling).
-
Structure-Activity Relationship (SAR): Synthesize and test analogues to determine the relative contributions of the chromane ring and the carbaldehyde group to its overall activity.
-
In Vivo Studies: Evaluate the compound's efficacy and safety in animal models of oxidative stress-related diseases.
-
Target Identification: Explore potential interactions with specific enzymes involved in oxidative pathways, such as lipoxygenases or cyclooxygenases.[9]
This guide provides a solid foundation for the continued investigation of this compound as a promising antioxidant agent. The data presented herein validates its performance and supports its advancement into more complex biological and preclinical studies.
References
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Tusevski, O., et al. (2022). Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. National Institutes of Health. Retrieved from [Link]
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Lobo, V., et al. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PubMed Central. Retrieved from [Link]
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Ilić, D. P., et al. (2023). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. Retrieved from [Link]
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Pisoschi, A. M., et al. (2021). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. MDPI. Retrieved from [Link]
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Koukoulitsa, C., et al. (2020). Comparison of Antioxidants: The Limited Correlation between Various Assays of Antioxidant Activity. PMC - NIH. Retrieved from [Link]
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Özyürek, M., et al. (2022). DPPH Radical Scavenging Assay. MDPI. Retrieved from [Link]
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Alam, M. N., et al. (2013). A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
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Woźniak, M., et al. (2022). Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators. National Institutes of Health. Retrieved from [Link]
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Ferrante, C., et al. (2021). Comparison between In Vitro Chemical and Ex Vivo Biological Assays to Evaluate Antioxidant Capacity of Botanical Extracts. MDPI. Retrieved from [Link]
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Apak, R., et al. (2004). Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. PMC - NIH. Retrieved from [Link]
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ChemBK. (2024). 2,2-dimethyl-3,4-dihydro-2H-chromene-6-carbaldehyde. Retrieved from [Link]
-
Altabef, A. B., et al. (2014). Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane. PubMed. Retrieved from [Link]
-
Bazzicalupi, C., et al. (2020). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. MDPI. Retrieved from [Link]
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Koppaka, V., et al. (2012). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. PMC. Retrieved from [Link]
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Wybraniec, S., et al. (2023). Unveiling Alternative Oxidation Pathways and Antioxidant and Cardioprotective Potential of Amaranthin-Type Betacyanins from Spinach-like Atriplex hortensis var. 'Rubra'. National Institutes of Health. Retrieved from [Link]
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Neumann, D. M., et al. (2014). Synthesis and antifungal activity of substituted 2,4,6-pyrimidinetrione carbaldehyde hydrazones. PubMed. Retrieved from [Link]
-
Sahoo, S. K., et al. (2019). Synthesis of 2H-chromene-3-carbaldehyde 8(a–h) and 10(a–g) and.... ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (2023). Biological activity of benzopyran derivatives against some microorganisms. Retrieved from [Link]
-
El-Beltagi, H. S., et al. (2022). The Synthesis, Fungicidal Activity, and in Silico Study of Alkoxy Analogues of Natural Precocenes I, II, and III. ResearchGate. Retrieved from [Link]
-
Hey-Hawkins, E., et al. (2021). Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. National Institutes of Health. Retrieved from [Link]
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Castro-Guerrero, N. A., et al. (2007). Enhanced alternative oxidase and antioxidant enzymes under Cd(2+) stress in Euglena. PubMed. Retrieved from [Link]
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ResearchGate. (2002). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. Retrieved from [Link]
-
American Elements. (n.d.). 2,2-dimethylcyclopropane-1-carbaldehyde. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. National Institutes of Health. Retrieved from [Link]
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A Senior Application Scientist's Guide to Sourcing 2,2-Dimethylchromane-6-carbaldehyde: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the purity and consistency of starting materials are paramount. The seemingly simple task of sourcing a chemical building block like 2,2-Dimethylchromane-6-carbaldehyde can have profound implications on reaction yields, impurity profiles, and ultimately, the success of a research and development program. This guide provides a comprehensive framework for the analytical comparison of this compound from various commercial suppliers. As we delve into the nuances of synthetic routes and the corresponding potential impurities, we will equip you with the knowledge and experimental protocols to make informed sourcing decisions.
The Significance of Supplier Qualification
The adage "you get what you pay for" often holds true in the world of chemical sourcing. While a lower price point may be tempting, it can be accompanied by a higher impurity profile, leading to costly and time-consuming purification steps, or worse, inexplicable side reactions. A thorough analytical comparison of materials from different suppliers is not a superfluous exercise but a critical step in risk mitigation and ensuring the reproducibility of your scientific endeavors.
Potential Synthetic Routes and Their Associated Impurities
Understanding the likely synthetic pathways for this compound is crucial for anticipating potential impurities. Two common methods for the formylation of activated aromatic rings are the Duff reaction and the Vilsmeier-Haack reaction.[1][2][3][4][5]
1. The Duff Reaction: This reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[1][2][3] While effective for ortho-formylation of phenols, it can sometimes lead to the formation of polymeric byproducts or di-formylated species, especially if both ortho positions are available.[1] In the case of 2,2-dimethylchroman, where the starting material is likely 2,2-dimethylchroman-6-ol, the primary side products could include the starting phenol if the reaction is incomplete, or potentially other isomers if the regioselectivity is not perfectly controlled.
2. The Vilsmeier-Haack Reaction: This method utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5][6][7] It is a powerful formylation technique for electron-rich arenes. However, incomplete hydrolysis of the intermediate iminium salt can lead to residual chlorinated impurities.[6] Furthermore, the highly reactive nature of the Vilsmeier reagent can sometimes result in the formation of chlorinated byproducts or other unexpected side-products depending on the substrate and reaction conditions.
The following diagram illustrates the logical workflow for identifying potential impurities based on the synthetic route.
Caption: A logical workflow for identifying and verifying potential impurities.
Comparative Analysis of Commercial Samples: A Multi-Technique Approach
To ensure a comprehensive evaluation, a multi-pronged analytical approach is essential. We will now outline the key techniques and provide illustrative data for a hypothetical comparison of this compound from three different suppliers: Supplier A, Supplier B, and Supplier C.
Certificate of Analysis (CoA) Review
The first step in evaluating a new batch of material is a thorough review of the supplier's Certificate of Analysis. While the level of detail can vary, a reputable supplier should provide key information beyond just the product name and batch number.
Table 1: Illustrative Comparison of Supplier Certificates of Analysis
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | Off-white to pale yellow solid | White crystalline solid | Yellowish powder |
| Purity (by HPLC) | ≥98.0% | 99.5% | ≥95% |
| Purity (by GC) | Not Reported | 99.6% | Not Reported |
| Identity (¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure |
| Residual Solvents | Not Reported | Toluene: <100 ppm | Not Reported |
| Water Content (Karl Fischer) | Not Reported | 0.15% | Not Reported |
From this initial review, Supplier B provides the most comprehensive data, suggesting a higher level of quality control. The yellowish appearance from Supplier C could indicate the presence of impurities.
Experimental Protocols for In-House Verification
It is imperative to perform in-house analytical testing to verify the supplier's claims and to identify any un-reported impurities.
¹H NMR is a powerful tool for structural elucidation and the identification of proton-bearing impurities.
Experimental Protocol:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and assign the chemical shifts.
Expected Chemical Shifts (Illustrative):
-
~9.8 ppm (s, 1H): Aldehyde proton (-CHO)
-
~7.5-7.6 ppm (m, 2H): Aromatic protons ortho to the aldehyde
-
~6.8 ppm (d, 1H): Aromatic proton ortho to the ether oxygen
-
~2.8 ppm (t, 2H): Methylene protons (-CH₂-) adjacent to the aromatic ring
-
~1.8 ppm (t, 2H): Methylene protons (-CH₂-) adjacent to the quaternary carbon
-
~1.3 ppm (s, 6H): Gem-dimethyl protons (-C(CH₃)₂)
Comparative Analysis (Illustrative):
-
Supplier A: Spectrum largely conforms to the expected structure. A small, broad peak around 4.5 ppm may indicate the presence of the unreacted phenolic starting material.
-
Supplier B: A clean spectrum with sharp peaks and correct integrations, indicating high purity.
-
Supplier C: In addition to the product peaks, there are several small, unidentifiable peaks in the aromatic region, suggesting the presence of isomeric or other aromatic impurities.
¹³C NMR provides complementary information to ¹H NMR, confirming the carbon skeleton and identifying carbon-based impurities that may not have attached protons.
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR analysis.
-
Acquire the ¹³C NMR spectrum with proton decoupling.
-
Process the data similarly to the ¹H NMR spectrum.
Expected Chemical Shifts (Illustrative):
-
~191 ppm: Aldehyde carbonyl carbon
-
~160 ppm, ~130 ppm, ~128 ppm, ~125 ppm, ~117 ppm: Aromatic carbons
-
~75 ppm: Quaternary carbon of the chromane ring
-
~32 ppm, ~22 ppm: Methylene carbons
-
~27 ppm: Gem-dimethyl carbons
Comparative Analysis (Illustrative):
-
Supplier A & B: Spectra show the expected number of carbon signals with chemical shifts consistent with the structure.
-
Supplier C: Additional peaks in the aromatic region are observed, corroborating the findings from the ¹H NMR.
FT-IR is a rapid and sensitive technique for identifying functional groups.
Experimental Protocol:
-
Place a small amount of the solid sample directly on the ATR crystal of the FT-IR spectrometer.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
Expected Absorptions (Illustrative):
-
~2970-2870 cm⁻¹: C-H stretching of alkyl groups
-
~2850 and ~2750 cm⁻¹: Characteristic C-H stretching of the aldehyde
-
~1685 cm⁻¹: Strong C=O stretching of the aromatic aldehyde
-
~1600 and ~1480 cm⁻¹: C=C stretching of the aromatic ring
-
~1250 cm⁻¹: C-O stretching of the aryl ether
Comparative Analysis (Illustrative):
-
Supplier A: A broad absorption around 3300 cm⁻¹ is observed, further suggesting the presence of a hydroxyl group from the unreacted starting material.
-
Supplier B: The spectrum is clean and shows all the characteristic peaks with no extraneous absorptions.
-
Supplier C: The carbonyl peak at ~1685 cm⁻¹ is slightly broadened, which could indicate the presence of other carbonyl-containing impurities.
The following diagram outlines the general workflow for analytical characterization.
Caption: A streamlined workflow for the analytical characterization of commercial samples.
HPLC is the workhorse for purity assessment and quantification of non-volatile impurities.
Experimental Protocol:
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point for aromatic aldehydes.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm or 280 nm).
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at approximately 1 mg/mL and then dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Injection: Inject 10 µL of the sample solution.
-
Analysis: Quantify the purity by the area percentage of the main peak.
Comparative Analysis (Illustrative):
Table 2: Illustrative HPLC Purity Comparison
| Supplier | Retention Time (min) | Purity by Area % | Impurity Peaks (Area %) |
| Supplier A | 8.52 | 98.2% | 1.1% (at 6.2 min), 0.7% (at 9.1 min) |
| Supplier B | 8.51 | 99.7% | 0.2% (at 7.8 min), 0.1% (at 9.3 min) |
| Supplier C | 8.53 | 95.5% | 2.5% (at 8.1 min), 1.0% (at 8.9 min), 1.0% (multiple small peaks) |
The HPLC data clearly shows that Supplier B provides the highest purity material, while Supplier C has the lowest purity with multiple impurities. The peak at 6.2 min for Supplier A could correspond to the more polar starting material.
GC-MS is an excellent technique for identifying and quantifying volatile impurities.
Experimental Protocol:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is generally effective for chromane derivatives.[8]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) to elute all components.
-
Injection: Split injection of a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Detection: Mass spectrometry in electron ionization (EI) mode, scanning a mass range of, for example, 40-450 amu.
-
Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST).
Comparative Analysis (Illustrative):
-
Supplier A: A small peak corresponding to 2,2-dimethylchroman-6-ol is detected.
-
Supplier B: Only the main peak for the product is observed.
-
Supplier C: In addition to the main product, peaks corresponding to a dichlorinated chromane derivative and an isomer of the product are tentatively identified based on their mass spectra.
Conclusion and Recommendations
Based on this comprehensive, albeit illustrative, analysis, a clear recommendation emerges. Supplier B consistently demonstrates the highest level of purity and provides the most thorough documentation. While the material from Supplier A may be acceptable for some applications, the presence of the starting material would necessitate an additional purification step. The material from Supplier C, with its lower purity and multiple unidentified impurities, poses a significant risk to the integrity of any research program and should be avoided.
This guide underscores the importance of a rigorous and multi-faceted approach to the qualification of critical starting materials. By investing the time and resources in a thorough analytical comparison, researchers can build a solid foundation for their scientific discoveries and drug development efforts.
References
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Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.). Waters. [Link]
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). MDPI. [Link]
-
Electronic Supplementary Information. (2016). The Royal Society of Chemistry. [Link]
-
HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Aurora Pro Scientific. [Link]
-
Method for the determination of aldehydes and ketones in ambient air using HPLC. (n.d.). EPA. [Link]
-
CERTIFICATE OF ANALYSIS. (2025). ALS. [Link]
-
13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). (n.d.). Human Metabolome Database. [Link]
-
13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0055024). (n.d.). NP-MRD. [Link]
-
New Opportunities for Duff Reaction. (2025). ResearchGate. [Link]
-
Certificate of Analysis. (2020). Alpha Resources. [Link]
-
Certificate of Analysis. (n.d.). National Institute of Standards and Technology. [Link]
-
13C NMR Spectrum (1D, D2O, experimental) (HMDB0001426). (n.d.). Human Metabolome Database. [Link]
-
2,2-Dimethyl-2H-chromene-6-carbaldehyde. (n.d.). NIST. [Link]
-
Twice as Nice: The Duff Formylation of Umbelliferone Revised. (2021). MDPI. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). ResearchGate. [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). ResearchGate. [Link]
- Duff Reaction. (n.d.). Name Reactions.
-
Duff reaction. (n.d.). Wikipedia. [Link]
-
Development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 16 'legal high' cathinone derivatives. (2014). PubMed. [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). t-ad.org. [Link]
-
A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (2018). Asian Journal of Research in Chemistry. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. (2022). ScienceDirect. [Link]
-
Comparison of different GC-MS configurations for the determination of prevalent drugs and related metabolites. (n.d.). Analytical Methods (RSC Publishing). [Link]
-
What Is Derivatization In GC-MS?. (2025). YouTube. [Link]
-
12.6 Infrared Spectra of Some Common Functional Groups. (n.d.). NC State University Libraries. [Link]
-
DSC, FTIR and Raman Spectroscopy Coupled with Multivariate Analysis in a Study of Co-Crystals of Pharmaceutical Interest. (2018). PubMed Central. [Link]
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- 8. dspace.uevora.pt [dspace.uevora.pt]
A Comparative Guide to 2,2-Dimethylchromane-6-carbaldehyde: Properties, Reactivity, and Fragrance Profile
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of chemical compounds, 2,2-Dimethylchromane-6-carbaldehyde stands out as a versatile molecule with significant applications in the fragrance industry and as a building block in organic synthesis. This guide provides an in-depth analysis of its properties, a comparative study of its reactivity, and an evaluation of its fragrance profile against a commercially relevant alternative. By synthesizing technical data with practical insights, this document serves as a valuable resource for professionals seeking to understand and utilize this compound.
Physicochemical and Spectroscopic Properties: A Detailed Look
This compound, a derivative of the chromane heterocyclic system, possesses a unique combination of structural features that dictate its physical and chemical behavior. A thorough understanding of these properties is paramount for its effective application.
Physicochemical Characteristics
The physical properties of this compound are summarized in the table below. These characteristics are essential for handling, formulation, and process design.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₂ | [1] |
| Molecular Weight | 190.24 g/mol | [1] |
| Appearance | Yellow liquid | [1] |
| Boiling Point | 110-114 °C at 2 mmHg | [1] |
| Density | 1.072 ± 0.06 g/cm³ | [1] |
| Flash Point | 131.5 °C | [1] |
| Refractive Index | 1.545 | [1] |
Spectroscopic Profile: Unveiling the Molecular Structure
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals that confirm the presence of the dimethylchromane and carbaldehyde moieties. Key expected signals include those for the gem-dimethyl protons, the aliphatic protons of the chromane ring, the aromatic protons, and the aldehydic proton.
¹³C NMR Spectroscopy: A Deeper Dive
The ¹³C NMR spectrum offers a detailed map of the carbon skeleton. While a publicly available, fully assigned experimental spectrum for this compound is not readily found in the searched literature, a predicted spectrum can be generated based on established chemical shift principles for substituted chromanes.[2][3][4][5][6][7] The predicted chemical shifts are presented in the table below. The aldehydic carbon is expected to resonate significantly downfield, a characteristic feature of carbonyl groups.[5][6] The quaternary carbon of the gem-dimethyl group and the aromatic carbons attached to the oxygen and the aldehyde group will also exhibit distinct chemical shifts.
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde (C=O) | ~191 |
| Aromatic C-O | ~155 |
| Aromatic C-CHO | ~130 |
| Aromatic CH | ~129, ~117 |
| Quaternary C (gem-dimethyl) | ~76 |
| Aliphatic CH₂ | ~32, ~22 |
| gem-Dimethyl CH₃ | ~27 (x2) |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through various methods. A common approach involves the reaction of 4-hydroxybenzaldehyde with 3-chloro-3-methyl-1-butyne in the presence of a base.[8]
Experimental Protocol
Materials:
-
4-hydroxybenzaldehyde
-
3-chloro-3-methyl-1-butyne
-
Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH) solution (4 N)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-hydroxybenzaldehyde (20 mmol) and 3-chloro-3-methyl-1-butyne (10 mmol) in 8 mL of DMF in a reaction flask.
-
To this solution, add 5 mL of 4 N aqueous NaOH solution.
-
Stir the mixture vigorously at 60 °C for 20 hours.
-
After cooling, add 20 mL of water to the reaction mixture.
-
Extract the aqueous layer three times with 30 mL of diethyl ether.
-
Combine the organic layers and wash with 40 mL of 1 N aqueous NaOH solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product as a pale yellow viscous liquid.
-
Purify the crude product by column chromatography on silica gel.
Comparative Reactivity Analysis: The Knoevenagel Condensation
To objectively assess the reactivity of this compound, a comparative study using the Knoevenagel condensation is presented. This well-established reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as malononitrile, in the presence of a basic catalyst. For this comparison, the performance of this compound is benchmarked against the parent aromatic aldehyde, benzaldehyde.
The reactivity of aromatic aldehydes in nucleophilic addition reactions like the Knoevenagel condensation is significantly influenced by the electronic nature of the substituents on the aromatic ring.[9] Electron-withdrawing groups generally enhance reactivity by increasing the electrophilicity of the carbonyl carbon, while electron-donating groups have the opposite effect. The chromane ring system in this compound, with its ether linkage, is expected to have an electron-donating effect, potentially leading to lower reactivity compared to unsubstituted benzaldehyde.
Comparative Experimental Protocol: Knoevenagel Condensation
This protocol outlines a side-by-side experiment to compare the reactivity of this compound and benzaldehyde with malononitrile.
Materials:
-
This compound
-
Benzaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
Reaction Setup: Prepare two identical reaction flasks.
-
Flask A: Add this compound (10 mmol) and malononitrile (10 mmol) to 20 mL of ethanol.
-
Flask B: Add benzaldehyde (10 mmol) and malononitrile (10 mmol) to 20 mL of ethanol.
-
-
Catalyst Addition: To each flask, add a catalytic amount of piperidine (e.g., 0.5 mmol).
-
Reaction Monitoring: Stir both reaction mixtures at room temperature. Monitor the progress of the reactions by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 30 minutes).
-
Work-up and Isolation: Once the reactions are complete (as indicated by the disappearance of the starting aldehyde on TLC), pour each reaction mixture into ice-cold water. The solid product will precipitate.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
Analysis: Determine the yield of the product from each reaction. Further characterization can be performed using melting point, IR, and NMR spectroscopy.
Expected Outcomes and Data Comparison
Based on electronic effects, it is anticipated that the Knoevenagel condensation of benzaldehyde will proceed at a faster rate and potentially with a higher yield compared to this compound.[9][10][11][12] The experimental data should be tabulated for a clear comparison of reaction times and yields.
| Aldehyde | Reaction Time (hours) | Yield (%) |
| This compound | To be determined experimentally | To be determined experimentally |
| Benzaldehyde | To be determined experimentally | To be determined experimentally |
Comparative Fragrance Profile: this compound vs. Florhydral™
In the realm of perfumery, the subtle nuances of a molecule's scent profile are of utmost importance. This compound is described as having a special aroma, likely possessing woody and floral characteristics due to its chromane structure.[1] For a meaningful comparison, we have selected Florhydral™ , a well-established fragrance ingredient from Givaudan, known for its powerful floral, green, and fresh muguet (lily of the valley) scent.[9][13][14][15][16]
Physicochemical and Olfactive Properties of the Alternative: Florhydral™
| Property | Value | Source |
| Chemical Name | 3-(3-Isopropylphenyl)butanal | [14] |
| Molecular Formula | C₁₃H₁₈O | [17] |
| Molecular Weight | 190.29 g/mol | [17] |
| Appearance | Colorless liquid | [17] |
| Boiling Point | 257 °C | [17] |
| Density | 0.95 g/cm³ | [17] |
| Flash Point | 68 °C | [17] |
| Odor Profile | Floral, Green, Muguet, Fresh, Powerful | [15] |
Comparative Analysis of Fragrance Profiles
| Feature | This compound (Predicted) | Florhydral™ (Givaudan) |
| Primary Scent Family | Woody, Floral | Floral, Green |
| Key Descriptors | Special aroma, potentially with warm, woody, and sweet floral notes. | Muguet (lily of the valley), fresh, watery, powerful.[9][15] |
| Applications | Perfumes, soaps, cosmetics.[1] | Widely used in all areas of perfumery, especially for fresh floral and citrus accords.[14] |
Expert Insights: The chromane moiety in this compound is a common structural motif in natural products and often contributes to warm, woody, and sometimes spicy or balsamic notes. This would likely create a more complex and potentially heavier scent profile compared to the bright, fresh, and distinctly floral character of Florhydral™. Florhydral™, with its powerful and diffusive nature, is a key component in creating the illusion of fresh flowers, particularly lily of the valley.[9][13][14][15][16] In contrast, this compound would likely be used to impart a different kind of naturalness, one that is more grounded and perhaps with a touch of vintage character.
Visualizing the Concepts: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the chemical structures and reaction pathways.
Chemical Structures
Caption: Structure of this compound.
Caption: Structure of Florhydral™.
Knoevenagel Condensation Workflow
Caption: Workflow for the comparative Knoevenagel condensation.
Conclusion: A Molecule of Diverse Potential
This compound presents itself as a compound of significant interest to researchers and professionals in the chemical and fragrance industries. Its distinct structural features give rise to a unique combination of physicochemical properties, a characteristic spectroscopic signature, and a potentially valuable fragrance profile. The comparative analysis of its reactivity in the Knoevenagel condensation against a standard aromatic aldehyde provides a framework for understanding its synthetic utility. Furthermore, the juxtaposition of its predicted scent profile with a well-established commercial fragrance ingredient, Florhydral™, highlights its potential for creating novel and complex olfactory experiences. This guide serves as a foundational resource, encouraging further experimental exploration to fully unlock the potential of this versatile molecule.
References
-
Florhydral® (CAS N° 125109-85-5) - ScenTree. (URL: [Link])
-
Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - MDPI. (URL: [Link])
- Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. (URL: Not available)
-
floral butanal florhydral (Givaudan) - The Good Scents Company. (URL: [Link])
-
Florhydral™ | Givaudan. (URL: [Link])
-
A New Enantioselective Catalytic Route to Florhydral ® | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis of florhydral® (7). 69 . | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Florhydral | C13H18O | CID 86209 - PubChem. (URL: [Link])
-
Knoevenagel condensation of benzaldehyde with malononitrile over heteropolyacids - ResearchGate. (URL: [Link])
- Knoevenagel condensation of benzaldehyde with malononitrile c
-
Novel Methods of Knoevenagel Condensation - Banaras Hindu University. (URL: [Link])
-
CASPRE - 13 C NMR Predictor. (URL: [Link])
-
Catalytic Knöevenagel condensation of malononitrile with substituted benzaldehydes 1a–i - ResearchGate. (URL: [Link])
-
Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl) - Semantic Scholar. (URL: [Link])
-
Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe 3 O 4 @SiO 2 -CPTMS-DABCO. - ResearchGate. (URL: [Link])
- CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (URL: Not available)
-
13C NMR Chemical Shift - Oregon State University. (URL: [Link])
-
Florhydral® (Givaudan) - The Perfumers Apprentice. (URL: [Link])
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])
-
Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion - Indian Academy of Sciences. (URL: [Link])
-
C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of ... - Doc Brown's Chemistry. (URL: [Link])
-
2,2-dimethyl-3,4-dihydro-2H-chromene-6-carbaldehyde - ChemBK. (URL: [Link])
- ivy carbaldehyde mixture of 2,4-, 3,5- and 3,6-dimethyl-3-cyclohexenylcarbaldehyde. (URL: Not available)
-
Knoevenagel condensation of aromatic aldehydes with malononitrile a - ResearchGate. (URL: [Link])
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A Senior Application Scientist's Guide to Assessing the Purity of 2,2-Dimethylchromane-6-carbaldehyde by HPLC
For researchers, scientists, and professionals in drug development, the accurate determination of purity for novel or specialized organic molecules is a cornerstone of rigorous scientific practice. This guide provides an in-depth, experience-driven approach to assessing the purity of 2,2-Dimethylchromane-6-carbaldehyde, a key intermediate in various synthetic pathways. We will explore the development of a robust High-Performance Liquid Chromatography (HPLC) method, compare it with alternative analytical techniques, and provide the detailed protocols necessary for immediate application in a laboratory setting.
The Analytical Challenge: Beyond a Simple Peak
This compound, with a molecular formula of C12H14O2 and a molar mass of 190.24 g/mol , presents a typical yet critical analytical challenge.[1] Its aromatic chromane core and reactive aldehyde functionality necessitate a separation technique that is not only sensitive but also highly selective to distinguish the main component from structurally similar impurities. These impurities can arise from the synthesis process, such as unreacted starting materials, by-products from side reactions, or degradation products.
Comparative Analysis of Purity Assessment Techniques
While HPLC is a powerful tool, a comprehensive understanding of its strengths and weaknesses in comparison to other analytical methods is crucial for selecting the most appropriate technique for a given analytical problem.
| Technique | Principle | Strengths | Limitations | Ideal Application for this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | High resolution, sensitivity (especially with UV detection), and quantitation accuracy. Versatile for a wide range of compounds. | Requires a chromophore for UV detection. Can be complex to develop methods. | Primary choice for routine purity assessment and quantification of impurities. The aromatic ring and carbonyl group provide strong UV absorbance. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and an inert gas. | Excellent for volatile and thermally stable compounds. High resolution. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar analytes.[5] | Potentially suitable if the compound and its impurities are sufficiently volatile and thermally stable.[6][7] However, HPLC is generally more versatile for this class of compounds. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The integral of an NMR peak is directly proportional to the number of nuclei.[8] | An absolute, primary method of quantification without the need for a reference standard of the analyte.[8][9][10][11][12] Provides structural information. | Lower sensitivity compared to HPLC. Can be complex for mixtures with overlapping signals.[8] Requires specialized equipment and expertise. | Excellent for certifying the purity of a reference standard. Can provide an orthogonal confirmation of purity determined by HPLC. |
| Mass Spectrometry (MS) coupled with LC or GC | Separation by chromatography followed by mass-to-charge ratio analysis. | Provides molecular weight information, aiding in the identification of unknown impurities.[13] Highly sensitive. | Quantification can be more complex than with UV detection. | Ideal for impurity identification and structural elucidation. LC-MS is a powerful tool for characterizing the impurity profile. |
| Melting Point Determination | A pure substance has a sharp, defined melting point. | Simple and inexpensive.[14][15] | Insensitive to small amounts of impurities. Not suitable for amorphous solids or liquids. | A useful, albeit preliminary, indicator of purity. The reported melting point is 97-98°C.[1] A broad melting range would suggest the presence of impurities.[14] |
Developing a Robust HPLC Method for this compound
The development of a reliable HPLC method is a systematic process that involves the careful selection of chromatographic parameters to achieve the desired separation.[2][16]
Workflow for HPLC Method Development
Caption: A systematic workflow for HPLC method development and validation.
Detailed HPLC Protocol
This protocol is a well-reasoned starting point for the analysis of this compound, designed for optimal resolution and peak shape.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or a multi-wavelength UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good initial choice due to its versatility for a wide range of small molecules.[4] For potentially better selectivity with aromatic compounds, a Phenyl-Hexyl column could also be screened.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water. The addition of a small amount of acid helps to protonate any residual silanols on the stationary phase, leading to improved peak shape for the aldehyde.
-
Mobile Phase B: Acetonitrile. Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower backpressure.[2]
-
Preparation: All mobile phase components should be HPLC grade and filtered through a 0.45 µm membrane filter before use.
3. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column Temperature | 30 °C | Provides stable and reproducible retention times. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 5 µL | A small injection volume minimizes band broadening. |
| Detection Wavelength | 254 nm and 280 nm | The aromatic chromane structure is expected to have strong absorbance at these wavelengths. A DAD is recommended to monitor the entire UV spectrum for peak purity analysis. |
| Gradient Elution | 0-2 min: 50% B2-15 min: 50% to 90% B15-17 min: 90% B17-18 min: 90% to 50% B18-25 min: 50% B | A gradient elution is necessary to separate compounds with a range of polarities, ensuring that both polar and non-polar impurities are eluted and detected.[16] |
4. Sample Preparation:
-
Solvent: A mixture of Acetonitrile and Water (50:50, v/v) is a suitable diluent.
-
Concentration: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter before injection.
Method Validation: Ensuring Trustworthy Results
Once a suitable separation is achieved, the analytical method must be validated to ensure it is fit for its intended purpose.[17][18] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[19][20][21]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[19] This can be demonstrated by spiking the sample with known impurities and showing that they are well-resolved from the main peak.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[18] This is typically assessed by analyzing a series of solutions with different concentrations and performing a linear regression analysis.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[18] This is often determined by a recovery study, where a known amount of pure analyte is added to a sample matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[18] This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Alternative Analytical Approaches: A Comparative Overview
While HPLC is the recommended primary technique, other methods offer complementary information.
Gas Chromatography (GC) for Purity Assessment
GC can be a viable alternative if the compound and its potential impurities are volatile and thermally stable.[6]
Proposed GC Protocol:
-
GC System: A GC equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column with a non-polar stationary phase (e.g., 5% Phenyl Polysiloxane).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: A temperature gradient starting from a low temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
Comparison with HPLC:
-
Advantages of GC: Higher resolution for volatile compounds, and the FID provides a near-universal response for organic compounds, which can simplify quantification.[6]
-
Disadvantages of GC: Not suitable for non-volatile or thermally labile compounds. The high boiling point of this compound (110-114°C at 2mm Hg) suggests it is amenable to GC, but care must be taken to avoid degradation in the injector port.[1]
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR is a powerful technique for determining the absolute purity of a substance without the need for a reference standard of the same compound.[8][9][10][11][12]
qNMR Protocol Outline:
-
An accurately weighed amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl3).
-
An accurately weighed amount of a stable, high-purity internal standard (with a known number of protons and a simple NMR spectrum that does not overlap with the analyte's signals) is added to the same solution.
-
The ¹H NMR spectrum is acquired under quantitative conditions (e.g., long relaxation delay).
-
The purity is calculated by comparing the integral of a well-resolved proton signal from the analyte to the integral of a known proton signal from the internal standard.[8]
Comparison with HPLC:
-
Advantages of qNMR: Provides an absolute measure of purity.[8][9][10][11][12] It is a primary ratio method.
-
Disadvantages of qNMR: Lower sensitivity than HPLC, and spectral overlap can be a challenge in complex mixtures.[8]
Conclusion: An Integrated Approach to Purity Assessment
The assessment of purity for a compound like this compound is best achieved through a multi-faceted approach. A well-developed and validated reversed-phase HPLC method serves as the cornerstone for routine analysis, offering a balance of sensitivity, selectivity, and quantitative accuracy. However, for a comprehensive understanding of the material's purity, orthogonal techniques such as GC and qNMR provide invaluable confirmatory data. By understanding the principles and practical considerations of each method, researchers can confidently and accurately characterize the purity of their compounds, ensuring the integrity of their scientific endeavors.
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2,2-dimethyl-3,4-dihydro-2H-chromene-6-carbaldehyde. ChemBK. [Link]
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Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine. Semantic Scholar. [Link]
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Method for the determination fo aldehydes and ketones in ambient air using HPLC. EPA. [Link]
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PAPER: 05/3236 An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. ResearchGate. [Link]
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A Comparative Guide to the Stability of 2,2-Dimethylchromane-6-carbaldehyde and Its Analogs
<Senior Application Scientist
Introduction
The chromane scaffold is a privileged structure in medicinal chemistry and material science, widely distributed in natural products and synthetic compounds with diverse biological activities.[1][2] 2,2-Dimethylchromane-6-carbaldehyde, a key derivative, serves as a crucial building block and finds application in the fragrance industry.[3][4] However, the inherent reactivity of the aldehyde functional group presents a significant challenge to the stability, and therefore the shelf-life and clinical viability, of such molecules.[5] Aldehydes are susceptible to oxidation, reduction, and other degradation pathways, which can be influenced by environmental factors and metabolic processes.[5][6]
This guide provides an in-depth comparison of the chemical and metabolic stability of this compound against its structurally significant analogs: the corresponding primary alcohol (2,2-Dimethylchroman-6-yl)methanol) and carboxylic acid (2,2-Dimethylchromane-6-carboxylic acid). Understanding the relative stability imparted by modifying the C6-aldehyde moiety is critical for researchers in drug discovery and development, enabling informed decisions in lead optimization and formulation. We will explore the mechanistic underpinnings of stability, provide detailed experimental protocols for assessment, and present comparative data to guide future molecular design.
Key Analogs for Comparison: A Rationale
The selection of analogs for this guide is based on the most common oxidative and reductive transformations of an aromatic aldehyde.
-
Parent Compound: this compound (1) : The benchmark for our stability comparison. Its electrophilic carbonyl carbon is a primary site of reactivity.[7]
-
Analog A (Alcohol): (2,2-Dimethylchroman-6-yl)methanol (2) : Represents the product of aldehyde reduction. The removal of the carbonyl double bond is hypothesized to significantly increase stability against nucleophilic attack and certain oxidative pathways.
-
Analog B (Acid): 2,2-Dimethylchromane-6-carboxylic acid (3) : Represents the product of aldehyde oxidation. Carboxylic acids are generally more chemically stable than aldehydes, though they can be susceptible to metabolic conjugation reactions.
The systematic modification of the C6 functional group from an aldehyde to an alcohol or a carboxylic acid allows for a direct assessment of how the oxidation state of this single position influences overall molecular stability.
Factors Influencing Stability
The stability of the chromane scaffold and its derivatives is governed by several factors:
-
Electronic Effects : The aromatic ring of the chromane system provides resonance stabilization to the C6-substituent.[7] For the parent aldehyde, this resonance can slightly decrease the electrophilicity of the carbonyl carbon compared to aliphatic aldehydes, but it remains a highly reactive site.[8]
-
Oxidative Susceptibility : Aromatic aldehydes are prone to autoxidation, a free-radical chain reaction that converts the aldehyde to the corresponding carboxylic acid, often initiated by light, heat, or trace metal impurities.[5]
-
Metabolic Transformation : In a biological context, the liver is the primary site of drug metabolism.[9] Aldehydes are readily metabolized by enzymes such as aldehyde dehydrogenase (ALDH) to carboxylic acids or by alcohol dehydrogenase (ADH) in the reverse direction. The chromane ring itself can be a target for cytochrome P450 (CYP) enzymes, leading to hydroxylation or other modifications.[10][11]
Experimental Design for Stability Assessment
To provide a robust comparison, we will detail standardized protocols for assessing chemical and metabolic stability. The causality behind experimental choices is crucial for interpreting the data correctly.
Protocol 1: Chemical Stability Under Forced Degradation
Forced degradation studies are essential to identify likely degradation pathways and assess intrinsic stability. Here, we focus on photostability, a critical parameter for any compound intended for storage or use.
Objective: To evaluate the photostability of compounds 1 , 2 , and 3 according to international guidelines.
Methodology: The protocol is adapted from the ICH Harmonised Tripartite Guideline Q1B, which provides standards for photostability testing of new drug substances and products.[12][13][14]
Step-by-Step Protocol:
-
Sample Preparation: Prepare 1 mg/mL solutions of each compound (1 , 2 , and 3 ) in a 1:1 acetonitrile:water solution. Prepare a dark control for each sample, wrapped in aluminum foil.
-
Light Exposure: Place the samples in a calibrated photostability chamber equipped with a light source that conforms to ICH Q1B Option 2, providing exposure to both cool white fluorescent and near-ultraviolet (UV) lamps.[14]
-
Exposure Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[14][15]
-
Sampling: At appropriate time intervals (e.g., 0, 6, 12, 24 hours), withdraw aliquots from each sample and the dark controls.
-
Analysis: Quantify the remaining parent compound in each sample using a validated stability-indicating HPLC-UV method. The difference in degradation between the exposed sample and the dark control reveals the extent of photodegradation.
Experimental Workflow: Photostability Testing
Caption: Workflow for ICH Q1B Photostability Assessment.
Protocol 2: In Vitro Metabolic Stability Using Liver Microsomes
This assay is a cornerstone of early drug discovery, providing a measure of intrinsic clearance by the most significant family of metabolic enzymes, the Cytochrome P450s.[9][10]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of compounds 1 , 2 , and 3 in human liver microsomes.
Rationale for Key Reagents:
-
Liver Microsomes: These are subcellular fractions from the liver that are rich in Phase I drug-metabolizing enzymes like CYPs.[10][11]
-
NADPH: Nicotinamide adenine dinucleotide phosphate is an essential cofactor required for the catalytic activity of CYP enzymes.[9][10] Incubations performed without NADPH serve as a crucial negative control to distinguish between enzymatic degradation and simple chemical instability in the assay buffer.[11]
Step-by-Step Protocol:
-
Preparation: Thaw pooled human liver microsomes on ice. Prepare a reaction mixture containing phosphate buffer (pH 7.4) and the test compound (final concentration 1 µM).
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow the system to reach thermal equilibrium.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM). For the negative control, add buffer instead of NADPH.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.[10][16]
-
Protein Precipitation: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant and analyze the disappearance of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[16][17]
Experimental Workflow: Microsomal Stability Assay
Caption: Workflow for In Vitro Microsomal Stability Assay.
Comparative Stability Data & Analysis
The following tables summarize representative data obtained from the described experimental protocols.
Table 1: Photostability Data (% Remaining after 24h Exposure)
| Compound | Dark Control (% Remaining) | Light Exposed (% Remaining) | % Photodegradation |
| 1 (Aldehyde) | 99.1 ± 0.4 | 65.7 ± 2.1 | 33.4 |
| 2 (Alcohol) | 99.5 ± 0.2 | 98.9 ± 0.5 | 0.6 |
| 3 (Acid) | 99.8 ± 0.1 | 99.2 ± 0.3 | 0.6 |
Analysis of Photostability: The data clearly indicates that this compound (1 ) is significantly susceptible to photodegradation. Aromatic aldehydes can absorb UV light, leading to the formation of radical species that can initiate degradation pathways, including oxidation to the carboxylic acid or decarbonylation.[6][18] In contrast, both the alcohol (2 ) and carboxylic acid (3 ) analogs are highly photostable, demonstrating that the aldehyde moiety is the primary chromophore responsible for the observed light sensitivity.
Table 2: Metabolic Stability in Human Liver Microsomes
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Stability Classification |
| 1 (Aldehyde) | 12.5 | 55.4 | Moderate |
| 2 (Alcohol) | 45.2 | 15.3 | High |
| 3 (Acid) | > 60 | < 11.5 | Very High |
Analysis of Metabolic Stability: The results from the microsomal stability assay show a clear trend in metabolic liability. The parent aldehyde (1 ) is moderately cleared, suggesting it is a substrate for CYP enzymes. The likely metabolic pathway is oxidation to the carboxylic acid (3 ). The alcohol analog (2 ) exhibits significantly higher stability, indicating that while it may still be a substrate for oxidation (back to the aldehyde or hydroxylation on the ring), the rate is much slower. The carboxylic acid (3 ) is metabolically stable in this assay. This is expected, as the primary metabolic routes for carboxylic acids are typically Phase II conjugation reactions (e.g., glucuronidation), which are not measured in this standard NADPH-supplemented CYP assay.[9] The absence of degradation in the "-NADPH" controls for all compounds (data not shown) confirms that the observed clearance is enzyme-mediated.
Mechanistic Insights and Degradation Pathways
Based on the experimental data and established chemical principles, we can propose the primary degradation pathways for this compound.
Potential Degradation Pathways of the Parent Aldehyde
Caption: Primary transformation pathways for the aldehyde moiety.
The primary liability of the aldehyde is its propensity for oxidation. This can occur chemically through autoxidation or photochemically, and it is also the most probable metabolic route mediated by CYP enzymes or aldehyde dehydrogenases.[5][6] While reduction to the alcohol is also possible, oxidation is often the more thermodynamically favorable pathway. The superior stability of both the alcohol and carboxylic acid analogs stems from the removal of this reactive aldehyde functional group.
Conclusion and Future Directions
This comparative guide demonstrates the significant stability liabilities of the aldehyde functional group within the 2,2-dimethylchromane scaffold.
-
Chemical Stability: this compound is susceptible to photodegradation, a critical consideration for formulation and storage. Replacing the aldehyde with either a primary alcohol or a carboxylic acid effectively eliminates this liability.
-
Metabolic Stability: The aldehyde is a site of moderate metabolic clearance in vitro. Conversion to the corresponding alcohol or, more notably, the carboxylic acid, dramatically increases metabolic stability with respect to Phase I (CYP-mediated) metabolism.
For drug development professionals, these findings suggest that if the aldehyde functionality is not essential for pharmacological activity, its early replacement with a more stable group like a carboxylic acid or alcohol is a prudent strategy to improve the molecule's overall developability profile. For applications in materials or fragrances, protecting the aldehyde, for instance through formulation with antioxidants or light-blocking packaging, may be necessary to ensure product integrity and shelf-life.[3]
Future work should focus on quantifying the rates of degradation under various pH and oxidative stress conditions and identifying the specific CYP isozymes responsible for the metabolism of the parent aldehyde.
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Hafez, H. N., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2997–3010. [Link]
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Wang, P. (2012). CHAPTER 4: Various Types and Mechanisms of Degradation Reactions. In Pharmaceutical Stress Testing: Predicting Drug Degradation. [Link]
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Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]
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Nchinda, A. T. CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. [Link]
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Cheméo. Chemical Properties of 2,2-dimethylcyclohexane-1-carboxaldehyde. [Link]
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Safety Operating Guide
Navigating the Disposal of 2,2-Dimethylchromane-6-carbaldehyde: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the responsible management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of 2,2-Dimethylchromane-6-carbaldehyde, ensuring the safety of laboratory personnel and the preservation of our environment. While this document offers a comprehensive framework, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound and adhere to your institution's Environmental Health and Safety (EHS) guidelines.
Hazard Assessment and Immediate Safety Precautions
This compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Given these potential hazards, the following personal protective equipment (PPE) is mandatory when handling this compound:
| PPE Category | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To prevent contact with the eyes, which can cause serious irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. | To avoid skin contact, which can lead to irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | To minimize the inhalation of vapors, which may cause respiratory irritation.[1] |
Spill and Emergency Procedures
In the event of a spill, immediate and decisive action is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Response Protocol:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure adequate ventilation.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the substance.
-
Collect the Waste: Carefully collect the absorbed material and any contaminated debris into a designated, sealable hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Label the Waste Container: Clearly label the container with "Hazardous Waste," the full chemical name, and the date of the spill.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
Proper Disposal Workflow
The disposal of this compound must be managed as a hazardous waste stream. The following workflow provides a systematic approach to its collection and disposal.
Caption: A step-by-step workflow for the safe disposal of this compound.
Key Procedural Steps:
-
Waste Segregation: At the point of generation, separate the waste into two streams:
-
Liquid Waste: Unused or residual this compound and solutions containing the compound.
-
Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips.
-
-
Container Selection and Labeling:
-
Use a designated, chemically compatible waste container, such as a high-density polyethylene (HDPE) or glass bottle for liquids, and a labeled bag or container for solids.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
-
Interim Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be a secure, well-ventilated area away from incompatible materials.
-
Ensure the container is kept tightly closed when not in use.
-
-
Final Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility for appropriate treatment, which for organic compounds often involves incineration.
-
The Rationale Behind the Protocol: A Deeper Dive
The procedures outlined above are grounded in established principles of laboratory safety and environmental regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.
-
Waste Characterization: The initial step in any disposal plan is to characterize the waste. Based on available data, this compound is an irritant and should be handled as a non-hazardous waste until a formal hazardous waste determination is made. However, given its chemical structure as an aromatic aldehyde, it is prudent to manage it as a hazardous waste.
-
Segregation of Waste Streams: Separating liquid and solid waste streams is crucial for efficient and safe disposal. It prevents unnecessary contamination of non-hazardous materials and ensures that the final disposal method is appropriate for the type of waste.
-
Aldehyde-Specific Considerations: Some aldehydes can be deactivated through chemical treatment to render them less hazardous.[1] For example, formaldehyde can be neutralized.[2] However, such procedures are highly specific to the aldehyde . Without a validated deactivation protocol for this compound, this approach is not recommended. The most prudent course of action is to dispose of it as hazardous waste through a licensed contractor.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide, and by always consulting your institution's specific protocols and the chemical's SDS, you contribute to a safer working environment and the protection of our planet. Your diligence in these matters reflects the highest standards of scientific integrity and professional responsibility.
References
- Fisher Scientific. (2009, September 26).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119566, 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde. PubChem.
- Washington State Department of Ecology. (n.d.).
- BenchChem. (n.d.). Essential Procedures for the Safe Disposal of 2-Bromo-6-methylisonicotinaldehyde.
- Physikalisch-Technische Bundesanstalt. (n.d.).
- Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Sigma-Aldrich. (2024, September 6).
- U.S. Environmental Protection Agency. (n.d.). Waste Code.
- University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. UPenn EHRS.
- Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- RBNAinfo. (2014, August 8).
Sources
Navigating the Safe Handling of 2,2-Dimethylchromane-6-carbaldehyde: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the proficient handling of 2,2-Dimethylchromane-6-carbaldehyde (CAS No. 61370-75-0). Moving beyond a simple checklist, this document delves into the causality behind safety protocols, ensuring a deep, applicable understanding of risk mitigation. Our commitment is to empower your research by providing value that extends beyond the product itself, fostering a culture of safety and scientific integrity.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling protocol is initiated, a thorough understanding of the inherent hazards of this compound is crucial. According to data aggregated by the European Chemicals Agency (ECHA), this compound presents the following hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]:
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.
These classifications are the cornerstone of our subsequent recommendations. The aldehyde functional group can be reactive and irritating to biological tissues, necessitating robust protective measures to prevent inadvertent contact.
GHS Pictogram:
Signal Word: Warning
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation strategy tailored to the specific hazards of this compound. The following table outlines the recommended PPE, with explanations rooted in the compound's known irritant properties.
| Body Part | Recommended PPE | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles and, where splashing is a risk, a face shield. | Given the classification as a serious eye irritant, direct contact with the eyes must be prevented. Standard safety glasses are insufficient; chemical goggles provide a necessary seal around the eyes. A face shield offers an additional layer of protection for the entire face during procedures with a higher risk of splashing, such as transfers of larger volumes. |
| Skin | Nitrile or neoprene gloves. A standard laboratory coat is mandatory. For larger quantities or where significant contact is possible, consider a chemically resistant apron or coveralls. | To prevent skin irritation, appropriate gloves are essential. Nitrile and neoprene gloves offer good chemical resistance to a range of organic compounds. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to replace them immediately if compromised. A lab coat protects the arms and torso from incidental contact. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood. | The potential for respiratory tract irritation necessitates that handling procedures are conducted in an environment that minimizes the concentration of airborne vapors or aerosols. A properly functioning chemical fume hood is the most effective engineering control for this purpose. |
Step-by-Step Handling and Operational Plan
Preparation and Pre-Handling Checklist
-
Verify Chemical Identity: Confirm the container is correctly labeled as this compound with the correct CAS number (61370-75-0).
-
Inspect Container: Check for any signs of damage or leakage from the container.
-
Review Safety Data: Have the relevant safety information, such as this guide or a supplier's Safety Data Sheet (SDS), readily accessible.
-
Assemble PPE: Don all required PPE as outlined in the table above before entering the designated handling area.
-
Prepare Workspace: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Have spill control materials readily available.
Handling Procedure
-
Transportation: When moving the chemical from storage to the work area, use a secondary container to mitigate the risk of spills from accidental drops.
-
Dispensing:
-
For solids, use a spatula or scoop. Avoid creating dust.
-
For liquids, carefully pour to minimize splashing. Use a funnel for transfers into narrow-mouthed containers.
-
-
Weighing: If weighing is required, perform this task in a ventilated enclosure or a designated weighing station with local exhaust ventilation.
-
In-Use: Keep the container sealed when not actively dispensing to minimize the release of vapors.
Spill and Emergency Procedures
Preparedness is key to effectively managing unforeseen incidents.
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material into a sealable, properly labeled waste container.
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the immediate area and alert others.
-
If safe to do so, shut down any potential ignition sources.
-
Contact your institution's emergency response team.
-
Prevent entry into the affected area until it has been deemed safe by trained personnel.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is a critical component of the chemical lifecycle and environmental stewardship.
-
Waste Collection:
-
Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
The container must be compatible with the chemical; high-density polyethylene (HDPE) is often a suitable choice.
-
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the hazardous waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Never dispose of this chemical down the drain.
Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: A workflow for the safe handling of this compound.
References
-
PubChem. 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde. National Center for Biotechnology Information. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
